molecular formula C23H30N4O6 B15558944 Psoralen-triethylene glycol azide

Psoralen-triethylene glycol azide

Katalognummer: B15558944
Molekulargewicht: 458.5 g/mol
InChI-Schlüssel: LVWBLKATXVGKHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Psoralen-triethylene glycol azide is a useful research compound. Its molecular formula is C23H30N4O6 and its molecular weight is 458.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C23H30N4O6

Molekulargewicht

458.5 g/mol

IUPAC-Name

3-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]methyl]-2,5,9-trimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C23H30N4O6/c1-15-12-21(28)33-22-16(2)23-19(13-18(15)22)20(17(3)32-23)14-25-4-6-29-8-10-31-11-9-30-7-5-26-27-24/h12-13,25H,4-11,14H2,1-3H3

InChI-Schlüssel

LVWBLKATXVGKHP-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Psoralen-Triethylene Glycol Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Psoralen-triethylene glycol azide (B81097), a key reagent in the study of RNA structure and conformation. This document details the necessary experimental protocols, presents quantitative data in a structured format, and visualizes the associated biochemical pathways and experimental workflows.

Introduction

Psoralen-triethylene glycol azide is a bifunctional molecule that combines the photoreactive properties of psoralen (B192213) with the versatile reactivity of an azide group, connected by a flexible triethylene glycol linker. Upon activation with UVA light, the psoralen moiety intercalates into nucleic acid structures, primarily forming covalent adducts with pyrimidine (B1678525) bases, leading to interstrand cross-links in DNA or RNA. The terminal azide group allows for the subsequent attachment of reporter molecules, such as biotin (B1667282) or fluorescent dyes, via "click chemistry" (copper(I)-catalyzed azide-alkyne cycloaddition), enabling the detection and analysis of the cross-linked biomolecules. This reagent has proven particularly valuable in techniques like Cross-Linking of Matched RNAs and deep sequencing (COMRADES) to probe RNA structure in vivo.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, commencing with the functionalization of a psoralen core, followed by the synthesis of the azide-containing linker, and culminating in their conjugation. A plausible and efficient synthetic route is detailed below.

Experimental Protocols

2.1.1. Synthesis of 4'-Hydroxymethyl-4,5',8-trimethylpsoralen (Intermediate 1)

This procedure is adapted from the work of Isaacs et al. (1977).

  • Reaction Scheme:

    • 4,5',8-trimethylpsoralen + Paraformaldehyde --(HCl/Acetic Acid)--> 4'-Chloromethyl-4,5',8-trimethylpsoralen

    • 4'-Chloromethyl-4,5',8-trimethylpsoralen --(H2O/Dioxane)--> 4'-Hydroxymethyl-4,5',8-trimethylpsoralen

  • Materials:

    • 4,5',8-trimethylpsoralen (Trioxsalen)

    • Paraformaldehyde

    • Concentrated Hydrochloric Acid

    • Glacial Acetic Acid

    • Dioxane

    • Water

    • Sodium Bicarbonate

    • Anhydrous Magnesium Sulfate

    • Chloroform

    • Ethanol (B145695)

  • Procedure:

    • A solution of 4,5',8-trimethylpsoralen (1 equivalent) in glacial acetic acid is prepared.

    • Paraformaldehyde (excess) and concentrated hydrochloric acid are added to the solution.

    • The mixture is stirred at room temperature for 24-48 hours, during which the intermediate, 4'-chloromethyl-4,5',8-trimethylpsoralen, precipitates.

    • The precipitate is filtered, washed with water, and dried.

    • The crude 4'-chloromethyl-4,5',8-trimethylpsoralen is then hydrolyzed by refluxing in a mixture of dioxane and water for several hours.

    • After cooling, the reaction mixture is neutralized with sodium bicarbonate and extracted with chloroform.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The resulting crude product is purified by recrystallization from ethanol to yield pure 4'-Hydroxymethyl-4,5',8-trimethylpsoralen.

2.1.2. Synthesis of 1-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethane (Azido-Triethylene Glycol)

A common method for this synthesis involves the tosylation of triethylene glycol followed by azidation.

  • Reaction Scheme:

    • Triethylene glycol + p-Toluenesulfonyl chloride --(Pyridine)--> Triethylene glycol monotosylate

    • Triethylene glycol monotosylate + Sodium Azide --(DMF)--> 1-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethane

  • Materials:

    • Triethylene glycol

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine (B92270)

    • Sodium azide (NaN3)

    • Dimethylformamide (DMF)

    • Dichloromethane (B109758) (DCM)

    • Saturated Sodium Bicarbonate solution

    • Brine

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Triethylene glycol (excess) is dissolved in pyridine and cooled in an ice bath.

    • p-Toluenesulfonyl chloride (1 equivalent) is added portion-wise, and the reaction is stirred overnight, allowing it to warm to room temperature.

    • The reaction mixture is diluted with DCM and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give triethylene glycol monotosylate.

    • The triethylene glycol monotosylate is dissolved in DMF, and sodium azide (excess) is added.

    • The mixture is heated to 80-100°C and stirred for several hours until the reaction is complete (monitored by TLC).

    • After cooling, the mixture is diluted with water and extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield Azido-Triethylene Glycol.

2.1.3. Synthesis of this compound (Final Product)

This final step involves the coupling of the functionalized psoralen with the azide linker, likely through a Williamson ether synthesis.

  • Reaction Scheme:

    • 4'-Hydroxymethyl-4,5',8-trimethylpsoralen + 1-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethane --(NaH/DMF)--> this compound

  • Materials:

    • 4'-Hydroxymethyl-4,5',8-trimethylpsoralen (Intermediate 1)

    • Azido-Triethylene Glycol

    • Sodium hydride (NaH)

    • Anhydrous Dimethylformamide (DMF)

    • Ammonium (B1175870) chloride solution (saturated)

    • Ethyl acetate (B1210297)

    • Brine

    • Anhydrous Sodium Sulfate

  • Procedure:

    • A solution of 4'-Hydroxymethyl-4,5',8-trimethylpsoralen (1 equivalent) in anhydrous DMF is cooled in an ice bath.

    • Sodium hydride (1.1 equivalents) is added portion-wise, and the mixture is stirred for 30 minutes.

    • A solution of the tosylated or mesylated Azido-Triethylene Glycol (1.2 equivalents) in anhydrous DMF is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched by the slow addition of saturated ammonium chloride solution.

    • The mixture is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is then purified as described in the following section.

Data Presentation
CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
4'-Hydroxymethyl-4,5',8-trimethylpsoralenC15H14O4258.2760-70>98
Azido-Triethylene GlycolC6H13N3O3175.1980-90>95
This compoundC23H27N3O6457.4850-60>98 (HPLC)

Purification of this compound

Purification of the final product is critical to ensure its efficacy and to remove any unreacted starting materials or byproducts. A combination of chromatographic techniques is typically employed.

Experimental Protocol
  • Materials:

    • Crude this compound

    • Silica (B1680970) gel (for column chromatography)

    • Hexanes

    • Ethyl acetate

    • Methanol

    • Acetonitrile (B52724)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA) (optional, for HPLC)

  • Procedure:

    3.1.1. Silica Gel Column Chromatography (Initial Purification)

    • The crude product is dissolved in a minimal amount of dichloromethane or ethyl acetate and adsorbed onto a small amount of silica gel.

    • The solvent is removed to yield a dry powder.

    • A silica gel column is prepared using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • The adsorbed crude product is loaded onto the top of the column.

    • The column is eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50-100%).

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired product.

    • The pure fractions are combined and the solvent is evaporated.

    3.1.2. High-Performance Liquid Chromatography (HPLC) (Final Purification)

    • The partially purified product from the silica gel column is dissolved in a suitable solvent (e.g., acetonitrile/water mixture).

    • The solution is filtered through a 0.22 µm syringe filter.

    • Purification is performed on a reverse-phase HPLC system (e.g., C18 column).

    • A typical mobile phase would be a gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile over 30 minutes). A small amount of TFA (e.g., 0.1%) can be added to both solvents to improve peak shape.

    • The elution is monitored by UV detection at a wavelength where the psoralen moiety absorbs strongly (e.g., ~254 nm or ~300 nm).

    • The fraction corresponding to the main peak is collected.

    • The solvent is removed by lyophilization or evaporation under reduced pressure to yield the highly pure this compound. The purity should be confirmed by analytical HPLC (typically >98%).[1]

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving Psoralens

Psoralens, particularly when photoactivated, can influence several cellular signaling pathways. Below are diagrams illustrating some of these key pathways.

Psoralen_DNA_Crosslinking Psoralen Psoralen Intercalation Intercalation into DNA Psoralen->Intercalation UVA UVA Light Monoadduct Formation of Monoadducts Crosslink Formation of Interstrand Cross-links DNA DNA Double Helix DNA->Intercalation Intercalation->Monoadduct UVA Monoadduct->Crosslink UVA Block Blockage of Transcription & Replication Crosslink->Block p53 p53 Activation Block->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Psoralen-DNA cross-linking pathway.

Psoralen_NFkB_MAPK cluster_cell Cell cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Psoralen Psoralen Derivatives p38 p38 Psoralen->p38 JNK JNK Psoralen->JNK IKK IKK Psoralen->IKK LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->p38 TLR4->JNK TLR4->IKK Inflammation Inflammatory Response (e.g., iNOS, COX-2 production) p38->Inflammation JNK->Inflammation IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Inflammation

Caption: Psoralen's inhibitory effect on NF-κB and MAPK pathways.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start Materials (Psoralen, TEG) psoralen_mod 1. Psoralen Functionalization start->psoralen_mod linker_synth 2. Azide-Linker Synthesis start->linker_synth conjugation 3. Conjugation psoralen_mod->conjugation linker_synth->conjugation crude_product Crude Product conjugation->crude_product column_chrom 4. Silica Gel Column Chromatography crude_product->column_chrom hplc 5. Reverse-Phase HPLC column_chrom->hplc pure_product Pure Product (>98%) hplc->pure_product nmr NMR pure_product->nmr ms Mass Spectrometry pure_product->ms hplc_analysis Analytical HPLC pure_product->hplc_analysis

Caption: Workflow for this compound synthesis.

Conclusion

This guide provides a detailed framework for the synthesis and purification of this compound. The outlined protocols and purification strategies are designed to yield a high-purity product suitable for sensitive applications in molecular biology and drug development. The accompanying diagrams offer a visual representation of the relevant biochemical pathways and the logical flow of the experimental procedures. Researchers and scientists can utilize this information to effectively produce and apply this valuable chemical probe in their studies of nucleic acid structure and function.

References

In-Depth Technical Guide to the Mechanism of Action of Psoralen-Triethylene Glycol Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Psoralen-triethylene glycol azide (B81097) is a bifunctional molecule designed for the investigation of RNA structure and interactions within living cells. Its mechanism of action is centered on the unique properties of its two key components: the psoralen (B192213) moiety and the triethylene glycol azide linker. The planar tricyclic psoralen ring intercalates into double-stranded regions of RNA. Upon exposure to long-wave ultraviolet (UVA) light, it forms covalent crosslinks with pyrimidine (B1678525) bases, effectively capturing RNA-RNA interactions. The triethylene glycol azide chain serves as a versatile handle for subsequent bioorthogonal "click" chemistry reactions, enabling the attachment of reporter molecules such as biotin (B1667282) for the enrichment and identification of crosslinked RNA species. Beyond its direct interaction with nucleic acids, emerging evidence suggests that psoralen and its derivatives can also exert biological effects through the modulation of cellular signaling pathways, notably by inhibiting the epidermal growth factor receptor (EGFR) signaling cascade. This technical guide provides a comprehensive overview of these mechanisms, supported by experimental data and protocols.

Core Mechanism: RNA Intercalation and Photo-Crosslinking

The primary mechanism of action of Psoralen-triethylene glycol azide in a research context is its ability to covalently crosslink RNA strands. This process can be broken down into two main steps:

1.1. Intercalation: The planar, hydrophobic psoralen ring structure readily intercalates into helical regions of RNA, inserting itself between adjacent base pairs. This non-covalent interaction is a prerequisite for the subsequent photochemical reaction.

1.2. Photocycloaddition: Upon irradiation with UVA light (typically at 365 nm), the intercalated psoralen molecule becomes photoactivated. This leads to the formation of covalent monoadducts and interstrand crosslinks (ICLs) with pyrimidine bases, primarily uracil (B121893) in RNA, through a [2+2] photocycloaddition reaction.[1][2] The formation of a cyclobutane (B1203170) ring between the psoralen and the pyrimidine base effectively locks the interacting RNA strands together.[1]

The triethylene glycol azide modification is designed to be a passive linker that does not interfere with the crosslinking properties of the psoralen core.[3]

Bioorthogonal Functionalization via Click Chemistry

The terminal azide group on the triethylene glycol linker is the key to the utility of this molecule as a probe. The azide group is bioorthogonal, meaning it does not react with native cellular components. This allows for a highly specific secondary reaction with a molecule containing a terminal alkyne, a process known as azide-alkyne cycloaddition or "click chemistry." This reaction is typically catalyzed by copper(I) and is highly efficient, even in complex biological mixtures.

In the context of RNA structure analysis techniques like COMRADES (Crosslinking of Matched RNAs and Deep Sequencing), the azide group of this compound is reacted with an alkyne-modified biotin molecule. This biotinylation of the crosslinked RNA duplexes allows for their specific enrichment and purification from total cellular RNA using streptavidin-coated beads.[3]

Modulation of Cellular Signaling: The EGF Receptor Pathway

Beyond its direct interactions with nucleic acids, psoralen, particularly in the context of PUVA (Psoralen + UVA) therapy, has been shown to influence cellular signaling pathways. A significant target of this activity is the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell proliferation, differentiation, and survival.[4][5][6]

The proposed mechanism involves the following steps:

  • Receptor Binding and Activation: Psoralen binds to a specific, high-affinity receptor on the cell surface or in the cytoplasm.[4]

  • UVA-Induced Receptor Modification: Upon UVA irradiation, the psoralen-receptor complex is activated.[4]

  • EGFR Phosphorylation: The activated psoralen-receptor complex leads to the phosphorylation of the EGFR on serine residues.[4][7]

  • Inhibition of Tyrosine Kinase Activity: This serine phosphorylation inhibits the intrinsic tyrosine kinase activity of the EGFR, even in the presence of its ligand, EGF.[4][7]

  • Downstream Signaling Inhibition: The inhibition of EGFR tyrosine kinase activity prevents the activation of downstream signaling pathways, such as the Ras-Raf-MEK-ERK (MAPK) and PI3K/AKT pathways, which are crucial for cell proliferation.[8][9][10]

This DNA/RNA-independent mechanism of action may contribute to the anti-proliferative effects of psoralen-based therapies.

Data Presentation

Table 1: Quantitative Data on Psoralen-Nucleic Acid Adduct Formation

Psoralen DerivativeNucleic AcidAdduct TypeYieldUVA Dose (J/cm²)Reference
8-Methoxypsoralen (8-MOP)DNAMonoadducts7.2 - 51 per 10⁶ nucleotides0.5 - 10.0[11]
Amotosalen (S-59)DNAInterstrand Crosslinks3.9 - 12.8 per 10³ nucleotides0.5 - 10.0[11]
8-Methoxypsoralen (8-MOP)DNAInterstrand CrosslinksUp to 40% of total adductsNot specified[12]

Table 2: Quantum Yields for Psoralen Adduct Photoreversal

AdductWavelength (nm)Quantum YieldReference
Psoralen-Thymine Diadduct240-2660.16[13]
Psoralen-Thymine Diadduct>2800.30[13]

Experimental Protocols

Protocol 1: In Vivo RNA Crosslinking with this compound (COMRADES Method)

This protocol is adapted from the COMRADES methodology for studying RNA-RNA interactions in vivo.[3]

1. Cell Culture and Psoralen Incubation: a. Culture cells to the desired confluency (e.g., ~50 million cells per experiment). b. Wash cells three times with phosphate-buffered saline (PBS). c. Incubate cells for 20 minutes with 0.4 mg/mL this compound dissolved in a suitable medium (e.g., OptiMEM I without phenol (B47542) red).

2. UVA Crosslinking: a. Place the cell culture dish on ice. b. Irradiate the cells with 365 nm UV light for 10 minutes using a UV crosslinker. Caution: Prolonged UVA irradiation may lead to the decomposition of the azide moiety.

3. Cell Lysis and RNA Purification: a. Lyse the cells using a suitable lysis buffer (e.g., RNeasy lysis buffer). b. Purify the total RNA according to the manufacturer's protocol of the chosen RNA purification kit.

Protocol 2: Biotinylation of Azide-Modified RNA via Click Chemistry

This is a general protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach biotin to the crosslinked RNA.

1. Preparation of Reagents: a. Azide-modified RNA: Purified RNA from Protocol 1. b. Alkyne-Biotin: A stock solution of an alkyne-functionalized biotin derivative (e.g., in DMSO). c. Copper(II) Sulfate (CuSO₄): A stock solution in water. d. Copper(I)-stabilizing ligand: (e.g., THPTA or TBTA) A stock solution in water or DMSO. e. Reducing Agent: (e.g., Sodium Ascorbate) A freshly prepared stock solution in water.

2. Click Reaction: a. In a microcentrifuge tube, combine the azide-modified RNA, alkyne-biotin, and a suitable buffer. b. Add the copper(I)-stabilizing ligand to the reaction mixture. c. Add CuSO₄ to the reaction mixture. d. Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution. e. Incubate the reaction at room temperature for 30-60 minutes, protected from light.

3. Purification of Biotinylated RNA: a. Purify the biotinylated RNA from the reaction mixture using an appropriate method, such as ethanol (B145695) precipitation or a spin column-based purification kit.

Mandatory Visualizations

Psoralen_RNA_Crosslinking cluster_0 Step 1: Intercalation cluster_1 Step 2: Photoactivation & Crosslinking cluster_2 Step 3: Click Chemistry Psoralen-TEG-Azide Psoralen-TEG-Azide RNA_Duplex RNA Duplex Psoralen-TEG-Azide->RNA_Duplex Non-covalent intercalation Intercalated_Complex Intercalated Psoralen-RNA Complex Crosslinked_RNA Covalently Crosslinked RNA Intercalated_Complex->Crosslinked_RNA [2+2] Photocycloaddition UVA_Light UVA Light (365 nm) UVA_Light->Intercalated_Complex Azide_RNA Azide-modified Crosslinked RNA Biotinylated_RNA Biotinylated Crosslinked RNA Azide_RNA->Biotinylated_RNA Alkyne_Biotin Alkyne-Biotin Alkyne_Biotin->Biotinylated_RNA

Caption: Workflow of this compound action.

EGFR_Signaling_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Activated_EGFR Activated EGFR (Tyrosine Phosphorylation) EGFR->Activated_EGFR Psoralen_Receptor Psoralen Receptor Inhibited_EGFR Inhibited EGFR (Serine Phosphorylation) Psoralen_Receptor->Inhibited_EGFR Induces Serine Phosphorylation Psoralen_UVA Psoralen + UVA Psoralen_UVA->Psoralen_Receptor Activates Downstream_Signaling Downstream Signaling (Ras-Raf-MEK-ERK, PI3K/AKT) Activated_EGFR->Downstream_Signaling Activates Inhibited_EGFR->Downstream_Signaling Inhibits Proliferation Cell Proliferation Downstream_Signaling->Proliferation Promotes Inhibition Inhibition

Caption: Psoralen-mediated inhibition of EGFR signaling.

References

An In-depth Technical Guide on the Solubility of Psoralen-triethylene glycol azide in DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Psoralen-triethylene glycol azide (B81097), a critical reagent in molecular biology and drug development. The document details quantitative solubility data, standardized experimental protocols for solubility determination, and the workflows in which this compound is frequently utilized.

Introduction to Psoralen-triethylene glycol azide

This compound is a derivative of psoralen (B192213), a naturally occurring linear furanocoumarin. Psoralens are well-known for their ability to intercalate into DNA and RNA helices.[1] Upon activation with long-wavelength ultraviolet (UVA) light, they can form covalent cross-links with pyrimidine (B1678525) bases, particularly thymine.[1] This photo-reactivity makes them invaluable tools for studying nucleic acid structure and function.[2]

The addition of a triethylene glycol (TEG) linker and an azide (N₃) group to the psoralen core enhances its utility. The TEG linker improves the compound's properties, and the terminal azide group enables its conjugation to other molecules via copper-catalyzed or copper-free "click chemistry" reactions. Specifically, Psoralen-TEG azide is cell-permeable and is prominently used in the COMRADES (Cross-linking of Matched RNAs and Deep Sequencing) method to probe RNA structure and conformation within living cells.[3]

Understanding the solubility of this compound in common laboratory solvents is paramount for preparing stock solutions, ensuring accurate dosing in experiments, and achieving reproducible results. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are two of the most common organic solvents used for dissolving compounds like psoralens for in vitro and in vivo studies.[1][2]

Quantitative Solubility Data

The solubility of this compound has been determined in both dimethyl sulfoxide (DMSO) and ethanol. The data is summarized in the table below for easy comparison. The compound exhibits significantly higher solubility in DMSO compared to ethanol.

Solvent Maximum Concentration (mM) Maximum Concentration (mg/mL) Molecular Weight ( g/mol )
DMSO100 mM45.85 mg/mL458.52
Ethanol50 mM22.93 mg/mL458.52

Data sourced from supplier technical datasheets.

Experimental Protocols for Solubility Determination

While specific batch data should always be consulted, a generalized protocol for determining the solubility of a compound like this compound is provided below. This method is based on the standard shake-flask technique, which is a reliable way to measure equilibrium solubility.[4]

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent (DMSO or ethanol) at a specified temperature.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • Anhydrous Ethanol (e.g., 200 proof)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge capable of handling the vials

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The amount should be more than the expected solubility (e.g., add 50 mg to 1 mL of solvent).

    • Pipette a precise volume (e.g., 1.0 mL) of the desired solvent (DMSO or ethanol) into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant agitation speed.

    • Allow the solutions to equilibrate for a set period, typically 24 to 48 hours, at a controlled temperature (e.g., 25°C).[4] This ensures that the dissolution process reaches equilibrium.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.

    • Alternatively, a filter plate can be used to separate the saturated solution from the solid.[4]

  • Sample Analysis:

    • Carefully collect a precise aliquot of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.

    • Perform a serial dilution of the supernatant with the same solvent to bring the concentration within the linear range of the analytical instrument.

    • Quantify the concentration of the dissolved this compound using a pre-calibrated HPLC or UV-Vis spectrophotometry method. A standard calibration curve must be generated using known concentrations of the compound.[4]

  • Data Interpretation:

    • The measured concentration of the saturated supernatant represents the equilibrium solubility of the compound in that solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

experimental_workflow start Start: Excess solid compound and known volume of solvent agitate Agitation (e.g., Orbital Shaker) for 24-48 hours at constant temp start->agitate Equilibration separate Separation of Solid (Centrifugation or Filtration) agitate->separate supernatant Collect Clear Supernatant separate->supernatant dilute Serial Dilution of Supernatant supernatant->dilute analyze Quantification (HPLC or UV-Vis Spectrophotometry) dilute->analyze Analysis against calibration curve result End: Determine Solubility Value analyze->result

Caption: Workflow for determining equilibrium solubility.

Application Workflow: The COMRADES Method

This compound is a key reagent for mapping RNA-RNA interactomes in vivo using the COMRADES methodology. The workflow leverages the unique properties of the molecule: cell permeability, photo-cross-linking, and the presence of an azide handle for downstream applications.

The logical flow of its use in a typical COMRADES experiment is as follows:

  • Cellular Uptake: The compound is introduced to living cells and permeates the cell membrane.

  • RNA Intercalation: Inside the cell, the psoralen moiety intercalates into RNA duplexes or other secondary structures.

  • Photo-Cross-linking: The cells are exposed to UVA light (typically 365 nm), which activates the psoralen, causing it to form covalent cross-links between adjacent pyrimidine bases on interacting RNA strands.

  • Lysis and Enrichment: The cells are lysed, and the cross-linked RNA is processed. The azide group on the TEG linker serves as a chemical handle.

  • Click Chemistry: A biotin-alkyne molecule is "clicked" onto the azide group, allowing for the specific enrichment of the cross-linked RNA fragments using streptavidin beads.

  • Sequencing and Analysis: The enriched RNA is then prepared for deep sequencing, and the resulting data is analyzed to identify which parts of the RNA were interacting.

comrades_workflow cluster_cell In Vivo Process compound Psoralen-TEG-Azide (in solution) cell Living Cell compound->cell Cell Permeation intercalate Intercalation into RNA Structures uv UVA Light (365 nm) Exposure intercalate->uv crosslink Covalent RNA-RNA Cross-linking uv->crosslink enrich Lysis & Biotinylation via Click Chemistry crosslink->enrich In Vitro Processing sequence Enrichment & Deep Sequencing enrich->sequence analysis Data Analysis to Map RNA Interactome sequence->analysis solubility_summary compound Psoralen-triethylene glycol azide dmso DMSO compound->dmso 100 mM ethanol Ethanol compound->ethanol 50 mM

References

Understanding Psoralen Intercalation in RNA Duplexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for studying the intercalation of psoralen (B192213) and its derivatives into RNA duplexes. Psoralens are planar, tricyclic furocoumarins that have become invaluable tools in molecular biology for probing nucleic acid structure and function. Their ability to intercalate into double-stranded regions of DNA and RNA and, upon photoactivation, form covalent cross-links has been harnessed for a variety of applications, from mapping RNA-RNA interactions in vivo to the development of photochemotherapeutic agents.

The Mechanism of Psoralen Intercalation and Photoreaction

Psoralen's interaction with RNA is a two-step process: intercalation followed by photo-induced covalent cross-linking.

1.1. Intercalation:

Psoralens, being hydrophobic and planar, insert themselves between the base pairs of an RNA duplex. This non-covalent interaction is primarily driven by stacking interactions with the flanking nucleobases. The affinity of this intercalation is influenced by the specific psoralen derivative and the sequence of the RNA duplex.

1.2. Photoreaction:

Upon exposure to long-wavelength ultraviolet light (UVA, typically 365 nm), the intercalated psoralen becomes photoactivated. This leads to a [2+2] cycloaddition reaction between the 3,4 (pyrone) or 4',5' (furan) double bonds of the psoralen and the 5,6 double bond of a pyrimidine (B1678525) base (uracil or cytosine) on an adjacent RNA strand.[1][2] This reaction can result in two types of photoadducts:

  • Monoadducts: The psoralen molecule becomes covalently attached to a single pyrimidine base.

  • Interstrand Cross-links (ICLs): If a second pyrimidine is suitably positioned on the opposite strand, the furan-side monoadduct can absorb a second photon and form a second covalent bond, creating a cross-link between the two RNA strands.[2][3]

The formation of ICLs is a key feature of psoralen photochemistry and is highly dependent on the geometry of the intercalation site. This photoreaction can be reversed by exposure to short-wavelength UV light (around 254 nm).[1]

Quantitative Data on Psoralen-Nucleic Acid Interactions

Psoralen DerivativeNucleic Acid TargetMethodParameterValueReference(s)
8-Methoxypsoralen (8-MOP)Calf Thymus DNASpectrofluorometryBinding Constant (K)0.325 x 10⁶ M⁻¹[4]
4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT)Calf Thymus DNASpectrofluorometryBinding Constant (K)0.516 x 10⁶ M⁻¹[4]
Amotosalen (S-59)A,T-only DNAUV/Vis SpectroscopyDissociation Constant (Kd)8.9 x 10⁻⁵ M[5]
8-Methoxypsoralen (8-MOP)DNANot SpecifiedICLs per 1000 bp0.7[6]
Amotosalen (S-59)DNANot SpecifiedICLs per 1000 bp12.0 ± 3.0[6]
Psoralen DerivativeNucleic Acid TargetMethodParameterValueReference(s)
Biotinylated PsoralenRNA in vivoSPLASHSensitivity Increase~0.45 to ~0.75[3]
AMTRNA in vivoPARISCross-linking Increase7.2-fold vs UV alone[7]

Experimental Protocols for Studying Psoralen-RNA Interactions

A variety of experimental techniques can be employed to study the interaction of psoralens with RNA duplexes, ranging from in vivo global mapping of RNA-RNA interactions to in vitro biophysical characterization.

In Vivo Cross-linking and High-Throughput Sequencing

Protocols such as PARIS, SPLASH, and COMRADES utilize psoralen derivatives to capture RNA-RNA interactions within living cells, followed by high-throughput sequencing to identify the interacting partners.

3.1.1. Psoralen Analysis of RNA Interactions and Structures (PARIS) [3][8]

The PARIS protocol uses 4'-aminomethyltrioxsalen (AMT) to cross-link RNA duplexes in vivo. The general workflow is as follows:

  • Psoralen Treatment and UV Cross-linking: Cells are incubated with AMT, which permeates the cell membrane. The cells are then irradiated with 365 nm UV light to induce cross-linking.[8]

  • RNA Extraction and Fragmentation: Total RNA is extracted and partially digested, for example, using RNase III.[3]

  • Purification of Cross-linked RNA: Cross-linked RNA fragments are separated from non-cross-linked fragments using two-dimensional gel electrophoresis (2D-PAGE).[8]

  • Proximity Ligation: The ends of the cross-linked RNA fragments are ligated together to form a single chimeric RNA molecule.[8]

  • Cross-link Reversal: The psoralen cross-link is reversed by irradiation with 254 nm UV light.[8]

  • Reverse Transcription and Sequencing: The chimeric RNA is reverse transcribed, and the resulting cDNA is sequenced using high-throughput sequencing.

  • Data Analysis: Sequencing reads are mapped to the genome to identify the interacting RNA molecules.

3.1.2. Sequencing of Psoralen Cross-linked, Ligated, and Selected Hybrids (SPLASH) [3][9]

The SPLASH protocol is similar to PARIS but utilizes a biotinylated psoralen derivative. This allows for a more streamlined purification of cross-linked RNAs.

  • Biotinylated Psoralen Treatment and UV Cross-linking: Cells are treated with biotinylated psoralen and irradiated with 365 nm UV light.[9]

  • RNA Extraction and Fragmentation: Total RNA is extracted and fragmented.[9]

  • Enrichment of Cross-linked RNA: Biotinylated RNA fragments are captured using streptavidin-coated magnetic beads.[9]

  • Proximity Ligation, Reversal, and Sequencing: The subsequent steps of proximity ligation, cross-link reversal, and sequencing are similar to the PARIS protocol.[9]

3.1.3. Cross-linking of Matched RNAs and Deep Sequencing (COMRADES) [10]

The COMRADES method employs an azide-modified psoralen derivative, which allows for bioorthogonal ligation to a capture moiety, offering another strategy for efficient enrichment of cross-linked RNAs.

In Vitro Biophysical Characterization

Several biophysical techniques can be used to quantify the binding affinity and thermodynamics of psoralen intercalation into RNA duplexes in a controlled in vitro setting.

3.2.1. Isothermal Titration Calorimetry (ITC) [4][11]

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

  • Principle: A solution of the psoralen derivative is titrated into a solution containing the RNA duplex. The heat released or absorbed upon binding is measured.

  • Methodology:

    • Prepare solutions of the psoralen derivative and the RNA duplex in the same buffer.

    • Degas the solutions to avoid air bubbles.

    • Load the RNA solution into the sample cell of the calorimeter and the psoralen solution into the injection syringe.

    • Perform a series of injections of the psoralen into the RNA solution while monitoring the heat changes.

    • Analyze the resulting thermogram to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

  • Data Presentation: The data is typically presented as a plot of heat change per injection versus the molar ratio of psoralen to RNA.

3.2.2. Fluorescence Spectroscopy [12][13]

Fluorescence-based methods can be used to determine binding constants by monitoring changes in the fluorescence properties of the psoralen or a fluorescently labeled RNA upon complex formation.

  • Principle: The fluorescence of a psoralen derivative is often quenched upon intercalation into an RNA duplex. This change in fluorescence intensity can be used to monitor the binding event.

  • Methodology (Fluorescence Quenching Assay):

    • Prepare a solution of the psoralen derivative with a known concentration.

    • Measure the initial fluorescence intensity.

    • Titrate the psoralen solution with increasing concentrations of the RNA duplex.

    • Measure the fluorescence intensity after each addition of RNA.

    • Plot the change in fluorescence as a function of the RNA concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

  • Data Presentation: Data is typically presented as a titration curve of fluorescence intensity versus RNA concentration.

3.2.3. Circular Dichroism (CD) Spectroscopy [10]

CD spectroscopy is sensitive to the chiral environment of molecules and can be used to monitor conformational changes in the RNA duplex upon psoralen intercalation.

  • Principle: The intercalation of a psoralen molecule into an RNA duplex can induce a change in the CD spectrum of the RNA.

  • Methodology:

    • Record the CD spectrum of the RNA duplex alone.

    • Titrate the RNA solution with increasing concentrations of the psoralen derivative.

    • Record the CD spectrum after each addition of psoralen.

    • Monitor the changes in the CD signal at a specific wavelength as a function of the psoralen concentration to determine the binding affinity.

  • Data Presentation: The results are often shown as an overlay of CD spectra at different psoralen concentrations or as a binding curve of the change in CD signal versus psoralen concentration.

3.2.4. Gel Mobility Shift Assay (EMSA) [14][15]

EMSA can be used to qualitatively and quantitatively assess the binding of psoralens to RNA duplexes.

  • Principle: The electrophoretic mobility of an RNA duplex through a non-denaturing gel is altered upon binding to a ligand.

  • Methodology:

    • Incubate a fixed amount of labeled RNA duplex with varying concentrations of the psoralen derivative.

    • Resolve the free RNA and the psoralen-RNA complexes on a native polyacrylamide or agarose (B213101) gel.

    • Visualize the RNA bands (e.g., by autoradiography if radiolabeled or fluorescence if fluorescently labeled).

    • Quantify the fraction of bound and free RNA at each psoralen concentration to determine the dissociation constant (Kd).[14]

  • Data Presentation: The data is presented as a gel image showing the shift in the RNA band upon psoralen binding, and a binding curve of the fraction of bound RNA versus psoralen concentration.

Psoralen Footprinting and Primer Extension Analysis

Psoralen cross-linking can be used as a footprinting tool to identify double-stranded regions within an RNA molecule.

  • Principle: Psoralen preferentially cross-links pyrimidines in double-stranded regions. The sites of cross-linking can be identified as stops or pauses during reverse transcription.

  • Methodology:

    • Incubate the RNA of interest with a psoralen derivative and irradiate with 365 nm UV light.

    • Purify the cross-linked RNA.

    • Perform a primer extension reaction using a radiolabeled or fluorescently labeled primer that binds downstream of the region of interest.

    • Analyze the primer extension products on a denaturing polyacrylamide sequencing gel.

    • The appearance of bands corresponding to premature termination of reverse transcription indicates the positions of psoralen cross-links.

  • Data Presentation: The results are displayed as a sequencing gel image, with bands indicating the sites of reverse transcriptase termination.

Visualization of Pathways and Workflows

Graphviz diagrams are provided below to illustrate key processes and logical relationships in the study of psoralen-RNA intercalation.

Psoralen_Intercalation_Pathway Psoralen Psoralen IntercalatedComplex Non-covalent Intercalated Complex Psoralen->IntercalatedComplex Intercalation RNADuplex RNA Duplex RNADuplex->IntercalatedComplex Monoadduct Monoadduct IntercalatedComplex->Monoadduct [2+2] Cycloaddition UVA UVA Light (365 nm) UVA->Monoadduct ICL Interstrand Cross-link UVA->ICL Monoadduct->ICL Second [2+2] Cycloaddition

Caption: Mechanism of psoralen intercalation and photo-cross-linking in an RNA duplex.

Experimental_Workflow_PARIS cluster_invivo In Vivo Steps cluster_invitro In Vitro Steps cell_culture Cell Culture psoralen_treatment Psoralen (AMT) Treatment cell_culture->psoralen_treatment uv_crosslinking UV Cross-linking (365 nm) psoralen_treatment->uv_crosslinking rna_extraction RNA Extraction uv_crosslinking->rna_extraction fragmentation RNA Fragmentation (RNase III) rna_extraction->fragmentation purification 2D Gel Purification fragmentation->purification ligation Proximity Ligation purification->ligation reversal Cross-link Reversal (254 nm UV) ligation->reversal rt_pcr Reverse Transcription & PCR Amplification reversal->rt_pcr sequencing High-Throughput Sequencing rt_pcr->sequencing data_analysis Data Analysis sequencing->data_analysis

Caption: Experimental workflow for the PARIS (Psoralen Analysis of RNA Interactions and Structures) protocol.

Biophysical_Assays Goal Goal: Quantify Psoralen-RNA Binding ITC Isothermal Titration Calorimetry (ITC) Goal->ITC Measures Heat Change Fluorescence Fluorescence Spectroscopy Goal->Fluorescence Monitors Fluorescence Quenching CD Circular Dichroism (CD) Spectroscopy Goal->CD Detects Conformational Changes EMSA Gel Mobility Shift Assay (EMSA) Goal->EMSA Observes Mobility Shift Thermodynamics Thermodynamics ITC->Thermodynamics Yields ΔH, ΔS, Ka Kd Kd Fluorescence->Kd Yields Kd CD->Kd Yields Kd EMSA->Kd Yields Kd

Caption: Overview of biophysical assays for quantifying psoralen-RNA interactions.

Conclusion

The study of psoralen intercalation in RNA duplexes is a dynamic field with significant implications for understanding RNA biology and for the development of novel therapeutic strategies. This guide has provided an in-depth overview of the fundamental mechanisms, quantitative considerations, and a range of experimental protocols for investigating these interactions. By combining in vivo cross-linking methods with in vitro biophysical and computational approaches, researchers can gain a comprehensive understanding of the structural and functional consequences of psoralen binding to RNA. As new psoralen derivatives and analytical techniques continue to be developed, the utility of these remarkable compounds in RNA research is set to expand even further.

References

The Azide Group in Psoralen-TEG-Azide: A Technical Guide to its Core Functionality and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the azide (B81097) group in the bifunctional molecule, Psoralen-TEG-azide. Psoralen-TEG-azide is a powerful tool in molecular biology and drug development, primarily utilized for investigating nucleic acid structures and interactions. Its utility stems from the distinct functions of its two key components: the psoralen (B192213) moiety and the terminal azide group, connected by a triethylene glycol (TEG) linker.

The psoralen component is a well-established photo-crosslinking agent. Upon activation with long-wave ultraviolet (UVA) light, it forms covalent crosslinks with pyrimidine (B1678525) bases in nucleic acids, effectively "freezing" secondary and tertiary structures, as well as intermolecular interactions. The TEG linker provides spacing and improves the solubility of the molecule.

This guide focuses on the critical function of the azide group, which serves as a chemical handle for bioorthogonal "click" chemistry. This allows for the specific and efficient attachment of reporter molecules, affinity tags, or other functionalities to the psoralen-crosslinked biomolecules.

The Role of the Azide Group: Enabling Click Chemistry

The azide group (-N₃) in Psoralen-TEG-azide is a key enabler of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2] This reaction facilitates the covalent ligation of the azide-modified psoralen to a molecule containing a terminal alkyne group.

The CuAAC reaction is characterized by:

  • High Efficiency and Yield: The reaction proceeds with high yields, often approaching 100%.[3]

  • Specificity and Bioorthogonality: Azides and alkynes are largely absent in biological systems, ensuring that the reaction is highly specific and does not interfere with native cellular processes.

  • Mild Reaction Conditions: The reaction can be carried out in aqueous environments and at room temperature, making it suitable for use with sensitive biological samples.[2]

The azide group, therefore, transforms the psoralen-crosslinked nucleic acid into a platform for further molecular modifications, enabling a wide range of downstream applications.

Visualizing the Click Chemistry Reaction

The following diagram illustrates the fundamental principle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) involving Psoralen-TEG-azide.

G Psoralen_TEG_Azide Psoralen-TEG-N₃ Triazole_Product Stable Triazole Linkage Psoralen_TEG_Azide->Triazole_Product Alkyne_Molecule Alkyne-Modified Molecule (e.g., Biotin-Alkyne) Alkyne_Molecule->Triazole_Product Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Triazole_Product catalyzes G cluster_0 In Vivo Crosslinking cluster_1 RNA Processing and Enrichment cluster_2 Library Preparation and Sequencing A Incubate cells with Psoralen-TEG-azide B UVA Irradiation (365 nm) to induce crosslinks A->B C Cell Lysis and Total RNA Extraction B->C D RNA Fragmentation C->D E Click Reaction: Attach Biotin-Alkyne to Azide D->E F Streptavidin Pulldown of Biotinylated RNA E->F G Proximity Ligation of Crosslinked RNA ends F->G H Reverse Transcription and Library Amplification G->H I Deep Sequencing H->I

References

Psoralen-TEG-Azide for In Vivo RNA Structure Probing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the structure of RNA within its native cellular environment is paramount to elucidating its function in biological processes and its role in disease. Psoralen-TEG-azide has emerged as a powerful chemical probe for capturing RNA-RNA interactions and secondary structures in vivo. This technical guide provides an in-depth overview of the application of Psoralen-TEG-azide and related psoralen (B192213) derivatives for genome-wide RNA structure analysis. We will delve into the core principles, present detailed experimental protocols, and offer a comparative analysis of key methodologies.

Psoralens are a class of naturally occurring compounds that can intercalate into nucleic acid duplexes.[1] Upon irradiation with long-wavelength ultraviolet (UVA) light (365 nm), they form covalent cross-links between pyrimidine (B1678525) bases (uracil in RNA) on opposite strands.[1][2] This photo-crosslinking "freezes" RNA duplexes, allowing for their subsequent isolation and identification. The reversibility of these cross-links by short-wavelength UV light (254 nm) is a key feature that facilitates downstream analysis.[1]

The addition of a triethylene glycol (TEG) linker and an azide (B81097) (-N3) moiety to the psoralen core, creating Psoralen-TEG-azide, significantly enhances the utility of this probe. The TEG linker improves cell permeability, while the azide group enables highly efficient and specific covalent attachment to other molecules via "click chemistry".[3][4] This has led to the development of robust methods for the enrichment and analysis of cross-linked RNA species.

Core Methodologies and Comparative Data

Several high-throughput sequencing-based methods have been developed to leverage psoralen-based crosslinking for in vivo RNA structure mapping. These include PARIS (Psoralen Analysis of RNA Interactions and Structures), SPLASH (Sequencing of Psoralen crosslinked, Ligated, and Selected Hybrids), and COMRADES (Cross-linking of Matched RNAs and Deep Sequencing). While all are based on the same fundamental principle of psoralen crosslinking, they differ in their strategies for enriching the cross-linked RNA fragments.

MethodPsoralen DerivativeEnrichment StrategyReported Enrichment/SensitivityKey Advantages
PARIS 4’-aminomethyl-trioxsalen (AMT)2D Gel ElectrophoresisNot explicitly quantifiedApplicable to any cell type without modification of the psoralen.[5]
SPLASH Biotinylated PsoralenStreptavidin Affinity PurificationSensitivity increased from ~0.45 (psoralen) to ~0.75 (biotinylated psoralen).[4]Direct and efficient pulldown of cross-linked fragments.[6]
COMRADES Psoralen-TEG-azideClick Chemistry to Biotin (B1667282), then Streptavidin Affinity Purification~1,000-fold enrichment.[3]High cell permeability and highly efficient two-step enrichment.[3]

Mechanism of Psoralen Photocrosslinking

The process of psoralen-mediated RNA crosslinking is a two-step photochemical reaction. First, the planar psoralen molecule intercalates into the RNA duplex. Subsequent exposure to UVA light (365 nm) excites the psoralen, leading to the formation of a cyclobutane (B1203170) adduct with a pyrimidine base. A second photon absorption can then lead to the formation of a second adduct with a pyrimidine on the opposing strand, resulting in a covalent inter-strand cross-link.

Psoralen_Crosslinking cluster_0 Step 1: Intercalation cluster_1 Step 2: Photocrosslinking RNA_Duplex RNA Duplex Intercalated_Complex Intercalated Psoralen-RNA Complex RNA_Duplex->Intercalated_Complex Intercalation Psoralen Psoralen Psoralen->Intercalated_Complex Crosslinked_RNA Cross-linked RNA Duplex Intercalated_Complex->Crosslinked_RNA Photocycloaddition UVA_Light UVA Light (365 nm) UVA_Light->Crosslinked_RNA

Psoralen intercalates into an RNA duplex and forms a covalent cross-link upon UVA irradiation.

Experimental Workflows

The following diagrams illustrate the generalized workflows for the PARIS, SPLASH, and COMRADES methodologies.

PARIS Workflow

PARIS_Workflow Start In vivo Crosslinking with AMT RNA_Extraction Total RNA Extraction Start->RNA_Extraction Fragmentation RNA Fragmentation (RNase) RNA_Extraction->Fragmentation 2D_Gel 2D Gel Electrophoresis for Cross-link Enrichment Fragmentation->2D_Gel Elution Elution of Cross-linked RNA 2D_Gel->Elution Proximity_Ligation Proximity Ligation Elution->Proximity_Ligation Reverse_Crosslink Reverse Crosslinking (254 nm UV) Proximity_Ligation->Reverse_Crosslink Library_Prep Sequencing Library Preparation Reverse_Crosslink->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing

The PARIS workflow utilizes 2D gel electrophoresis to enrich for psoralen-crosslinked RNA fragments.
SPLASH Workflow

SPLASH_Workflow Start In vivo Crosslinking with Biotinylated Psoralen RNA_Extraction Total RNA Extraction Start->RNA_Extraction Fragmentation RNA Fragmentation RNA_Extraction->Fragmentation Streptavidin_Pulldown Streptavidin Affinity Purification Fragmentation->Streptavidin_Pulldown Proximity_Ligation Proximity Ligation on Beads Streptavidin_Pulldown->Proximity_Ligation Elution Elution Proximity_Ligation->Elution Reverse_Crosslink Reverse Crosslinking (254 nm UV) Elution->Reverse_Crosslink Library_Prep Sequencing Library Preparation Reverse_Crosslink->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing

The SPLASH workflow employs biotin-streptavidin affinity purification to isolate cross-linked RNA.
COMRADES Workflow (Psoralen-TEG-azide)

COMRADES_Workflow Start In vivo Crosslinking with Psoralen-TEG-azide RNA_Extraction Total RNA Extraction Start->RNA_Extraction Fragmentation RNA Fragmentation RNA_Extraction->Fragmentation Click_Chemistry Click Chemistry with Biotin-Alkyne Fragmentation->Click_Chemistry Streptavidin_Pulldown Streptavidin Affinity Purification Click_Chemistry->Streptavidin_Pulldown Proximity_Ligation Proximity Ligation on Beads Streptavidin_Pulldown->Proximity_Ligation Elution Elution Proximity_Ligation->Elution Reverse_Crosslink Reverse Crosslinking (254 nm UV) Elution->Reverse_Crosslink Library_Prep Sequencing Library Preparation Reverse_Crosslink->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing

The COMRADES workflow uses click chemistry to attach biotin for a two-step affinity purification.

Detailed Experimental Protocols

The following are generalized protocols for the key steps in psoralen-based in vivo RNA structure probing. Specific details may need to be optimized for different cell types and experimental goals.

In Vivo Psoralen Crosslinking

Materials:

  • Adherent cells cultured to ~70-80% confluency in 10 cm plates.

  • Psoralen derivative stock solution (e.g., 0.5 mg/mL AMT in PBS, or 0.4 mg/mL Psoralen-TEG-azide in PBS/OptiMEM).[3][5]

  • Phosphate-buffered saline (PBS), ice-cold.

  • UV crosslinker with 365 nm bulbs.

Protocol:

  • Wash cells twice with 5 mL of ice-cold PBS.

  • Aspirate PBS completely.

  • Add 1 mL of the psoralen working solution to each 10 cm plate, ensuring even coverage of the cell monolayer. For SPLASH, this solution may also contain 0.01% digitonin (B1670571) to enhance permeability.

  • Incubate the plates for 10-20 minutes at 37°C.[3]

  • Place the plates on ice and irradiate with 365 nm UV light for 10-20 minutes in a UV crosslinker.[3][6] The distance from the bulbs to the cells should be minimized.

  • Immediately proceed to RNA extraction.

RNA Extraction and Fragmentation

Materials:

  • TRIzol reagent or other RNA extraction kit.

  • RNase III or other suitable RNase.

  • Nuclease-free water.

Protocol:

  • Lyse the cross-linked cells directly on the plate using TRIzol reagent according to the manufacturer's instructions.

  • Perform RNA extraction and purification.

  • Resuspend the purified RNA in nuclease-free water.

  • Fragment the RNA to the desired size range (typically ~100 nucleotides) using RNase III. The enzyme concentration and incubation time should be optimized.

  • Purify the fragmented RNA.

Enrichment of Cross-linked RNA

A. COMRADES: Click Chemistry and Streptavidin Pulldown

Materials:

Protocol:

  • To the fragmented RNA, add the biotin-alkyne, CuSO4, and THPTA ligand.

  • Initiate the click reaction by adding sodium ascorbate and incubate at room temperature for 30-60 minutes.[7]

  • Purify the biotinylated RNA.

  • Incubate the biotinylated RNA with pre-washed streptavidin magnetic beads to capture the cross-linked fragments.

  • Wash the beads extensively to remove non-biotinylated RNA.

B. SPLASH: Streptavidin Pulldown

Materials:

  • Streptavidin-coated magnetic beads.

  • Wash buffers.

Protocol:

  • Incubate the fragmented RNA from biotinylated psoralen crosslinking with pre-washed streptavidin magnetic beads.

  • Wash the beads extensively to remove non-biotinylated RNA.

Proximity Ligation and Reverse Crosslinking

Materials:

  • T4 RNA ligase and ligation buffer.

  • Nuclease-free water.

  • UV crosslinker with 254 nm bulbs.

Protocol:

  • Perform proximity ligation on the bead-bound, cross-linked RNA fragments using T4 RNA ligase. This joins the two ends of the interacting RNA molecules.

  • Wash the beads to remove ligase and buffer components.

  • Elute the ligated RNA from the beads.

  • To reverse the psoralen cross-links, irradiate the eluted RNA solution with 254 nm UV light on ice for 5-15 minutes.[5][6]

Library Preparation and Sequencing

Following reverse crosslinking, the chimeric RNA molecules are converted to a cDNA library for high-throughput sequencing. Standard RNA-seq library preparation protocols are typically adapted for this purpose, including reverse transcription, adapter ligation, and PCR amplification.

Conclusion

Psoralen-TEG-azide, in conjunction with the COMRADES methodology, offers a highly efficient and robust approach for the in vivo analysis of RNA structure. The combination of excellent cell permeability and a highly specific two-step enrichment strategy allows for deep and sensitive probing of the RNA structurome. By understanding the principles and protocols outlined in this guide, researchers can effectively apply this and related psoralen-based techniques to uncover the intricate roles of RNA structure in cellular function and disease, paving the way for novel therapeutic interventions.

References

Cell Permeability of Psoralen-Triethylene Glycol Azide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralen-triethylene glycol azide (B81097) (Psoralen-TEG-azide) is a chemically modified psoralen (B192213) derivative designed for advanced applications in molecular and cellular biology. The addition of the triethylene glycol azide moiety provides a "clickable" handle for bioconjugation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This modification allows for the labeling and subsequent detection or enrichment of molecules that have interacted with the psoralen core. A critical aspect of its utility, particularly in live-cell applications, is its ability to cross the cell membrane. This technical guide provides a comprehensive overview of the cell permeability of Psoralen-TEG-azide, including available quantitative data for related compounds, detailed experimental protocols for assessing cellular uptake, and a discussion of the likely mechanisms of transport across the cell membrane.

Data Presentation: Permeability of Psoralen Derivatives

Psoralen DerivativePermeation Coefficient (Papp)Log PC (Octanol/Water)Experimental SystemReference
8-methoxypsoralen (8-MOP)Higher than 5-MOP and TMP1.93 ± 0.01Human skin and epidermis fragments mounted on Franz cells[1]
5-methoxypsoralen (5-MOP)Lower than 8-MOP, higher than TMP2.00 ± 0.01Human skin and epidermis fragments mounted on Franz cells[1]
4,5',8-trimethylpsoralen (TMP)Lowest of the three3.14 ± 0.01Human skin and epidermis fragments mounted on Franz cells[1]

Note: The permeability of these compounds was found to be inversely correlated with their lipophilicity (log PC).[1]

Experimental Protocols

Several established methods can be employed to assess the cell permeability of Psoralen-TEG-azide. Below are detailed protocols for two common approaches.

In Vitro Permeability Assay using Transwell Inserts (Caco-2 Model)

This method is widely used to predict the intestinal absorption of compounds and can be adapted for other cell types to assess general cell permeability.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Hank's Balanced Salt Solution (HBSS)

  • Psoralen-TEG-azide

  • Lucifer Yellow (as a marker for monolayer integrity)

  • Appropriate analytical method for quantification (e.g., HPLC, LC-MS/MS)

Procedure:

  • Cell Seeding and Monolayer Formation: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm². Culture the cells for 18-21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer Yellow permeability test. A low permeability of Lucifer Yellow indicates a tight monolayer.[2]

  • Equilibration: Wash the cell monolayers twice with pre-warmed HBSS. Equilibrate the monolayers in HBSS for 30 minutes at 37°C.

  • Dosing:

    • Apical to Basolateral (A-B) Permeability: Remove the equilibration buffer. Add the dosing solution containing Psoralen-TEG-azide to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Permeability (to assess efflux): Add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation period, collect samples from both the donor and receiver chambers.

  • Quantification: Determine the concentration of Psoralen-TEG-azide in the samples using a validated analytical method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation of the drug across the cells.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the drug in the donor chamber.[2]

Cellular Uptake and RNA Crosslinking Assay

This protocol is based on methods used to probe RNA structure in live cells, which inherently rely on the cell permeability of psoralen derivatives.

Materials:

  • Mammalian cells (e.g., HeLa, HEK293)

  • Cell culture medium and reagents

  • Psoralen-TEG-azide stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Long-wave UV lamp (365 nm)

  • Cell lysis buffer

  • Click chemistry reagents (e.g., biotin-alkyne, copper sulfate, TBTA, sodium ascorbate)

  • Streptavidin beads

  • Analytical method for detection (e.g., Western blot for biotin (B1667282), fluorescence microscopy if using a fluorescent alkyne)

Procedure:

  • Cell Culture: Culture cells to the desired confluency in appropriate culture vessels.

  • Psoralen Treatment: Treat the cells with Psoralen-TEG-azide at a final concentration typically in the low micromolar range. The optimal concentration should be determined empirically. Incubate for a period of time (e.g., 10 minutes to 2 hours) to allow for cellular uptake. Some protocols for other biotinylated psoralens have noted low cellular uptake and have used 0.01% digitonin (B1670571) to enhance permeability.

  • UV Crosslinking: Irradiate the cells with 365 nm UV light to induce crosslinking of the psoralen to interacting molecules (primarily RNA). The energy dose will need to be optimized.

  • Cell Lysis: After irradiation, wash the cells with PBS and lyse them using a suitable buffer.

  • Click Reaction: Perform a click chemistry reaction to attach a reporter molecule (e.g., biotin) to the azide group on the Psoralen-TEG-azide that has been crosslinked to intracellular molecules.

  • Enrichment and Detection: If a biotin tag was used, the crosslinked complexes can be enriched using streptavidin beads. The presence of the tagged molecules can then be detected by methods such as Western blotting or mass spectrometry.

Mandatory Visualization

Signaling Pathways and Cellular Uptake

The precise mechanism of cellular uptake for Psoralen-TEG-azide has not been definitively elucidated. However, based on studies of other psoralen derivatives, a model involving passive diffusion and potential interaction with cell surface receptors can be proposed. Psoralens are known to interact with the epidermal growth factor (EGF) receptor, which may play a role in their cellular effects.[3]

Psoralen_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Psoralen_TEG_Azide Psoralen-TEG-Azide Membrane Lipid Bilayer Psoralen_TEG_Azide->Membrane Passive Diffusion Receptor Cell Surface Receptor (e.g., EGFR) Psoralen_TEG_Azide->Receptor Binding Psoralen_Internalized Internalized Psoralen-TEG-Azide Membrane->Psoralen_Internalized Receptor->Psoralen_Internalized Receptor-mediated Endocytosis (speculative) RNA RNA Psoralen_Internalized->RNA Intercalation Crosslinked_Complex Psoralen-RNA Crosslinked Complex RNA->Crosslinked_Complex UVA (365nm) Photoactivation

Caption: Proposed cellular uptake and mechanism of action for Psoralen-TEG-azide.

Experimental Workflow for Cellular Permeability Assessment

The following diagram illustrates a general workflow for assessing the cellular permeability and intracellular target engagement of Psoralen-TEG-azide.

Experimental_Workflow Start Start: Cell Culture Psoralen_Treatment Incubate cells with Psoralen-TEG-Azide Start->Psoralen_Treatment UVA_Irradiation UVA Irradiation (365 nm) Psoralen_Treatment->UVA_Irradiation Cell_Lysis Cell Lysis UVA_Irradiation->Cell_Lysis Click_Chemistry Click Chemistry with Reporter Tag (e.g., Biotin-Alkyne) Cell_Lysis->Click_Chemistry Permeability_Quant Quantify Intracellular Psoralen (e.g., LC-MS) Cell_Lysis->Permeability_Quant Target_Analysis Analysis of Crosslinked Targets Click_Chemistry->Target_Analysis End End Target_Analysis->End Permeability_Quant->End

Caption: General experimental workflow for Psoralen-TEG-azide cell permeability studies.

Conclusion

Psoralen-triethylene glycol azide is a valuable tool for probing molecular interactions within living cells, a function that is critically dependent on its ability to permeate the cell membrane. While direct quantitative permeability data for this specific molecule is still emerging, the information available for related psoralen compounds, combined with established experimental protocols, provides a strong framework for its application and further investigation. The provided protocols and conceptual diagrams serve as a guide for researchers to design and execute experiments to quantitatively assess its cellular uptake and to utilize its unique properties for intracellular labeling and analysis. Future studies are warranted to precisely determine the permeability coefficient and to fully elucidate the cellular uptake mechanism of Psoralen-TEG-azide.

References

In-Depth Technical Guide: Psoralen-triethylene glycol azide (CAS 1352815-11-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralen-triethylene glycol azide (B81097) (CAS No. 1352815-11-2) is a specialized chemical probe designed for the in-vivo analysis of RNA structure and interactions. This molecule uniquely combines the photoreactive properties of a psoralen (B192213) core with the versatility of an azide group, facilitated by a triethylene glycol linker. This design enables its use in advanced molecular biology techniques, most notably the Cross-linking of Matched RNAs and Deep Sequencing (COMRADES) method, to map RNA-RNA interactions within living cells. This guide provides a comprehensive overview of its technical specifications, mechanism of action, experimental protocols, and key applications.

Core Compound Specifications

Psoralen-triethylene glycol azide is a cell-permeable molecule that enables the covalent trapping of RNA duplexes upon UVA irradiation. The azide moiety allows for subsequent bio-orthogonal conjugation, such as click chemistry, for enrichment and analysis.

PropertyValueReference
CAS Number 1352815-11-2
Molecular Formula C₂₃H₃₀N₄O₆
Molecular Weight 458.52 g/mol
Purity ≥98%
Solubility Soluble to 100 mM in DMSO and to 50 mM in ethanol
Storage Store at -20°C
Appearance Solid
Chemical Name 3-(13-Azido-5,8,11-trioxa-2-azatridec-1-yl)-2,5,9-trimethyl-7H-furo[3,2-g]benzopyran-7-one

Mechanism of Action

The utility of this compound stems from the dual functionalities of its psoralen and azide components.

3.1. RNA Cross-linking by the Psoralen Moiety

Psoralens are tricyclic aromatic compounds that intercalate into nucleic acid duplexes, primarily at 5'-UpA sites. Upon exposure to long-wave ultraviolet light (UVA, ~365 nm), the psoralen moiety forms covalent cyclobutane (B1203170) adducts with pyrimidine (B1678525) bases (thymine, uracil, and cytosine) on opposite strands, resulting in an interstrand cross-link. This effectively "freezes" RNA-RNA interactions in their native conformation within the cell.

3.2. Bio-orthogonal Handle via the Azide Group

The terminal azide group serves as a bio-orthogonal handle for copper-catalyzed or copper-free click chemistry. This allows for the covalent attachment of a reporter molecule, such as biotin (B1667282), to the cross-linked RNA complexes. This tagging is crucial for the subsequent enrichment and purification of these complexes from the total cellular RNA population.

Key Applications: The COMRADES Method

This compound is a key reagent in the COMRADES (Cross-linking of Matched RNAs and Deep Sequencing) method, a powerful technique to globally map RNA-RNA interactions in vivo. This method has been successfully applied to elucidate the RNA genome architecture of viruses such as Zika and SARS-CoV-2 within infected cells.

Quantitative Performance in COMRADES

ParameterObservationReference
Chimeric Reads (COMRADES vs. Control) COMRADES libraries show a significantly higher percentage of chimeric reads, indicative of successful cross-linking and ligation of interacting RNA strands. One study reported approximately 4-fold more chimeric reads in the COMRADES sample compared to the control.
Enrichment of Target RNA The dual enrichment strategy (initial pulldown of a specific RNA and subsequent pulldown of biotinylated cross-linked fragments) can achieve up to a 1,000-fold enrichment of the RNA of interest.

Experimental Protocols

5.1. Synthesis of this compound

5.2. In-vivo RNA Cross-linking using this compound (COMRADES Protocol)

This protocol is adapted from the methodology described for the COMRADES technique.

  • Cell Preparation: Culture cells of interest to the desired confluency. For viral studies, infect the cells with the virus and incubate for the desired period.

  • Psoralen Incubation: Wash the cells with PBS and incubate with this compound (e.g., at a final concentration of 0.4 mg/mL in a suitable buffer like OptiMEM) for 20 minutes.

  • UVA Cross-linking: Place the cells on ice and irradiate with 365 nm UV light for 10 minutes using a UV cross-linker.

  • Cell Lysis and RNA Extraction: Lyse the cells and extract the total RNA using a standard RNA extraction kit.

5.3. Biotinylation via Click Chemistry

  • RNA Fragmentation: Fragment the extracted RNA to a suitable size range for sequencing.

  • Click Reaction: Perform a copper-free click chemistry reaction to attach a biotin moiety to the azide group on the psoralen-cross-linked RNA. This typically involves using a dibenzocyclooctyne (DBCO)-functionalized biotin reagent.

  • Purification: Purify the biotinylated, cross-linked RNA to remove unreacted components.

5.4. Enrichment of Cross-linked RNA

  • Streptavidin Affinity Purification: Use streptavidin-coated magnetic beads to capture the biotinylated RNA complexes.

  • Washing: Perform stringent washes to remove non-specifically bound RNA.

  • Elution: Elute the enriched, cross-linked RNA from the beads.

5.5. Library Preparation for Next-Generation Sequencing

  • Proximity Ligation: Perform proximity ligation on one half of the enriched RNA sample to create chimeric RNA molecules from the cross-linked fragments. The other half serves as a control where the cross-links are reversed before ligation.

  • Cross-link Reversal: Reverse the psoralen cross-links by exposing the RNA to short-wave UV light (254 nm).

  • Reverse Transcription and Library Construction: Synthesize cDNA from the ligated RNA and prepare a sequencing library compatible with the desired NGS platform (e.g., Illumina). This involves adapter ligation and PCR amplification.

  • Sequencing: Sequence

The COMRADES Method: An In-depth Technical Guide to Unraveling the In Vivo RNA Interactome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Cross-linking of Matched RNAs and Deep Sequencing (COMRADES) method, a powerful technique for determining in vivo RNA structures and interactions. COMRADES enables an in-depth capture of RNA conformations, providing a detailed landscape of the RNA interactome within the cellular environment. This has significant implications for understanding gene regulation, viral replication, and for the development of novel RNA-targeted therapeutics.

Core Principles of the COMRADES Method

The COMRADES method is designed to identify and quantify both intramolecular and intermolecular RNA-RNA interactions within living cells. The core of the technique lies in the use of a cell-permeable psoralen (B192213) derivative to covalently cross-link interacting RNA molecules. This is followed by a dual-enrichment strategy and high-throughput sequencing to identify the specific nucleotide sequences that are in close proximity in their native cellular context.

The key innovation of COMRADES is its ability to capture multiple coexisting RNA conformations, providing a dynamic view of the RNA structurome.[1][2] This is achieved through a combination of in vivo cross-linking, targeted RNA enrichment, and a sophisticated computational pipeline for data analysis. The method has been successfully applied to elucidate the complex secondary structure of the Zika virus (ZIKV) genome and its interactions with host non-coding RNAs.[1][2]

Quantitative Data Summary

The COMRADES method has demonstrated high efficiency and reproducibility in capturing RNA-RNA interactions. The following tables summarize key quantitative data from studies utilizing this technique.

ParameterValueSource
Target RNA Enrichment ~1,000-foldZiv et al., 2018
Chimeric Reads (COMRADES vs. Control) ~4-fold higher in COMRADESZiv et al., 2018
ZIKV Genome Non-redundant Chimeric Reads 1.7 millionZiv et al., 2018[2]
Interaction Span ~80% < 1,000 nucleotidesZiv et al., 2018[2]
Reproducibility High correlation between biological replicatesZiv et al., 2018

Experimental Protocols

The following is a detailed methodology for the key experiments in the COMRADES protocol, based on the work of Ziv et al., 2018.

In Vivo Cross-linking
  • Cell Culture: Culture cells of interest to the desired confluency. For viral studies, infect cells with the virus at a specified multiplicity of infection (MOI) and incubate for the desired time.

  • Psoralen Treatment: Add the cell-permeable cross-linking agent, Psoralen-triethylene glycol azide (B81097) (Psoralen-TEG-Azide), to the cell culture medium at a final concentration of 50-100 µM. Incubate for 10-15 minutes to allow for cellular uptake.

  • UV Cross-linking: Irradiate the cells with 365 nm UV light on ice for a specified duration (e.g., 20 minutes) to induce covalent cross-links between interacting RNA molecules.

  • Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer (e.g., TRIzol) to extract total RNA.

RNA Fragmentation and Enrichment
  • RNA Fragmentation: Fragment the extracted RNA to a desired size range (e.g., 100-500 nucleotides) using enzymatic or chemical methods.

  • First Enrichment (Target RNA Pulldown): Enrich for the RNA of interest using biotinylated antisense oligonucleotides that tile across the target RNA sequence. Capture the biotinylated probes and the associated RNA using streptavidin-coated magnetic beads.

  • Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin (B1667282) moiety to the azide group on the psoralen cross-linker. This biotinylates the cross-linked RNA duplexes.

Proximity Ligation and Second Enrichment
  • On-bead Ligation: While the RNA is still bound to the streptavidin beads from the first enrichment, perform proximity ligation using T4 RNA ligase. This ligates the ends of the cross-linked RNA fragments, creating a single chimeric RNA molecule from the two interacting strands.

  • Second Enrichment (Cross-linked RNA Pulldown): Elute the RNA from the first set of beads and perform a second streptavidin pulldown to enrich specifically for the biotinylated (i.e., cross-linked) RNA duplexes.

  • Cross-link Reversal: Reverse the psoralen cross-links by irradiating the sample with 254 nm UV light.

Library Preparation and Sequencing
  • Reverse Transcription and Library Construction: Synthesize cDNA from the enriched and de-cross-linked RNA and prepare a sequencing library using standard protocols for next-generation sequencing (e.g., Illumina).

  • High-Throughput Sequencing: Sequence the library on a high-throughput sequencing platform to generate paired-end reads.

Mandatory Visualizations

Experimental Workflow of the COMRADES Method

COMRADES_Workflow cluster_in_vivo In Vivo Steps cluster_in_vitro In Vitro Steps cluster_analysis Computational Analysis in_vivo_crosslinking 1. In Vivo Cross-linking (Psoralen-TEG-Azide + 365nm UV) rna_extraction 2. Total RNA Extraction in_vivo_crosslinking->rna_extraction fragmentation 3. RNA Fragmentation rna_extraction->fragmentation first_enrichment 4. First Enrichment (Target RNA Pulldown) fragmentation->first_enrichment click_reaction 5. Click Reaction (Biotinylation of cross-linked RNA) first_enrichment->click_reaction proximity_ligation 6. Proximity Ligation click_reaction->proximity_ligation second_enrichment 7. Second Enrichment (Streptavidin Pulldown) proximity_ligation->second_enrichment crosslink_reversal 8. Cross-link Reversal (254nm UV) second_enrichment->crosslink_reversal library_prep 9. Library Preparation crosslink_reversal->library_prep sequencing 10. High-Throughput Sequencing library_prep->sequencing data_analysis 11. Data Analysis (Mapping, Chimeric Read Identification) sequencing->data_analysis structure_prediction 12. RNA Structure & Interaction Prediction data_analysis->structure_prediction

Caption: Experimental workflow of the COMRADES method.

Logical Flow of COMRADES Data Analysis

COMRADES_Data_Analysis cluster_raw_data Raw Data Processing cluster_mapping Alignment cluster_chimeric_reads Interaction Identification cluster_structure_prediction Structural Analysis raw_reads Paired-end Sequencing Reads adapter_trimming Adapter Trimming & Quality Filtering raw_reads->adapter_trimming genome_alignment Alignment to Reference Genome/Transcriptome adapter_trimming->genome_alignment chimeric_identification Identification of Chimeric Reads (Indicating RNA-RNA interactions) genome_alignment->chimeric_identification interaction_filtering Filtering & Annotation of Interactions chimeric_identification->interaction_filtering duplex_calling Duplex Calling & Clustering interaction_filtering->duplex_calling structure_modeling RNA Secondary Structure Modeling (Using interaction data as constraints) duplex_calling->structure_modeling ensemble_prediction Prediction of Structural Ensembles structure_modeling->ensemble_prediction

Caption: Computational pipeline for COMRADES data analysis.

References

Exploring RNA-RNA Interactions with Chemical Probes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cutting-edge chemical probing techniques used to investigate RNA-RNA interactions. From foundational principles to detailed experimental protocols and data analysis workflows, this document serves as a technical resource for researchers seeking to unravel the complex network of RNA interactions within the cell.

Introduction to RNA-RNA Interactions and Chemical Probing

RNA-RNA interactions are fundamental to a vast array of cellular processes, including gene regulation, splicing, and translation. The intricate network of these interactions, known as the RNA interactome, plays a critical role in both normal cellular function and disease. Chemical probes offer a powerful toolkit to capture these dynamic interactions in their native cellular context, providing insights that are often unattainable through genetic or biochemical approaches alone.

This guide focuses on several key in vivo chemical probing methodologies:

  • Psoralen-based Crosslinking Methods (PARIS, SPLASH, LIGR-seq): These techniques utilize psoralen (B192213) derivatives to covalently crosslink interacting RNA strands upon UV irradiation.

  • SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling): This method probes the local flexibility of the RNA backbone, with changes in reactivity indicating regions of interaction.

  • DMS-MaPseq (Dimethyl Sulfate (B86663) Mutational Profiling with sequencing): This technique uses dimethyl sulfate to modify unpaired adenine (B156593) and cytosine bases, revealing information about RNA secondary and tertiary structures, as well as intermolecular interactions.

Chemical Probes and their Mechanisms of Action

A variety of chemical probes are employed to study RNA-RNA interactions, each with its own mechanism of action and inherent biases.

Psoralens and their Derivatives: Psoralens, such as 4'-aminomethyltrioxsalen (AMT), are intercalating agents that insert themselves into helical regions of RNA.[1] Upon exposure to long-wave UV light (365 nm), psoralens form covalent crosslinks between pyrimidine (B1678525) bases (primarily uridines) on opposing strands.[2] This process is reversible by irradiation with short-wave UV light (~254 nm).[2] The efficiency of psoralen crosslinking can be influenced by factors such as psoralen derivative solubility and cellular uptake.[2][3] For instance, amotosalen, a more soluble psoralen analog, has been shown to increase crosslinking efficiency significantly.[3] Biotinylated psoralen derivatives have also been developed to facilitate the enrichment of crosslinked RNA fragments.[2]

SHAPE Reagents: SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) reagents, such as 1-methyl-7-nitroisatoic anhydride (B1165640) (1M7) and N-methylisatoic anhydride (NMIA), are electrophilic compounds that acylate the 2'-hydroxyl group of the RNA ribose backbone.[4][5] The reactivity of the 2'-hydroxyl is correlated with the local nucleotide flexibility; flexible, unpaired regions are more readily acylated than structured, base-paired regions.[4] This differential reactivity provides a nucleotide-resolution map of RNA secondary structure.

Dimethyl Sulfate (DMS): DMS is a small, cell-permeable methylating agent that modifies the Watson-Crick face of unpaired adenine (at the N1 position) and cytosine (at the N3 position) bases.[6] DMS modification patterns can therefore delineate single-stranded and double-stranded regions within an RNA molecule.

Methodologies for Probing RNA-RNA Interactions

This section details the experimental workflows of key chemical probing techniques.

Psoralen-based Methods: PARIS, SPLASH, and LIGR-seq

These methods share a common principle of in vivo psoralen crosslinking followed by proximity ligation and high-throughput sequencing to identify interacting RNA molecules.

  • PARIS (Psoralen Analysis of RNA Interactions and Structures): This technique involves in vivo crosslinking with AMT, partial RNA digestion, and purification of crosslinked duplexes using 2D gel electrophoresis. The interacting fragments are then ligated, the crosslinks are reversed, and the resulting chimeric RNAs are sequenced.[7][8]

  • SPLASH (Sequencing of Psoralen cross-linked, Ligated, and Selected Hybrids): SPLASH utilizes a biotinylated psoralen derivative, allowing for the enrichment of crosslinked RNAs using streptavidin beads, which can increase the sensitivity of detection.[2]

  • LIGR-seq (Ligation of Interacting RNA followed by high-throughput sequencing): LIGR-seq also employs in vivo psoralen crosslinking and proximity ligation to capture RNA interactions.[8]

PARIS_SPLASH_LIGR_seq_Workflow cluster_in_vivo In Vivo cluster_in_vitro In Vitro InVivoCrosslinking In Vivo Psoralen Crosslinking (365nm UV) CellLysis Cell Lysis & RNA Extraction InVivoCrosslinking->CellLysis Fragmentation RNA Fragmentation (RNase or chemical) CellLysis->Fragmentation Enrichment Enrichment of Crosslinked Duplexes Fragmentation->Enrichment PARIS: 2D Gel SPLASH: Streptavidin Beads ProximityLigation Proximity Ligation (T4 RNA Ligase) Enrichment->ProximityLigation ReverseCrosslinking Reverse Crosslinking (254nm UV) ProximityLigation->ReverseCrosslinking LibraryPrep Library Preparation ReverseCrosslinking->LibraryPrep Sequencing High-Throughput Sequencing LibraryPrep->Sequencing DataAnalysis Data Analysis (Chimeric Read Identification) Sequencing->DataAnalysis

Workflow for psoralen-based RNA-RNA interaction mapping.
SHAPE-MaP for Intermolecular Interactions

SHAPE-MaP can be adapted to identify RNA-RNA interactions by comparing the SHAPE reactivity profiles of an RNA in the presence and absence of its interaction partner. Regions of the RNA that show a significant change in reactivity upon binding are inferred to be part of the interaction interface.

SHAPE_MaP_Workflow cluster_Probing Chemical Probing cluster_Analysis Analysis RNA_alone RNA alone + SHAPE Reagent RT_MaP_alone Reverse Transcription (Mutational Profiling) RNA_alone->RT_MaP_alone RNA_complex RNA-RNA complex + SHAPE Reagent RT_MaP_complex Reverse Transcription (Mutational Profiling) RNA_complex->RT_MaP_complex Sequencing_alone Sequencing RT_MaP_alone->Sequencing_alone Sequencing_complex Sequencing RT_MaP_complex->Sequencing_complex Analysis_alone Reactivity Profile Calculation Sequencing_alone->Analysis_alone Analysis_complex Reactivity Profile Calculation Sequencing_complex->Analysis_complex Comparison Comparative Analysis Analysis_alone->Comparison Analysis_complex->Comparison Interaction_Site Identification of Interaction Sites Comparison->Interaction_Site

SHAPE-MaP workflow for identifying intermolecular RNA interactions.
DMS-MaPseq for In Vivo Structure and Interactions

DMS-MaPseq provides a nucleotide-resolution view of adenine and cytosine accessibility in vivo. By comparing DMS reactivity profiles under different cellular conditions or between wild-type and mutant cells, it is possible to infer changes in RNA structure and interactions.

DMS_MaPseq_Workflow InVivoDMS In Vivo DMS Treatment RNA_Extraction Total RNA Extraction InVivoDMS->RNA_Extraction RT_MaP Reverse Transcription (Mutational Profiling) RNA_Extraction->RT_MaP LibraryPrep Sequencing Library Preparation RT_MaP->LibraryPrep Sequencing High-Throughput Sequencing LibraryPrep->Sequencing DataAnalysis Data Analysis and Structure Modeling Sequencing->DataAnalysis

General workflow for in vivo DMS-MaPseq.

Quantitative Comparison of Methods

The choice of chemical probing method depends on the specific research question, the biological system under investigation, and the available resources. The following table provides a quantitative comparison of the key techniques discussed in this guide.

FeaturePARISSPLASHLIGR-seqSHAPE-MaPDMS-MaPseq
Principle Psoralen crosslinking, 2D gel enrichmentPsoralen crosslinking, biotin-streptavidin enrichmentPsoralen crosslinking, proximity ligation2'-hydroxyl acylationAdenine and cytosine methylation
Probe 4'-aminomethyltrioxsalen (AMT)Biotinylated psoralen4'-aminomethyltrioxsalen (AMT)1M7, NMIA, etc.Dimethyl sulfate (DMS)
Resolution Near base-pairNear base-pairNear base-pairSingle nucleotideSingle nucleotide
Throughput HighHighHighHighHigh
Bias Uridine preference for crosslinkingUridine preference for crosslinkingUridine preference for crosslinkingSequence and structure-dependent reagent accessibilityAccessibility of A and C bases
Crosslinking Efficiency Variable, can be lowHigher sensitivity due to enrichment[2]VariableN/AN/A
Proximity Ligation Efficiency Can be low, dependent on T4 RNA ligase efficiency and RNA end availability[9][10]Dependent on T4 RNA ligase efficiency[9]Dependent on T4 RNA ligase efficiency[9]N/AN/A
Read Depth Requirement Deep sequencing requiredDeep sequencing requiredDeep sequencing requiredModerate to deepModerate to deep

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the key chemical probing techniques. Note: These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Protocol for Psoralen Analysis of RNA Interactions (PARIS)

(Adapted from Lu et al., 2016)[7]

  • In Vivo Crosslinking:

    • Grow cells to 70-80% confluency.

    • Wash cells with 1x PBS.

    • Add 0.5 mg/mL AMT in 1x PBS to the cells.

    • Irradiate with 365 nm UV light for 5-10 minutes on ice.

    • Scrape and collect the cells.

  • RNA Extraction and Fragmentation:

    • Lyse cells and extract total RNA using a standard protocol (e.g., TRIzol).

    • Partially digest the RNA with RNase III to generate fragments of the desired size (e.g., 100-500 nt).

  • Purification of Crosslinked RNA by 2D Gel Electrophoresis:

    • Run the fragmented RNA on a native polyacrylamide gel (first dimension).

    • Excise the entire lane and place it horizontally on top of a denaturing polyacrylamide gel (second dimension).

    • Run the second dimension gel. Crosslinked RNA duplexes will migrate slower and appear above the diagonal of non-crosslinked RNA.

    • Excise the region containing the crosslinked RNA.

    • Elute the RNA from the gel slice.

  • Proximity Ligation:

    • Dephosphorylate the 3' ends of the eluted RNA fragments with T4 Polynucleotide Kinase (PNK) without ATP.

    • Phosphorylate the 5' ends with T4 PNK and ATP.

    • Perform proximity ligation using T4 RNA Ligase 1 to join the ends of the interacting RNA fragments.

  • Crosslink Reversal and Library Preparation:

    • Reverse the psoralen crosslinks by irradiating the ligated RNA with 254 nm UV light on ice for 30 minutes.

    • Prepare a cDNA library from the chimeric RNA molecules using standard RNA-seq library preparation kits.

  • Sequencing and Data Analysis:

    • Sequence the library on a high-throughput sequencing platform.

    • Use a specialized bioinformatics pipeline to identify and map the chimeric reads to the transcriptome, revealing the interacting RNA partners.

Protocol for SHAPE-MaP of Intermolecular RNA Interactions

(Adapted from Smola et al., 2015 and Weeks, 2018)[4][11]

  • Sample Preparation:

    • Prepare two sets of samples: one with the RNA of interest alone and another with the RNA in complex with its interacting partner.

    • Ensure both samples are in the same buffer conditions.

  • SHAPE Modification:

    • Treat both sets of samples with a SHAPE reagent (e.g., 100 mM 1M7) for a short period (e.g., 5 minutes) at 37°C.

    • Include a no-reagent control (DMSO) for each sample set.

    • Quench the reaction and purify the RNA.

  • Reverse Transcription with Mutational Profiling (MaP):

    • Perform reverse transcription using a reverse transcriptase that introduces mutations at the sites of 2'-O-adducts (e.g., SuperScript II in the presence of MnCl2).

    • Use gene-specific primers for targeted analysis or random primers for transcriptome-wide analysis.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the resulting cDNA.

    • Sequence the libraries to a sufficient depth to accurately quantify mutation rates.

  • Data Analysis:

    • Use a SHAPE-MaP analysis pipeline (e.g., ShapeMapper) to calculate the per-nucleotide reactivity profiles for both the "alone" and "complex" samples.[12]

    • Compare the reactivity profiles to identify regions with significant changes in SHAPE reactivity. These regions represent the putative interaction sites.

Protocol for In Vivo DMS-MaPseq

(Adapted from Zubradt et al., 2017)

  • In Vivo DMS Treatment:

    • Grow cells to the desired density.

    • Add DMS directly to the cell culture medium to a final concentration of 1-5% (v/v).

    • Incubate for 2-5 minutes at 37°C.

    • Quench the reaction by adding a solution containing β-mercaptoethanol.

  • RNA Extraction:

    • Immediately harvest the cells and extract total RNA.

  • Reverse Transcription with Mutational Profiling (MaP):

    • Perform reverse transcription using a thermostable group II intron reverse transcriptase (TGIRT) enzyme, which efficiently reads through DMS-modified bases and incorporates mutations.

    • Use random hexamers or gene-specific primers.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the cDNA.

    • Sequence the libraries on a high-throughput platform.

  • Data Analysis:

    • Align the sequencing reads to the reference transcriptome.

    • Identify and quantify the mutation rates at each adenine and cytosine position.

    • Normalize the mutation rates to generate a DMS reactivity profile, which can be used to model RNA secondary structure and infer interactions.

Signaling Pathways and Logical Relationships

RNA-RNA interactions play crucial roles in regulating cellular signaling pathways. Chemical probing methods have been instrumental in dissecting these complex regulatory networks.

NF-κB Signaling Pathway and lncRNA Regulation

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. Long non-coding RNAs (lncRNAs) have emerged as key modulators of this pathway. For example, the lncRNA MALAT1 has been shown to interact with and regulate the activity of NF-κB subunits p50 and p65.[4][13] This interaction can influence the expression of NF-κB target genes involved in the inflammatory response.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) IKK IKK complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive inhibits Degradation Degradation IkB->Degradation ubiquitination & degradation NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active activation MALAT1 lncRNA MALAT1 MALAT1->NFkB_inactive interacts with & regulates DNA DNA NFkB_active->DNA binds to promoter TargetGenes Target Gene Expression (e.g., TNF-α, IL-6) DNA->TargetGenes transcription

lncRNA MALAT1 regulation of the NF-κB signaling pathway.
MAPK Signaling Pathway and miRNA Regulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway involved in cell proliferation, differentiation, and stress responses. MicroRNAs (miRNAs) are small non-coding RNAs that can regulate the MAPK pathway by binding to the 3' untranslated regions (UTRs) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. For instance, the let-7 family of miRNAs has been shown to target key components of the MAPK pathway, such as RAS and RAF kinases.[14]

MAPK_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression let7_miRNA let-7 miRNA let7_miRNA->RAS targets mRNA for degradation let7_miRNA->RAF targets mRNA for degradation

miRNA-mediated regulation of the MAPK signaling pathway.

Data Analysis and Visualization

The analysis of data from high-throughput RNA-RNA interaction mapping experiments is a complex but crucial step. The primary goal is to identify chimeric reads that represent the ligated ends of two interacting RNA molecules.

Computational Pipelines: Several bioinformatics pipelines have been developed for the analysis of data from PARIS, SPLASH, and LIGR-seq.[1][15][16] These pipelines typically involve the following steps:

  • Adapter trimming and quality filtering: Removing sequencing adapters and low-quality reads.

  • Mapping to a reference genome/transcriptome: Aligning the reads to identify their origin.

  • Chimeric read identification: Identifying reads that map to two distinct genomic locations.

  • Filtering and annotation: Removing potential artifacts and annotating the interacting RNA species.

  • Network construction and visualization: Building and visualizing the network of RNA-RNA interactions.

Visualization Tools: A variety of software tools are available for visualizing RNA-RNA interaction networks, such as Cytoscape and RILogo.[17][18] These tools allow researchers to explore the complex web of interactions and identify key regulatory hubs.

Conclusion and Future Directions

Chemical probing methods have revolutionized our ability to study RNA-RNA interactions in their native cellular environment. The techniques described in this guide provide powerful tools for dissecting the RNA interactome and understanding its role in cellular function and disease. Future developments in this field will likely focus on improving the efficiency and reducing the biases of current methods, as well as developing new probes to capture different aspects of RNA structure and interactions, including transient and low-abundance interactions. The integration of chemical probing data with other 'omics' datasets will undoubtedly provide a more holistic view of the intricate regulatory networks that govern cellular life.

References

Psoralen-Triethylene Glycol Azide for Viral RNA Genomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Psoralen-triethylene glycol azide (B81097) (Psoralen-TEG-azide) in the field of viral RNA genomics. This innovative, cell-permeable reagent has become a cornerstone of advanced methodologies like COMRADES (Crosslinking of Matched RNAs and Deep Sequencing) for the in-vivo analysis of RNA structure and interactions. This guide will delve into the core principles, experimental protocols, and data interpretation associated with this powerful tool, offering researchers the knowledge to apply this technology to their own studies of viral pathogens.

Introduction: Unveiling the Viral RNA Interactome

The genomic RNA of viruses is not merely a linear sequence of nucleotides but a dynamic molecule that folds into intricate three-dimensional structures. These structures are critical for regulating every stage of the viral life cycle, from replication and translation to packaging and evasion of the host immune system. Understanding the architecture of viral RNA within the complex environment of an infected cell is therefore paramount for developing novel antiviral therapeutics.

Psoralen-TEG-azide is a key chemical probe that enables the capture of these transient RNA-RNA interactions in their native cellular context. It combines the photo-crosslinking properties of psoralen (B192213) with the versatility of click chemistry, allowing for the covalent linkage of interacting RNA strands and their subsequent enrichment and identification through high-throughput sequencing.

The Core Technology: Mechanism of Action

The utility of Psoralen-TEG-azide lies in its bifunctional nature. The psoralen moiety intercalates into double-stranded RNA helices and, upon exposure to long-wave UV light (365 nm), forms covalent crosslinks between adjacent pyrimidine (B1678525) bases (uracil or cytosine) on opposite strands.[1] This effectively "freezes" the RNA duplexes in place.

The triethylene glycol linker enhances the cell permeability and solubility of the molecule.[2] Crucially, the terminal azide group serves as a bioorthogonal handle for "click" chemistry. This allows for the specific and efficient attachment of a reporter molecule, such as biotin (B1667282), via a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with a cyclooctyne-modified biotin (e.g., DBCO-biotin).[3][4] This biotin tag facilitates the enrichment of crosslinked RNA fragments for downstream analysis.

Mechanism_of_Action cluster_0 In Vivo Crosslinking cluster_1 Biotinylation via Click Chemistry Psoralen_TEG_Azide Psoralen-TEG-Azide Viral_RNA_Duplex Viral RNA Duplex UV_Light UVA Light (365 nm) Crosslinked_RNA Crosslinked RNA-Azide Biotinylated_RNA Biotinylated Crosslinked RNA DBCO_Biotin DBCO-Biotin

Quantitative Data Summary

The following tables summarize key quantitative data gathered from studies utilizing psoralen-based methodologies for viral RNA genomics.

ParameterMethodOrganism/VirusValueReference
Chimeric Read Percentage COMRADESZika Virus4-fold higher in crosslinked vs. control[5][6]
RNA-seqSARS-CoV-2~1% (artifactual background)[7]
Enrichment Factor COMRADESZika VirusNearly 1,000-fold[8]
S-Pso miRNA pulldownHeLa cells20-fold for miRNA-29a target[9][10]
Method Sensitivity SPLASHHuman/Yeast~0.75 with biotinylated psoralen[9][10]
Psoralen DerivativeComparison MetricIn Vitro EfficiencyIn Cellulo EfficiencyReference
AP3B vs. PP3B Crosslinking Efficiency100-fold higher5-fold higher[9][10]
Amotosalen vs. AMT Crosslinked RNA YieldNot directly compared7-fold higher with 10x concentration[9]
Psoralen-TEG-Azide Crosslinking EfficiencyNot directly comparedStated to not affect crosslinking properties[9][11]
ParameterConditionValueReference
RNA Integrity after UV 254 nm UV, 30 min<0.5% intact[9][11]
254 nm UV, 30 min with acridine (B1665455) orange30% intact[9][11]
Psoralen-DNA Adduct Yield (8-MOP) 0.5 to 10.0 J/cm² UVAICL: 7.6-51 per 10⁶ nucleotides[5]
MA: 2.2-51 per 10⁶ nucleotides[5]
Psoralen-DNA Adduct Yield (S59) 0.5 to 10.0 J/cm² UVAICL: 3.9-12.8 per 10³ nucleotides[5]
MA: 19-215 per 10⁶ nucleotides[5]

Experimental Protocols

This section provides a detailed, consolidated protocol for the COMRADES methodology, focusing on the study of Zika virus RNA in infected cells. This protocol is synthesized from multiple sources to provide a comprehensive workflow.

In Vivo Crosslinking of Zika Virus RNA
  • Cell Culture and Infection:

    • Culture human cells (e.g., Huh7) to 70-80% confluency.

    • Infect cells with Zika virus (ZIKV) at a suitable multiplicity of infection (MOI).

    • Incubate for 20 hours post-inoculation.[8]

  • Psoralen Treatment:

    • Wash cells three times with phosphate-buffered saline (PBS).

    • Incubate cells for 20 minutes with 0.4 mg/ml Psoralen-TEG-azide dissolved in PBS and diluted in OptiMEM I without phenol-red.[8]

  • UV Crosslinking:

    • Place the cell culture plates on ice.

    • Irradiate the cells with 365 nm UV light for 10 minutes using a UV crosslinker.[8] It is important to avoid prolonged UVA irradiation as it may decompose the azide moiety.[8]

RNA Extraction and Enrichment
  • Cell Lysis and RNA Purification:

    • Lyse the cells using a suitable lysis buffer (e.g., from an RNeasy kit).

    • Degrade proteins using Proteinase K.

    • Purify total RNA using a commercial kit (e.g., Qiagen RNeasy midi kit).[8]

  • Viral RNA Enrichment:

    • Mix the total RNA with a pool of 50 biotinylated 20-nucleotide DNA oligos designed to capture the ZIKV genomic RNA.[8]

    • Incubate at 37°C for 6 hours in a hybridization buffer (500 mM NaCl, 0.7% SDS, 33 mM Tris-Cl pH 7, 0.7 mM EDTA, 10% Formamide).[8]

    • Add streptavidin-coated magnetic beads (e.g., Dynabeads MyOne Streptavidin C1) and incubate for an additional hour at 37°C.[8]

    • Wash the beads five times with 2x SSC buffer containing 0.5% SDS.[8]

    • Elute the RNA by degrading the DNA probes with DNase.

Copper-Free Click Chemistry and Biotinylation
  • Reaction Setup:

    • To the enriched, azide-modified RNA, add a 10-fold molar excess of a DBCO-functionalized biotin reagent (e.g., DBCO-PEG4-Biotin).[4][12]

    • The reaction should be performed in an RNase-free buffer (e.g., 1x PBS, pH 7.6 or 100 mM phosphate (B84403) buffer, pH 8).[4]

  • Incubation:

    • Incubate the reaction mixture for 1 hour at 37°C in the dark.[4] For potentially higher efficiency, a longer incubation at a lower temperature (e.g., 6 hours at 26°C) can be tested.[4]

  • Purification:

    • Purify the biotinylated RNA to remove unreacted DBCO-biotin using a suitable method such as spin column purification.[4]

Library Preparation and Sequencing (COMRADES Workflow)

The biotinylated, crosslinked RNA is then further processed through fragmentation, a second streptavidin-based enrichment, proximity ligation, and reverse crosslinking before library preparation and high-throughput sequencing. For a detailed step-by-step guide on the subsequent library preparation, refer to the COMRADES supplementary protocol.[5]

COMRADES_Workflow Infection 1. Viral Infection of Host Cells Psoralen_Treatment 2. Psoralen-TEG-Azide Treatment Infection->Psoralen_Treatment UV_Crosslinking 3. UVA (365 nm) Crosslinking Psoralen_Treatment->UV_Crosslinking RNA_Extraction 4. Total RNA Extraction UV_Crosslinking->RNA_Extraction Viral_RNA_Enrichment 5. Viral RNA Enrichment (Biotinylated Oligos) RNA_Extraction->Viral_RNA_Enrichment Click_Chemistry 6. Copper-Free Click Chemistry (DBCO-Biotin) Viral_RNA_Enrichment->Click_Chemistry Second_Enrichment 7. Streptavidin Enrichment of Crosslinked RNA Click_Chemistry->Second_Enrichment Fragmentation 8. RNA Fragmentation Second_Enrichment->Fragmentation Proximity_Ligation 9. Proximity Ligation Fragmentation->Proximity_Ligation Reverse_Crosslinking 10. Reverse Crosslinking (UVC, 254 nm) Proximity_Ligation->Reverse_Crosslinking Library_Prep 11. Library Preparation Reverse_Crosslinking->Library_Prep Sequencing 12. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 13. Data Analysis & Structure Modeling Sequencing->Data_Analysis

Conclusion

Psoralen-TEG-azide has emerged as an indispensable tool for probing the structural genomics of RNA viruses in their native cellular environment. Its ability to facilitate in vivo crosslinking and subsequent bioorthogonal labeling has enabled the development of powerful techniques like COMRADES, providing unprecedented insights into the complex and dynamic world of viral RNA architecture. The methodologies and data presented in this guide offer a solid foundation for researchers to explore the viral RNA interactome, paving the way for the discovery of novel therapeutic targets and a deeper understanding of viral pathogenesis.

References

Psoralen-TEG-Azide: A Technical Guide to Preliminary Studies for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of Psoralen-TEG-azide, a bifunctional molecule at the forefront of RNA structural analysis and bioconjugation. This guide provides a comprehensive overview of its core applications, detailed experimental protocols, and the underlying cellular mechanisms.

Psoralen-TEG-azide is a powerful chemical probe designed for the in vivo analysis of RNA structure and interactions. This cell-permeable molecule uniquely combines two key functionalities: a psoralen (B192213) moiety for UVA-inducible covalent crosslinking of nucleic acids and a terminal azide (B81097) group for bio-orthogonal "click" chemistry. This dual nature allows for the capture of RNA-RNA interactions within living cells and the subsequent enrichment and identification of these complexes. Its primary application lies in advanced methodologies such as COMRADES (Crosslinking of Matched RNAs and Deep Sequencing), which has been instrumental in elucidating the genomic architecture of viruses like Zika and SARS-CoV-2.[1][2]

Core Properties and Specifications

Psoralen-TEG-azide is a derivative of psoralen, a class of naturally occurring tricyclic compounds known for their photoreactivity with nucleic acids.[3] The addition of a triethylene glycol (TEG) linker and a terminal azide group enhances its utility in modern biological research.

PropertyValueReference
Molecular Weight 458.52 g/mol [1]
Molecular Formula C₂₃H₃₀N₄O₆[1]
Solubility Soluble to 100 mM in DMSO and 50 mM in ethanol (B145695)[1]
CAS Number 1352815-11-2[1]
Purity ≥98%[1]
Storage Store at -20°C[1]

Mechanism of Action

The utility of Psoralen-TEG-azide is rooted in a two-step process: photocrosslinking and bioconjugation.

  • Photocrosslinking: Psoralens intercalate into double-stranded regions of nucleic acids. Upon exposure to long-wave ultraviolet light (UVA, ~365 nm), the psoralen moiety forms covalent cyclobutane (B1203170) adducts with pyrimidine (B1678525) bases, primarily thymine (B56734) and uracil.[4][5] This reaction effectively "freezes" transient RNA-RNA interactions.

  • Bioconjugation via Click Chemistry: The azide group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific bio-orthogonal reaction.[6] This allows for the attachment of reporter molecules, such as biotin (B1667282) or fluorescent dyes, to the crosslinked RNA complexes for enrichment and detection.

Experimental Protocols

The following protocols provide a detailed methodology for the application of Psoralen-TEG-azide in studying RNA-RNA interactions in vivo, based on the COMRADES method and general click chemistry principles.

In Vivo RNA Crosslinking with Psoralen-TEG-azide (COMRADES Protocol)

This protocol is adapted from the COMRADES methodology for studying viral RNA architecture in infected mammalian cells.[2][7]

Materials:

  • Psoralen-TEG-azide (e.g., from Berry & Associates)

  • Phosphate-buffered saline (PBS)

  • Opti-MEM I without phenol (B47542) red (Gibco)

  • Mammalian cells of interest (e.g., JEG-3 cells) cultured in appropriate media

  • UVA crosslinker (365 nm, e.g., CL-1000 from UVP)

  • Cell lysis buffer (e.g., RNeasy lysis buffer)

Procedure:

  • Cell Preparation: Culture approximately 50 million cells per experiment. For viral studies, infect cells at the desired multiplicity of infection (MOI) and incubate for the appropriate time (e.g., 20 hours for Zika virus).[2][7]

  • Psoralen Incubation: Wash the cells three times with PBS. Incubate the cells for 20 minutes with 0.4 mg/mL Psoralen-TEG-azide dissolved in PBS and diluted in Opti-MEM I without phenol red.[2][7]

  • UVA Crosslinking: Place the cells on ice and irradiate with 365 nm UV light for 10 minutes.[2][7] It is crucial to avoid prolonged UVA irradiation, as it may lead to the decomposition of the azide moiety.[7]

  • Cell Lysis: Immediately after crosslinking, lyse the cells using a suitable lysis buffer. The crosslinked RNA is now ready for downstream processing.

Biotinylation of Crosslinked RNA via Click Chemistry

This protocol describes the biotinylation of azide-modified, crosslinked RNA using a copper-catalyzed click reaction.

Materials:

  • Crosslinked RNA from the previous protocol

  • Biotin-alkyne (or other alkyne-functionalized reporter molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand

  • Sodium ascorbate (B8700270) (freshly prepared)

  • DMSO or other suitable solvent

  • Reaction buffer (e.g., triethylammonium (B8662869) acetate (B1210297) buffer, pH 7.0)

Procedure:

  • Prepare Stock Solutions:

    • 10 mM azide-modified RNA in water.

    • 10 mM biotin-alkyne in DMSO.

    • 10 mM CuSO₄ in water.

    • 50 mM THPTA or TBTA in a suitable solvent.

    • 100 mM sodium ascorbate in water (prepare fresh).

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • Azide-modified RNA.

    • Reaction buffer to a final concentration of 0.2 M.[8]

    • Biotin-alkyne (use a molar excess, e.g., 5-10 fold).

  • Catalyst Preparation: In a separate tube, pre-complex the CuSO₄ and the ligand by mixing them in a 1:2 to 1:5 ratio.

  • Initiate the Reaction: Add the copper-ligand complex to the RNA/alkyne mixture. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[6][8]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours. The reaction can be performed in the dark to protect any light-sensitive reagents.

  • Purification: Purify the biotinylated RNA using standard methods such as ethanol precipitation or a suitable RNA cleanup kit. The biotinylated RNA can then be used for enrichment with streptavidin beads.

Quantitative Data

The efficiency of Psoralen-TEG-azide-mediated crosslinking and subsequent enrichment is a critical factor for the success of downstream applications. The following table summarizes key quantitative findings from the literature.

ParameterValue/ObservationExperimental ContextReference
Enrichment of Target RNA ~1,000-foldCOMRADES method for selective capture of a specific RNA of interest.[2]
Enrichment of a Specific miRNA Target 20-foldIdentification of Tet2 RNA as a miRNA-29a target after crosslinking.[4][9]
Crosslinking Efficiency of a Modified Psoralen 100-fold increaseIn vitro gel-shift assay with a biotinylated psoralen derivative (AP3B) on dsDNA.[4]
In Vivo Biotinylation with a Modified Psoralen 5-fold increaseIn-cell biotinylation of DNA using the AP3B derivative.[4]
RNA Integrity After UV Exposure 30% intact RNAAfter 30 min of 254 nm irradiation in the presence of acridine (B1665455) orange as a singlet quencher.[5]
Crosslinking Yield of Psoralen Azide Up to 94%Conjugation to the 3'-end of alkyne-modified pre-microRNAs.[5]

Signaling Pathways and Cellular Effects

The application of psoralen and UVA light (PUVA) is known to have significant effects on various cellular signaling pathways, primarily due to the induction of DNA and RNA damage, as well as direct effects on cellular membranes.

PI3K/Akt Signaling Pathway

PUVA treatment has been shown to directly impact the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Psoralen can form adducts with unsaturated fatty acids in the plasma membrane, altering its physical properties. This change in membrane packing can inhibit the recruitment of effector kinases, leading to a dose-dependent inhibition of Akt phosphorylation in T-lymphocytes.[1][10]

PI3K_Akt_Pathway PUVA Psoralen + UVA Membrane Membrane Lipids PUVA->Membrane Forms adducts, alters packing PI3K PI3K Membrane->PI3K Inhibits recruitment Akt Akt PI3K->Akt Activates Downstream Downstream Akt->Downstream Downstream Signaling (e.g., cell survival, proliferation)

Caption: PUVA-induced alterations in the plasma membrane inhibit PI3K/Akt signaling.

MAPK and NF-κB Signaling Pathways

Psoralen derivatives, even without UVA activation, have been demonstrated to possess anti-inflammatory properties by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Specifically, xanthotoxol (B1684193) (8-hydroxypsoralen) has been shown to suppress the lipopolysaccharide (LPS)-induced phosphorylation of IκBα, p38 MAPK, and JNK in macrophage cells. This leads to a reduction in the production of pro-inflammatory mediators like PGE₂, IL-6, and IL-1β.[11][12]

MAPK_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_p p38, JNK TLR4->MAPK_p Activates IKK IKK TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα IkBa IκBα p65 p65/p50 IkBa_p65->p65 Releases p65/p50 p65_n p65/p50 p65->p65_n Translocation Psoralen Psoralen Derivatives (e.g., xanthotoxol) Psoralen->MAPK_p Inhibits phosphorylation Psoralen->IkBa_p65 Inhibits phosphorylation of IκBα Genes Pro-inflammatory Genes (IL-6, IL-1β, COX-2, iNOS) p65_n->Genes Activates transcription

Caption: Psoralen derivatives can inhibit inflammatory responses by suppressing MAPK and NF-κB signaling.

Experimental Workflow for COMRADES

The COMRADES experimental workflow is a multi-step process that leverages the unique properties of Psoralen-TEG-azide to identify RNA-RNA interactions.

COMRADES_Workflow Start In Vivo Crosslinking (Psoralen-TEG-azide + UVA) Click Click Chemistry (Biotin-alkyne conjugation) Start->Click Enrich Streptavidin Enrichment Click->Enrich Ligate Proximity Ligation Enrich->Ligate RT Reverse Transcription Ligate->RT Seq High-Throughput Sequencing RT->Seq Analysis Bioinformatic Analysis Seq->Analysis End RNA-RNA Interaction Map Analysis->End

Caption: The experimental workflow for the COMRADES method.

Synthesis of Psoralen-TEG-azide

Conclusion

Psoralen-TEG-azide represents a significant advancement in the field of RNA biology, providing researchers with a powerful tool to investigate the complex landscape of RNA structure and interactions within the native cellular environment. Its bifunctional nature, combining photo-inducible crosslinking with the versatility of click chemistry, opens up a wide range of applications in basic research and drug development. This guide provides a foundational understanding of the preliminary studies involving Psoralen-TEG-azide, offering detailed protocols and insights into its mechanism of action and cellular effects. As research in this area continues to evolve, the applications of this and similar chemical probes are expected to expand, further unraveling the intricate roles of RNA in health and disease.

References

Methodological & Application

Psoralen-Triethylene Glycol Azide COMRADES Protocol: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for the Cross-linking of Matched RNAs and Deep Sequencing (COMRADES) technique, utilizing Psoralen-Triethylene Glycol Azide (B81097) to determine in vivo RNA structures and interactions. This method is particularly powerful for elucidating the structural ensembles of RNAs within their native cellular environment.

Introduction

The Cross-linking of Matched RNAs and Deep Sequencing (COMRADES) protocol is a high-throughput method designed to capture the structural flexibility of RNA molecules inside living cells. By employing a cell-permeable psoralen (B192213) derivative, Psoralen-triethylene glycol azide, COMRADES facilitates the in vivo cross-linking of base-paired RNA regions. The integrated azide group enables a bio-orthogonal click reaction for the efficient attachment of biotin (B1667282), allowing for a dual-enrichment strategy. This methodology significantly enhances the probing depth of specific RNAs, making it possible to identify and quantify coexisting RNA conformations and intermolecular interactions. The COMRADES technique has been successfully applied to determine the complete genome architecture of viruses like Zika virus within infected human cells, revealing novel structural elements and interactions with host non-coding RNAs.[1][2][3]

Principle of the Method

The COMRADES protocol integrates several key molecular biology techniques to capture and analyze RNA structures. The workflow begins with the treatment of living cells with this compound, a photoactivatable cross-linker that intercalates into RNA helices. Upon exposure to 365 nm UV light, covalent cross-links are formed between pyrimidines on opposite strands of a duplex. Following RNA extraction and fragmentation, the RNA of interest is specifically enriched. A biotin moiety is then attached to the cross-linked regions via a copper-free click reaction with the azide group on the psoralen molecule. This allows for a second affinity purification step, significantly enriching for cross-linked RNA fragments. These fragments are then subjected to proximity ligation to create chimeric RNA molecules, where the two ends of the original cross-linked duplex are joined. After reversal of the cross-links, these chimeric sequences are reverse transcribed, converted into a cDNA library, and analyzed by high-throughput sequencing. The resulting chimeric reads are then mapped back to the reference genome or transcriptome to identify the base-paired regions.[4][5]

Applications

The COMRADES protocol is a versatile tool with a broad range of applications in RNA biology and drug development:

  • Viral RNA Genomics: Elucidating the in vivo secondary and tertiary structure of viral RNA genomes, providing insights into viral replication, translation, and pathogenesis. This has been demonstrated with the Zika virus, where COMRADES was used to map the architecture of its RNA genome inside cells and identify interactions with human non-coding RNAs.[1][2][3]

  • Cellular RNA Structure and Function: Investigating the structural dynamics of cellular non-coding RNAs (e.g., lncRNAs, snRNAs) and their roles in gene regulation.

  • RNA-RNA Interaction Mapping: Identifying and quantifying both intramolecular and intermolecular RNA-RNA interactions on a transcriptome-wide scale.

  • Drug Discovery and Development: Screening for small molecules that alter the structure of pathogenic RNAs (e.g., viral or bacterial RNAs) or disease-associated cellular RNAs, providing a novel approach for therapeutic intervention.

  • Understanding RNA Processing: Studying the conformational changes in RNA molecules during processes such as splicing, translation, and degradation.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from the COMRADES protocol, primarily from studies on the Zika virus RNA genome.

ParameterValue/RangeNotes
Enrichment
Target RNA Enrichment~1,000-foldEnrichment of the RNA of interest is achieved through specific capture methods.[4][5]
Sequencing and Reads
Chimeric Read Yield4-fold higher than controlCOMRADES yields a significantly higher percentage of ligated chimeric reads compared to non-cross-linked or control samples.[4][5]
Non-redundant Chimeric Reads1.7 millionFor the Zika virus genome, this high number of unique chimeric reads allows for in-depth structural analysis.[1]
Reproducibility
Biological ReplicatesHigh reproducibilityThe COMRADES method demonstrates high reproducibility between independent biological experiments.[5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the COMRADES method.

In Vivo Psoralen Cross-linking
  • Cell Culture: Culture cells to the desired confluency (e.g., ~150 million cells per replicate).

  • Psoralen Incubation:

    • Wash the cells three times with phosphate-buffered saline (PBS).

    • Incubate the cells for 20 minutes with 0.4 mg/ml this compound dissolved in a suitable medium (e.g., OptiMEM I without phenol (B47542) red).

  • UV Cross-linking:

    • Place the cells on ice.

    • Irradiate with 365 nm UV light for 10 minutes using a UV cross-linker. Note: Prolonged UVA irradiation should be avoided to prevent decomposition of the azide moiety.[5]

  • Cell Lysis and RNA Purification:

    • Lyse the cells using a suitable lysis buffer (e.g., RNeasy lysis buffer).

    • Degrade proteins by treating with proteinase K.

    • Purify the total RNA using a commercial kit (e.g., RNeasy midi kit).

Target RNA Enrichment (First Enrichment)
  • Hybridization:

    • Mix the total RNA with a set of biotinylated DNA oligonucleotides (20-mers) designed to tile across the RNA of interest.

    • Incubate in hybridization buffer (500 mM NaCl, 0.7% SDS, 33 mM Tris-Cl pH 7, 0.7 mM EDTA, 10% Formamide) at 37°C for 6 hours with rotation.[5]

  • Capture:

    • Add streptavidin-coated magnetic beads (e.g., Dynabeads MyOne Streptavidin C1) and incubate for an additional hour at 37°C.[5]

  • Washing:

    • Capture the beads on a magnet and wash five times with 2x SSC buffer containing 0.5% SDS.[5]

  • Elution:

    • Release the captured RNA from the beads by degrading the DNA probes with DNase I (e.g., Turbo DNase) at 37°C for 30 minutes.[5]

    • Clean up the enriched RNA using an RNA purification kit.

RNA Fragmentation and Biotinylation (Click Chemistry)
  • RNA Fragmentation:

    • Fragment the enriched RNA to an average size of ~100 nucleotides using RNase III.

    • Clean up the fragmented RNA.

  • Copper-Free Click Reaction:

    • Incubate the fragmented RNA at 37°C for 90 minutes with 150 µM Click-IT Biotin DIBO Alkyne and an RNase inhibitor.[5]

    • Terminate the reaction and purify the biotinylated RNA.

Enrichment of Cross-linked RNA Fragments (Second Enrichment)
  • Streptavidin Pulldown: Perform a second streptavidin pulldown using streptavidin-coated magnetic beads to enrich for the biotinylated (and therefore cross-linked) RNA fragments.

  • Washing and Elution: Wash the beads extensively and elute the enriched RNA fragments.

Proximity Ligation and Library Preparation
  • Proximity Ligation:

    • Before ligation, heat the RNA to 85°C for 2 minutes and then rapidly cool on ice.

    • Perform the proximity ligation in the presence of T4 RNA Ligase 1, ATP, and an RNase inhibitor. Incubate for 16 hours at 16°C.[5]

    • Purify the ligated RNA.

  • Cross-link Reversal: Reverse the psoralen cross-links by exposing the RNA to 254 nm UV light.

  • Reverse Transcription and cDNA Synthesis: Synthesize cDNA from the chimeric RNA templates.

  • Library Construction and Sequencing: Prepare a sequencing library from the cDNA and perform high-throughput sequencing.

Computational Analysis

The computational pipeline for analyzing COMRADES data involves several key steps:

  • Read Processing: Trim adapter sequences and filter for high-quality reads.

  • Mapping: Align reads to the reference genome or transcriptome.

  • Chimeric Read Identification: Identify reads that map to two distinct genomic locations, representing the two arms of a cross-linked RNA duplex.

  • Interaction Calling and Filtering: Statistically assess the significance of the identified interactions and filter out potential artifacts.

  • Structure Modeling: Use the high-confidence interactions as constraints to model the secondary and tertiary structure of the RNA.

Visualizations

Experimental Workflow

COMRADES_Workflow cluster_invivo In Vivo Steps cluster_invitro In Vitro Steps cluster_analysis Computational Analysis cell 1. Psoralen-TEG-Azide Incubation & 365nm UV Cross-linking rna_extraction 2. Total RNA Extraction cell->rna_extraction enrichment1 3. Target RNA Enrichment (Biotinylated Probes) rna_extraction->enrichment1 fragmentation 4. RNA Fragmentation (RNase III) enrichment1->fragmentation click_chem 5. Biotinylation (Click Chemistry) fragmentation->click_chem enrichment2 6. Enrichment of Cross-linked Fragments (Streptavidin Pulldown) click_chem->enrichment2 ligation 7. Proximity Ligation enrichment2->ligation reversal 8. Cross-link Reversal (254nm UV) ligation->reversal library_prep 9. Library Preparation & Sequencing reversal->library_prep mapping 10. Read Mapping & Chimeric Read ID library_prep->mapping modeling 11. RNA Structure Modeling mapping->modeling

Caption: The experimental workflow of the COMRADES protocol.

Logical Relationships in COMRADES Data Analysis

COMRADES_Analysis_Logic cluster_data Sequencing Data cluster_processing Data Processing cluster_output Biological Insights raw_reads Raw Sequencing Reads chimeric_reads Identified Chimeric Reads raw_reads->chimeric_reads Mapping & Identification interaction_pairs High-Confidence Interaction Pairs chimeric_reads->interaction_pairs Filtering & Statistical Analysis structure_model RNA Secondary/Tertiary Structure Model interaction_pairs->structure_model Constraint-based Modeling interaction_map Intermolecular Interaction Map interaction_pairs->interaction_map Mapping to different RNAs

Caption: Logical flow of the computational analysis in COMRADES.

References

Application Notes and Protocols for Psoralen-TEG-azide Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Psoralen-TEG-azide for the covalent crosslinking of nucleic acids, primarily RNA, within living cells. This technique is invaluable for studying RNA structure, RNA-RNA interactions, and RNA-protein interactions. The inclusion of a triethylene glycol (TEG) linker and an azide (B81097) group allows for subsequent biotinylation via click chemistry, facilitating the enrichment and identification of crosslinked molecules.

Introduction

Psoralen-TEG-azide is a cell-permeable reagent that intercalates into double-stranded regions of nucleic acids.[1][2][3] Upon exposure to long-wave ultraviolet (UVA) light (365 nm), the psoralen (B192213) moiety forms covalent cyclobutane (B1203170) adducts with pyrimidine (B1678525) bases, primarily thymine (B56734) and uracil, on opposite strands, resulting in an interstrand crosslink.[1][4] The azide group on the TEG linker provides a versatile handle for downstream applications, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the attachment of reporter molecules such as biotin (B1667282) or fluorescent dyes.[1][4][5] This methodology is central to techniques like COMRADES (Crosslinking of Matched RNAs and Deep Sequencing), which aims to map RNA-RNA interactions genome-wide.[1][3][6][7][8][9]

Data Presentation

Table 1: Technical Specifications of Psoralen-TEG-azide

PropertyValueReference
Molecular Weight458.52 g/mol [1]
FormulaC₂₃H₃₀N₄O₆[1]
SolubilityUp to 100 mM in DMSO, Up to 50 mM in ethanol (B145695)[1]
StorageStore at -20°C, protect from light[1]
CAS Number1352815-11-2[1]

Table 2: Quantitative Parameters for Psoralen Crosslinking

ParameterTypical Range/ValueNotesReference
Psoralen-TEG-azide Concentration (in-cell) 0.1 - 0.4 mg/mLOptimal concentration may vary depending on cell type and permeability.[3]
UVA Irradiation Wavelength 365 nmStandard wavelength for psoralen photoactivation.[10][11][12]
UVA Irradiation Dose 0.5 - 10.0 J/cm²Higher doses increase crosslinking but also risk of photodamage.[13]
UVA Irradiation Time 10 - 30 minutesTime can be adjusted based on the intensity of the UV source.[3][14]
Crosslinking Efficiency >80% (in vitro)Can be influenced by psoralen derivative, spacer length, and target sequence.[14][15]
Click Chemistry Reaction Time 30 - 60 minutesFor labeling of crosslinked molecules.

Experimental Protocols

Protocol 1: In-Cell RNA Crosslinking with Psoralen-TEG-azide

This protocol describes the general procedure for crosslinking RNA within living cells.

Materials:

  • Psoralen-TEG-azide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell culture medium (e.g., Opti-MEM)

  • UVA crosslinker with 365 nm bulbs

  • Cultured cells

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. For suspension cells, harvest and wash with PBS. For adherent cells, perform the crosslinking directly in the culture dish.

  • Psoralen-TEG-azide Incubation:

    • Prepare a stock solution of Psoralen-TEG-azide in DMSO (e.g., 10 mg/mL).

    • Dilute the Psoralen-TEG-azide stock solution in pre-warmed cell culture medium to a final concentration of 0.4 mg/mL.[3]

    • Remove the existing cell culture medium and replace it with the Psoralen-TEG-azide containing medium.

    • Incubate the cells for 20 minutes at 37°C to allow for cell permeation and intercalation of the psoralen.[3]

  • UVA Crosslinking:

    • Place the cell culture dish or suspension on ice.

    • Irradiate the cells with 365 nm UVA light for 10 minutes using a pre-warmed UV crosslinker.[3] It is crucial to avoid prolonged UVA exposure to prevent potential degradation of the azide group.[3]

  • Cell Lysis and RNA Extraction:

    • After irradiation, immediately wash the cells three times with ice-cold PBS.[3]

    • Lyse the cells using a suitable lysis buffer (e.g., RNeasy lysis buffer).[3]

    • Extract total RNA using a standard RNA purification kit (e.g., Qiagen RNeasy kit). It is recommended to include a proteinase K digestion step to remove crosslinked proteins.[3]

  • Storage: Store the crosslinked RNA at -80°C for downstream applications.

Protocol 2: Biotinylation of Crosslinked RNA via Click Chemistry

This protocol outlines the attachment of a biotin moiety to the azide-functionalized, crosslinked RNA.

Materials:

  • Psoralen-TEG-azide crosslinked RNA

  • Alkyne-biotin conjugate (e.g., DBCO-biotin for copper-free click chemistry)

  • Reaction buffer (e.g., PBS)

  • RNA purification kit or ethanol precipitation reagents

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the crosslinked RNA (e.g., 1-10 µg) with the alkyne-biotin conjugate. The molar ratio of alkyne-biotin to psoralen-azide should be optimized, but a 10-fold molar excess of the alkyne-biotin is a good starting point.

    • Adjust the final volume with the reaction buffer.

  • Click Reaction:

    • If using a copper-catalyzed reaction, add the copper(I) catalyst and ligand (e.g., CuSO₄ and THPTA).

    • For copper-free click chemistry with DBCO-biotin, no catalyst is needed.

    • Incubate the reaction at room temperature for 30-60 minutes.

  • Purification of Biotinylated RNA:

    • Purify the biotinylated RNA from unreacted components using an RNA cleanup kit or by ethanol precipitation.

  • Enrichment of Crosslinked RNA:

    • The biotinylated, crosslinked RNA can now be enriched using streptavidin-coated magnetic beads.

Mandatory Visualizations

Experimental_Workflow A 1. Cell Culture B 2. Psoralen-TEG-azide Incubation A->B C 3. UVA Crosslinking (365 nm) B->C D 4. Cell Lysis & Total RNA Extraction C->D E 5. Click Chemistry: Biotinylation of Azide D->E F 6. Enrichment of Crosslinked RNA (Streptavidin Beads) E->F G 7. Library Preparation for High-Throughput Sequencing F->G H 8. Data Analysis: Mapping RNA-RNA Interactions G->H Psoralen_Signaling_Effect cluster_cell Cell Membrane Psoralen Psoralen + UVA EGFR EGF Receptor Psoralen->EGFR Inhibits Binding & Tyrosine Kinase Activity Downstream Inhibition of Downstream Signaling & Proliferation EGFR->Downstream Blocks

References

Application Notes and Protocols for Psoralen-TEG-azide in RNA Interactome Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing Psoralen-TEG-azide in the mapping of RNA-RNA interactions within mammalian cells. The described methodology, primarily based on the Crosslinking of Matched RNAs and Deep Sequencing (COMRADES) technique, offers a powerful tool for elucidating the RNA interactome.[1][2]

Introduction

Understanding the intricate network of RNA-RNA interactions is fundamental to deciphering the complexities of gene regulation, cellular function, and disease pathogenesis. Psoralen-TEG-azide is a key reagent in advanced methodologies aimed at capturing these interactions in their native cellular environment. This compound is a cell-permeable psoralen (B192213) derivative that intercalates into RNA duplexes and, upon exposure to 365 nm UV light, forms covalent crosslinks between pyrimidine (B1678525) bases on opposing strands.[1] The integrated triethylene glycol (TEG) linker and terminal azide (B81097) group provide crucial functionalities for subsequent enrichment of crosslinked RNA fragments through highly specific and efficient copper-free click chemistry.[1][3] This approach allows for the identification of both intramolecular and intermolecular RNA interactions with high confidence.

The COMRADES method, which employs Psoralen-TEG-azide, facilitates a dual-enrichment strategy that significantly enhances the probing depth of the RNA interactome.[1] This technique has been successfully applied to determine the genomic architecture of viruses like Zika virus within host cells and to identify interactions with host non-coding RNAs.[1]

Principle of the Method

The workflow for RNA interactome mapping using Psoralen-TEG-azide can be summarized in the following key steps:

  • In Vivo Crosslinking: Mammalian cells are treated with Psoralen-TEG-azide, which readily permeates the cell membrane. Subsequent irradiation with 365 nm UV light induces covalent crosslinks within RNA duplexes.

  • RNA Isolation and Fragmentation: Total RNA is extracted from the crosslinked cells and fragmented into smaller, manageable sizes.

  • Biotinylation via Copper-Free Click Chemistry: The azide group on the crosslinked psoralen molecule is exploited for the attachment of a biotin (B1667282) moiety using a copper-free click reaction with a DBCO-biotin conjugate. This step tags the crosslinked RNA fragments for enrichment.

  • Enrichment of Crosslinked RNA: The biotinylated RNA fragments are captured and enriched using streptavidin-coated magnetic beads.

  • Proximity Ligation: The enriched, interacting RNA fragments are ligated together to create chimeric RNA molecules.

  • Library Preparation and High-Throughput Sequencing: The chimeric RNAs are reverse transcribed, and a sequencing library is prepared for deep sequencing.

  • Bioinformatic Analysis: Sequencing reads are mapped to the transcriptome to identify the interacting RNA partners.

Quantitative Data Summary

The following tables summarize key quantitative data reported for methodologies employing psoralen-based crosslinking for RNA interactome mapping.

ParameterMethodValueReference
Enrichment of Specific RNA COMRADES (Psoralen-TEG-azide)~1,000-fold[1]
Chimeric Read Enrichment COMRADES (Psoralen-TEG-azide)4-fold higher than control[1]
Crosslinking Efficiency Increase AMT vs. UV light alone7.2-fold
Sensitivity Increase Biotinylated Psoralen vs. Psoralen~0.75 vs. ~0.45[4][5]
Identified Interactions (Zika Virus) COMRADES (Psoralen-TEG-azide)1.7 million non-redundant chimeric reads[1]
Psoralen DerivativeAdvantageReported ImprovementReference
Psoralen-TEG-azide Cell-permeable, allows for dual enrichment via click chemistryOvercomes limited cell permeability of biotin-labeled psoralen[1]
Amotosalen Increased water solubility7-fold increase in cross-linked RNA compared to AMT[5]
AP3B (AMT derivative) Improved crosslinking efficiency4-5 times more effective at labeling DNA in cells than commercial PP3B[6]

Experimental Protocols

Protocol 1: In Vivo RNA Crosslinking in Mammalian Cells

This protocol is adapted from the COMRADES methodology.[1]

Materials:

  • Mammalian cells (e.g., JEG-3)

  • Psoralen-TEG-azide (e.g., from Berry & Associates)

  • Phosphate-Buffered Saline (PBS), RNase-free

  • Cell culture medium (e.g., OptiMEM I without phenol (B47542) red)

  • UV crosslinker with 365 nm bulbs (e.g., CL-1000, UVP)

  • Ice

Procedure:

  • Culture mammalian cells to the desired confluency (e.g., ~50 million cells per experiment).

  • On the day of the experiment, wash the cells three times with sterile PBS.

  • Prepare a 0.4 mg/mL solution of Psoralen-TEG-azide in PBS and dilute it in OptiMEM I medium without phenol red.

  • Incubate the cells with the Psoralen-TEG-azide solution for 20 minutes under normal cell culture conditions.

  • Place the cell culture plates on ice and irradiate with 365 nm UV light for 10 minutes in a UV crosslinker.

    • Note: Prolonged UVA irradiation should be avoided as it may decompose the azide moiety.[1]

  • After irradiation, lyse the cells immediately using a suitable lysis buffer (e.g., RNeasy lysis buffer).

  • Proceed with total RNA extraction using a standard protocol (e.g., Qiagen RNeasy midi kit).

Protocol 2: Copper-Free Click Chemistry for Biotinylation of Azide-Modified RNA

This protocol provides a general framework for the biotinylation of Psoralen-TEG-azide crosslinked RNA fragments using a DBCO-biotin conjugate. Optimization may be required depending on the specific RNA sample and reagents used.

Materials:

  • Azide-modified RNA fragments (from Protocol 1, after fragmentation)

  • DBCO-PEG-Biotin conjugate

  • RNase-free water

  • 10x PBS, pH 7.6 (RNase-free)

Procedure:

  • Purify the fragmented, azide-modified RNA to remove any interfering substances. Spin column purification is recommended.

  • Quantify the concentration of the azide-RNA probe by absorbance measurement at 260 nm.

  • Determine the molar amount of the azide-RNA.

  • For the click reaction, a molar excess of the DBCO-biotin reagent is recommended. A starting point is a 10-fold molar excess of the DBCO-containing detection reagent over the estimated number of azide modifications.

  • Set up the click labeling reaction in a sterile, RNase-free tube:

    • Add the calculated volume of azide-RNA.

    • Add the calculated volume of DBCO-biotin.

    • Adjust the total volume to 30-40 µL with RNase-free 1x PBS (final pH should be between 7.0 and 8.5).

  • Mix the reaction thoroughly by vortexing and spin down briefly.

  • Incubate the reaction for 1 hour at 37°C in the dark.

    • Note: For potentially higher labeling efficiency, the incubation time can be extended (e.g., 6 hours) at a lower temperature (e.g., 26°C).

  • After incubation, the biotinylated RNA is ready for enrichment using streptavidin beads.

Visualizations

Experimental_Workflow cluster_cell In Vivo cluster_lab In Vitro cell Mammalian Cells crosslinking Psoralen-TEG-azide + 365 nm UV cell->crosslinking Incubation extraction RNA Isolation & Fragmentation crosslinking->extraction click_chem Copper-Free Click Chemistry (DBCO-Biotin) extraction->click_chem enrichment Streptavidin Enrichment click_chem->enrichment ligation Proximity Ligation enrichment->ligation library_prep Library Preparation ligation->library_prep sequencing High-Throughput Sequencing library_prep->sequencing

Caption: Experimental workflow for RNA interactome mapping using Psoralen-TEG-azide.

Psoralen_Mechanism cluster_0 Psoralen-TEG-azide Structure cluster_1 Crosslinking & Biotinylation psoralen Psoralen teg TEG Linker rna_duplex RNA Duplex psoralen->rna_duplex Intercalation azide Azide (N3) uv_light 365 nm UV Light rna_duplex->uv_light crosslinked_rna Crosslinked RNA (with Azide) uv_light->crosslinked_rna Covalent Bond Formation dbco_biotin DBCO-Biotin crosslinked_rna->dbco_biotin Click Reaction biotinylated_rna Biotinylated Crosslinked RNA

Caption: Mechanism of Psoralen-TEG-azide action for RNA labeling.

References

Psoralen-TEG-azide application in non-coding RNA structure analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling RNA Structure with Psoralen (B192213) Derivatives

Psoralens are a class of naturally occurring photoactive compounds that have become invaluable tools for the study of nucleic acid structure and function.[1] These tricyclic molecules intercalate into double-stranded regions of DNA and RNA and, upon irradiation with long-wavelength ultraviolet (UVA) light (365 nm), form covalent cross-links between adjacent pyrimidine (B1678525) bases (uracil and cytosine in RNA).[2] This unique property allows for the "freezing" of RNA base-pairing interactions as they exist in vivo or in vitro, providing a snapshot of the RNA structurome.

The development of psoralen derivatives has expanded the utility of this technique. One such derivative, Psoralen-TEG-azide, incorporates a triethylene glycol (TEG) linker and a terminal azide (B81097) group. This modification enables the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide array of reporter molecules, such as fluorophores or biotin, to the cross-linked RNA.[3][4] This post-cross-linking modification capability makes Psoralen-TEG-azide a versatile tool for the enrichment, detection, and analysis of non-coding RNA (ncRNA) structures.

Non-coding RNAs, such as long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), play critical regulatory roles in a multitude of cellular processes.[5][6] Their function is intimately linked to their complex three-dimensional structures, which dictate their interactions with proteins, other RNAs, and DNA. Psoralen-based cross-linking, coupled with high-throughput sequencing, has emerged as a powerful strategy for elucidating these structures on a global scale.

Applications in Non-Coding RNA Structure Analysis

The application of Psoralen-TEG-azide in conjunction with modern molecular biology techniques offers several avenues for investigating ncRNA structure and function:

  • Mapping RNA secondary and tertiary structures: By identifying the sites of psoralen cross-linking, researchers can determine which nucleotides are in close proximity in the folded RNA molecule, providing crucial constraints for secondary and tertiary structure modeling.

  • Identifying RNA-RNA interactions: Psoralen cross-linking can capture both intramolecular (within the same RNA molecule) and intermolecular (between different RNA molecules) interactions. This is particularly valuable for understanding the complex regulatory networks formed by ncRNAs.

  • Probing RNA dynamics: By varying the conditions under which cross-linking is performed, it is possible to study how RNA structures change in response to different cellular signals or the binding of proteins and other ligands.

  • Enrichment and identification of specific RNA structures: The azide handle on Psoralen-TEG-azide allows for the biotinylation of cross-linked RNA fragments via click chemistry. These biotinylated fragments can then be easily enriched using streptavidin beads, facilitating the identification of interacting RNAs even if they are low in abundance.[7][8]

Featured Methodologies: PARIS and SPLASH

Two prominent high-throughput sequencing techniques that utilize psoralen for global RNA structure analysis are PARIS (Psoralen Analysis of RNA Interactions and Structures) and SPLASH (Sequencing of Psoralen cross-linked, Ligated, and Selected Hybrids).[7][9] While these methods were initially developed with other psoralen derivatives, the incorporation of Psoralen-TEG-azide can enhance the workflow by providing a flexible means of labeling and enrichment.

FeaturePARIS (Psoralen Analysis of RNA Interactions and Structures)SPLASH (Sequencing of Psoralen crosslinked, Ligated, and Selected Hybrids)
Psoralen Derivative 4'-aminomethyltrioxsalen (AMT)Biotinylated Psoralen
Cross-linking In vivoIn vivo
Enrichment 2D gel electrophoresisStreptavidin bead pull-down
Ligation Proximity ligationProximity ligation
Detection High-throughput sequencingHigh-throughput sequencing

Experimental Protocols

Protocol 1: In Vivo Psoralen-TEG-Azide Cross-linking of Non-Coding RNA

This protocol describes the in vivo cross-linking of ncRNA in cultured mammalian cells using Psoralen-TEG-azide.

Materials:

  • Mammalian cells of interest

  • Phosphate-buffered saline (PBS)

  • Psoralen-TEG-azide stock solution (1 mg/mL in DMSO)

  • 365 nm UV cross-linker

Procedure:

  • Culture mammalian cells to approximately 70-80% confluency in appropriate culture plates.

  • On the day of the experiment, prepare a fresh working solution of Psoralen-TEG-azide in PBS. The final concentration may need to be optimized, but a starting point of 50 µg/mL can be used.

  • Aspirate the culture medium from the cells and wash once with PBS.

  • Add the Psoralen-TEG-azide working solution to the cells. For a 10 cm plate, use 2 mL of solution.

  • Incubate the cells for 10-15 minutes at 37°C to allow for psoralen intercalation into RNA duplexes.

  • Place the culture plates on ice and irradiate with 365 nm UV light in a cross-linker. The energy dose will require optimization, but a typical starting point is 0.1-0.5 J/cm².

  • After irradiation, aspirate the psoralen solution and wash the cells twice with ice-cold PBS.

  • The cross-linked cells can now be harvested for RNA extraction.

G cluster_workflow Psoralen-TEG-Azide Cross-linking Workflow cell_culture 1. Cell Culture (~70-80% confluency) wash1 2. Wash with PBS cell_culture->wash1 psoralen_incubation 3. Incubate with Psoralen-TEG-Azide wash1->psoralen_incubation uv_crosslinking 4. Irradiate with 365 nm UV Light psoralen_incubation->uv_crosslinking wash2 5. Wash with PBS uv_crosslinking->wash2 rna_extraction 6. Proceed to RNA Extraction wash2->rna_extraction G cluster_click_reaction Click Chemistry Labeling of Cross-linked RNA psoralen_rna Psoralen-TEG-Azide Cross-linked RNA click_reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) psoralen_rna->click_reaction biotin_alkyne Biotin-Alkyne biotin_alkyne->click_reaction biotinylated_rna Biotinylated Cross-linked RNA click_reaction->biotinylated_rna G cluster_enrichment_library_prep Enrichment and Sequencing Library Preparation biotin_rna 1. Biotinylated Fragmented RNA streptavidin_capture 2. Streptavidin Bead Capture biotin_rna->streptavidin_capture proximity_ligation 3. On-bead Proximity Ligation streptavidin_capture->proximity_ligation elution 4. Elution proximity_ligation->elution rt_pcr 5. Reverse Transcription and PCR Amplification elution->rt_pcr sequencing 6. High-Throughput Sequencing rt_pcr->sequencing

References

Psoralen-TEG-Azide Click Chemistry with Biotin for RNA Pulldown: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of RNA-protein and RNA-RNA interactions is crucial for understanding the intricate regulatory networks that govern cellular processes. Psoralen-TEG-Azide, a photoreactive compound, offers a powerful tool for capturing these interactions within living cells. This molecule intercalates into RNA duplexes and, upon UVA irradiation, forms covalent crosslinks, effectively freezing transient interactions. The integrated azide (B81097) group serves as a handle for bioorthogonal "click" chemistry, allowing for the specific and efficient attachment of a biotin (B1667282) moiety. Subsequent pulldown of the biotinylated RNA complexes using streptavidin-coated beads enables the enrichment and identification of interacting RNA-binding proteins (RBPs) or other RNA molecules. This technique is particularly valuable for mapping the landscape of RNA interactions in various physiological and pathological states, thereby providing insights for novel therapeutic strategies.

Principle of the Method

The experimental workflow involves three main stages:

  • In Vivo Crosslinking: Cells are treated with the cell-permeable Psoralen-TEG-Azide. The psoralen (B192213) moiety intercalates into double-stranded RNA regions. Subsequent exposure to long-wave UV light (365 nm) induces a [2+2] cycloaddition between the psoralen and pyrimidine (B1678525) bases (uracil or cytosine) on opposite RNA strands, forming a covalent crosslink. This process captures both intramolecular and intermolecular RNA-RNA interactions, as well as RNA-protein interactions in close proximity.[1][2][3]

  • Click Chemistry Biotinylation: The azide group on the crosslinked psoralen molecule provides a reactive handle for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[4] A biotin molecule functionalized with a terminal alkyne is "clicked" onto the azide, resulting in a stable triazole linkage and the biotinylation of the crosslinked RNA complexes.

  • Streptavidin Pulldown and Analysis: The biotinylated RNA complexes are then captured from the cell lysate using streptavidin-coated magnetic beads, which exhibit a very high affinity for biotin.[5] After stringent washing steps to remove non-specifically bound molecules, the captured RNAs and associated proteins can be eluted and identified using downstream applications such as quantitative mass spectrometry for proteins or next-generation sequencing for RNAs.

Data Presentation

The following tables summarize representative quantitative data for the key steps of the Psoralen-TEG-Azide RNA pulldown workflow. These values are indicative and may require optimization for specific cell types and experimental goals.

Table 1: In Vivo Psoralen Crosslinking Efficiency

ParameterValueReference
Psoralen-TEG-Azide Concentration50-100 µM[6]
Incubation Time30-60 min[7]
UVA (365 nm) Exposure Time10-30 min[7][8]
Estimated Crosslinking Efficiency1 in every 150 bases[5]
Improvement with Amotosalen7-fold increase in crosslinked RNA[1][2]

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters

ReagentConcentrationReference
Biotin-Alkyne50-100 µM[9]
Copper (II) Sulfate (CuSO4)1-2 mM[9]
THPTA (ligand)5-10 mM[9]
Sodium Ascorbate (reducing agent)20-50 mM[9]
Reaction Time1-2 hours[9]
Estimated Labeling Efficiency>90%[10]

Table 3: Streptavidin-Biotin Pulldown Efficiency

ParameterValueReference
Streptavidin Bead TypeMagnetic[5]
Binding Capacity (ss oligonucleotide)>500 pmol/mg of beads[5]
Incubation Time1-2 hours[11]
Elution MethodBiotin competition, denaturing conditions[12]
Enrichment of Known Interactors20-fold enrichment reported for specific miRNA targets[1][2]

Experimental Protocols

Protocol 1: In Vivo RNA Crosslinking with Psoralen-TEG-Azide
  • Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment.

  • Psoralen-TEG-Azide Incubation:

    • Prepare a stock solution of Psoralen-TEG-Azide in DMSO (e.g., 10 mM).

    • Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 50-100 µM.

    • Remove the old medium from the cells, wash once with PBS, and add the Psoralen-TEG-Azide containing medium.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.[7]

  • UVA Crosslinking:

    • Place the cell culture plate on ice.

    • Irradiate the cells with a 365 nm UV lamp for 10-30 minutes. The distance from the lamp to the cells should be optimized for your specific setup.[7][8]

  • Cell Harvesting:

    • After irradiation, immediately place the plate on ice.

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells in ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Carefully remove the supernatant. The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or used immediately for the next step.

Protocol 2: RNA Extraction and Click Chemistry Biotinylation
  • Cell Lysis and RNA Extraction:

    • Lyse the cell pellet using a suitable lysis buffer (e.g., TRIzol or a buffer compatible with downstream applications).

    • Extract the total RNA according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its integrity.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • In a nuclease-free tube, prepare the click chemistry reaction mix. For a 50 µL reaction, the final concentrations should be:

      • 10-50 µg of crosslinked RNA

      • 50-100 µM Biotin-Alkyne

      • 1 mM CuSO4

      • 5 mM THPTA

      • 20 mM Sodium Ascorbate (freshly prepared)

    • Incubate the reaction at room temperature for 1-2 hours with gentle shaking, protected from light.[9]

  • Purification of Biotinylated RNA:

    • Purify the biotinylated RNA from the click chemistry reaction components using an RNA cleanup kit or ethanol (B145695) precipitation.

    • Resuspend the purified RNA in nuclease-free water.

Protocol 3: Streptavidin Pulldown of Biotinylated RNA Complexes
  • Streptavidin Bead Preparation:

    • Resuspend the streptavidin-coated magnetic beads by vortexing.

    • For each pulldown reaction, transfer an appropriate amount of bead slurry to a new nuclease-free tube.

    • Wash the beads three times with a wash buffer (e.g., 1 M NaCl, 10 mM Tris-HCl pH 7.5, 1 mM EDTA) using a magnetic stand to separate the beads from the supernatant.

  • Binding of Biotinylated RNA to Beads:

    • Resuspend the washed beads in a binding buffer.

    • Add the purified biotinylated RNA to the beads.

    • Incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of the biotinylated RNA to the streptavidin beads.[11]

  • Washing:

    • Place the tube on the magnetic stand and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins and RNA. This may include washes with high salt buffers and buffers containing non-ionic detergents.

  • Elution:

    • Elute the captured RNA and associated proteins from the beads. Elution can be achieved through:

      • Biotin Competition: Incubating the beads with a high concentration of free biotin.

      • Denaturing Conditions: Boiling the beads in a sample buffer for downstream SDS-PAGE and western blot analysis of proteins.

      • RNase Treatment: To release the bound proteins for mass spectrometry analysis.[12]

    • For RNA analysis, the crosslinks can be reversed by irradiation with short-wave UV light (254 nm) before or after elution.[5][8]

Mandatory Visualizations

Experimental_Workflow cluster_in_vivo In Vivo Steps cluster_in_vitro In Vitro Steps cluster_analysis Downstream Analysis cell_culture 1. Cell Culture psoralen_incubation 2. Psoralen-TEG-Azide Incubation cell_culture->psoralen_incubation uv_crosslinking 3. UVA (365 nm) Crosslinking psoralen_incubation->uv_crosslinking lysis_extraction 4. Cell Lysis & RNA Extraction uv_crosslinking->lysis_extraction click_chemistry 5. Click Chemistry: Biotin-Alkyne Conjugation lysis_extraction->click_chemistry streptavidin_pulldown 6. Streptavidin Magnetic Bead Pulldown click_chemistry->streptavidin_pulldown elution 7. Elution streptavidin_pulldown->elution protein_analysis Protein Analysis (Mass Spectrometry, Western Blot) elution->protein_analysis rna_analysis RNA Analysis (RT-qPCR, Sequencing) elution->rna_analysis

Caption: Experimental workflow for Psoralen-TEG-Azide RNA pulldown.

miRNA_Regulation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pri_miRNA pri-miRNA Drosha Drosha/DGCR8 pri_miRNA->Drosha pre_miRNA pre-miRNA Drosha->pre_miRNA Processing Exportin5 Exportin-5 pre_miRNA->Exportin5 pre_miRNA_cyt pre_miRNA_cyt Dicer Dicer miRNA_duplex miRNA duplex Dicer->miRNA_duplex Processing RISC RISC Loading (Ago2) miRNA_duplex->RISC active_RISC Active RISC RISC->active_RISC mRNA Target mRNA active_RISC->mRNA Target Recognition Translation_Repression Translation Repression mRNA->Translation_Repression mRNA_Degradation mRNA Degradation mRNA->mRNA_Degradation pre_miRNA_cyt->Dicer Export

Caption: miRNA biogenesis and mechanism of action pathway.

References

Application Notes and Protocols for UV Irradiation of Cells with Psoralen-TEG-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralen-TEG-azide is a photo-reactive compound that enables the investigation of nucleic acid structures and interactions within living cells. This molecule readily permeates cell membranes and intercalates into double-stranded regions of DNA and RNA. Upon exposure to long-wave ultraviolet (UVA) light, the psoralen (B192213) moiety forms covalent crosslinks with pyrimidine (B1678525) bases, effectively capturing the nucleic acid's conformation. The triethylene glycol (TEG) linker enhances solubility, while the terminal azide (B81097) group provides a versatile handle for subsequent bio-orthogonal reactions, such as click chemistry. This allows for the specific labeling and enrichment of crosslinked molecules, facilitating a range of downstream applications including the study of RNA-RNA interactions, RNA structure mapping, and the identification of nucleic acid-binding proteins.[1][2][3][4]

The COMRADES (Crosslinking of Matched RNAs and Deep Sequencing) methodology specifically utilizes Psoralen-TEG-azide to determine in vivo RNA structures and interactions.[1][2][3][5][6][7] This technique leverages the azide group for a copper-free click chemistry reaction to attach a biotin (B1667282) molecule, enabling a two-step affinity purification process for the robust enrichment of crosslinked RNA fragments.[7]

Data Presentation

The following table summarizes the key quantitative parameters for the UV irradiation of cells with Psoralen-TEG-azide, primarily based on the COMRADES protocol.

ParameterValueNotes
Psoralen-TEG-azide Concentration 0.4 mg/mLFinal concentration in cell culture media.
Incubation Time 20 minutesTime for the compound to enter cells and intercalate into nucleic acids.[7]
UV Wavelength 365 nm (UVA)Optimal wavelength for psoralen photo-activation.[7][8]
UV Irradiation Time 10 minutesOn ice, using a UV crosslinker. Prolonged irradiation should be avoided to prevent azide group decomposition.[7]
Cell Type Adherent or suspension cellsThe protocol is adaptable to various cell lines.
Downstream Application Click ChemistryFor biotinylation and subsequent enrichment of crosslinked RNA.[7]

Experimental Protocols

Protocol 1: In Vivo Crosslinking of Cellular RNA with Psoralen-TEG-azide

This protocol details the steps for treating cells with Psoralen-TEG-azide and performing UV crosslinking to capture RNA secondary and tertiary structures.

Materials:

  • Psoralen-TEG-azide

  • Cell culture medium (phenol red-free, e.g., Opti-MEM I)

  • Phosphate-Buffered Saline (PBS)

  • Cultured cells (adherent or suspension)

  • UV crosslinker with 365 nm bulbs (e.g., UVP CL-1000)

  • Ice

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 70-80% for adherent cells).

  • Psoralen-TEG-azide Incubation:

    • Prepare a working solution of 0.4 mg/mL Psoralen-TEG-azide in a phenol (B47542) red-free cell culture medium.

    • For adherent cells, wash the cells three times with PBS. For suspension cells, pellet the cells and resuspend in PBS for washing.

    • Incubate the cells with the Psoralen-TEG-azide solution for 20 minutes under normal cell culture conditions.[7]

  • UV Crosslinking:

    • Place the cell culture dish or tube on ice.

    • Irradiate the cells with 365 nm UV light for 10 minutes in a UV crosslinker.[7]

    • Caution: Avoid prolonged UVA irradiation as it may lead to the decomposition of the azide moiety.[7]

  • Cell Lysis and RNA Extraction:

    • Immediately after crosslinking, lyse the cells using a suitable lysis buffer (e.g., RNeasy lysis buffer).

    • Proceed with total RNA extraction according to the manufacturer's protocol. It is recommended to include a proteinase K digestion step to remove proteins.[7]

Protocol 2: Biotinylation of Azide-Modified RNA via Click Chemistry

This protocol describes the biotinylation of the azide-containing crosslinked RNA for subsequent enrichment. A copper-free click chemistry approach is recommended to avoid RNA degradation.

Materials:

  • Azide-modified RNA from Protocol 1

  • DBCO-PEG4-Biotin (or other suitable alkyne-biotin conjugate for copper-free click chemistry)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare the Click Chemistry Reaction:

    • In a suitable reaction tube, combine the azide-modified RNA with DBCO-PEG4-Biotin in a reaction buffer. The molar ratio of the biotin conjugate to the estimated amount of crosslinked RNA should be optimized.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, or as recommended by the reagent manufacturer. Protect the reaction from light.

  • Purification of Biotinylated RNA:

    • Purify the biotinylated RNA from unreacted reagents using a suitable RNA cleanup kit or ethanol (B145695) precipitation.

  • Enrichment of Crosslinked RNA:

    • The biotinylated RNA can now be enriched using streptavidin-coated magnetic beads.

Mandatory Visualization

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_crosslinking Crosslinking cluster_processing Downstream Processing cell_prep 1. Cell Preparation psoralen_incubation 2. Psoralen-TEG-azide Incubation (20 min) cell_prep->psoralen_incubation uv_irradiation 3. UV Irradiation (365 nm, 10 min) psoralen_incubation->uv_irradiation lysis 4. Cell Lysis & RNA Extraction uv_irradiation->lysis click_chemistry 5. Click Chemistry (Biotinylation) lysis->click_chemistry enrichment 6. Streptavidin Enrichment click_chemistry->enrichment analysis 7. Downstream Analysis (e.g., Sequencing) enrichment->analysis

Caption: Experimental workflow for Psoralen-TEG-azide mediated RNA crosslinking.

signaling_pathway cluster_step1 Step 1: Intercalation cluster_step2 Step 2: Photo-activation & Crosslinking cluster_step3 Step 3: Biotinylation psoralen Psoralen-TEG-azide intercalation Intercalation psoralen->intercalation rna_duplex RNA Duplex rna_duplex->intercalation crosslink [2+2] Cycloaddition intercalation->crosslink uv_light UVA Light (365 nm) uv_light->crosslink crosslinked_rna Crosslinked RNA with Azide Handle crosslink->crosslinked_rna click_reaction Click Chemistry crosslink->click_reaction alkyne_biotin Alkyne-Biotin alkyne_biotin->click_reaction biotinylated_rna Biotinylated Crosslinked RNA click_reaction->biotinylated_rna

References

Application Notes and Protocols for In Vivo RNA Crosslinking with Psoralen-TEG-azide in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of RNA biology, understanding the intricate networks of RNA-RNA and RNA-protein interactions within a living cell is paramount. Psoralen-based crosslinking offers a powerful tool to capture these interactions in vivo. Psoralens are intercalating agents that, upon irradiation with long-wave ultraviolet (UVA, 365 nm) light, form covalent crosslinks between pyrimidine (B1678525) bases (primarily uridines) in double-stranded RNA regions. This process effectively "freezes" RNA duplexes, allowing for their subsequent isolation and analysis. The crosslinks are reversible with short-wave UV (UVC, 254 nm) light, facilitating downstream applications such as high-throughput sequencing.

Psoralen-TEG-azide is a particularly advantageous derivative for these studies. Its triethylene glycol (TEG) linker enhances cell permeability, a crucial feature for efficient in vivo crosslinking in yeast. The terminal azide (B81097) group provides a versatile chemical handle for "click chemistry," specifically the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the covalent attachment of a biotin (B1667282) moiety for efficient enrichment of crosslinked RNA fragments, a cornerstone of modern techniques like COMRADES (Crosslinking Of Matched RNAs And Deep Sequencing).[1]

These application notes provide a detailed protocol for performing in vivo RNA crosslinking in Saccharomyces cerevisiae using Psoralen-TEG-azide, followed by the enrichment of crosslinked species via click chemistry.

Principle of the Method

The experimental workflow is a multi-step process that begins with the introduction of the psoralen (B192213) derivative into living yeast cells. The psoralen intercalates into RNA duplexes. Subsequent exposure to 365 nm UV light induces the formation of covalent crosslinks. Following cell lysis and RNA extraction, the azide-modified, crosslinked RNAs are biotinylated using a copper-free click reaction. These biotinylated RNAs are then selectively captured on streptavidin beads, separating them from non-crosslinked RNA. The enriched, crosslinked RNAs can then be subjected to various downstream analyses, including proximity ligation and high-throughput sequencing, to identify the interacting RNA species.

Data Presentation: Quantitative Parameters

The efficiency and specificity of psoralen crosslinking are dependent on several key parameters. The following tables summarize recommended starting conditions and ranges for optimization in Saccharomyces cerevisiae.

Table 1: Reagent Concentrations and Incubation Times

ParameterRecommended Starting ConcentrationRange for OptimizationIncubation TimeIncubation TemperatureNotes
Psoralen-TEG-azide0.4 mg/mL0.1 - 1.0 mg/mL20 - 30 minutes30°CHigher concentrations may increase crosslinking but also potential off-target effects and toxicity. Optimization is crucial.
Yeast Cell Density (OD600)0.5 - 0.80.4 - 1.0N/A30°C (or optimal growth temp)Logarithmically growing cells are recommended for optimal metabolic activity and reagent uptake.
DBCO-Biotin10-fold molar excess over azide groups5 to 50-fold molar excess1 - 6 hours26 - 37°CA higher molar excess can improve biotinylation efficiency.

Table 2: UV Irradiation Parameters

ParameterRecommended SettingRange for OptimizationNotes
Crosslinking
Wavelength365 nmN/AEssential for psoralen activation.
Duration10 minutes5 - 30 minutesProlonged irradiation can damage RNA and decompose the azide moiety.[1]
Distance from Source3 - 5 cmAs close as possible without causing heatingEnsure uniform irradiation of the cell suspension.
TemperatureOn iceN/AMinimizes cellular damage and metabolic activity during irradiation.
Crosslink Reversal
Wavelength254 nmN/ARequired for reversing the psoralen crosslinks.
Duration5 - 15 minutes5 - 30 minutesRNA is susceptible to damage at this wavelength; minimize exposure.
TemperatureOn iceN/AProtects the RNA from degradation.

Experimental Protocols

In Vivo RNA Crosslinking in Yeast

This protocol is adapted from methodologies used in COMRADES and other psoralen-based crosslinking studies.[1]

Materials:

  • Saccharomyces cerevisiae culture

  • YPD or appropriate growth medium

  • Psoralen-TEG-azide (e.g., from Berry & Associates)

  • Phosphate-Buffered Saline (PBS), sterile and ice-cold

  • UV crosslinker with 365 nm bulbs (e.g., UVP CL-1000)

  • Petri dishes or suitable containers for irradiation

  • Microcentrifuge and tubes

Procedure:

  • Yeast Culture: Grow yeast cells in the appropriate liquid medium at 30°C with shaking to an OD600 of 0.5-0.8.

  • Harvesting: Harvest the cells by centrifugation at 3,000 x g for 5 minutes at room temperature.

  • Washing: Wash the cell pellet three times with ice-cold, sterile PBS to remove any residual medium.

  • Psoralen Incubation: Resuspend the yeast pellet in PBS containing the optimized concentration of Psoralen-TEG-azide (start with 0.4 mg/mL). Incubate for 20-30 minutes at 30°C with gentle rotation in the dark to allow for cell permeation and intercalation.

  • Preparation for Irradiation: After incubation, wash the cells with ice-cold PBS to remove excess, non-intercalated Psoralen-TEG-azide. Resuspend the cells in a minimal volume of ice-cold PBS and transfer to a petri dish or other suitable vessel for UV irradiation. Ensure the cell suspension forms a thin, even layer.

  • UV Crosslinking: Place the petri dish on ice inside a 365 nm UV crosslinker. Irradiate for 10-20 minutes. To ensure even crosslinking, gently agitate the dish every few minutes.

  • Cell Lysis and RNA Extraction: Immediately after crosslinking, harvest the cells by centrifugation. The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or used directly for RNA extraction. Lyse the cells using a preferred method (e.g., glass bead beating, enzymatic digestion followed by lysis buffer). Extract total RNA using a standard protocol such as hot acid phenol-chloroform extraction or a commercial kit. It is crucial to ensure that all subsequent steps are performed under RNase-free conditions.

Biotinylation of Crosslinked RNA via Copper-Free Click Chemistry

Materials:

  • Purified, crosslinked RNA containing azide groups

  • DBCO-functionalized biotin (e.g., DBCO-PEG4-Biotin)

  • RNase-free buffers (e.g., PBS or sodium phosphate (B84403) buffer, pH 7.0-8.0)

  • RNase inhibitors

  • Microcentrifuge tubes

Procedure:

  • Quantify RNA: Determine the concentration of the purified, crosslinked RNA.

  • Reaction Setup: In a sterile, RNase-free microcentrifuge tube, prepare the click chemistry reaction. For a starting point, use a 10-fold molar excess of DBCO-biotin relative to the estimated number of azide groups in the RNA. The reaction should be assembled on ice.

    • Add the azide-modified RNA to the reaction buffer.

    • Add the DBCO-biotin.

    • Ensure the final pH of the reaction mixture is between 7.0 and 8.5.

  • Incubation: Incubate the reaction for 1-6 hours at 26-37°C in the dark. Longer incubation times at lower temperatures may improve labeling efficiency.[2]

  • Purification: Remove unreacted DBCO-biotin using a suitable RNA purification method, such as spin column-based purification or ethanol (B145695) precipitation.

Enrichment of Biotinylated, Crosslinked RNA

Materials:

  • Biotinylated, crosslinked RNA

  • Streptavidin-coated magnetic beads

  • Binding and wash buffers (high salt concentrations are often used to reduce non-specific binding)

  • Elution buffer (e.g., containing formamide)

Procedure:

  • Bead Preparation: Prepare the streptavidin magnetic beads according to the manufacturer's instructions. This typically involves washing the beads with a binding buffer.

  • Binding: Incubate the biotinylated RNA with the prepared streptavidin beads to allow for the capture of the biotinylated molecules. This is typically done with gentle rotation for 30-60 minutes at room temperature.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a high-salt wash buffer to remove non-specifically bound RNA. Repeat the wash steps several times.

  • Elution: Elute the captured RNA from the beads using an appropriate elution buffer. For example, incubation with a formamide-containing buffer at 65°C can be effective.[1]

Mandatory Visualizations

Experimental Workflow

InVivo_RNA_Crosslinking_Workflow cluster_yeast_prep Yeast Preparation cluster_crosslinking In Vivo Crosslinking cluster_processing RNA Processing & Enrichment cluster_analysis Downstream Analysis YeastCulture 1. Yeast Culture (OD600 0.5-0.8) HarvestWash 2. Harvest & Wash Cells YeastCulture->HarvestWash PsoralenIncubation 3. Psoralen-TEG-azide Incubation HarvestWash->PsoralenIncubation UVIrradiation 4. 365 nm UV Irradiation (on ice) PsoralenIncubation->UVIrradiation LysisExtraction 5. Cell Lysis & RNA Extraction UVIrradiation->LysisExtraction ClickChemistry 6. Copper-Free Click Chemistry (DBCO-Biotin) LysisExtraction->ClickChemistry StreptavidinEnrichment 7. Streptavidin Bead Enrichment ClickChemistry->StreptavidinEnrichment CrosslinkReversal 8. Crosslink Reversal (254 nm UV) StreptavidinEnrichment->CrosslinkReversal DownstreamApps 9. Downstream Applications (e.g., Proximity Ligation, Sequencing) CrosslinkReversal->DownstreamApps

Caption: Experimental workflow for in vivo RNA crosslinking in yeast.

Psoralen Crosslinking and Enrichment Logic

Psoralen_Mechanism RNA_Strand_1 5'-...U-A-G-C-U...-3' UV365 365 nm UV RNA_Strand_1->UV365 RNA_Strand_2 3'-...A-U-C-G-A...-5' RNA_Strand_2->UV365 Psoralen Psoralen-TEG-Azide Psoralen->RNA_Strand_1 Intercalates Psoralen->UV365 CrosslinkedRNA Crosslinked RNA (with Azide) UV365->CrosslinkedRNA DBCO_Biotin DBCO-Biotin CrosslinkedRNA->DBCO_Biotin Click Chemistry BiotinylatedRNA Biotinylated Crosslinked RNA DBCO_Biotin->BiotinylatedRNA StreptavidinBead Streptavidin Bead BiotinylatedRNA->StreptavidinBead Binds EnrichedRNA Enriched Complex StreptavidinBead->EnrichedRNA

Caption: Logic of psoralen crosslinking and subsequent enrichment.

Troubleshooting and Optimization

  • Low Crosslinking Efficiency:

    • Psoralen Concentration: The concentration of Psoralen-TEG-azide may need to be optimized. Create a dose-response curve to find the optimal concentration that maximizes crosslinking without inducing significant cell death.

    • Cell Permeability: Although Psoralen-TEG-azide is designed to be cell-permeable, issues can arise with certain yeast strains or growth conditions. Consider preparing spheroplasts by enzymatic digestion of the cell wall prior to psoralen incubation to improve uptake. However, be aware that this can alter the physiological state of the cells.

    • UV Source: Ensure the 365 nm UV source is functioning correctly and providing sufficient energy. The distance between the source and the sample is critical.

  • RNA Degradation:

    • UV Exposure: Minimize exposure to both 365 nm and especially 254 nm UV light. RNA is prone to damage, which can inhibit downstream enzymatic reactions.

    • RNase Contamination: Maintain strict RNase-free conditions throughout the protocol, especially after cell lysis.

  • Low Yield After Enrichment:

    • Inefficient Click Chemistry: Ensure the DBCO-biotin reagent is not degraded and that the reaction conditions (pH, temperature, time) are optimal. Titrate the molar excess of the DBCO-biotin.

    • Inefficient Streptavidin Binding: Check the binding capacity of the streptavidin beads and ensure that the binding and wash buffers are correctly prepared. Overly stringent washing can lead to the loss of bona fide crosslinked products.

  • High Background (Non-specific Binding):

    • Washing Steps: Increase the number and stringency of the wash steps after streptavidin bead capture. The inclusion of detergents (e.g., Tween-20, SDS) and high salt concentrations in the wash buffers can help reduce non-specific binding.

By carefully optimizing these parameters and following the detailed protocols, researchers can successfully employ Psoralen-TEG-azide to capture a snapshot of the RNA interactome within living yeast cells, paving the way for novel discoveries in RNA biology and drug development.

References

Unlocking the In Vivo RNA Interactome: A Guide to COMRADES Sequencing Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The intricate network of RNA-RNA interactions within a living cell governs a vast array of biological processes, from gene expression to viral replication. Cross-linking of Matched RNAs and Deep Sequencing (COMRADES) is a powerful technique that allows for the in-depth, transcriptome-wide capture of these interactions in their native cellular environment.[1][2] This document provides a comprehensive guide to the analysis of COMRADES sequencing data, including detailed experimental protocols, data analysis pipelines, and visualization of RNA signaling pathways.

I. Introduction to COMRADES Sequencing

COMRADES employs a psoralen-based cross-linking strategy to covalently link interacting RNA molecules within intact cells.[3][4] Through a series of enrichment steps involving biotin-streptavidin pulldown and proximity ligation, chimeric RNA molecules are generated, where the two interacting RNA strands are joined.[5] These chimeric sequences are then subjected to high-throughput sequencing, providing a library of reads that represent the in vivo RNA interactome. The analysis of these chimeric reads allows for the identification and quantification of both intramolecular (within the same RNA molecule) and intermolecular (between different RNA molecules) interactions.

II. Experimental Protocol: From Cells to Sequencer

This section details the key steps in the COMRADES experimental workflow. For optimal results, it is crucial to follow the protocol with precision.

A. In Vivo Psoralen (B192213) Cross-linking

  • Cell Culture: Culture cells of interest to the desired confluency (typically 70-80%).

  • Psoralen Treatment: Treat cells with a cell-permeable psoralen derivative, such as a biotinylated psoralen, at a concentration of 200 µM in PBS. Digitonin (0.01%) can be added to enhance cell permeability.[6]

  • UV Cross-linking: Irradiate the cells with 365 nm UV light for 20 minutes on ice.[6] This step induces the formation of covalent cross-links between pyrimidine (B1678525) bases in interacting RNA strands.[3]

B. RNA Extraction and Fragmentation

  • Total RNA Extraction: Isolate total RNA from the cross-linked cells using a standard method like TRIzol extraction.

  • RNA Fragmentation: Fragment the RNA to an average size of 100-200 nucleotides. This can be achieved through enzymatic methods or chemical hydrolysis.

C. Enrichment of Cross-linked RNA Duplexes

  • Biotin Pulldown: If a biotinylated psoralen was used, enrich for cross-linked RNA fragments using streptavidin-coated magnetic beads.[7][8][9]

    • Incubate the fragmented RNA with streptavidin beads for 30 minutes at 37°C with rotation.[6]

    • Wash the beads extensively to remove non-cross-linked RNA.

D. Proximity Ligation

  • On-bead Ligation: Perform proximity ligation directly on the streptavidin beads. This step joins the ends of the two interacting RNA fragments, creating a single chimeric RNA molecule. Use a T4 RNA ligase for this reaction.

  • Reverse Cross-linking: Reverse the psoralen cross-links by exposing the sample to 254 nm UV light.

E. Library Preparation for Illumina Sequencing

  • Reverse Transcription and cDNA Synthesis: Synthesize cDNA from the chimeric RNA molecules.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.[10] Unique molecular identifiers (UMIs) can be incorporated into the adapters to allow for the removal of PCR duplicates during data analysis.[1]

  • PCR Amplification: Amplify the adapter-ligated library using a high-fidelity polymerase. The number of PCR cycles should be minimized to avoid amplification bias.[1]

  • Size Selection and Quality Control: Perform size selection to obtain a library with a desired fragment size distribution.[1] Assess the quality and concentration of the final library using a Bioanalyzer and qPCR.

G cluster_exp Experimental Workflow In Vivo Crosslinking In Vivo Crosslinking RNA Extraction & Fragmentation RNA Extraction & Fragmentation In Vivo Crosslinking->RNA Extraction & Fragmentation Biotin Pulldown Biotin Pulldown RNA Extraction & Fragmentation->Biotin Pulldown Proximity Ligation Proximity Ligation Biotin Pulldown->Proximity Ligation Library Preparation Library Preparation Proximity Ligation->Library Preparation

III. Computational Analysis of COMRADES Sequencing Data

The analysis of COMRADES data involves a specialized bioinformatics pipeline to identify and quantify chimeric reads, which are the hallmark of RNA-RNA interactions.

A. Data Pre-processing and Quality Control

  • Adapter and UMI trimming: Remove sequencing adapters and trim UMIs from the raw FASTQ files.

  • Quality Filtering: Filter out low-quality reads to ensure the accuracy of downstream analysis.

B. Alignment of Chimeric Reads

Due to their chimeric nature, standard alignment tools may not be suitable for COMRADES data. Specialized aligners or a two-pass alignment strategy are recommended.

  • Recommended Tool: The comradesOO R package is specifically designed for the analysis of COMRADES data and includes functions for read processing and alignment.[11][12]

  • Alternative Tools: Other tools for chimeric read analysis include ChiRA and ChimeraScan .[13][14]

  • General Workflow:

    • Align reads to the reference genome or transcriptome.

    • Identify reads that map to two distinct genomic locations, representing a chimeric read.

C. Identification and Quantification of RNA-RNA Interactions

  • Duplex Identification: Cluster the chimeric reads to identify recurrent RNA-RNA interaction sites (duplexes).

  • Quantification: Count the number of unique chimeric reads supporting each duplex to quantify the strength of the interaction.

  • Normalization and Background Correction:

    • Normalization: Normalize the duplex counts to account for variations in sequencing depth and library composition between samples. Methods like Counts Per Million (CPM) or Trimmed Mean of M-values (TMM) can be adapted for this purpose.[5][8][15][16]

    • Background Correction: It is crucial to distinguish true interactions from background noise. A control experiment where the proximity ligation step is performed before the reversal of cross-linking can be used to estimate the background ligation frequency.[1] The signal from the control can be subtracted from the experimental sample, or more sophisticated statistical models can be employed for background correction.[4][14]

D. Statistical Analysis

Perform statistical tests to identify significantly enriched RNA-RNA interactions compared to the background or control samples.

G Raw FASTQ Raw FASTQ Preprocessing\n(Trimming & Filtering) Preprocessing (Trimming & Filtering) Raw FASTQ->Preprocessing\n(Trimming & Filtering) Chimeric Read Alignment Chimeric Read Alignment Preprocessing\n(Trimming & Filtering)->Chimeric Read Alignment Duplex Identification Duplex Identification Chimeric Read Alignment->Duplex Identification Quantification & Normalization Quantification & Normalization Duplex Identification->Quantification & Normalization Statistical Analysis Statistical Analysis Quantification & Normalization->Statistical Analysis

IV. Data Presentation and Visualization

Clear and concise presentation of quantitative data is essential for interpreting COMRADES results.

Table 1: Summary of COMRADES Sequencing Data

Sample IDTotal ReadsMapped Reads (%)Chimeric Reads (%)Unique Duplexes
Control 150,123,45695.20.51,234
Control 248,765,43294.80.61,567
Treatment 152,345,67896.15.215,876
Treatment 251,987,65495.95.516,234

Table 2: Top 10 Enriched RNA-RNA Interactions

Interacting PairDuplex Read Count (Normalized)Fold Change (vs. Control)p-value
lncRNA-X : mRNA-Y1254.325.61.2e-8
miRNA-21 : mRNA-Z987.618.23.5e-7
snoRNA-A : rRNA876.515.98.1e-7
mRNA-B : mRNA-C765.412.32.4e-6
lncRNA-D : miRNA-155654.310.87.8e-6
U1 snRNA : pre-mRNA-E543.29.51.5e-5
7SL RNA : mRNA-F432.18.14.2e-5
lncRNA-G : lncRNA-H321.06.79.8e-5
mRNA-I : pseudogene-J210.95.22.1e-4
tRNA-Lys : mRNA-K109.84.15.6e-4

V. Visualization of RNA Signaling Pathways

Graphviz can be used to create clear diagrams of the identified RNA regulatory networks.

A. lncRNA-miRNA-mRNA Interaction Network

Long non-coding RNAs (lncRNAs) can act as competing endogenous RNAs (ceRNAs) or "sponges" for microRNAs (miRNAs), thereby regulating the expression of miRNA target mRNAs.[17][18]

G cluster_lncRNA lncRNA cluster_miRNA miRNA cluster_mRNA mRNA lncRNA lncRNA miRNA miRNA lncRNA->miRNA sponges mRNA mRNA miRNA->mRNA represses

B. snoRNA-rRNA Modification Pathway

Small nucleolar RNAs (snoRNAs) guide the chemical modification of ribosomal RNAs (rRNAs), which is essential for ribosome biogenesis and function.

G cluster_snoRNA snoRNA cluster_rRNA rRNA cluster_Enzyme Modification Enzyme snoRNA snoRNA rRNA rRNA snoRNA->rRNA guides Enzyme Enzyme snoRNA->Enzyme recruits Enzyme->rRNA modifies

VI. Conclusion

The COMRADES sequencing technique provides an unprecedented opportunity to explore the dynamic landscape of RNA-RNA interactions within living cells. By following the detailed experimental and computational protocols outlined in this guide, researchers can effectively generate and analyze COMRADES data to uncover novel RNA regulatory networks. The ability to visualize these complex interactions will undoubtedly accelerate our understanding of the fundamental roles of RNA in health and disease, paving the way for the development of new therapeutic strategies.

References

Application Notes & Protocols for Psoralen-TEG-Azide Crosslinking Data Processing

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the experimental and computational methodologies for analyzing data from Psoralen-TEG-azide crosslinking experiments. This technique is a powerful tool for capturing RNA-RNA interactions and structures within living cells.

Introduction to Psoralen-TEG-Azide Crosslinking

Psoralen (B192213) is a naturally occurring compound that can intercalate into nucleic acid duplexes.[1][2] Upon exposure to long-wave UV light (365 nm), psoralen forms covalent crosslinks between opposing pyrimidine (B1678525) bases, effectively "stapling" interacting RNA strands together.[1][2] The addition of a triethylene glycol (TEG) azide (B81097) linker to the psoralen molecule provides a crucial functional handle. The azide group allows for the specific attachment of biotin (B1667282) via a "click chemistry" reaction, enabling the enrichment of crosslinked RNA fragments.[3] This methodology, often coupled with high-throughput sequencing, forms the basis of techniques like COMRADES (Cross-linking Of Matched RNAs And Deep Sequencing), which has been used to map the RNA genome architecture of viruses like Zika and SARS-CoV-2.

The overall workflow involves in vivo crosslinking, enrichment of crosslinked molecules, proximity ligation of the interacting RNA fragments into a single chimeric molecule, and subsequent analysis by high-throughput sequencing.[1][4][5] The resulting sequencing data requires a specialized bioinformatics pipeline to identify and interpret the chimeric reads that represent the original RNA-RNA interactions.

Experimental Protocol: Psoralen-TEG-Azide Crosslinking and Library Preparation

This protocol outlines the key steps for performing a Psoralen-TEG-azide crosslinking experiment, from cell treatment to the preparation of a sequencing-ready library. This is a generalized protocol based on methodologies such as PARIS and SPLASH.[6][5]

1. In Vivo Crosslinking

  • Culture adherent cells to approximately 70-80% confluency.

  • Prepare a fresh solution of Psoralen-TEG-azide in a suitable buffer (e.g., 1x PBS). The optimal concentration should be determined empirically.

  • Remove the culture medium, wash the cells with 1x PBS, and add the Psoralen-TEG-azide solution.

  • Irradiate the cells with 365 nm UV light in a crosslinker instrument (e.g., Stratalinker). The energy dose and time should be optimized to maximize crosslinking while minimizing RNA damage.

  • As a control, prepare a parallel plate of cells treated with the buffer alone (no psoralen).

2. RNA Extraction and Fragmentation

  • Lyse the cells and extract total RNA using a standard method like TRIzol reagent.

  • Fragment the extracted RNA to a desired size range (e.g., ~100-200 nucleotides) using enzymatic digestion (e.g., RNase III) or chemical hydrolysis.

3. Enrichment of Crosslinked RNA via Click Chemistry and Biotin Pulldown

  • Perform a click chemistry reaction by adding a biotin-alkyne conjugate to the fragmented RNA in the presence of a copper(I) catalyst. This will attach a biotin molecule to the azide group on the psoralen.

  • Enrich the biotinylated (crosslinked) RNA fragments using streptavidin-coated magnetic beads.

  • Wash the beads extensively to remove non-crosslinked RNA fragments.

4. Proximity Ligation

  • While the crosslinked RNA fragments are still attached to the beads, perform a proximity ligation reaction using T4 RNA Ligase 1.[6] This will ligate the ends of the two interacting RNA fragments, creating a single chimeric RNA molecule.

  • Elute the ligated RNA from the beads.

5. Crosslink Reversal

  • Reverse the psoralen crosslinks by exposing the eluted RNA to short-wave UV light (~254 nm) on ice.[5] This step is crucial for allowing the reverse transcriptase to read through the entire chimeric molecule.

6. Library Preparation for Sequencing

  • Perform reverse transcription to convert the chimeric RNA into cDNA.

  • Amplify the cDNA via PCR using primers that add the necessary sequencing adapters.

  • Purify the PCR products and quantify the library.

  • Sequence the library on a high-throughput sequencing platform, using paired-end reads.

Diagram of the Experimental Workflow

experimental_workflow cluster_invivo In Vivo cluster_invitro In Vitro cells Cells in Culture crosslinking Psoralen-TEG-azide + 365nm UV cells->crosslinking extraction RNA Extraction & Fragmentation crosslinking->extraction click_chem Click Chemistry (Biotinylation) extraction->click_chem pulldown Streptavidin Pulldown click_chem->pulldown ligation Proximity Ligation pulldown->ligation reversal Crosslink Reversal (254nm UV) ligation->reversal library_prep Library Preparation & Sequencing reversal->library_prep

Caption: Experimental workflow for Psoralen-TEG-azide crosslinking.

Computational Protocol: Data Processing and Analysis

Since there is no single software package for this type of data, a computational pipeline consisting of several bioinformatics tools is required. This protocol outlines the key steps for processing the raw sequencing data to identify RNA-RNA interactions.

1. Pre-processing of Sequencing Reads

  • Quality Control: Assess the quality of the raw sequencing reads using a tool like FastQC.

  • Adapter Trimming: Remove adapter sequences from the reads using a tool like Trimmomatic or Cutadapt.

2. Mapping of Reads

  • Align the processed reads to the relevant reference genome or transcriptome. A splice-aware aligner capable of handling gapped alignments is essential. STAR is a commonly used tool for this purpose.[7] It is crucial to optimize mapping parameters to allow for the detection of non-contiguous, chimeric reads.[7]

3. Identification and Classification of Chimeric Reads

  • This is the most critical step in the analysis. Chimeric reads, which are composed of sequences from two different RNA molecules (or distant parts of the same molecule), represent the crosslinked fragments.

  • Develop or use custom scripts (e.g., in Python or Perl) to parse the alignment files (in SAM/BAM format) and identify reads that map to two different genomic locations.

  • Classify the chimeric reads into intramolecular (from the same RNA) and intermolecular (from different RNAs) interactions.

4. Filtering and Annotation

  • Filter the identified interactions to remove potential artifacts, such as those arising from PCR errors or ambiguous alignments.

  • Annotate the interacting regions with gene names, transcript IDs, and genomic features.

5. Visualization of Interaction Networks

  • Visualize the identified RNA-RNA interactions as networks. Tools like Cytoscape or web-based viewers like xiVIEW (originally for protein crosslinks but adaptable) can be used to represent RNAs as nodes and interactions as edges.[8]

Diagram of the Computational Analysis Pipeline

computational_pipeline raw_reads Raw Sequencing Reads (.fastq) qc_trim 1. Quality Control & Adapter Trimming raw_reads->qc_trim mapping 2. Gapped Read Mapping (e.g., STAR) qc_trim->mapping bam_file Aligned Reads (.bam) mapping->bam_file chimera_id 3. Chimeric Read Identification bam_file->chimera_id filtering 4. Filtering & Annotation chimera_id->filtering interaction_list Filtered Interaction List filtering->interaction_list visualization 5. Network Visualization (e.g., Cytoscape) interaction_list->visualization

Caption: Computational pipeline for processing crosslinking data.

Data Presentation

Quantitative data from a Psoralen-TEG-azide crosslinking experiment is typically presented in terms of the number of sequencing reads supporting a particular interaction. The following tables provide examples of how this data can be structured.

Table 1: Summary of Sequencing and Mapping Statistics

MetricSample 1 (Psoralen)Sample 2 (Control)
Total Raw Reads 150,000,000145,000,000
Reads after Trimming 142,500,000138,200,000
Uniquely Mapped Reads 121,125,000118,852,000
Chimeric Reads Identified 1,250,00025,000
% Chimeric Reads 0.88%0.02%

Table 2: Top 10 Identified Intermolecular RNA-RNA Interactions

Interacting RNA 1Interacting RNA 2Read Count (Sample 1)Read Count (Control)Fold Enrichment
lncRNA-XIST mRNA-YY1 15,43253086.4
snRNA-U1 mRNA-SRSF1 12,876121073.0
rRNA-18S rRNA-28S 11,54320577.2
mRNA-GAPDH lncRNA-MALAT1 9,87681234.5
miRNA-21 mRNA-PTEN 8,12332707.7
snoRNA-U3 pre-rRNA 7,54315502.9
mRNA-ACTB rRNA-18S 6,98730232.9
lncRNA-NEAT1 mRNA-FUS 5,4326905.3
7SK RNA HEXIM1 mRNA 4,87641219.0
tRNA-Lys rRNA-28S 3,98725159.5

Table 3: Example of Intramolecular Interactions (RNA Folding)

RNA NameRegion 1 (coordinates)Region 2 (coordinates)Read CountPredicted Structure
lncRNA-XIST 1,234 - 1,2565,678 - 5,70025,432Stem-loop
SARS-CoV-2 Genome 21,563 - 21,57525,384 - 25,39618,765Pseudoknot
rRNA-18S 456 - 478890 - 91215,876Helix

Signaling Pathway / Molecular Interaction Context

Psoralen-based crosslinking can be used to investigate a wide range of RNA-mediated regulatory pathways. One such example is the regulation of mRNA translation by microRNAs (miRNAs). A miRNA binds to the 3' UTR of a target mRNA, leading to translational repression or mRNA degradation. Psoralen crosslinking can capture this direct interaction in vivo.

Diagram of miRNA-mediated mRNA Regulation

mirna_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_interaction Psoralen Crosslinking Target mirna_gene miRNA Gene pri_mirna pri-miRNA mirna_gene->pri_mirna Transcription pre_mirna pre-miRNA pri_mirna->pre_mirna Drosha mature_mirna Mature miRNA pre_mirna->mature_mirna Dicer pre_mirna_cyto pre_mirna_cyto risc RISC Complex mature_mirna->risc interaction miRNA-mRNA Interaction risc->interaction mrna Target mRNA mrna->interaction repression Translational Repression / mRNA Degradation interaction->repression

Caption: Capturing miRNA-mRNA interactions via psoralen crosslinking.

References

Application Notes and Protocols for Psoralen-Based RNA Structure Mapping

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Psoralen-based RNA structure mapping is a powerful technique to investigate RNA secondary and tertiary structures, as well as RNA-RNA interactions within the cellular environment. Psoralens are bifunctional photoreactive compounds that intercalate into double-stranded regions of RNA.[1][2] Upon irradiation with long-wavelength ultraviolet (UVA) light (365 nm), psoralen (B192213) forms covalent crosslinks between pyrimidine (B1678525) bases (uracil or cytosine) on opposing strands of a helix.[1][2][3] This in vivo crosslinking captures a snapshot of RNA structures as they exist in the cell. The sites of crosslinking can then be identified by various methods, most commonly by reverse transcription, where the crosslink acts as a stop to the polymerase.[4] High-throughput sequencing-based methods have been developed to apply this principle on a transcriptome-wide scale.[5][6][7][8][9]

This document provides a detailed experimental workflow and protocols for psoralen-based RNA structure mapping, focusing on the PARIS (Psoralen Analysis of RNA Interactions and Structures) and SPLASH (Sequencing of Psoralen crosslinked, Ligated, and Selected Hybrids) methodologies.[5][6][9]

Experimental Workflow

The overall experimental workflow for psoralen-based RNA structure mapping involves several key stages, from in vivo crosslinking to data analysis.

experimental_workflow cluster_invivo In Vivo Steps cluster_extraction RNA Processing cluster_enrichment Enrichment of Crosslinked RNA cluster_library_prep Sequencing Library Preparation cluster_analysis Data Analysis cell_culture 1. Cell Culture psoralen_incubation 2. Psoralen Incubation cell_culture->psoralen_incubation uv_crosslinking 3. UVA (365 nm) Crosslinking psoralen_incubation->uv_crosslinking rna_extraction 4. Total RNA Extraction uv_crosslinking->rna_extraction rna_fragmentation 5. RNA Fragmentation rna_extraction->rna_fragmentation enrichment 6. Enrichment rna_fragmentation->enrichment two_d_gel 2D Gel Electrophoresis (PARIS) enrichment->two_d_gel streptavidin_pulldown Streptavidin Pulldown (SPLASH) enrichment->streptavidin_pulldown proximity_ligation 7. Proximity Ligation two_d_gel->proximity_ligation streptavidin_pulldown->proximity_ligation reverse_crosslinking 8. Reverse Crosslinking (UV 254 nm) proximity_ligation->reverse_crosslinking adapter_ligation 9. Adapter Ligation reverse_crosslinking->adapter_ligation reverse_transcription 10. Reverse Transcription adapter_ligation->reverse_transcription pcr_amplification 11. PCR Amplification reverse_transcription->pcr_amplification sequencing 12. High-Throughput Sequencing pcr_amplification->sequencing data_processing 13. Data Processing and Mapping sequencing->data_processing interaction_identification 14. RNA Interaction Identification data_processing->interaction_identification

Caption: A generalized workflow for psoralen-based RNA structure mapping.

Quantitative Data Summary

The efficiency of psoralen crosslinking and subsequent enrichment are critical for the success of the experiment. The following table provides a summary of expected yields and quality control metrics at different stages of the workflow.

Experimental StepParameterTypical ValueMethod of Assessment
Psoralen Crosslinking Crosslinking Efficiency1-5%Dot blot with anti-psoralen antibody or streptavidin for biotinylated psoralen
RNA Extraction RNA Integrity Number (RIN)> 7.0Agilent Bioanalyzer
RNA Fragmentation Fragment Size50-150 ntAgilent Bioanalyzer or denaturing PAGE
Enrichment Yield of Crosslinked RNA0.1-0.5% of input RNAQubit fluorometer
Library Preparation Final Library Concentration> 2 nMQubit fluorometer and Agilent Bioanalyzer

Detailed Experimental Protocols

Protocol 1: In Vivo Psoralen Crosslinking

This protocol is adapted from the PARIS and SPLASH methodologies.[5][6]

Materials:

  • Adherent mammalian cells (e.g., HeLa)

  • Phosphate-buffered saline (PBS)

  • 4'-Aminomethyltrioxsalen (AMT) hydrochloride or biotinylated psoralen

  • UVA crosslinker (365 nm)

Procedure:

  • Culture cells to approximately 70-80% confluency in 10 cm plates.

  • On the day of the experiment, prepare a fresh solution of AMT at 0.5 mg/mL in PBS or biotinylated psoralen at a working concentration.

  • Aspirate the culture medium and wash the cells once with PBS.

  • Add 2 mL of the psoralen solution (or PBS for a negative control) to each plate and incubate for 10 minutes at 37°C to allow for psoralen intercalation into the RNA.

  • Place the plates on ice in a UVA (365 nm) crosslinker and irradiate for a total of 5-15 minutes. To avoid overheating, irradiate in 1-minute intervals with 1 minute on ice in between.

  • After crosslinking, aspirate the psoralen solution and wash the cells twice with ice-cold PBS.

  • Proceed immediately to RNA extraction.

Protocol 2: Enrichment of Crosslinked RNA using 2D Gel Electrophoresis (PARIS)

This protocol is a key step in the PARIS method for isolating crosslinked RNA duplexes.[5][7]

Materials:

  • Fragmented total RNA (50-150 nt)

  • Native polyacrylamide gel (e.g., 8%)

  • Denaturing polyacrylamide gel (e.g., 12% with 7M urea)

  • Gel extraction kit

Procedure:

  • Load the fragmented RNA onto a native polyacrylamide gel and run the electrophoresis.

  • Excise the gel slice corresponding to the desired size range (e.g., 50-150 nt).

  • Place the excised gel slice horizontally at the top of a denaturing polyacrylamide gel and run the second dimension of electrophoresis.

  • Stain the gel to visualize the RNA. Crosslinked RNA duplexes will migrate slower in the second dimension and appear off the diagonal.

  • Excise the gel region containing the crosslinked RNA.

  • Elute and precipitate the RNA using a gel extraction kit.

Protocol 3: Proximity Ligation and Reverse Crosslinking

This protocol ligates the two arms of the crosslinked RNA duplex into a single chimeric molecule and then reverses the psoralen crosslink.

Materials:

  • Enriched crosslinked RNA

  • T4 RNA Ligase 1

  • UVC crosslinker (254 nm)

Procedure:

  • Perform proximity ligation on the enriched crosslinked RNA using T4 RNA Ligase 1 overnight at room temperature. This joins the 5' and 3' ends of the interacting RNA fragments.

  • Purify the ligated RNA.

  • To reverse the psoralen crosslink, resuspend the RNA in nuclease-free water and place the tube on ice.

  • Irradiate the sample with UVC light (254 nm) for 15-30 minutes.[1][6]

  • The resulting chimeric RNA molecules are now ready for reverse transcription and library preparation.

Protocol 4: Reverse Transcription and Identification of Crosslink Sites

Reverse transcriptase will stall at the site of a psoralen crosslink, allowing for the identification of the crosslinked nucleotide.[4]

Materials:

  • Crosslinked RNA template

  • Radiolabeled or fluorescently labeled primer

  • Reverse transcriptase (e.g., AMV or SuperScript)

  • dNTPs

  • Denaturing polyacrylamide gel

Procedure:

  • Anneal the labeled primer to the RNA template.

  • Set up the reverse transcription reaction with reverse transcriptase and dNTPs.

  • Incubate the reaction at the appropriate temperature for the enzyme used.

  • Terminate the reaction and purify the cDNA.

  • Run the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder of the same RNA to map the precise location of the reverse transcriptase stops. The band corresponding to the stalled product will indicate the nucleotide preceding the crosslink.[4]

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical flow of information from the experimental data to the final identification of RNA-RNA interactions.

logical_flow cluster_data_generation Data Generation cluster_data_processing Bioinformatic Processing cluster_interaction_calling Interaction Analysis cluster_output Final Output sequencing_reads Paired-End Sequencing Reads adapter_trimming Adapter Trimming sequencing_reads->adapter_trimming read_mapping Mapping to Reference Genome/Transcriptome adapter_trimming->read_mapping chimeric_read_identification Identification of Chimeric Reads read_mapping->chimeric_read_identification interaction_calling Calling RNA-RNA Interactions chimeric_read_identification->interaction_calling statistical_analysis Statistical Analysis and Filtering interaction_calling->statistical_analysis structure_modeling RNA Structure Modeling statistical_analysis->structure_modeling interaction_map Transcriptome-wide RNA Interaction Map structure_modeling->interaction_map

Caption: Bioinformatic workflow for psoralen-based RNA interaction data.

References

Revealing the Zika Virus RNA Interactome: Application of the COMRADES Method

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The emergence of Zika virus (ZIKV) as a global health concern has underscored the need for a deeper understanding of its molecular biology to develop effective antiviral strategies. The Cross-linking of Matched RNAs and Deep Sequencing (COMRADES) method provides a powerful approach to elucidate the in-vivo RNA structure and interactions of the ZIKV genome within infected host cells. This document provides detailed application notes and protocols for applying the COMRADES method to study ZIKV RNA, enabling the identification of critical RNA structures and host-virus RNA interactions that can serve as novel therapeutic targets.

Introduction to COMRADES Technology

The COMRADES method is a high-throughput sequencing technique designed to capture RNA-RNA interactions within living cells.[1][2] It utilizes a psoralen-based crosslinking agent that intercalates into RNA duplexes and, upon UV irradiation, forms covalent bonds between interacting RNA strands.[1][3] These crosslinked RNA hybrids are then isolated, ligated, and sequenced, allowing for the identification of both intramolecular (RNA structure) and intermolecular (RNA-RNA interactions) contacts. A key innovation of COMRADES is the use of a clickable azide-modified psoralen (B192213), which facilitates two effective affinity purification steps, leading to a high yield of chimeric reads that represent RNA interactions.[1]

Application of COMRADES to Zika Virus RNA

The single-stranded RNA genome of Zika virus is known to fold into complex secondary and tertiary structures that are crucial for its replication, translation, and evasion of the host immune system.[4][5] Furthermore, the ZIKV RNA genome interacts with a variety of host cell RNAs, including non-coding RNAs (ncRNAs), to modulate viral replication and pathogenesis.[2][5]

The COMRADES method has been successfully applied to determine the complete in-vivo secondary structure of the ZIKV genome in infected human cells.[1][6] This has revealed the dynamic nature of the viral RNA, which exists as an ensemble of conformations.[1] Importantly, COMRADES has also identified numerous interactions between the ZIKV RNA and host ncRNAs, such as microRNAs (miRNAs), highlighting potential mechanisms of viral manipulation of host cellular processes.[1][2]

Key Findings from COMRADES Analysis of Zika Virus RNA

Application of the COMRADES method to ZIKV-infected cells has yielded several key insights:

  • Dynamic Genome Structure: The ZIKV RNA genome is not static but exists in multiple conformations within the host cell, including both linear and circular forms.[7][8] COMRADES has enabled the mapping of long-range interactions responsible for genome cyclization, a critical step in flavivirus replication.[1]

  • Host ncRNA Interactions: The ZIKV genome engages in specific interactions with a variety of human non-coding RNAs.[1][2] A notable example is the interaction with miR-21, a microRNA that has been shown to be pro-viral for other flaviviruses like Dengue virus.[1][3][9]

  • Identification of Novel Structural Elements: COMRADES has confirmed the presence of known functional RNA structures in the ZIKV genome and has also identified novel, previously uncharacterized structural elements that may play important roles in the viral life cycle.[1]

Quantitative Data Summary

The following tables summarize the quantitative data typically obtained from a COMRADES experiment on Zika virus RNA, based on published studies.[1][6]

Data Metric COMRADES Experiment Control (No Crosslinking)
Total Sequencing Reads~200 million~200 million
Chimeric Reads (RNA-RNA interactions)> 1.7 million~4-fold lower
Percentage of Chimeric ReadsHighLow
Interaction Type Description Key Findings
Intra-viral Interactions Interactions within the ZIKV genomeReveals secondary and tertiary structures, including cyclization loops.
Inter-viral Interactions Interactions between different ZIKV genomesSuggests potential for viral genome dimerization.[6]
Host-Virus Interactions Interactions between ZIKV RNA and host RNAsIdentifies interactions with miRNAs (e.g., miR-21), tRNAs, and other ncRNAs.[1][2]

Experimental Workflow and Protocols

The following section provides a detailed, step-by-step protocol for applying the COMRADES method to study Zika virus RNA in cell culture.

Experimental Workflow Diagram

COMRADES_Workflow cluster_in_vivo In Vivo Steps cluster_in_vitro In Vitro Steps cluster_in_silico In Silico Analysis cell_culture 1. Cell Culture & ZIKV Infection crosslinking 2. Psoralen Crosslinking cell_culture->crosslinking rna_extraction 3. RNA Extraction crosslinking->rna_extraction rna_fragmentation 4. RNA Fragmentation rna_extraction->rna_fragmentation enrichment1 5. First Enrichment (Biotin Pulldown) rna_fragmentation->enrichment1 ligation 6. Proximity Ligation enrichment1->ligation rev_crosslinking 7. Reverse Crosslinking ligation->rev_crosslinking enrichment2 8. Second Enrichment (Biotin Pulldown) rev_crosslinking->enrichment2 library_prep 9. Library Preparation enrichment2->library_prep sequencing 10. Deep Sequencing library_prep->sequencing data_processing 11. Data Processing (Adapter trimming, etc.) sequencing->data_processing chimera_id 12. Chimeric Read Identification data_processing->chimera_id analysis 13. Interaction Analysis & Structure Modeling chimera_id->analysis

COMRADES experimental workflow for Zika virus RNA analysis.
Detailed Experimental Protocols

1. Cell Culture and Zika Virus Infection

  • Cell Line: Human cell lines susceptible to Zika virus infection, such as Huh7 or A549 cells.

  • Virus Strain: A well-characterized Zika virus strain (e.g., PRVABC59).

  • Infection: Infect cells at a multiplicity of infection (MOI) of 1-5.

  • Incubation: Incubate infected cells for 24-48 hours post-infection to allow for viral replication.

2. In Vivo Psoralen Crosslinking

  • Reagent: Psoralen-TEG-Azide (e.g., from Berry & Associates).

  • Procedure:

    • Wash infected cells with phosphate-buffered saline (PBS).

    • Incubate cells with 100-200 µg/mL of Psoralen-TEG-Azide in PBS for 10-15 minutes at 37°C.

    • Place the cells on ice and irradiate with 365 nm UV light for 10-20 minutes in a UV crosslinker.

3. Total RNA Extraction

  • Lyse the crosslinked cells and extract total RNA using a standard method, such as TRIzol reagent or a commercial RNA extraction kit.

4. RNA Fragmentation

  • Fragment the extracted RNA to an average size of 100-200 nucleotides using chemical or enzymatic methods.

5. First Enrichment of Crosslinked RNA

  • This step utilizes the azide (B81097) group on the psoralen for biotinylation via click chemistry.

    • Perform a click reaction to attach a biotin (B1667282) moiety to the azide group on the psoralen-crosslinked RNA.

    • Enrich for biotinylated RNA using streptavidin-coated magnetic beads.

6. Proximity Ligation

  • Ligate the ends of the crosslinked RNA fragments together using T4 RNA ligase. This creates a single chimeric RNA molecule from the two interacting fragments.

7. Reversal of Crosslinking

  • Reverse the psoralen crosslinks by irradiating the sample with 254 nm UV light.

8. Second Enrichment of Chimeric RNA

  • Perform a second round of enrichment using streptavidin beads to specifically isolate the ligated chimeric RNA molecules.

9. Library Preparation for Deep Sequencing

  • Prepare a cDNA library from the enriched chimeric RNA using a standard library preparation kit for next-generation sequencing (e.g., Illumina).

10. Deep Sequencing

  • Sequence the prepared library on a high-throughput sequencing platform.

Computational Analysis Protocol

11. Data Processing

  • Adapter Trimming: Remove adapter sequences from the raw sequencing reads using tools like Cutadapt.

  • Read Merging: Merge paired-end reads into single reads using a tool like PEAR.

  • Duplicate Removal: Remove PCR duplicates based on unique molecular identifiers (UMIs) if they were used during library preparation.

12. Chimeric Read Identification

  • Use a specialized bioinformatics pipeline, such as hyb, to identify and map chimeric reads.[10]

  • Mapping: The hyb pipeline typically uses an aligner like Bowtie2 to map the reads to a combined reference transcriptome containing both the human and Zika virus genomes.

  • Chimera Calling: hyb identifies reads that map to two different locations as chimeric and reports the coordinates of the interacting fragments. A potential command could be:

13. Interaction Analysis and Structure Modeling

  • Analyze the identified chimeric reads to generate RNA-RNA interaction maps.

  • Use the interaction data as constraints for RNA secondary structure prediction algorithms (e.g., RNAstructure, ViennaRNA) to model the in-vivo structure of the Zika virus RNA genome.

Signaling Pathway and Logical Relationships

The interaction between the Zika virus RNA and host miR-21, as identified by COMRADES, represents a potential mechanism for viral manipulation of the host cell. The following diagram illustrates the hypothesized signaling pathway.

ZIKV_miR21_Pathway cluster_virus Zika Virus cluster_host Host Cell cluster_outcome Outcome ZIKV_RNA Zika Virus RNA RISC RNA-Induced Silencing Complex (RISC) ZIKV_RNA->RISC Interaction miR21 miR-21 miR21->RISC Ago2 Ago2 Protein Ago2->RISC Host_mRNA Host mRNA (Target of miR-21) RISC->Host_mRNA Binding Viral_Replication Enhanced Viral Replication RISC->Viral_Replication Pro-viral effect Translation_Repression Translation Repression/ mRNA Degradation Host_mRNA->Translation_Repression

Hypothesized pathway of ZIKV RNA and miR-21 interaction.

This pathway suggests that the Zika virus RNA may interact with the miR-21-loaded RISC complex.[11][12] This interaction could potentially sequester miR-21, preventing it from repressing its normal host target mRNAs. Some of these host targets may have antiviral functions, and their de-repression could lead to an environment more favorable for viral replication. Alternatively, the interaction might directly recruit cellular factors to the viral RNA that promote its stability or translation.[9]

Conclusion

The COMRADES method offers a robust and powerful platform for investigating the in-vivo RNA biology of Zika virus. By providing a detailed snapshot of the viral RNA structurome and interactome, COMRADES can uncover novel regulatory mechanisms and identify promising new targets for the development of antiviral therapeutics. The protocols and application notes provided here serve as a comprehensive guide for researchers aiming to apply this cutting-edge technology to combat the threat of Zika virus.

References

Application Notes and Protocols for the Purification of RNA Crosslinked with Psoralen-TEG-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of RNA structure and RNA-RNA interactions within the cellular context is crucial for understanding gene regulation, viral replication, and the development of novel therapeutics. Psoralen (B192213), a tricyclic furocoumarin, is a valuable tool for these studies. It intercalates into RNA duplexes and, upon exposure to long-wave UV light (365 nm), forms covalent crosslinks between pyrimidine (B1678525) bases (uracil or cytosine) on opposite strands.[1][2] This "freezes" RNA interactions in their native state, allowing for their subsequent isolation and analysis.

This application note provides a detailed protocol for the purification of RNA that has been crosslinked in vivo using Psoralen-TEG-azide. This specific psoralen derivative contains a triethylene glycol (TEG) linker and a terminal azide (B81097) group.[2][3][4] The azide moiety is particularly advantageous as it allows for the specific and efficient attachment of a biotin (B1667282) handle via copper-free "click chemistry."[3] This biotin tag then facilitates a highly selective enrichment of the crosslinked RNA species using streptavidin-based affinity purification, overcoming challenges such as the low cell permeability of pre-biotinylated psoralen derivatives.[2][3]

The described methodology, inspired by techniques such as COMRADES (Cross-linking Of Matched RNA And Deep Sequencing), enables the robust purification of crosslinked RNA for downstream applications, including high-throughput sequencing to map RNA interactomes and structuromes.[2][3]

Principle of the Method

The overall workflow for the purification of Psoralen-TEG-azide crosslinked RNA involves several key steps:

  • In Vivo Crosslinking: Cells are treated with the cell-permeable Psoralen-TEG-azide, which intercalates into RNA duplexes. Subsequent irradiation with 365 nm UV light covalently crosslinks interacting RNA strands.

  • RNA Extraction and Fragmentation: Total RNA is extracted from the cells and fragmented to a suitable size for downstream analysis.

  • Biotinylation via Click Chemistry: The azide group on the crosslinked psoralen is reacted with a biotin-alkyne conjugate (e.g., DBCO-Biotin) in a copper-free click reaction. This attaches a biotin handle specifically to the crosslinked RNA fragments.

  • Affinity Purification: The biotinylated RNA-psoralen adducts are selectively captured and enriched using streptavidin-coated magnetic beads.

  • Elution and Further Processing: The purified, crosslinked RNA is eluted from the beads and can be further processed, for example, by proximity ligation of the interacting fragments and reversal of the crosslink for sequencing.

Experimental Protocols

Protocol 1: In Vivo Crosslinking of RNA with Psoralen-TEG-azide

This protocol describes the in vivo crosslinking of RNA in mammalian cells.

Materials:

  • Mammalian cells (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Psoralen-TEG-azide (e.g., from Berry & Associates)

  • Opti-MEM I Reduced Serum Medium

  • UV crosslinker with 365 nm bulbs (e.g., UVP CL-1000)

  • RNeasy Lysis Buffer (Qiagen)

  • Proteinase K (NEB)

  • RNeasy Midi Kit (Qiagen)

Procedure:

  • Culture mammalian cells to approximately 70-80% confluency in a 10 cm plate.

  • Wash the cells three times with ice-cold PBS.

  • Prepare the crosslinking solution: dissolve Psoralen-TEG-azide in PBS and dilute in Opti-MEM I to a final concentration of 0.4 mg/mL.[3]

  • Add the crosslinking solution to the cells and incubate for 20 minutes at 37 °C in a CO2 incubator.[3]

  • Place the cell culture plate on ice and irradiate with 365 nm UV light for 10 minutes in a UV crosslinker.[3] Caution: Prolonged UV exposure should be avoided as it may decompose the azide moiety.[3]

  • Lyse the cells directly in the plate using RNeasy Lysis Buffer.

  • Treat the lysate with Proteinase K to degrade proteins.

  • Purify the total RNA using the RNeasy Midi Kit according to the manufacturer's instructions.

Protocol 2: Purification of Crosslinked RNA via Click Chemistry and Affinity Selection

This protocol details the enrichment of Psoralen-TEG-azide crosslinked RNA.

Materials:

  • Total RNA containing psoralen-azide crosslinks (from Protocol 1)

  • RNA fragmentation buffer

  • DBCO-PEG4-Biotin

  • Streptavidin magnetic beads

  • Wash buffers (e.g., high salt, low salt, and non-salt buffers)

  • Elution buffer

  • Ethanol (B145695)

  • Glycogen (B147801)

Procedure:

  • RNA Fragmentation: Fragment the purified total RNA to the desired size range (e.g., ~100 nucleotides) using enzymatic or chemical methods.

  • Click Chemistry Biotinylation:

    • To the fragmented RNA, add DBCO-PEG4-Biotin. The final concentration may need optimization, but a molar excess is recommended.

    • Incubate the reaction to allow the copper-free click reaction between the azide on the psoralen and the DBCO group on the biotin to proceed. This covalently attaches biotin to the crosslinked RNA.

  • Streptavidin Affinity Purification:

    • Prepare streptavidin magnetic beads by washing them according to the manufacturer's protocol.

    • Incubate the biotinylated RNA with the prepared streptavidin beads to allow for the capture of the crosslinked fragments.

    • Wash the beads extensively with a series of buffers (high salt, low salt, and non-salt) to remove non-specifically bound RNA.

  • Elution:

    • Elute the captured RNA from the streptavidin beads. This can be achieved through methods such as heating or using a competitive biotin solution.

  • RNA Precipitation:

    • Precipitate the eluted RNA using ethanol with glycogen as a carrier to concentrate the sample.

    • Centrifuge at high speed (e.g., 20,000 x g) for 30 minutes at 4 °C to pellet the RNA.[5]

    • Wash the RNA pellet with 70% ethanol and resuspend in nuclease-free water.

Data Presentation

Table 1: Reagent Concentrations for Key Experimental Steps

StepReagentWorking ConcentrationCell Type/SystemReference
In Vivo Crosslinking Psoralen-TEG-azide0.4 mg/mLSf9 cells[3]
4'-aminomethyltrioxsalen (AMT)0.5 mg/mLMammalian cells[6]
Biotinylated Psoralen200 µMHeLa cells[5]
Protein Digestion Proteinase K0.1 µg/µLMammalian cell lysate[6]

Table 2: Typical Yields and Purity

Purification StepInput AmountTypical YieldNotesReference
S1/PK Extracted RNA 20 µg0.1–0.5%For downstream 2D gel purification[6]
COMRADES Enrichment Not specified~1,000-fold enrichmentFor a specific RNA of interest[3]

Visualizations

Workflow for Purification of Psoralen-TEG-azide Crosslinked RNA

G cluster_0 In Vivo Steps cluster_1 In Vitro Purification A 1. Treat Cells with Psoralen-TEG-azide B 2. Irradiate with 365 nm UV Light (Crosslinking) A->B C 3. Cell Lysis and Total RNA Extraction B->C D 4. RNA Fragmentation C->D E 5. Biotinylation via Click Chemistry D->E F 6. Streptavidin Bead Binding E->F G 7. Wash to Remove Non-crosslinked RNA F->G H 8. Elution of Crosslinked RNA G->H I 9. Purified Crosslinked RNA H->I

Caption: Workflow for the purification of Psoralen-TEG-azide crosslinked RNA.

Mechanism of Psoralen Crosslinking and Biotinylation

G cluster_0 Psoralen Intercalation & Crosslinking cluster_1 Biotinylation via Click Chemistry A RNA Duplex C Intercalation A->C B Psoralen-TEG-azide B->C D 365 nm UV Light C->D E Covalently Crosslinked RNA-Psoralen-Azide D->E G Click Reaction E->G Azide group enables reaction F DBCO-Biotin F->G H Crosslinked RNA with Biotin Handle G->H

Caption: Mechanism of psoralen crosslinking and subsequent biotinylation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Psoralen-TEG-Azide for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Psoralen-TEG-azide concentration in cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for utilizing this photo-crosslinkable azide (B81097) probe. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is Psoralen-TEG-azide and what is it used for in cell culture?

A1: Psoralen-TEG-azide is a chemical probe that combines a psoralen (B192213) moiety with an azide group through a triethylene glycol (TEG) linker.[1] Psoralen is a photoreactive compound that intercalates into nucleic acids (primarily RNA in living cells) and forms covalent cross-links upon exposure to long-wave ultraviolet (UVA) light (~365 nm).[2] The azide group serves as a handle for "click chemistry," allowing for the subsequent attachment of reporter molecules like fluorophores or biotin.[1] This makes it a powerful tool for studying RNA-RNA interactions, RNA structure, and the RNA interactome within living cells.[2] The TEG linker provides spacing and improves the solubility of the molecule. Psoralen-TEG-azide is cell-permeable, enabling the investigation of these processes in situ.[2]

Q2: What is a typical starting concentration for Psoralen-TEG-azide in cell culture experiments?

A2: A published study on in vivo RNA crosslinking in JEG-3 cells used a concentration of 0.4 mg/mL Psoralen-TEG-azide in OptiMEM I medium for 20 minutes prior to UV irradiation.[2] Given the molecular weight of Psoralen-TEG-azide (458.52 g/mol ), this is approximately 872 µM.[1] This can be a good starting point for optimization in your specific cell line. However, the optimal concentration will vary depending on the cell type, cell density, and the specific biological question being addressed. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your system.

Q3: How should I prepare and store Psoralen-TEG-azide?

A3: Psoralen-TEG-azide is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 50 mM).[1] It is recommended to prepare a concentrated stock solution in anhydrous DMSO. This stock solution should be stored at -20°C. When preparing your working solution, dilute the DMSO stock into your desired cell culture medium. Be mindful of the final DMSO concentration in your culture, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.

Q4: What are the critical steps in a typical Psoralen-TEG-azide experiment?

A4: A typical experiment involves several key stages:

  • Incubation: Cells are incubated with the desired concentration of Psoralen-TEG-azide for a specific duration.

  • Photo-crosslinking: The cells are exposed to UVA light (e.g., 365 nm) to induce crosslinking of the psoralen to RNA.[2]

  • Cell Lysis or Fixation: Depending on the downstream application, cells are either lysed to extract crosslinked molecules or fixed for imaging.

  • Click Chemistry: The azide group on the crosslinked psoralen is reacted with an alkyne-containing reporter molecule (e.g., a fluorescent dye or biotin) via a copper(I)-catalyzed or strain-promoted click reaction.

  • Analysis: The labeled molecules are then analyzed by methods such as microscopy, flow cytometry, or sequencing.

Troubleshooting Guides

Issue 1: High Cell Death or Cytotoxicity
Possible Cause Suggested Solution Expected Outcome
Psoralen-TEG-azide concentration is too high. Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a lower concentration range (e.g., 10-100 µM) and titrate upwards.Reduced cell death while maintaining a sufficient signal.
Prolonged incubation time. Reduce the incubation time with Psoralen-TEG-azide. Test a time course (e.g., 10, 20, 30 minutes) to find the shortest time that gives a good signal.Minimized cytotoxicity from prolonged exposure to the compound.
Excessive UV exposure. Optimize the UV irradiation time and intensity. Too much UV can cause significant cellular damage. A typical starting point is 10 minutes on ice with a 365 nm UV crosslinker.[2]Decreased UV-induced apoptosis and necrosis.
Toxicity from click chemistry reagents. If using a copper-catalyzed reaction, ensure a copper-chelating ligand (e.g., THPTA) is used to minimize copper toxicity. Alternatively, consider using a copper-free click chemistry approach (e.g., with a DBCO-alkyne).Improved cell viability after the click chemistry step.
High DMSO concentration in the final culture medium. Ensure the final concentration of DMSO from your stock solution is non-toxic to your cells (typically <0.5%).Maintained cell health and morphology.
Issue 2: Low or No Signal After Click Chemistry
Possible Cause Suggested Solution Expected Outcome
Inefficient Psoralen-TEG-azide crosslinking. Increase the concentration of Psoralen-TEG-azide. Ensure proper UV irradiation (correct wavelength and sufficient energy).Enhanced signal intensity.
Suboptimal click chemistry reaction. Optimize the click chemistry conditions. Ensure all reagents are fresh, particularly the sodium ascorbate (B8700270) for copper-catalyzed reactions. Titrate the concentration of the alkyne-reporter probe.A brighter and more specific signal.
Degradation of the azide group. Avoid prolonged exposure to UVA light, as this might decompose the azide moiety.[2] Protect Psoralen-TEG-azide stock solutions from light.Preservation of the azide functionality for efficient click chemistry.
Poor cell permeability of Psoralen-TEG-azide. While Psoralen-TEG-azide is generally cell-permeable, this can be cell-type dependent.[2] Increase the incubation time or concentration to facilitate uptake.Improved intracellular labeling.
Inefficient permeabilization before click reaction (for intracellular targets). If performing the click reaction on fixed cells, ensure your permeabilization protocol (e.g., with Triton X-100 or saponin) is effective for your cell type and allows access of the click reagents to the target.Uniform and strong signal throughout the cell.
Issue 3: High Background or Non-Specific Staining
Possible Cause Suggested Solution Expected Outcome
Non-specific binding of the alkyne-reporter probe. Decrease the concentration of the fluorescent alkyne probe. Increase the number and duration of washing steps after the click reaction. Include a blocking agent like BSA in your buffers.Reduced background fluorescence in negative controls.
Residual copper catalyst. For copper-catalyzed reactions, ensure thorough washing after the reaction to remove all traces of copper, which can sometimes be autofluorescent or cause non-specific signal.A cleaner signal with better contrast.
Hydrophobic interactions of the dye. Some fluorescent dyes have a tendency to bind non-specifically through hydrophobic interactions. Consider using a more hydrophilic dye or including a mild detergent (e.g., Tween-20) in your wash buffers.Lower non-specific staining of cellular structures like membranes.

Experimental Protocols

Protocol 1: Determining the Optimal Psoralen-TEG-azide Concentration using an MTT Cytotoxicity Assay

This protocol is designed to identify the highest concentration of Psoralen-TEG-azide that can be used without significantly impacting cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell health.[3][4]

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Psoralen-TEG-azide stock solution (e.g., 100 mM in DMSO)[1]

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[4]

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency within the experiment's duration (e.g., 5,000-10,000 cells per well). Allow cells to adhere and grow overnight.

  • Treatment: Prepare serial dilutions of Psoralen-TEG-azide in complete culture medium. A suggested range is 0 µM (vehicle control), 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, and 1000 µM. Remove the old medium from the cells and add 100 µL of the Psoralen-TEG-azide-containing medium to each well. Include a "no-cell" control with medium only for background measurement.

  • Incubation: Incubate the plate for your intended experimental duration (e.g., 20 minutes).

  • UV Irradiation: Expose the plate to 365 nm UV light for your standard experimental time (e.g., 10 minutes on ice).

  • Recovery: Replace the treatment medium with fresh, complete culture medium and return the plate to the incubator for 24-48 hours to allow any cytotoxic effects to manifest.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4] Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.[4][5]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly (e.g., by placing on an orbital shaker for 15 minutes) to dissolve the formazan crystals.[6]

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot cell viability versus Psoralen-TEG-azide concentration to determine the IC50 and select the highest concentration with minimal cytotoxicity (e.g., >90% viability).

Protocol 2: Assessing Psoralen-TEG-azide Labeling Efficiency

This protocol provides a method to semi-quantitatively assess the efficiency of Psoralen-TEG-azide crosslinking and subsequent click chemistry labeling using fluorescence microscopy.

Materials:

  • Your cell line of interest cultured on glass coverslips

  • Optimized, non-toxic concentration of Psoralen-TEG-azide

  • Alkyne-conjugated fluorescent dye (e.g., Alexa Fluor 488 Alkyne)

  • Click chemistry reagents (e.g., copper(II) sulfate, THPTA, sodium ascorbate for CuAAC)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the optimized concentration of Psoralen-TEG-azide for the desired time. Include a negative control (no Psoralen-TEG-azide).

  • UV Crosslinking: Expose the cells to 365 nm UV light as optimized.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions for the fluorescent alkyne. A typical cocktail includes the alkyne dye, copper(II) sulfate, a copper ligand, and a reducing agent in a buffer. Incubate the cells with the cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells extensively with the wash buffer to remove unreacted click reagents.

  • Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.

  • Mounting and Imaging: Wash again and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope with the appropriate filter sets.

  • Analysis: Compare the fluorescence intensity between the Psoralen-TEG-azide treated sample and the negative control. Efficient labeling will result in a significantly higher fluorescence signal in the treated cells, often localized to the nucleus and cytoplasm where RNA is abundant. Image analysis software can be used to quantify the mean fluorescence intensity per cell.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Optimization cluster_exp Phase 2: Labeling & Crosslinking cluster_click Phase 3: Detection cluster_analysis Phase 4: Analysis start Seed cells in appropriate culture vessel cytotoxicity Determine max non-toxic concentration (MTT Assay) start->cytotoxicity incubation Incubate cells with optimized Psoralen-TEG-azide concentration cytotoxicity->incubation Use optimized concentration uv Irradiate with 365 nm UV light to induce crosslinking incubation->uv fix_perm Fix and permeabilize cells uv->fix_perm click_reaction Perform click chemistry with alkyne-reporter (e.g., dye, biotin) fix_perm->click_reaction wash Wash to remove excess reagents click_reaction->wash imaging Fluorescence Microscopy wash->imaging flow Flow Cytometry wash->flow sequencing Sequencing (e.g., COMRADES) wash->sequencing

Caption: Workflow for optimizing and using Psoralen-TEG-azide.

troubleshooting_logic cluster_low_signal Low Signal Troubleshooting cluster_high_toxicity High Toxicity Troubleshooting cluster_high_background High Background Troubleshooting start Experiment Complete check_results Evaluate Results: Signal vs. Cell Health start->check_results good_signal Good Signal & Good Cell Health check_results->good_signal Optimal low_signal Low/No Signal check_results->low_signal Suboptimal high_toxicity High Cytotoxicity check_results->high_toxicity Suboptimal high_background High Background check_results->high_background Suboptimal increase_psoralen Increase Psoralen-TEG-azide concentration low_signal->increase_psoralen optimize_uv Optimize UV exposure (time/intensity) low_signal->optimize_uv optimize_click Optimize click chemistry (reagents/time) low_signal->optimize_click decrease_psoralen Decrease Psoralen-TEG-azide concentration high_toxicity->decrease_psoralen decrease_uv Reduce UV exposure high_toxicity->decrease_uv check_click_reagents Use copper chelator or switch to copper-free click high_toxicity->check_click_reagents decrease_probe Decrease alkyne-reporter concentration high_background->decrease_probe increase_washes Increase washing steps high_background->increase_washes add_blocking Add blocking agent (BSA) high_background->add_blocking

Caption: Troubleshooting logic for Psoralen-TEG-azide experiments.

References

reducing RNA degradation during psoralen crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning RNA degradation during psoralen (B192213) crosslinking experiments.

Troubleshooting Guide

Issue: Significant RNA degradation observed on a gel after psoralen crosslinking.

Possible Cause 1: RNase Contamination

  • Question: How can I determine if RNase contamination is the cause of my RNA degradation, and what are the steps to prevent it?

  • Answer: RNase contamination is a common cause of RNA degradation.[1][2] To minimize this risk, ensure that all solutions, tubes, and tips are certified RNase-free.[1] It is recommended to work in a dedicated RNase-free area.[2] The inclusion of a broad-spectrum RNase inhibitor, such as SUPERase•In, can protect against various RNases like RNase A, B, C, 1, and T1.[3] Commercial RNase inhibitors are available that are active over a broad pH range and do not interfere with downstream enzymatic reactions like reverse transcription.[4][5] If you suspect your sample has been compromised, it is best to repeat the experiment with fresh, properly handled samples and stringent RNase-free techniques.[1]

Possible Cause 2: UV-Induced RNA Damage

  • Question: My RNA appears degraded even with proper RNase control. Could the UV light be the problem?

  • Answer: Yes, UV irradiation, particularly at shorter wavelengths like 254 nm, can cause significant RNA damage, including the formation of cyclobutane (B1203170) dimers and (6-4) photoproducts, leading to strand scission.[6][7][8] Psoralen crosslinking is typically performed with 365 nm UV light to specifically activate the psoralen molecule, which intercalates into RNA duplexes.[7][9] Using a wavelength other than 365 nm for the crosslinking step can lead to increased RNA degradation.[10] The reversal of psoralen crosslinks, which is often done at ~250 nm, can also contribute to RNA degradation.[7]

Possible Cause 3: Suboptimal Psoralen Concentration or Incubation Time

  • Question: Could the concentration of psoralen I'm using be contributing to RNA degradation?

  • Answer: While psoralen itself is not the primary cause of degradation, using a suboptimal concentration can lead to inefficient crosslinking, potentially requiring longer UV exposure times and thus increasing the risk of UV-induced damage.[11][12] It is crucial to empirically determine the optimal concentration of your specific psoralen derivative for your RNA of interest to ensure efficient crosslinking with minimal UV exposure.[12][13] For in vivo crosslinking, higher concentrations of some psoralen derivatives may be needed to improve cellular uptake and crosslinking efficiency.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of RNA degradation during psoralen crosslinking?

A1: The primary cause of RNA degradation is damage induced by UV light exposure.[8] While psoralen crosslinking is activated by long-wave UV light (365 nm), which is less damaging than short-wave UV (254 nm), prolonged exposure can still lead to RNA damage.[7][11] Furthermore, the process of reversing the crosslinks, which often utilizes 254 nm UV light, can be a significant source of RNA degradation.[7][14]

Q2: How can I minimize UV-induced RNA damage?

A2: To minimize UV-induced damage, you can employ several strategies:

  • Use a Singlet Quencher: The addition of a singlet-state quencher like acridine (B1665455) orange can significantly protect RNA from photodamage. One study demonstrated that in the presence of acridine orange, 30% of RNA remained intact after 30 minutes of irradiation at 254 nm, compared to less than 0.5% without it.[6][7][15]

  • Optimize UV Exposure: It is critical to use the correct wavelength (365 nm for crosslinking) and to minimize the duration and intensity of UV exposure to what is necessary for efficient crosslinking.[9][13] This often requires empirical optimization for your specific experimental setup.[16]

  • Choose the Right Psoralen Derivative: Different psoralen derivatives have varying efficiencies and solubilities. For instance, amotosalen (B1665471) has a markedly increased water solubility compared to AMT, allowing for a 7-fold increase in cross-linked RNA in vivo with a 10-fold increase in concentration.[6][7] Biotinylated psoralen derivatives can also increase the sensitivity of detection.[6][7]

Q3: What are the best practices for handling RNA to prevent degradation before and during the crosslinking experiment?

A3: Maintaining RNA integrity is crucial. Best practices include:

  • RNase-Free Environment: Always use certified RNase-free reagents, plasticware, and work in a designated clean area.[1][2] Wear gloves and change them frequently.[1]

  • Sample Storage: Store RNA samples at -80°C. If samples cannot be immediately processed, flash-freeze them in liquid nitrogen or use a commercial RNA stabilization reagent.[17][18]

  • Use of Inhibitors: Incorporate RNase inhibitors into your reactions to safeguard against any potential contamination.[3][19]

Q4: How can I assess the quality of my RNA after psoralen crosslinking?

A4: RNA quality can be assessed using a Bioanalyzer. Cross-linked RNA samples may show a broad peak at a higher molecular weight (e.g., between 2000 and 4000 nt for human or mouse samples) compared to non-cross-linked controls.[9] The absence of smearing towards the lower molecular weight range on a gel is a good indicator that the RNA is not significantly degraded.[2]

Q5: Are there alternatives to psoralen for RNA crosslinking that might be less damaging?

A5: While psoralens are widely used, other crosslinking chemistries exist. For example, 2′-OH acylating agents offer a different approach with high crosslink and reversal efficiencies.[7] However, these may have their own biases, such as acylating flexible RNA regions exclusively.[7] UV crosslinking at 254 nm without a chemical crosslinker can be used, but it is generally inefficient and has biases for single-stranded RNA and specific nucleotides.[11]

Quantitative Data Summary

ParameterConditionResultReference
RNA Integrity 30 min UV irradiation (254 nm, 4 mW/cm²) with acridine orange30% of RNA remains intact[6][7][15]
RNA Integrity 30 min UV irradiation (254 nm, 4 mW/cm²) without acridine orange<0.5% of RNA remains intact[6][7][15]
Crosslinking Efficiency Amotosalen (5.0 mg/mL) vs. AMT (0.5 mg/mL) in vivo7-fold increase in cross-linked RNA[6][7]
Method Sensitivity Biotinylated psoralen vs. standard psoralen (SPLASH method)Sensitivity increased from ~0.45 to ~0.75[6][7]

Experimental Workflow and Troubleshooting Logic

ExperimentalWorkflow cluster_prep Sample Preparation cluster_crosslinking Psoralen Crosslinking cluster_analysis Post-Crosslinking Analysis start Start with High-Quality RNA Sample rnase_free Use RNase-Free Reagents & Environment start->rnase_free inhibitor Add RNase Inhibitor rnase_free->inhibitor psoralen Incubate with Optimal Psoralen Concentration inhibitor->psoralen quencher Optional: Add Singlet Quencher (e.g., Acridine Orange) psoralen->quencher uv Irradiate with 365 nm UV Light (Optimized Duration/Intensity) quencher->uv purify Purify Crosslinked RNA uv->purify quality Assess RNA Integrity (e.g., Bioanalyzer) purify->quality downstream Proceed to Downstream Application quality->downstream

Caption: Workflow for minimizing RNA degradation during psoralen crosslinking.

TroubleshootingWorkflow start RNA Degradation Observed q1 Were RNase-free techniques used? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the correct UV wavelength (365 nm) used for crosslinking? a1_yes->q2 sol1 Review and implement strict RNase-free protocols. Use RNase inhibitors. a1_no->sol1 end_good Problem Resolved sol1->end_good a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was UV exposure time and intensity optimized? a2_yes->q3 sol2 Use a 365 nm UV source for psoralen activation. a2_no->sol2 sol2->end_good a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Consider using a singlet quencher like acridine orange to protect RNA. a3_yes->q4 sol3 Perform a titration to determine the minimal UV exposure needed. a3_no->sol3 sol3->end_good q4->end_good

Caption: Troubleshooting decision tree for RNA degradation in psoralen crosslinking.

Detailed Experimental Protocol: Psoralen Crosslinking of RNA in vivo (PARIS Method Adaptation)

This protocol is adapted from the Psoralen Analysis of RNA Interactions and Structures (PARIS) method and is intended as a general guide.[9] Optimization of specific steps is highly recommended for your cell type and experimental goals.

Materials:

  • Adherent cells cultured to ~70% confluency in 10 cm plates

  • Phosphate-Buffered Saline (PBS), RNase-free

  • AMT (4′-aminomethyltrioxsalen) stock solution

  • Crosslinking solution: 0.5 mg/mL AMT in 1x PBS (prepare fresh)

  • Control solution: 1x PBS

  • UV crosslinker with 365 nm bulbs (e.g., Stratalinker 2400)

  • Ice trays

  • TRIzol LS Reagent

  • Chloroform

  • Isopropanol

  • 70% Ethanol (B145695) (in RNase-free water)

  • RNase-free water

  • Spectrophotometer and Bioanalyzer for RNA quantification and quality control

Procedure:

  • Cell Preparation:

    • On the day of crosslinking, ensure cells are at the desired confluency (~70%).[9]

    • Prepare the fresh AMT crosslinking solution and control PBS solution.[9]

  • Incubation with Psoralen:

    • Aspirate the culture medium from the plates.

    • Gently wash the cells once with 1x PBS.

    • Add 0.4 mL of the AMT crosslinking solution (or PBS for control) to each 10 cm plate, ensuring the cell monolayer is covered.[9]

    • Incubate the plates for 30 minutes under normal cell culture conditions (e.g., 37°C, 5% CO₂).[9]

  • UV Crosslinking:

    • During the incubation, pre-cool the UV crosslinker by placing ice trays inside.

    • After incubation, place the cell culture plates on the ice inside the crosslinker.

    • Irradiate the cells with 365 nm UV light. The optimal energy dose and distance from the bulbs (e.g., 15 cm) should be empirically determined.[9] Note that for some cell lines, this process may cause cells to detach, so handle plates with care.[9]

  • RNA Extraction:

    • Immediately after crosslinking, lyse the cells directly on the plate by adding 0.9 mL of TRIzol LS reagent and mix vigorously.[9]

    • Transfer the lysate to a microfuge tube.

    • Add 180 μL of chloroform, shake vigorously, and incubate for 2-3 minutes at room temperature.[9]

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.

    • Carefully transfer the upper aqueous phase containing the RNA to a new tube.

  • RNA Precipitation and Washing:

    • Precipitate the RNA by adding 1 volume of isopropanol.

    • Incubate at room temperature for 10 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the RNA pellet with 1 mL of 70% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspension and Quality Control:

    • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

    • Quantify the RNA using a spectrophotometer and assess its integrity using a Bioanalyzer.[9] A successful crosslinking should result in a high-molecular-weight smear that is absent in the control sample.[9]

References

Psoralen-TEG-Azide Click Chemistry Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Psoralen-TEG-azide click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful application of this powerful technology in probing nucleic acid structure and interactions.

Frequently Asked Questions (FAQs)

Reagent and Reaction Optimization

  • Q1: What is the optimal solvent for dissolving Psoralen-TEG-azide? Psoralen-TEG-azide is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 50 mM. For most biological applications, a stock solution in DMSO is recommended, which can then be diluted into aqueous buffers for your experiment.

  • Q2: My click reaction yield is low. What are the common causes and how can I improve it? Low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are a common issue. Several factors could be at play:

    • Poor quality of sodium ascorbate (B8700270): Sodium ascorbate is the reducing agent that maintains copper in its active Cu(I) state. If it has oxidized (often indicated by a brownish color), the reaction will be inefficient. Always use a freshly prepared solution of high-purity sodium ascorbate.

    • Insufficient catalyst: The concentration of the copper catalyst can be a limiting factor. You can try increasing the catalyst loading.

    • Oxygen interference: The Cu(I) catalyst is sensitive to oxygen. It is crucial to degas your reaction mixture by bubbling with an inert gas like argon or nitrogen before adding the copper catalyst.

    • Low reactant concentration: The rate of the click reaction is dependent on the concentration of the azide (B81097) and alkyne. If you are working with very dilute samples, the reaction will be slower. Consider concentrating your sample if possible.

  • Q3: Can the pyrimidine (B1678525) ring in psoralen (B192213) interfere with the copper catalyst in the click reaction? While the psoralen moiety itself is not reported to directly inhibit the copper catalyst, its intercalation into nucleic acids could potentially create steric hindrance, affecting the accessibility of the azide group for the click reaction. Ensuring proper unfolding of the nucleic acid after crosslinking and before the click reaction may be necessary.

Photo-crosslinking Issues

  • Q4: I am observing inefficient crosslinking of psoralen to my nucleic acid target. What can I do? Inefficient photo-crosslinking can be due to several factors:

    • Suboptimal UVA dose: The efficiency of psoralen crosslinking is dependent on the UVA (365 nm) irradiation dose. You may need to optimize the irradiation time and intensity for your specific experimental setup.

    • Poor intercalation: Psoralen must intercalate into the nucleic acid duplex for efficient crosslinking. Ensure that your buffer conditions (e.g., salt concentration) are suitable for nucleic acid duplex stability.

    • Sequence specificity: Psoralens preferentially intercalate and crosslink at 5'-TA and 5'-AT sites. If your target region is deficient in these sites, crosslinking efficiency may be lower.

  • Q5: How can I distinguish between monoadducts and interstrand crosslinks (ICLs)? The ratio of monoadducts to ICLs can be influenced by the concentration of the psoralen-conjugated molecule and the UVA dose. At a uniform UVA dose, increasing the concentration of a psoralen-conjugated oligonucleotide has been shown to increase the efficiency of ICL formation.[1] Denaturing gel electrophoresis can be used to distinguish between monoadducts and ICLs, as ICLs will result in a species with a higher molecular weight that is resistant to denaturation.

Non-specific Labeling and Background

  • Q6: I am seeing non-specific labeling in my negative controls. What is the likely cause? Non-specific binding can be a significant issue. In cell lysate experiments, proteins can non-specifically interact with the click reagents or the solid support used for pulldown. Consider the following:

    • Insufficient blocking: Ensure adequate blocking of your solid support (e.g., streptavidin beads) to minimize non-specific protein binding.

    • Thiol reactivity: Thiol-containing molecules can interfere with the click reaction. Pre-treating your sample with a low concentration of hydrogen peroxide can help to mitigate this issue.[2]

    • Hydrophobic interactions: The psoralen moiety is hydrophobic and may contribute to non-specific binding. Including detergents in your wash buffers can help to reduce these interactions.

  • Q7: Can the azide group itself cause non-specific binding? Yes, there have been reports of azide-modified surfaces leading to irreversible binding of proteins like IgG.[3] This suggests that the azide group can participate in non-specific interactions. Proper blocking and stringent washing steps are crucial to minimize this.

Troubleshooting Guides

Table 1: Troubleshooting Low Click Reaction Yield

Problem Possible Cause Recommended Solution
Low or no product formation Degraded sodium ascorbateUse a fresh, high-purity stock solution of sodium ascorbate.
Inactive copper catalyst due to oxidationDegas all solutions thoroughly with an inert gas (argon or nitrogen) before adding the copper source.
Insufficient catalyst concentrationIncrease the concentration of the copper sulfate (B86663) and the stabilizing ligand (e.g., THPTA).
Low concentration of reactantsIf possible, increase the concentration of your psoralen-crosslinked nucleic acid and the alkyne-biotin reporter.
Steric hindrance from folded nucleic acidAfter crosslinking, perform a denaturation step (e.g., heat or chemical denaturant) before the click reaction to improve accessibility of the azide.

Table 2: Troubleshooting Inefficient Photo-crosslinking

Problem Possible Cause Recommended Solution
Low crosslinking efficiency Suboptimal UVA irradiation doseOptimize the UVA (365 nm) exposure time and intensity. Start with a dose-response curve to find the optimal condition.
Poor psoralen intercalationEnsure buffer conditions are optimal for nucleic acid duplex stability (e.g., adequate salt concentration).
Target sequence lacks suitable crosslinking sitesPsoralen preferentially crosslinks at 5'-TA and 5'-AT sites. If possible, redesign your experiment to target regions with a higher frequency of these sites.
Psoralen-TEG-azide degradationStore the reagent at -20°C and protect it from light to prevent degradation.

Table 3: Troubleshooting High Background/Non-specific Labeling

Problem Possible Cause Recommended Solution
High background in negative controls Non-specific binding to solid support (e.g., beads)Increase the concentration of blocking agents (e.g., BSA, salmon sperm DNA) and the duration of the blocking step.
Hydrophobic interactions of psoralenInclude detergents (e.g., Tween-20, Triton X-100) in your wash buffers to reduce non-specific binding.
Interference from thiol-containing molecules in lysatePre-treat cell lysates with a low concentration of hydrogen peroxide.[2]
Non-specific binding of the azide groupPerform stringent washing steps after the click reaction and before downstream analysis.

Experimental Protocols

Protocol 1: Psoralen-TEG-azide Photo-crosslinking of RNA in Live Cells

This protocol is adapted from methods used for probing RNA structure in vivo.[4]

  • Cell Culture and Reagent Preparation:

    • Culture cells to the desired confluency.

    • Prepare a 100 mM stock solution of Psoralen-TEG-azide in DMSO.

  • Psoralen Treatment:

    • Dilute the Psoralen-TEG-azide stock solution in pre-warmed cell culture media to a final concentration of 1-10 µM.

    • Remove the existing media from the cells and replace it with the Psoralen-TEG-azide containing media.

    • Incubate the cells for 10-30 minutes at 37°C to allow for cell penetration and intercalation.

  • UVA Crosslinking:

    • Place the cell culture plate on a cold surface (e.g., a pre-chilled metal block or on ice) to minimize cellular processes during irradiation.

    • Irradiate the cells with 365 nm UVA light. The optimal dose will need to be determined empirically but a starting point is 1-5 J/cm².

    • After irradiation, wash the cells twice with ice-cold PBS.

  • Nucleic Acid Extraction:

    • Lyse the cells and extract the total RNA using a standard protocol (e.g., TRIzol).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Psoralen-Crosslinked RNA

This protocol provides a general guideline for the click reaction. Optimization of reagent concentrations may be necessary for your specific application.

  • Reagent Preparation:

    • Psoralen-crosslinked RNA: Resuspend the extracted RNA in RNase-free water.

    • Alkyne-biotin: Prepare a 10 mM stock solution in DMSO.

    • Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in RNase-free water.

    • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand: Prepare a 200 mM stock solution in RNase-free water.

    • Sodium Ascorbate: Prepare a 1 M stock solution in RNase-free water. This solution should be made fresh.

  • Click Reaction Assembly:

    • In a microfuge tube, combine the following in order:

      • Psoralen-crosslinked RNA (1-10 µg)

      • RNase-free water to a final volume of 80 µl

      • Alkyne-biotin (to a final concentration of 100-500 µM)

      • THPTA (to a final concentration of 1-5 mM)

      • CuSO₄ (to a final concentration of 0.2-1 mM)

    • Vortex the mixture gently.

  • Reaction Initiation and Incubation:

    • Add sodium ascorbate to a final concentration of 5-10 mM to initiate the reaction.

    • Vortex the mixture gently.

    • Incubate the reaction at room temperature for 30-60 minutes.

  • Purification:

    • Purify the biotin-labeled RNA using a suitable method, such as ethanol precipitation or a spin column designed for RNA purification, to remove excess reagents. A molecular weight cut-off (MWCO) centrifugation approach can also be effective for purifying oligonucleotide conjugates.[5]

Table 4: Recommended Reagent Concentrations for CuAAC

ReagentStock ConcentrationFinal ConcentrationNotes
Psoralen-crosslinked RNAVariable1-10 µg per reactionThe amount can be adjusted based on the application.
Alkyne-biotin10 mM in DMSO100-500 µMAn excess of the alkyne reporter is typically used.
CuSO₄100 mM in H₂O0.2-1 mM
THPTA Ligand200 mM in H₂O1-5 mMA 5:1 ligand to copper ratio is often recommended.
Sodium Ascorbate1 M in H₂O (fresh)5-10 mMA significant excess is used to maintain a reducing environment.

Visualizations

experimental_workflow cluster_crosslinking Step 1: Photo-crosslinking cluster_click_chemistry Step 2: Click Chemistry cell_culture Cell Culture psoralen_treatment Psoralen-TEG-azide Incubation cell_culture->psoralen_treatment uva_irradiation UVA Irradiation (365 nm) psoralen_treatment->uva_irradiation rna_extraction RNA Extraction uva_irradiation->rna_extraction reaction_setup Reaction Setup: - Crosslinked RNA - Alkyne-Biotin - CuSO4/Ligand rna_extraction->reaction_setup Psoralen-azide labeled RNA reaction_initiation Initiate with Sodium Ascorbate reaction_setup->reaction_initiation incubation Incubation (Room Temperature) reaction_initiation->incubation purification Purification incubation->purification downstream_analysis Downstream Analysis (e.g., Enrichment, Sequencing) purification->downstream_analysis Biotinylated RNA

Caption: Experimental workflow for Psoralen-TEG-azide click chemistry.

troubleshooting_workflow start Low Yield or High Background check_reagents Check Reagent Quality (e.g., fresh sodium ascorbate) start->check_reagents optimize_crosslinking Optimize UVA Crosslinking (Dose & Time) check_reagents->optimize_crosslinking Reagents OK successful_outcome Successful Outcome check_reagents->successful_outcome Reagents were the issue optimize_click Optimize Click Reaction (Catalyst, Degassing) optimize_crosslinking->optimize_click Crosslinking Optimized improve_purification Improve Purification & Washing Steps optimize_click->improve_purification Click Reaction Optimized improve_purification->successful_outcome Background Reduced

Caption: Troubleshooting workflow for common issues.

References

Technical Support Center: Psoralen Crosslinking Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for psoralen-mediated crosslinking. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments, with a specific focus on UV irradiation time.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing low or no crosslinking efficiency?

A: Low crosslinking efficiency is a common issue that can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Verify Your Psoralen (B192213) Compound:

    • Solubility and Stability: Some psoralen derivatives have limited solubility in aqueous solutions. Ensure your psoralen stock is fully dissolved. For example, 4′-aminomethyltrioxsalen (AMT) has limited solubility (~1 mg/mL in water).[1] Consider preparing stock solutions in solvents like ethanol (B145695) or DMSO before diluting into your reaction buffer.[2][3]

    • Derivative Potency: Different psoralen derivatives have vastly different crosslinking efficiencies. For instance, 4′-aminomethyltrioxsalen (AMT) is a more effective crosslinker than methoxsalen (B1676411) derivatives.[4] One study showed that a novel AMT-based probe (AP3B) was several hundred times more potent at in vitro DNA crosslinking than a commercially available alternative.[4]

  • Check the UV Irradiation Source:

    • Wavelength: Psoralen activation occurs most efficiently with long-wave UVA light, specifically at 365 nm.[2][5] Using a different wavelength, such as 254 nm, can lead to RNA/DNA damage and inefficient crosslinking.[6][7]

    • UV Lamp Intensity and Age: The power output of UV bulbs decreases over time. It is crucial to use a calibrated UV crosslinker with a photodetector to ensure a consistent energy dose.[8] If your lamp is old or uncalibrated, the actual energy delivered may be insufficient. Lower intensity lamps require longer exposure times or closer proximity to the sample.[9]

  • Optimize Experimental Conditions:

    • Psoralen Concentration: The concentration of psoralen directly impacts the formation of interstrand crosslinks (ICLs). A clear dose-dependent response is often observed.[10] It is recommended to perform a concentration titration to find the optimal level for your specific application.

    • Incubation Time: Psoralen must first intercalate into the DNA or RNA duplex before UV irradiation can induce crosslinking.[1][7] Ensure an adequate incubation period (e.g., 30 minutes for in vivo crosslinking) to allow for sufficient intercalation.[5]

    • Sample Environment: Factors like pH and the presence of quenching agents can affect the reaction. Acidic conditions can inactivate some photoreactive groups.[3] Additionally, high concentrations of unrelated oligonucleotides or glycerol (B35011) have been shown to enhance crosslink formation, possibly by affecting the local macromolecular environment.[11]

Q2: What is the optimal UV irradiation time for my experiment?

A: There is no single universal "optimal" time. The ideal duration depends on UV light intensity, psoralen concentration, the specific psoralen derivative used, and the desired outcome (monoadducts vs. diadducts). The best approach is to perform a time-course experiment.[12]

  • Start with a Titration: Expose your samples to UV light for varying durations (e.g., 1, 5, 10, 15, 30 minutes) while keeping the psoralen concentration and UV intensity constant.[2][12]

  • Balance Efficiency and Damage: Longer exposure increases the number of crosslinks but also raises the risk of UV-induced damage to the nucleic acid, which can lead to degradation.[6] For RNA, the addition of singlet-state quenchers like acridine (B1665455) orange can protect against photodamage during prolonged irradiation.[1][6]

  • Consider Monoadduct vs. Diadduct Formation: Psoralen first forms a monoadduct upon UV exposure. A second photocycloaddition is required to form the interstrand crosslink (diadduct).[1] Shorter irradiation times will favor monoadducts, while longer times are needed to convert them into diadducts.

Q3: How can I quantify the efficiency of my psoralen crosslinking reaction?

A: Several methods are available to measure the frequency of psoralen crosslinks:

  • Gel Electrophoresis: Crosslinked DNA or RNA will migrate differently on a denaturing gel. Interstrand crosslinks prevent the two strands from separating, causing the molecule to run as a higher molecular weight species compared to its single-stranded, uncrosslinked counterpart.[4]

  • Fluorescence-Based Assays: The fluorescence of psoralen changes upon intercalation and crosslinking. This property can be used to monitor the reaction. For example, 4,5',8-trimethylpsoralen (TMP) shows a significant fluorescence shift when it crosslinks DNA.[2] Ethidium bromide fluorescence can also be used to quantify the fraction of double-stranded (i.e., crosslinked) DNA under denaturing conditions.[13]

  • S1 Nuclease Digestion: S1 nuclease specifically digests single-stranded nucleic acids. After denaturation and renaturation, only the crosslinked DNA will snap back into a duplex form and be resistant to S1 digestion. The fraction of S1-resistant material corresponds to the crosslinkage level.[13]

  • Modified Comet Assay: A modified alkaline comet assay can be used to sensitively measure the formation of ICLs in cells.[10][14]

  • Click Chemistry: Psoralen probes modified with a clickable handle (e.g., an alkyne) allow for post-labeling with a fluorescent reporter, enabling detection and quantification by fluorescence microscopy or flow cytometry.[14]

Q4: Can the DNA/RNA sequence affect crosslinking efficiency?

A: Yes. Psoralens preferentially intercalate and react at specific sites. The most common target is a 5'-TA sequence.[4][15] The sequences flanking this target site can also influence the crosslinking efficiency.[15]

Experimental Protocols & Data

General Protocol for In Vivo Psoralen Crosslinking of Adherent Cells

This protocol is adapted from the PARIS method for crosslinking RNA in living cells.[5]

  • Cell Culture: Culture adherent cells (e.g., HEK 293T) in a 10 cm plate to approximately 70% confluency.

  • Prepare Crosslinking Solution: On the day of the experiment, prepare a fresh solution of 0.5 mg/mL 4′-aminomethyltrioxsalen (AMT) in 1x PBS. Prepare a "mock" control solution of 1x PBS without AMT.

  • Incubation: Remove the culture medium from the plates and wash once with 1x PBS. Add 0.4 mL of the AMT crosslinking solution (or the PBS control) to each 10 cm plate.

  • Intercalation: Incubate the cells for 30 minutes under their normal culture conditions (e.g., 37°C, 5% CO₂). This allows the AMT to permeate the cells and intercalate into RNA/DNA duplexes.

  • UV Irradiation:

    • Place the cell culture plates on ice inside a UV crosslinker (e.g., Stratalinker 2400) equipped with 365 nm bulbs.[5]

    • Irradiate the cells at a fixed distance (e.g., 15 cm) from the light source. The total energy dose and time will need to be optimized (see Table 1 for examples).

    • To ensure even exposure, gently swirl the plates every 10 minutes.

  • Cell Harvesting: After irradiation, remove the crosslinking solution. Scrape the cells into 1 mL of chilled PBS, transfer to a microfuge tube, and centrifuge at 400 x g for 5 minutes at 4°C.

  • Downstream Processing: The cell pellet containing crosslinked nucleic acids is now ready for downstream applications such as nucleic acid extraction and analysis.

Data Tables for Optimization

Table 1: Example of Psoralen Dose-Response with Fixed UVA

This table summarizes data from an experiment optimizing the detection of ICLs in HaCaT cells using a modified comet assay. A fixed UVA dose was used with varying concentrations of 8-methoxypsoralen (8-MOP).[10]

8-MOP Concentration (µM)UVA Dose (J/cm²)Observed Effect
100.05Detectable level of Interstrand Crosslinks (ICLs)
250.05Increased ICL formation
500.05Further increase in ICLs
1000.05Clear, dose-dependent response in ICL formation

Table 2: Example of UV Irradiation Time-Course

This table is based on a general protocol for in vitro crosslinking to illustrate a typical time-course experiment.[2]

Irradiation Time (minutes)Psoralen (TMP) ConcentrationExpected Outcome
010 µMNo crosslinking; baseline fluorescence.
110 µMInitial formation of monoadducts; slight change in fluorescence.
510 µMMix of monoadducts and diadducts; significant fluorescence shift.
1510 µMIncreased diadduct (crosslink) formation.
3010 µMApproaching saturation of crosslinking; potential for photodamage to increase.
6010 µMHigh level of crosslinking; increased risk of nucleic acid degradation.

Visual Guides: Workflows and Mechanisms

Diagrams

Psoralen_Crosslinking_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis Sample_Prep Prepare Sample (e.g., Cells, purified DNA/RNA) Incubation Incubate Sample with Psoralen (Allows for intercalation) Sample_Prep->Incubation Psoralen_Prep Prepare Psoralen Solution (e.g., AMT in PBS) Psoralen_Prep->Incubation Irradiation Irradiate with 365 nm UV Light (Induces crosslinking) Incubation->Irradiation Harvest Harvest Sample / Extract Nucleic Acids Irradiation->Harvest Quantify Quantify Crosslinking (e.g., Denaturing Gel, S1 Assay) Harvest->Quantify

Caption: General experimental workflow for psoralen crosslinking.

Troubleshooting_Flowchart Start Problem: Low Crosslinking Efficiency Check_Psoralen Is psoralen derivative potent and fully dissolved? Start->Check_Psoralen Check_UV Is UV source correct (365 nm) and calibrated? Check_Psoralen->Check_UV Yes Solution_Psoralen Use a more potent derivative (e.g., AMT). Ensure complete dissolution (use DMSO/EtOH). Check_Psoralen->Solution_Psoralen No Check_Conditions Are incubation time and concentration optimized? Check_UV->Check_Conditions Yes Solution_UV Use a 365 nm lamp. Calibrate or measure lamp output. Check_UV->Solution_UV No Check_Analysis Is the detection method sensitive enough? Check_Conditions->Check_Analysis Yes Solution_Conditions Perform a time-course and concentration titration experiment. Check_Conditions->Solution_Conditions No Solution_Analysis Try an alternative quantification method (e.g., Comet Assay, qPCR-based). Check_Analysis->Solution_Analysis No Success Problem Resolved Check_Analysis->Success Yes Solution_Psoralen->Check_Psoralen Solution_UV->Check_UV Solution_Conditions->Check_Conditions Solution_Analysis->Check_Analysis

Caption: Troubleshooting flowchart for low psoralen crosslinking efficiency.

Caption: The two-step mechanism of psoralen-mediated crosslinking.

References

Technical Support Center: Psoralen-TEG-Azide Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments involving Psoralen-TEG-azide.

Understanding Psoralen-TEG-Azide and Off-Target Effects

Psoralen-TEG-azide is a photo-reactive compound used to crosslink nucleic acids (DNA and RNA). Its planar structure allows it to intercalate into double-stranded regions of DNA and RNA.[1][2] Upon exposure to long-wave ultraviolet light (UVA, ~365 nm), the psoralen (B192213) moiety forms covalent bonds with pyrimidine (B1678525) bases, primarily thymine (B56734) and uracil, leading to the formation of monoadducts and interstrand crosslinks (ICLs).[2] The azide (B81097) group provides a handle for subsequent bio-orthogonal "click" chemistry reactions, enabling the attachment of reporter molecules like biotin (B1667282) or fluorescent dyes for downstream applications such as CLIP-seq (Crosslinking and Immunoprecipitation followed by Sequencing) and proximity-labeling studies.

Off-target effects can arise from several factors, including non-specific intercalation of the psoralen compound into unintended nucleic acid regions, excessive UVA exposure leading to random crosslinking and damage to biomolecules, and high concentrations of the crosslinker causing aggregation and non-specific binding.[3] Minimizing these effects is crucial for obtaining reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects with Psoralen-TEG-azide?

A1: The main contributors to off-target effects are:

  • High Concentrations of Psoralen-TEG-azide: Excessive concentrations can lead to non-specific binding and aggregation.[3]

  • Excessive UVA Exposure: High doses or prolonged exposure to UVA light can induce random crosslinking and photodamage to nucleic acids and proteins.[2][4]

  • Suboptimal Wavelength: While 365 nm is commonly used, the optimal wavelength for specific crosslinking can vary. DNA-protein crosslinking may occur maximally at a slightly different wavelength (e.g., 300-320 nm) than DNA-DNA crosslinking.[5]

  • Cellular State: The physiological state of the cells, including cell density and metabolic activity, can influence the uptake and distribution of the crosslinker.[3]

Q2: How can I optimize the concentration of Psoralen-TEG-azide for my experiment?

A2: It is essential to perform a concentration titration to determine the lowest effective concentration that provides sufficient on-target crosslinking with minimal background. Start with a range of concentrations (e.g., 10 µM to 100 µM) and assess both the efficiency of target crosslinking and the level of non-specific background signal.

Q3: What is the optimal UVA dose and how can I determine it?

A3: The optimal UVA dose is a balance between efficient crosslinking and minimizing damage. A dose-response experiment should be conducted by varying the UVA exposure time or intensity while keeping the Psoralen-TEG-azide concentration constant. The goal is to find the minimal energy required for effective crosslinking of the target. Typical starting points for UVA exposure are in the range of 0.1 to 1 J/cm².[6][7]

Q4: Can Psoralen-TEG-azide crosslink proteins directly?

A4: Psoralen primarily targets pyrimidine bases in nucleic acids. However, at high concentrations and UVA doses, non-specific reactions with proteins can occur.[5] It is crucial to optimize conditions to favor nucleic acid crosslinking.

Q5: My crosslinking efficiency is low. What could be the issue?

A5: Low crosslinking efficiency can be due to several factors:

  • Insufficient Psoralen-TEG-azide concentration or UVA dose.

  • Poor cell permeability: Although Psoralen-TEG-azide is cell-permeable, efficiency can vary between cell types.

  • Degradation of the compound: Ensure proper storage of the Psoralen-TEG-azide solution, protected from light and moisture.[3]

  • Quenching of the photoreaction: Components in the cell culture media or buffer could interfere with the crosslinking reaction. It is recommended to perform the crosslinking in a simple buffer like PBS.[3]

Troubleshooting Guide

This guide addresses common problems encountered during Psoralen-TEG-azide crosslinking experiments and provides systematic solutions.

ProblemPossible Cause(s)Recommended Solution(s)
High Background / Non-specific Crosslinking 1. Psoralen-TEG-azide concentration is too high. 2. UVA dose is excessive. 3. Suboptimal washing steps post-crosslinking. 4. Non-specific binding of the azide to other molecules.1. Perform a titration to determine the optimal, lowest effective concentration. 2. Conduct a UVA dose-response experiment to find the minimal required energy. 3. Increase the number and stringency of wash steps after crosslinking. 4. Include appropriate negative controls (e.g., no Psoralen-TEG-azide, no UVA) to assess background levels.
Low Yield of Crosslinked Product 1. Insufficient Psoralen-TEG-azide concentration. 2. Inadequate UVA exposure. 3. Poor cell permeability or uptake of the crosslinker. 4. Degradation of Psoralen-TEG-azide stock solution. 5. Interference from media components.1. Increase the concentration of Psoralen-TEG-azide in a stepwise manner. 2. Increase the UVA dose or duration of exposure. 3. For cell-based assays, consider using a permeabilizing agent like a low concentration of digitonin, but be aware this can also increase background.[4] 4. Prepare a fresh stock solution of Psoralen-TEG-azide. 5. Wash cells and resuspend in PBS or another simple buffer before crosslinking.[3]
Protein Precipitation after Crosslinking 1. Over-crosslinking of proteins at high psoralen or UVA doses. 2. Changes in protein pI and solubility due to excessive modification.[3]1. Reduce the concentration of Psoralen-TEG-azide and/or the UVA dose. 2. Optimize lysis and wash buffers to maintain protein solubility.
Inconsistent Results 1. Variability in cell density or confluency. 2. Inconsistent UVA lamp output. 3. Pipetting errors or inconsistent reagent concentrations. 4. Instability of prepared Psoralen-TEG-azide solutions.1. Standardize cell seeding and growth protocols to ensure consistent cell numbers and states. 2. Regularly check the output of the UVA lamp with a radiometer. 3. Prepare master mixes of reagents and use calibrated pipettes. 4. Prepare fresh working solutions of Psoralen-TEG-azide for each experiment.[3]

Quantitative Data Summary

Optimizing the experimental conditions is critical for minimizing off-target effects. The following table summarizes quantitative data from a study on psoralen derivatives, illustrating the impact of UVA dose on the formation of interstrand crosslinks (ICLs) and monoadducts (MAs). While this data is for 8-methoxypsoralen (8-MOP) and amotosalen (B1665471) (S59), the principles apply to Psoralen-TEG-azide.

Table 1: Yield of Psoralen-Induced DNA Adducts in Human Cells [6]

Psoralen DerivativeUVA Dose (J/cm²)ICLs (lesions / 10³ nucleotides)MAs (lesions / 10⁶ nucleotides)
8-MOP 0.5~0.047.6 - 7.2
10.0~0.132.2 - 51
S59 0.53.9215 - 22
10.012.819 - 146

Note: The range for monoadducts (MAs) reflects the yields of different types of monoadducts identified.

This data highlights that different psoralen derivatives have vastly different crosslinking efficiencies and that the ratio of ICLs to MAs can be influenced by the UVA dose. For Psoralen-TEG-azide, it is crucial to empirically determine the optimal conditions to favor the desired crosslinking event while minimizing the formation of unwanted adducts.

Experimental Protocols

Protocol 1: Optimization of Psoralen-TEG-Azide Concentration and UVA Dose

This protocol outlines a method for determining the optimal concentration of Psoralen-TEG-azide and UVA dose to maximize on-target crosslinking while minimizing non-specific background.

  • Cell Preparation: Plate cells to achieve 70-80% confluency on the day of the experiment.

  • Psoralen-TEG-Azide Incubation:

    • Prepare a series of Psoralen-TEG-azide concentrations (e.g., 0, 10, 25, 50, 100 µM) in a simple buffer like PBS.

    • Wash the cells once with PBS.

    • Incubate the cells with the different concentrations of Psoralen-TEG-azide for 15-30 minutes at 37°C in the dark.

  • UVA Crosslinking:

    • For each Psoralen-TEG-azide concentration, create a set of plates to be irradiated with different UVA doses (e.g., 0, 0.1, 0.5, 1.0 J/cm²).

    • Place the plates on ice and irradiate with a 365 nm UVA source.

    • Include a "no UVA" control for each psoralen concentration.

  • Sample Processing:

    • After irradiation, wash the cells twice with ice-cold PBS to remove unbound crosslinker.

    • Lyse the cells using an appropriate lysis buffer for your downstream application (e.g., RIPA buffer for immunoprecipitation).

  • Analysis:

    • Analyze the crosslinking efficiency and specificity. For example, if studying a specific RNA-protein interaction, perform an immunoprecipitation for the protein of interest followed by RT-qPCR for the target RNA.

    • Assess non-specific crosslinking by measuring the signal in the no-psoralen and no-UVA controls.

    • The optimal conditions will be the lowest Psoralen-TEG-azide concentration and UVA dose that give a robust on-target signal with a low background.

Protocol 2: Assessing Off-Target Crosslinking using a Control Protein

This protocol helps to evaluate the level of non-specific protein crosslinking.

  • Perform Crosslinking: Use the optimized conditions from Protocol 1.

  • Immunoprecipitation of a Control Protein:

    • Select a highly abundant nuclear protein that is not expected to interact with your target nucleic acid (e.g., a histone protein if you are studying a specific mRNA interaction).

    • Perform an immunoprecipitation for this control protein from the crosslinked cell lysate.

  • Analysis of Co-precipitated Nucleic Acids:

    • Isolate the nucleic acids that co-precipitated with the control protein.

    • Quantify the amount of your target nucleic acid and a housekeeping nucleic acid (e.g., a highly abundant mRNA like GAPDH or a ribosomal RNA).

  • Interpretation: A significant amount of your target or housekeeping nucleic acid co-precipitating with the control protein indicates a high level of non-specific crosslinking. Further optimization of the crosslinking conditions is required.

Visualizations

Experimental_Workflow_for_Optimization cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_prep Plate Cells (70-80% confluency) incubation Incubate cells with Psoralen-TEG-azide cell_prep->incubation psoralen_prep Prepare Psoralen-TEG-azide dilutions psoralen_prep->incubation uva UVA Crosslinking (365 nm) incubation->uva lysis Cell Lysis uva->lysis downstream Downstream Application (e.g., IP, Click Chemistry) lysis->downstream quantification Quantify On-target vs. Off-target Signal downstream->quantification

Caption: Workflow for optimizing Psoralen-TEG-azide crosslinking conditions.

Troubleshooting_Logic start Experiment Start high_bg High Background? start->high_bg low_yield Low Yield? high_bg->low_yield No reduce_conc Reduce Psoralen/UVA high_bg->reduce_conc Yes optimize_wash Optimize Washing high_bg->optimize_wash Yes inconsistent Inconsistent Results? low_yield->inconsistent No increase_conc Increase Psoralen/UVA low_yield->increase_conc Yes check_reagents Check Reagents/Permeability low_yield->check_reagents Yes standardize Standardize Protocol (Cells, Lamp) inconsistent->standardize Yes success Successful Experiment inconsistent->success No reduce_conc->high_bg optimize_wash->high_bg increase_conc->low_yield check_reagents->low_yield standardize->inconsistent

Caption: A logical flow for troubleshooting common issues in psoralen crosslinking.

Psoralen_Mechanism cluster_steps Mechanism of Action Intercalation Psoralen-TEG-azide intercalates into dsDNA/dsRNA UVA UVA Irradiation (365 nm) Intercalation->UVA Monoadduct Formation of Monoadduct with Pyrimidine UVA->Monoadduct ICL Formation of Interstrand Crosslink (ICL) Monoadduct->ICL Further UVA exposure Click Azide enables Click Chemistry Monoadduct->Click ICL->Click

Caption: The mechanism of Psoralen-TEG-azide crosslinking and subsequent modification.

References

Technical Support Center: Psoralen-triethylene glycol azide (Ps-TEG-N3)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Psoralen-triethylene glycol azide (B81097) (Ps-TEG-N3). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Ps-TEG-N3, with a particular focus on cell permeability and subsequent click chemistry applications.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving Ps-TEG-N3, particularly focusing on cell permeability and labeling efficiency.

Issue 1: Low or no labeling efficiency after click reaction.

This is a common issue that can stem from problems with cell permeability of Ps-TEG-N3 or the subsequent click chemistry step.

  • Possible Cause 1: Insufficient Cellular Uptake of Ps-TEG-N3.

    • Solution: Optimize the concentration and incubation time of Ps-TEG-N3. Start with a concentration of 0.4 mg/ml and an incubation time of 20 minutes as a baseline, which has been used successfully in JEG-3 cells for COMRADES experiments.[1] If labeling is still low, consider a concentration range of 50-500 µM and a time-course experiment (e.g., 15, 30, 60 minutes) to determine the optimal conditions for your specific cell line. It's important to note that different cell lines can exhibit varied uptake efficiencies.

  • Possible Cause 2: Degradation of the Azide Moiety.

    • Solution: Avoid prolonged exposure to UVA light during the psoralen (B192213) crosslinking step, as this can lead to the decomposition of the azide group.[1] Minimize the duration of UV exposure to the minimum time required for efficient crosslinking.

  • Possible Cause 3: Inactive Copper Catalyst in Click Reaction.

    • Solution: The Cu(I) catalyst used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) is prone to oxidation. Prepare the catalyst solution fresh for each experiment and use a stabilizing ligand such as THPTA or TBTA to maintain the Cu(I) oxidation state.[2][3]

  • Possible Cause 4: Interference from Cellular Components.

    • Solution: Cellular thiols can interfere with the click reaction. Pre-treating cells with a low concentration of hydrogen peroxide can help to mitigate this interference. Additionally, the presence of other metal ions in the cell can sometimes lead to side reactions.[2]

  • Possible Cause 5: Steric Hindrance.

    • Solution: The accessibility of the azide group on Ps-TEG-N3 after it has intercalated into RNA or DNA and cross-linked could be sterically hindered. Ensure that the alkyne-bearing reporter molecule has a sufficiently long linker to reach the azide.

Issue 2: High background signal or non-specific labeling.

  • Possible Cause 1: Excess unbound Ps-TEG-N3.

    • Solution: After incubation with Ps-TEG-N3, wash the cells thoroughly with PBS or an appropriate buffer multiple times to remove any unbound compound before proceeding with the click reaction.

  • Possible Cause 2: Non-specific binding of the click chemistry reagents.

    • Solution: Reduce the concentration of the alkyne-fluorophore and the copper catalyst. Titrate these reagents to find the lowest effective concentration that provides a good signal-to-noise ratio. Including a "no-click" control (omitting the copper catalyst) can help determine the level of non-specific binding of the detection reagent.

Issue 3: Observed Cellular Toxicity.

  • Possible Cause 1: Toxicity from Ps-TEG-N3.

    • Solution: While psoralen itself can be cytotoxic, especially after UVA activation, high concentrations of Ps-TEG-N3 may also induce toxicity.[4] Perform a dose-response experiment to determine the maximum non-toxic concentration for your cell line. Use a viability assay such as MTT or trypan blue exclusion.

  • Possible Cause 2: Toxicity from the azide group.

    • Solution: Sodium azide is known to be toxic to mammalian cells as it inhibits cellular respiration.[5] The toxicity is concentration, time, and temperature dependent.[5] While the azide in Ps-TEG-N3 is organically bound, it's still advisable to use the lowest effective concentration. For most cell culture applications, concentrations in the low millimolar range can be toxic.[6]

  • Possible Cause 3: Toxicity from the copper catalyst.

    • Solution: Copper (I) is toxic to cells. Use a copper-chelating ligand like THPTA or TBTA to reduce its toxicity.[3][7] Alternatively, consider using copper-free click chemistry methods such as strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes a strained cyclooctyne (B158145) that reacts with the azide without a metal catalyst.[8][9]

Frequently Asked Questions (FAQs)

Q1: Is Psoralen-triethylene glycol azide (Ps-TEG-N3) cell-permeable?

A1: Yes, Ps-TEG-N3 is designed to be cell-permeable. The triethylene glycol linker enhances its solubility and ability to cross cellular membranes. It has been successfully used to probe RNA structure in live cells.[1]

Q2: What is the mechanism of action of Ps-TEG-N3?

A2: Ps-TEG-N3, like other psoralen derivatives, intercalates into DNA or RNA duplexes. Upon exposure to long-wave UVA light (around 365 nm), the psoralen moiety forms covalent cross-links with pyrimidine (B1678525) bases (thymine, uracil, and cytosine).[1] The terminal azide group does not participate in the crosslinking and is available for subsequent "click" reactions with alkyne-modified molecules for detection or enrichment.[1]

Q3: What are the optimal concentration and incubation time for Ps-TEG-N3?

A3: The optimal conditions can vary depending on the cell type and experimental goals. A good starting point, based on the COMRADES protocol for probing RNA structure in JEG-3 cells, is an incubation with 0.4 mg/ml Ps-TEG-N3 for 20 minutes.[1] It is highly recommended to perform a titration and time-course experiment to determine the optimal conditions for your specific cell line and application.

Q4: Can I use Ps-TEG-N3 for applications other than RNA structure probing?

A4: Yes, in principle, Ps-TEG-N3 can be used in any application where psoralen-mediated crosslinking is desired, with the added functionality of a clickable azide handle. This could include studies of DNA-protein interactions, DNA repair, or as a general tool for labeling and tracking cells.

Q5: How should I store Ps-TEG-N3?

A5: Ps-TEG-N3 should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to store it at -20°C. Protect from light, especially when in solution, to prevent degradation of the psoralen moiety.

Quantitative Data Summary

ParameterValue/RangeCell TypeApplicationReference
Concentration 0.4 mg/mlJEG-3COMRADES (RNA structure)[1]
Incubation Time 20 minutesJEG-3COMRADES (RNA structure)[1]
UVA Wavelength 365 nmJEG-3COMRADES (RNA structure)[1]
UVA Exposure Time 10 minutesJEG-3COMRADES (RNA structure)[1]

Experimental Protocols

Protocol 1: Labeling of Cellular RNA using Ps-TEG-N3 for COMRADES [1]

This protocol is adapted from the COMRADES method for determining in vivo RNA structures and interactions.

Materials:

  • This compound (Ps-TEG-N3)

  • Phosphate-buffered saline (PBS)

  • OptiMEM I without phenol (B47542) red

  • Cell culture of interest (e.g., JEG-3 cells)

  • UV crosslinker (365 nm)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. For a typical experiment, approximately 50 million cells are used.

  • Ps-TEG-N3 Incubation:

    • Wash the cells three times with PBS.

    • Prepare a 0.4 mg/ml solution of Ps-TEG-N3 in PBS, then dilute it in OptiMEM I without phenol red.

    • Incubate the cells with the Ps-TEG-N3 solution for 20 minutes.

  • UVA Crosslinking:

    • Place the cells on ice.

    • Irradiate the cells with 365 nm UV light for 10 minutes using a UV crosslinker. Note: Avoid prolonged UVA irradiation to prevent decomposition of the azide moiety.

  • Cell Lysis and Downstream Processing:

    • After crosslinking, lyse the cells using an appropriate lysis buffer (e.g., RNeasy lysis buffer).

    • The azide-labeled RNA is now ready for downstream applications, such as enrichment and click chemistry with an alkyne-biotin tag for purification.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_labeling Ps-TEG-N3 Labeling cluster_crosslinking UVA Crosslinking cluster_processing Downstream Processing cell_culture 1. Culture cells to desired confluency wash_cells 2. Wash cells with PBS cell_culture->wash_cells incubate 3. Incubate with Ps-TEG-N3 (0.4 mg/ml, 20 min) wash_cells->incubate uv_crosslink 4. Irradiate with 365 nm UV light (10 min) incubate->uv_crosslink cell_lysis 5. Lyse cells uv_crosslink->cell_lysis click_reaction 6. Perform Click Chemistry cell_lysis->click_reaction analysis 7. Analysis (e.g., sequencing, imaging) click_reaction->analysis

Caption: Experimental workflow for Ps-TEG-N3 labeling of cellular RNA.

troubleshooting_workflow cluster_permeability Cell Permeability Issues cluster_click_chem Click Chemistry Issues cluster_protocol Protocol-related Issues start Low or No Labeling Efficiency optimize_conc Optimize Ps-TEG-N3 concentration start->optimize_conc Check uptake fresh_catalyst Use fresh Cu(I) catalyst and ligand start->fresh_catalyst Check reaction uv_duration Check UVA exposure time (azide degradation) start->uv_duration Check protocol optimize_time Optimize incubation time optimize_conc->optimize_time check_toxicity Assess cell viability optimize_time->check_toxicity check_reagents Verify alkyne-probe integrity fresh_catalyst->check_reagents no_click_control Run a 'no-click' control check_reagents->no_click_control wash_steps Ensure thorough washing post-incubation uv_duration->wash_steps

Caption: Troubleshooting flowchart for low Ps-TEG-N3 labeling efficiency.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus psoralen Psoralen Derivative egf_receptor EGF Receptor psoralen->egf_receptor Binds to dna_rna DNA/RNA psoralen->dna_rna Enters nucleus tyrosine_kinase Tyrosine Kinase Inhibition egf_receptor->tyrosine_kinase Inhibits signaling intercalation Intercalation dna_rna->intercalation Intercalates into crosslinking UVA-induced Crosslinking intercalation->crosslinking apoptosis Apoptosis crosslinking->apoptosis

Caption: Potential cellular targets and pathways of psoralen derivatives.

References

Technical Support Center: Improving the Yield of Crosslinked RNA Fragments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield of crosslinked RNA fragments in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield of crosslinked RNA fragments?

Low yields in crosslinked RNA experiments can stem from several factors throughout the experimental workflow. Key areas to investigate include inefficient UV crosslinking, suboptimal RNA isolation, and losses during immunoprecipitation and subsequent purification steps. The inherent low efficiency of UV crosslinking is a primary challenge, with variations depending on the specific RNA-binding protein (RBP) and RNA sequences involved.[1][2] Additionally, RNA degradation by endogenous or introduced RNases can significantly reduce the amount of intact RNA available for analysis.[3] In protocols like CLIP-seq, inefficient adapter ligation, reverse transcription, and PCR amplification can also lead to poor library complexity and low final yields.[4][5]

Q2: How does the choice of crosslinking method affect the yield?

The crosslinking method is a critical determinant of yield. UV crosslinking at 254 nm is the most common method for inducing covalent bonds between proteins and nucleic acids that are in direct contact.[6] However, its efficiency is generally low and can be biased towards certain nucleotides like uridines.[1][2] The intensity and duration of UV irradiation must be carefully optimized, as excessive exposure can damage RNA, while insufficient exposure will result in poor crosslinking efficiency.[7][8]

Chemical crosslinkers, such as formaldehyde (B43269) or psoralen (B192213) derivatives, offer an alternative with potentially higher crosslinking efficiency.[9][10] For instance, amotosalen (B1665471) has been shown to increase the yield of crosslinked RNA by 7-fold compared to AMT due to its higher solubility.[9][11] However, chemical crosslinkers may not offer the same "zero-distance" specificity as UV crosslinking and can introduce their own biases.[6]

Q3: Can the cell or tissue type impact the recovery of crosslinked RNA?

Yes, the starting material can significantly influence the final yield. Different cell and tissue types have varying amounts of RBPs, target RNAs, and endogenous RNases. Tissues that are difficult to lyse or homogenize can lead to incomplete release of RNA-protein complexes, resulting in lower yields.[3][12] It is crucial to optimize lysis conditions for each specific sample type to ensure efficient extraction of crosslinked complexes.

Q4: What is the difference between CLIP, iCLIP, eCLIP, and irCLIP, and how do they affect yield?

CLIP (Crosslinking and Immunoprecipitation) is a foundational technique to identify RBP binding sites. Several variations have been developed to improve its efficiency and resolution:

  • iCLIP (individual-nucleotide resolution CLIP) introduces a circularization step for cDNAs, which allows for the identification of the precise crosslink site. This method can improve the quantitative nature of the data.[5] A revised iCLIP-1.5 protocol has been shown to be more efficient and robust, providing higher coverage even for low-input samples.[13]

  • eCLIP (enhanced CLIP) was developed to address issues of low library complexity and high failure rates in other CLIP protocols. It features improvements in adapter ligation and a more streamlined workflow, decreasing the required amplification by approximately 1,000-fold and reducing PCR duplicates.[4]

  • irCLIP (infrared-CLIP) utilizes an infrared fluorescent dye-labeled oligonucleotide for 3'-adapter ligation. This allows for rapid and sensitive detection of RNA-protein complexes at multiple points in the protocol, aiding in the optimization of steps like RNA fragmentation and purification.[14]

Each of these methods aims to improve upon the original CLIP protocol, often resulting in better yields and higher quality data by optimizing different steps of the library preparation process.

Troubleshooting Guides

Problem 1: Low RNA Yield After Immunoprecipitation

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inefficient UV Crosslinking Optimize UV dosage and duration. Insufficient energy leads to poor crosslinking, while excessive energy can damage RNA.[7][8] Consider using a 4-thiouridine (B1664626) (4sU) metabolic labeling approach to enhance crosslinking efficiency.[10]
Poor Antibody Performance Validate the antibody's specificity and efficiency for immunoprecipitation. Ensure the antibody recognizes the native protein in the context of an RNP complex.
Suboptimal Lysis/Homogenization Ensure complete cell lysis to release all RNP complexes. For tissues, optimize homogenization to avoid overheating and incomplete disruption.[3][12]
RNA Degradation Work in an RNase-free environment. Use RNase inhibitors throughout the protocol. Check the integrity of your starting RNA on a gel.
Inefficient Elution Ensure elution buffers and conditions are optimal for releasing the RNP complexes from the beads without denaturing the antibody if it is to be reused.
Problem 2: Low Library Complexity in CLIP-Seq

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inefficient Adapter Ligation Optimize ligation conditions, including enzyme concentration and incubation time. The eCLIP protocol offers an enhanced adapter ligation step.[4][13]
Poor Reverse Transcription Efficiency Use a highly processive reverse transcriptase. The presence of the crosslinked amino acid adduct on the RNA can stall reverse transcriptase, leading to truncated cDNAs. This is a feature used in iCLIP to map crosslink sites.[5]
PCR Amplification Bias Minimize the number of PCR cycles to avoid amplification bias and the generation of a high number of PCR duplicates. eCLIP is designed to require significantly less amplification.[4]
Size Selection Issues Be precise during the gel extraction/size selection step to enrich for the desired fragment sizes.

Experimental Protocols

Enhanced CLIP (eCLIP) Protocol Overview

The eCLIP protocol was developed to improve the efficiency and reduce the failure rate of CLIP experiments.[4]

  • UV Crosslinking of Cells: Expose cells to 254 nm UV light to covalently link RBPs to their target RNAs.

  • Lysis and RNase Treatment: Lyse the cells and perform a limited RNase digestion to fragment the RNA.

  • Immunoprecipitation: Use an antibody specific to the RBP of interest to immunoprecipitate the RBP-RNA complexes.

  • RNA Adapter Ligation: Ligate a 3' RNA adapter to the RNA fragments.

  • Protein-RNA Complex Gel Electrophoresis and Transfer: Run the complexes on an SDS-PAGE gel and transfer to a nitrocellulose membrane.

  • RNA Isolation: Excise the membrane region corresponding to the RBP-RNA complex and digest the protein with proteinase K to release the RNA.

  • Reverse Transcription and 5' DNA Adapter Ligation: Perform reverse transcription to generate cDNA, followed by the ligation of a 5' DNA adapter.

  • PCR Amplification and Sequencing: Amplify the cDNA library by PCR and submit for high-throughput sequencing.

Orthogonal Organic Phase Separation (OOPS) for RNP Enrichment

OOPS is a method for the unbiased enrichment of crosslinked RNA-protein adducts based on their physicochemical properties.[15][16]

  • UV Crosslinking: Crosslink cells with UV light.

  • Lysis and AGPC Extraction: Lyse the cells and perform an acidic guanidine (B92328) phenol (B47542) chloroform (B151607) (AGPC) extraction (e.g., using TRIzol).

  • Interface Enrichment: After phase separation, the crosslinked RNP adducts are retained at the interface. Non-crosslinked RNA partitions to the aqueous phase, and non-crosslinked proteins to the organic phase.

  • Repeated Extractions: Repeat the AGPC extraction on the interface to further enrich the crosslinked complexes.

  • RNase/Protease Treatment and Recovery: Treat the enriched interface with RNases to release the RBPs or with proteases to release the protein-bound RNA. The released components can then be recovered from the appropriate phase after another round of extraction.

Visualizations

CLIP_Workflow cluster_cell In Vivo cluster_tube In Vitro UV_Crosslinking UV Crosslinking (254 nm) Lysis Cell Lysis & RNase Fragmentation UV_Crosslinking->Lysis IP Immunoprecipitation (RBP-specific Ab) Lysis->IP Wash Stringent Washes IP->Wash Dephosphorylation RNA Dephosphorylation Wash->Dephosphorylation Adapter_Ligation_3 3' Adapter Ligation Dephosphorylation->Adapter_Ligation_3 Radiolabeling 5' Radiolabeling (Optional) Adapter_Ligation_3->Radiolabeling SDS_PAGE SDS-PAGE Radiolabeling->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer ProteinaseK Proteinase K Digestion Transfer->ProteinaseK RNA_Isolation RNA Isolation ProteinaseK->RNA_Isolation RT Reverse Transcription RNA_Isolation->RT Adapter_Ligation_5 5' Adapter Ligation RT->Adapter_Ligation_5 PCR PCR Amplification Adapter_Ligation_5->PCR Sequencing High-Throughput Sequencing PCR->Sequencing

Caption: Generalized workflow of a Crosslinking and Immunoprecipitation (CLIP) experiment.

OOPS_Workflow Start UV Crosslinked Cells Lysis Lysis in AGPC (e.g., TRIzol) Start->Lysis Phase_Separation Phase Separation Lysis->Phase_Separation Aqueous_Phase Aqueous Phase (Free RNA) Phase_Separation->Aqueous_Phase Interface Interface (RNP Adducts) Phase_Separation->Interface Organic_Phase Organic Phase (Free Protein) Phase_Separation->Organic_Phase Enrichment Repeat AGPC Extraction on Interface Interface->Enrichment RNase_Treatment RNase Treatment Enrichment->RNase_Treatment Protease_Treatment Protease Treatment Enrichment->Protease_Treatment Recover_Protein Recover Released Proteins RNase_Treatment->Recover_Protein Recover_RNA Recover Released RNA Protease_Treatment->Recover_RNA

Caption: Workflow for Orthogonal Organic Phase Separation (OOPS).

References

Technical Support Center: Psoralen Monoadducts in COMRADES Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for COMRADES (Crosslinking of Matched RNAs and Deep Sequencing) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively manage psoralen (B192213) monoadducts in their RNA structure analysis workflows.

Frequently Asked Questions (FAQs)

Q1: What are psoralen monoadducts and how do they differ from crosslinks in the context of COMRADES?

A: Psoralens are compounds that can intercalate into double-stranded regions of nucleic acids. Upon exposure to long-wave UV light (UVA, ~365 nm), they form covalent bonds with pyrimidine (B1678525) bases (uracil in RNA).[1][2]

  • Monoadducts: A single psoralen molecule reacts with a pyrimidine on one of the RNA strands. This is the initial photochemical reaction.[2][3]

  • Interstrand Crosslinks (ICLs): A monoadduct can absorb a second photon and react with a pyrimidine on the opposite RNA strand, creating a covalent link between the two strands.[2][4]

In COMRADES, the goal is to identify interacting RNA strands. This is achieved by first creating ICLs to capture the interaction, followed by a photoreversal step that converts the ICLs back into monoadducts, allowing for downstream enzymatic reactions like ligation and reverse transcription.[5][6]

Q2: Why is it necessary to deal with psoralen monoadducts in COMRADES experiments?

A: Psoralen monoadducts are a critical intermediate in the COMRADES workflow, but they also present a challenge. While ICLs are essential for capturing the RNA-RNA interaction, they must be reversed to monoadducts to allow the two RNA strands to be ligated into a single chimeric molecule for sequencing. However, these remaining monoadducts can act as a block to reverse transcriptase, which is necessary for converting the RNA into cDNA for sequencing.[7][8] Therefore, understanding and managing monoadducts is crucial for a successful COMRADES experiment.

Q3: How do psoralen monoadducts affect the reverse transcription step in the COMRADES workflow?

A: Psoralen monoadducts on the RNA template can cause the reverse transcriptase to stall or dissociate, leading to truncated cDNA products.[7][8] This is analogous to the observed blockage of RNA polymerase during transcription by psoralen adducts.[7][8][9] The furan-side monoadduct, in particular, has been shown to block transcription when present on the template strand.[7][8] This stalling can lead to a loss of sequencing reads corresponding to the interacting regions, potentially biasing the final structural data.

Troubleshooting Guides

Problem 1: Low yield of chimeric reads in the final sequencing data.

This could be due to several factors related to psoralen adducts.

Potential Cause Recommended Solution
Inefficient psoralen crosslinking Increase the concentration of the psoralen derivative (e.g., AMT) or the duration of UVA (365 nm) irradiation. Ensure even illumination of the sample.[5]
Poor photoreversal of crosslinks Optimize the photoreversal step by adjusting the duration and intensity of short-wave UV (254 nm) irradiation. Ensure the sample is kept on ice to minimize RNA degradation.[1][5][6]
Excessive RNA degradation during photoreversal Minimize the duration of 254 nm UV exposure. Consider using a singlet quencher like acridine (B1665455) orange to protect the RNA from photodamage during irradiation.[10][11][12]
Reverse transcriptase stalling at monoadducts Use a reverse transcriptase with higher processivity and strand displacement activity. Optimize the reverse transcription reaction conditions (e.g., temperature, additives).
Inefficient ligation of crosslinked RNA fragments Ensure that the photoreversal of crosslinks to monoadducts is efficient, as remaining crosslinks will prevent ligation. Verify the activity of the RNA ligase.
Problem 2: High background of non-chimeric reads.

This can occur if the psoralen crosslinking is not specific or if there is a high level of random ligation.

Potential Cause Recommended Solution
Non-specific psoralen intercalation Optimize the psoralen concentration and incubation time to favor intercalation into bona fide double-stranded regions.
Formation of monoadducts in single-stranded regions While less frequent, this can occur. Ensure that the purification steps for crosslinked fragments are stringent.
Random ligation of non-crosslinked RNA fragments Perform a control experiment where the photoreversal step is done before the proximity ligation. This will help to estimate the level of background ligation.

Experimental Protocols & Methodologies

Key Experimental Steps in COMRADES Involving Psoralen

The following is a summarized workflow for the psoralen-related steps in a typical COMRADES experiment.

COMRADES_Workflow cluster_crosslinking In Vivo Crosslinking cluster_processing RNA Processing cluster_ligation_reversal Ligation & Reversal cluster_sequencing Sequencing Preparation psoralen_incubation Incubate cells with psoralen derivative (e.g., AMT) uva_irradiation Irradiate with long-wave UV (365 nm) psoralen_incubation->uva_irradiation Forms monoadducts and crosslinks rna_extraction Extract and purify crosslinked RNA uva_irradiation->rna_extraction fragmentation Fragment RNA enrichment Enrich for crosslinked fragments proximity_ligation Proximity Ligation enrichment->proximity_ligation photoreversal Photoreversal with short-wave UV (254 nm) proximity_ligation->photoreversal Converts crosslinks to monoadducts rt Reverse Transcription photoreversal->rt library_prep Library Preparation and Sequencing rt->library_prep

COMRADES workflow highlighting psoralen-related steps.
Protocol 1: Psoralen Crosslinking in vivo

  • Reagent Preparation: Prepare a stock solution of a psoralen derivative, such as 4'-aminomethyl trioxsalen (B1683662) (AMT), in an appropriate solvent (e.g., water or DMSO). A common working concentration is 0.5 mg/mL in PBS.[5]

  • Cell Treatment: Wash cultured cells with PBS and incubate with the psoralen solution for a defined period (e.g., 10-20 minutes) to allow for cell penetration and intercalation into RNA.[5]

  • UVA Irradiation: Irradiate the cells with long-wave UV light (365 nm) on ice for a specified time (e.g., 10-20 minutes).[5][6] The duration of irradiation can be optimized to control the ratio of monoadducts to crosslinks. Shorter irradiation times favor monoadduct formation, while longer times increase the yield of crosslinks.[9]

Protocol 2: Photoreversal of Psoralen Crosslinks
  • Sample Preparation: After enrichment of the crosslinked RNA fragments, resuspend the RNA in nuclease-free water.

  • UV Irradiation: Place the sample on ice and irradiate with short-wave UV light (254 nm) for a specific duration (e.g., 5-15 minutes).[1][5][6] The optimal time should be determined empirically to maximize crosslink reversal while minimizing RNA degradation.

  • Post-Irradiation Handling: Proceed immediately to the next step in the COMRADES protocol (e.g., reverse transcription) to minimize RNA degradation.

Quantitative Data Summary

The efficiency of psoralen adduct formation and reversal can vary depending on the specific psoralen derivative, RNA sequence and structure, and experimental conditions. The following table provides a summary of some reported quantitative data, primarily from studies on DNA, which can serve as a starting point for optimization in RNA-based COMRADES experiments.

Parameter Condition Observation Reference
Monoadduct vs. Crosslink Formation Increasing UVA (365 nm) doseThe ratio of crosslinks to monoadducts generally increases with higher UVA doses.[9]
Photoreversal Efficiency 254 nm irradiation of crosslinksCan convert a significant fraction of crosslinks back to monoadducts. Quantum yields for photoreversal have been reported in the range of 0.16-0.30 for DNA.[10][11][10][11]
RNA Integrity during Photoreversal 254 nm irradiation for 30 minCan lead to significant RNA degradation (less than 0.5% intact). The presence of a singlet quencher like acridine orange can improve RNA integrity (up to 30% intact).[10][11][12][10][11][12]
UVA vs. UVB for Adduct Formation Comparison of 365 nm (UVA) vs. ~300 nm (UVB)UVB irradiation can lead to a higher overall adduct formation but may favor the formation of 3,4-monoadducts over the 4',5'-monoadducts that are precursors to crosslinks.[13][13]

Signaling Pathways and Logical Relationships

The formation and reversal of psoralen adducts is a key logical relationship in the COMRADES experimental design.

Psoralen_Adduct_Logic cluster_formation Adduct Formation cluster_reversal Adduct Reversal Psoralen Psoralen + dsRNA Monoadduct Psoralen Monoadduct Psoralen->Monoadduct UVA (365 nm) Crosslink Interstrand Crosslink (ICL) Monoadduct->Crosslink UVA (365 nm) Crosslink_rev Interstrand Crosslink (ICL) Reversed_Monoadduct Psoralen Monoadduct Crosslink_rev->Reversed_Monoadduct UV (254 nm)

Logical flow of psoralen adduct formation and reversal.

References

optimizing library preparation for COMRADES sequencing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing library preparation for COMRADES (Crosslinking of Matched RNAs and Deep Sequencing) experiments.

Troubleshooting Guide

This guide addresses common issues encountered during COMRADES library preparation, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my library yield consistently low after PCR amplification?

Possible Causes:

  • Inefficient RNA Crosslinking: Insufficient crosslinking will result in a low amount of RNA duplex starting material.

  • Poor Ligation Efficiency: The proximity ligation step is critical. Suboptimal buffer conditions, incorrect RNA concentrations, or inactive ligase can lead to poor ligation of the biotinylated bridge.

  • Loss of Material During Purification: Significant sample loss can occur during the multiple bead-based purification steps.

  • Suboptimal PCR Conditions: Incorrect primer concentrations, annealing temperatures, or cycle numbers can lead to inefficient amplification.

Solutions:

  • Optimize Crosslinking: Ensure the crosslinking agent (e.g., psoralen) is used at the optimal concentration and that the UV irradiation is performed at the correct wavelength and energy.

  • Verify Ligase Activity: Use a fresh batch of T4 RNA Ligase 2 and ensure the ligation buffer is properly prepared and stored.

  • Minimize Purification Losses: Be meticulous during bead purification steps. Avoid over-drying the beads and ensure complete elution of the RNA.

  • Optimize PCR: Perform a qPCR titration to determine the optimal number of PCR cycles to avoid over-amplification and the formation of PCR artifacts.

Q2: My sequencing results show high levels of adapter-dimers. What can be done to reduce them?

Possible Causes:

  • Excessive Adapter Concentration: Using too much adapter during the ligation steps can lead to the formation of adapter-dimers.

  • Inadequate Size Selection: The post-PCR size selection step may not be stringent enough to remove the smaller adapter-dimer products.

Solutions:

  • Titrate Adapter Concentration: Perform a series of pilot experiments to determine the optimal adapter-to-insert molar ratio.

  • Improve Upstream Steps: Focus on optimizing crosslinking and ligation efficiency to ensure a higher concentration of valid RNA inserts are present for adapter ligation.

  • Refine Size Selection: Use a dual-sided bead-based size selection protocol with carefully calibrated volume ratios to effectively remove adapter-dimers (typically <100 bp).

Q3: I am observing low library complexity in my sequencing data. How can I improve it?

Possible Causes:

  • Insufficient Starting Material: A low amount of initial RNA can lead to a bottleneck, reducing the diversity of RNA duplexes captured.

  • PCR Over-amplification: Excessive PCR cycles can introduce bias, leading to the preferential amplification of certain fragments and a reduction in library complexity.

  • Loss of Diversity During Purification: Inefficient capture or elution during purification steps can lead to the loss of certain RNA species.

Solutions:

  • Increase Starting Material: If possible, increase the amount of starting cellular material to ensure a diverse pool of RNA molecules.

  • Determine Optimal PCR Cycles: Use qPCR to monitor the amplification and stop the reaction in the late exponential phase, before it plateaus. This minimizes amplification bias.

  • Handle Beads with Care: Ensure beads are fully resuspended during washing and elution steps to maximize the recovery of diverse library molecules.

Frequently Asked Questions (FAQs)

Q: What is the optimal concentration of psoralen (B192213) for in-cell crosslinking? A: The optimal psoralen concentration can vary between cell types. It is recommended to perform a titration experiment, but a common starting point is in the range of 50-100 µg/mL.

Q: Which enzyme is recommended for the proximity ligation step? A: T4 RNA Ligase 2 is typically used for the intramolecular ligation step in the COMRADES protocol due to its efficiency in ligating single-stranded RNA.

Q: How can I confirm the success of the biotinylated bridge ligation? A: While direct confirmation at this stage is difficult, successful downstream enrichment of fragments on streptavidin beads is a good indicator that the biotinylated bridge was ligated successfully.

Quantitative Data Summary

The following tables provide recommended concentration ranges and conditions for key steps in the COMRADES library preparation workflow. These values may require further optimization depending on the specific cell type and experimental goals.

Table 1: Reagent Concentrations

Reagent/StepRecommended Concentration/Amount
Psoralen (AMT)50 - 100 µg/mL
Biotinylated Bridge10 - 20 µM
Illumina Adapters0.5 - 2 µM (perform titration)
PCR Primers10 - 25 µM

Table 2: Key Incubation Times and Temperatures

Experimental StepTemperature (°C)Duration
In-cell Crosslinking (UVA)4°C10 - 20 minutes
Proximity Ligation16°C12 - 16 hours
Reverse Transcription50°C60 minutes
PCR Annealing60 - 65°C15 - 30 seconds
PCR Extension72°C30 - 60 seconds

Experimental Protocols

A detailed, step-by-step protocol for COMRADES library preparation is extensive. Researchers should refer to the original publications for complete methodologies. Key steps include:

  • In-cell RNA Crosslinking: Cells are incubated with a psoralen derivative and then irradiated with UVA light (365 nm) to induce covalent crosslinks between interacting RNA strands.

  • Cell Lysis and RNA Extraction: Crosslinked cells are lysed, and total RNA is extracted using standard methods (e.g., TRIzol).

  • RNA Fragmentation: The extracted RNA is fragmented to a desired size range (e.g., 200-400 nucleotides) using enzymatic or chemical methods.

  • Proximity Ligation: The fragmented RNA is subjected to dilute conditions and ligated with a biotinylated RNA/DNA chimeric bridge using T4 RNA Ligase 2. This intramolecular ligation joins the two ends of the crosslinked RNA duplex.

  • Enrichment of Ligated Hybrids: The ligation products are enriched using streptavidin-coated magnetic beads, which bind to the biotinylated bridge.

  • Adapter Ligation and Reverse Transcription: Sequencing adapters are ligated to the 3' end of the captured RNA fragments, followed by reverse transcription to generate cDNA.

  • Library Amplification: The resulting cDNA is amplified by PCR using primers that anneal to the sequencing adapters. The number of cycles should be optimized via qPCR to prevent over-amplification.

  • Size Selection and Sequencing: The final PCR product is size-selected to remove adapter-dimers and other contaminants before being quantified and subjected to high-throughput sequencing.

Visualizations

The following diagrams illustrate key workflows and relationships in the COMRADES experiment.

COMRADES_Workflow Start 1. In-cell Psoralen Crosslinking Lysis 2. Cell Lysis & RNA Extraction Start->Lysis Frag 3. RNA Fragmentation Lysis->Frag Ligation 4. Proximity Ligation (Biotin Bridge) Frag->Ligation Enrich 5. Streptavidin Bead Enrichment Ligation->Enrich RT 6. Adapter Ligation & Reverse Transcription Enrich->RT PCR 7. PCR Amplification RT->PCR Seq 8. Sequencing PCR->Seq

Caption: High-level overview of the COMRADES experimental workflow.

Troubleshooting_Logic Problem Low Library Yield Cause1 Inefficient Crosslinking Problem->Cause1 Cause2 Poor Ligation Efficiency Problem->Cause2 Cause3 Suboptimal PCR Problem->Cause3 Solution1 Optimize Psoralen & UVA Dose Cause1->Solution1 Solution2 Check Ligase & Buffer Cause2->Solution2 Solution3 Titrate PCR Cycles via qPCR Cause3->Solution3

Caption: Troubleshooting logic for addressing low library yield.

Technical Support Center: Biotin Pulldown of Crosslinked RNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting biotin (B1667282) pulldown of crosslinked RNA experiments. This guide provides solutions to common problems encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal amount of biotinylated RNA probe to use for a pulldown experiment?

A1: The optimal amount of biotinylated RNA probe can vary depending on the specific RNA-protein interaction. However, a good starting point is 2 µg (approximately 200 pmol) of the RNA probe for 500 µg of whole-cell lysate.[1][2] It is recommended to perform a titration experiment to determine the optimal concentration for your specific target. Using 1 µg of the biotinylated IRE probe has been shown to be sufficient for the binding of IRP2 and IRP1, with no additional pulldown effects observed with up to 6 µg of the probe.[3]

Q2: Which type of streptavidin beads are better, magnetic or agarose (B213101)?

A2: Both magnetic beads and agarose resin can be used for biotin pulldown assays.[1][2] Magnetic beads offer the convenience of easier separation using a magnetic stand, while agarose beads are typically collected by centrifugation.[2] The choice between them may depend on your laboratory's equipment and personal preference. However, in some cases, streptavidin-agarose has been shown to be more efficient than streptavidin-magnetic beads in pulling down RNA-protein complexes.[1][2]

Q3: How can I reduce non-specific binding of proteins to the streptavidin beads?

A3: High background from non-specific binding is a common issue. To mitigate this, you can pre-clear your cell lysate by incubating it with streptavidin beads alone before adding your biotinylated RNA probe.[4][5] Additionally, blocking the beads with yeast tRNA or a non-relevant protein like BSA can help to saturate non-specific binding sites.[6][7][8] Increasing the stringency of your wash buffers, for instance by increasing the salt concentration or adding a mild detergent like Tween-20, can also help to reduce background.[4][8]

Q4: What are the best elution conditions to recover the RNA-protein complexes without disrupting the interaction?

A4: The very strong interaction between biotin and streptavidin requires harsh conditions for elution.[9] For RNA-protein complexes, it is crucial to use methods that do not degrade the RNA. One common method is to incubate the beads in a solution of 95% formamide (B127407) with 10mM EDTA at 65°C for 5 minutes or 90°C for 2 minutes. Another approach is to use a cleavable biotin linker, which allows for elution under milder conditions, such as using 100 mM 2-mercaptoethanol (B42355) for a disulfide-linked biotin.[9] Elution with a high-salt buffer is also a viable option that is compatible with downstream applications like mass spectrometry.[6][7]

Troubleshooting Guides

This section provides a more in-depth approach to resolving specific issues you may encounter during your biotin pulldown experiment.

Problem 1: High Background in Western Blot or Mass Spectrometry

High background can obscure the detection of your specific RNA-binding proteins.

high_background start High Background Detected preclear Pre-clear Lysate with Streptavidin Beads start->preclear blocking Block Beads with yeast tRNA or BSA preclear->blocking wash_stringency Increase Wash Buffer Stringency (Salt, Detergent) blocking->wash_stringency probe_conc Optimize Biotinylated RNA Probe Concentration wash_stringency->probe_conc competitor Add Non-biotinylated Competitor RNA probe_conc->competitor result Reduced Background competitor->result

Caption: Troubleshooting workflow for high background.

  • Pre-clear the Cell Lysate: Before adding your biotinylated RNA probe, incubate your cell lysate with streptavidin beads for 1 hour at 4°C. This will capture proteins that non-specifically bind to the beads. Pellet the beads and use the supernatant for your pulldown experiment.[4][5]

  • Block the Streptavidin Beads: After incubating the beads with your biotinylated RNA, and before adding the cell lysate, block the remaining biotin-binding sites on the streptavidin. This can be done by washing the beads with a solution containing free biotin.[4] Alternatively, blocking with yeast tRNA or BSA can reduce non-specific binding of proteins to the beads themselves.[6][7][8]

  • Increase Wash Stringency: After the pulldown, perform more extensive washes with buffers containing higher salt concentrations (e.g., up to 250 mM NaCl) or a low concentration of a non-ionic detergent (e.g., 0.001% Tween-20).[4]

  • Optimize Probe Concentration: Using an excessive amount of biotinylated RNA probe can lead to increased non-specific interactions. Perform a titration to find the lowest concentration of your probe that still yields a robust specific signal.

  • Use a Competitor RNA: To ensure the interaction you are observing is specific to your RNA of interest, include a control with a non-biotinylated version of your RNA or a scrambled sequence as a competitor.[2]

Problem 2: Low or No Yield of the Target Protein

A low yield can make it difficult to detect your protein of interest.

low_yield start Low/No Yield of Target Protein crosslinking Verify Crosslinking Efficiency start->crosslinking biotinylation Confirm RNA Biotinylation crosslinking->biotinylation rna_integrity Check RNA Integrity biotinylation->rna_integrity lysate_conc Increase Cell Lysate Amount rna_integrity->lysate_conc incubation Optimize Incubation Time and Temperature lysate_conc->incubation elution Optimize Elution Conditions incubation->elution result Increased Yield elution->result

Caption: Troubleshooting workflow for low yield.

  • Verify Crosslinking Efficiency: The efficiency of UV crosslinking can vary significantly between different RNA-binding proteins.[10][11] Ensure you are using an appropriate UV dosage and wavelength (typically 254 nm).[12] Insufficient crosslinking will result in the loss of interacting proteins during the pulldown.

  • Confirm RNA Biotinylation: Verify that your RNA probe is successfully biotinylated. This can be checked with a dot blot assay using streptavidin-HRP.

  • Check RNA Integrity: Run your biotinylated RNA on a denaturing gel to ensure it is not degraded.[13] RNA degradation will prevent the pulldown of your target protein.

  • Increase Lysate Concentration: If the interaction is weak or the protein is of low abundance, increasing the amount of cell lysate used can improve the yield.[1] You can use up to 500 µg of whole-cell lysate as a starting point.[1][2]

  • Optimize Incubation Conditions: The incubation time and temperature for the binding of the RNA-protein complex to the beads can be optimized. An incubation of 1-2 hours at room temperature or 4°C is a common starting point.[1][2]

  • Optimize Elution: Ensure your elution method is efficient. If using a denaturing elution buffer like formamide, make sure the temperature and incubation time are sufficient to break the biotin-streptavidin interaction.[9]

Experimental Protocols

General Protocol for Biotin Pulldown of Crosslinked RNA

This protocol provides a general framework. Optimization of specific steps may be required for your particular experiment.

experimental_workflow uv_crosslink 1. UV Crosslinking of Cells/Tissues cell_lysis 2. Cell Lysis and Lysate Preparation uv_crosslink->cell_lysis probe_binding 3. Incubation of Lysate with Biotinylated RNA Probe cell_lysis->probe_binding bead_capture 4. Capture of RNA-Protein Complexes with Streptavidin Beads probe_binding->bead_capture washing 5. Washing to Remove Non-specific Binders bead_capture->washing elution 6. Elution of RNA-Protein Complexes washing->elution analysis 7. Downstream Analysis (Western Blot, Mass Spec) elution->analysis

Caption: General experimental workflow for biotin pulldown.

  • UV Crosslinking: Expose cells or tissues to UV light (typically 254 nm) to covalently crosslink RNA to interacting proteins.[12][14]

  • Cell Lysis: Prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA or IP lysis buffer) containing protease and RNase inhibitors.[1][7] Centrifuge to pellet cell debris and collect the supernatant.

  • Binding Reaction:

    • Incubate the cell lysate (e.g., 500 µg) with the biotinylated RNA probe (e.g., 2 µg) in a binding buffer.[1][2]

    • Incubate for 1-2 hours at room temperature or 4°C with constant rotation.[1][2]

  • Capture with Streptavidin Beads:

    • Pre-wash streptavidin beads (magnetic or agarose) with the binding buffer.[2]

    • Add the pre-washed beads to the binding reaction and incubate for another 1 hour at room temperature or 4°C with rotation.[1][2]

  • Washing:

    • Collect the beads (using a magnetic stand or centrifugation).

    • Wash the beads multiple times (e.g., 3-5 times) with a wash buffer of appropriate stringency to remove non-specifically bound proteins.[4][7]

  • Elution:

    • Elute the captured RNA-protein complexes from the beads using your chosen elution method (e.g., heating in formamide-based buffer, using a cleavable linker, or a high-salt buffer).[6][7][9]

  • Downstream Analysis: Analyze the eluted proteins by Western blotting to detect a specific protein of interest or by mass spectrometry for proteome-wide identification of interacting proteins.

Quantitative Data Summary

ParameterRecommended Range/ValueSource
Biotinylated RNA Probe 1-4 µg (100-400 pmol)[1][2][3]
Whole-Cell Lysate 100-500 µg[1][2]
Streptavidin Agarose Beads 20-30 µL of slurry[1][2]
Streptavidin Magnetic Beads 20-40 µL of slurry[1][2]
Binding Incubation 1-3 hours at room temperature[1][2][7]
Elution (Formamide) 95% formamide, 10mM EDTA, 65°C for 5 min or 90°C for 2 min[9]

References

Psoralen-TEG-azide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Psoralen-TEG-azide. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Psoralen-TEG-azide?

A1: Psoralen-TEG-azide should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3] For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent potential degradation.

Q2: How stable is Psoralen-TEG-azide at room temperature?

Q3: Is Psoralen-TEG-azide sensitive to light?

A3: Yes, Psoralen-TEG-azide is light-sensitive.[2] The psoralen (B192213) moiety can undergo photochemical reactions upon exposure to UV light, and the azide (B81097) group can also be light-sensitive.[1][2] It is crucial to store the compound in a light-protected vial (e.g., amber vial) and to minimize light exposure during handling and experiments.

Q4: What solvents are compatible with Psoralen-TEG-azide?

A4: Psoralen-TEG-azide is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 100 mM and in ethanol (B145695) up to 50 mM.[1] When preparing stock solutions, ensure the solvent is anhydrous, as moisture can contribute to degradation over time.

Q5: What are the potential degradation pathways for Psoralen-TEG-azide?

A5: While specific degradation products for Psoralen-TEG-azide have not been detailed in the available literature, potential degradation can occur at two primary sites:

  • The Azide Group: Organic azides can decompose upon exposure to heat or light, typically releasing nitrogen gas (N₂) to form a highly reactive nitrene intermediate.[2]

  • The Psoralen Moiety: The furocoumarin structure of psoralen is susceptible to photodegradation upon exposure to UVA light.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or poor cross-linking results Degradation of the psoralen moiety due to improper storage or handling (light exposure).Store Psoralen-TEG-azide at -20°C in the dark. Prepare fresh stock solutions and minimize light exposure during the experiment. Perform a stability check of your compound using the HPLC protocol below.
Failed or inefficient click chemistry reaction Degradation of the azide group.Ensure the compound has been stored properly at -20°C and handled with minimal exposure to heat and light. Use freshly prepared solutions for your reactions.
Appearance of unknown peaks in analytical runs (e.g., HPLC, LC-MS) The compound has degraded.Review storage and handling procedures. If degradation is suspected, it is recommended to use a fresh vial of Psoralen-TEG-azide. The provided HPLC protocol can be used to assess purity.
Difficulty dissolving the compound The compound may have degraded or oxidized, or the incorrect solvent is being used.Confirm you are using a recommended solvent (e.g., DMSO or ethanol) at an appropriate concentration.[1] If solubility issues persist with a new vial, contact the supplier.

Stability Data

The following table summarizes the general stability of organic azides and psoralens under various conditions. Please note that this is illustrative, and specific quantitative data for Psoralen-TEG-azide should be generated using the protocols provided below.

Condition Parameter Expected Stability Recommendation
Temperature -20°CHighRecommended for long-term storage.
4°CModerateSuitable for short-term storage (a few days), but -20°C is preferred.
Room Temperature (20-25°C)LowAvoid prolonged exposure; use on ice for experiments.
Light DarkHighStore in an amber vial or wrapped in foil.
Ambient LightLow to ModerateMinimize exposure during handling.
UV LightVery LowAvoid direct exposure to UV light sources.
pH Neutral (pH 6-8)HighMaintain pH within this range for aqueous buffers.
Acidic (< pH 5)Moderate to LowPotential for acid-catalyzed degradation of the azide.
Basic (> pH 9)Moderate to LowPotential for base-catalyzed hydrolysis.
Atmosphere Inert (Argon/Nitrogen)HighRecommended for long-term storage of the solid compound.
AirModerateRisk of oxidative damage over extended periods.

Experimental Protocols

Protocol 1: Assessment of Psoralen-TEG-azide Stability by HPLC

This protocol allows for the quantitative assessment of Psoralen-TEG-azide purity and stability over time.

1. Materials:

  • Psoralen-TEG-azide

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC system with a UV detector and a C18 column

2. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of Psoralen-TEG-azide in acetonitrile.

  • Create a series of dilutions (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL) to generate a standard curve.

3. HPLC Conditions (Adapted from literature on psoralen analysis): [5][6]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 40:60 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 247 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

4. Stability Study Procedure:

  • Prepare several aliquots of a Psoralen-TEG-azide solution (e.g., 100 µg/mL in acetonitrile).

  • Store the aliquots under different conditions to be tested (e.g., -20°C in the dark, 4°C in the dark, room temperature in the dark, room temperature with light exposure).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze one aliquot from each condition by HPLC.

  • Quantify the amount of remaining Psoralen-TEG-azide by comparing the peak area to the standard curve. The appearance of new peaks may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis start Start prep_stock Prepare Psoralen-TEG-azide Stock Solution start->prep_stock prep_aliquots Create Aliquots for Different Conditions prep_stock->prep_aliquots cond1 -20°C, Dark prep_aliquots->cond1 cond2 4°C, Dark prep_aliquots->cond2 cond3 RT, Dark prep_aliquots->cond3 cond4 RT, Light prep_aliquots->cond4 timepoint Analyze at Time Points (0, 24, 48h, etc.) cond1->timepoint cond2->timepoint cond3->timepoint cond4->timepoint hplc HPLC Analysis timepoint->hplc quantify Quantify Remaining Compound hplc->quantify end End quantify->end

Caption: Workflow for assessing Psoralen-TEG-azide stability.

logical_relationship cluster_factors Factors Affecting Stability cluster_compound Psoralen-TEG-azide cluster_outcomes Experimental Outcomes temp Temperature compound Psoralen-TEG-azide Integrity temp->compound degrades light Light light->compound degrades moisture Moisture moisture->compound degrades good_outcome Reliable Experimental Results compound->good_outcome maintains bad_outcome Inconsistent/Failed Experiments compound->bad_outcome leads to

References

Technical Support Center: Psoralen Photochemical Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of UV wavelength on psoralen (B192213) crosslinking efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of psoralen crosslinking?

Psoralens are tricyclic furocoumarin compounds that can intercalate into DNA.[1] Upon activation by UVA light (320-400 nm), they form covalent adducts with pyrimidine (B1678525) bases, primarily thymine.[1][2] This process occurs in two steps: first, the formation of a monoadduct, and with subsequent UVA exposure, the conversion of some monoadducts into interstrand crosslinks (ICLs).[1][2] These ICLs are potent lesions that can block DNA replication and transcription, ultimately leading to cellular apoptosis.[2]

Q2: What is the optimal UV wavelength for psoralen crosslinking?

The optimal wavelength for psoralen-DNA crosslinking is in the UVA range (320-400 nm).[3] An action spectrum for DNA-DNA crosslinking with 8-methoxypsoralen (8-MOP) revealed that the maximal efficiency is achieved at approximately 320 nm.[4] The efficiency of crosslinking decreases as the wavelength increases.[4]

Q3: What is the difference between monoadducts and interstrand crosslinks (ICLs)?

A monoadduct is formed when a single psoralen molecule covalently binds to one strand of the DNA.[2] An interstrand crosslink (ICL) is formed when a single psoralen molecule binds to pyrimidine bases on both strands of the DNA, effectively tethering them together.[2] ICLs are generally considered more cytotoxic than monoadducts as they pose a more significant block to DNA replication and transcription.[2] The formation of ICLs is a two-photon process, meaning a monoadduct must first be formed, which then absorbs a second photon to react with the opposite DNA strand.[4]

Q4: How does psoralen-UVA (PUVA) treatment induce apoptosis?

PUVA-induced apoptosis is a complex process initiated by the formation of DNA adducts, particularly ICLs. The cellular response to this DNA damage involves the activation of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, which in turn phosphorylates and activates the tumor suppressor protein p53.[2][5][6] Activated p53 can then induce cell cycle arrest and apoptosis.[5] The apoptotic cascade involves the upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak, which leads to mitochondrial dysfunction, cytochrome c release, and the activation of caspases.[7][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no DNA crosslinking Insufficient UVA dose: The total energy delivered may be too low.- Increase the UVA irradiation time or the intensity of the light source. - Ensure the UVA source is emitting at the optimal wavelength (around 320-365 nm).[4][9]
Psoralen degradation: Psoralen compounds are photosensitive and can degrade if exposed to light before the experiment.- Prepare psoralen solutions fresh and protect them from light. - Store stock solutions in the dark at the recommended temperature.
Incorrect psoralen concentration: The concentration of psoralen may be too low for efficient intercalation.- Optimize the psoralen concentration through a dose-response experiment.
Poor psoralen solubility: Some psoralen derivatives have limited solubility in aqueous buffers.- Use a small amount of a co-solvent like DMSO to dissolve the psoralen before diluting it in the final buffer.
Interfering substances in media: Components in the cell culture media may absorb UVA light or quench the photoreaction.- Wash cells and perform the irradiation in a simple buffer like Phosphate-Buffered Saline (PBS).[2]
High cell death before UVA irradiation Psoralen cytotoxicity: At high concentrations, some psoralen derivatives can be toxic to cells even without photoactivation.- Perform a dose-response curve to determine the maximum non-toxic concentration of the psoralen derivative for your cell line.
Inconsistent results between experiments Variability in UVA lamp output: The intensity of UVA lamps can decrease over time.- Regularly check the output of your UVA source with a radiometer.
Inconsistent cell density: The number of cells can affect the effective psoralen and UVA dose per cell.- Ensure consistent cell seeding density for all experiments.
Contamination of reagents: Contaminants in psoralen stocks or buffers can interfere with the reaction.- Use high-purity reagents and sterile techniques.
Difficulty in detecting crosslinks Low sensitivity of detection method: The chosen method may not be sensitive enough to detect low levels of crosslinking.- Use a more sensitive method like a modified alkaline comet assay or LC-MS/MS for quantification.
Inefficient DNA isolation: Poor DNA recovery will lead to an underestimation of crosslinking.- Optimize your DNA isolation protocol to ensure high yield and purity.

Quantitative Data Summary

The efficiency of psoralen crosslinking is dependent on the specific psoralen derivative, the UVA dose, and the wavelength of the UVA light.

Psoralen Derivative UVA Dose (J/cm²) Yield of Interstrand Crosslinks (ICLs) Yield of Monoadducts (MAs)
8-Methoxypsoralen (8-MOP) 0.5 - 10.0Increases with doseIncreases from ~7.6 to ~51 per 10⁶ nucleotides
Amotosalen (S-59) 0.5 - 10.0Increases from 3.9 to 12.8 lesions per 10³ nucleotidesDecreases from ~215 to ~19 per 10⁶ nucleotides

Note: The yields of ICLs for S-59 are approximately 100-fold higher than for 8-MOP under similar conditions.[4]

Parameter Wavelength (nm) Relative Efficiency
DNA-DNA Crosslinking 320Maximal
360Lower than 320 nm
DNA-Protein Crosslinking 300Maximal

Experimental Protocols

Protocol 1: Psoralen-UVA Crosslinking of Cultured Mammalian Cells

This protocol provides a general guideline for inducing psoralen-DNA crosslinks in cultured mammalian cells. Optimization of psoralen concentration, UVA dose, and incubation times is recommended for each cell line and experimental setup.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Psoralen derivative (e.g., 8-methoxypsoralen, 8-MOP)

  • Dimethyl sulfoxide (B87167) (DMSO, for dissolving psoralen)

  • UVA light source with a calibrated output (peak emission preferably between 320-365 nm)

  • Culture plates

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and grow them to the desired confluency (typically 70-80%).

  • Psoralen Preparation: Prepare a stock solution of the psoralen derivative in DMSO. Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed PBS or serum-free medium. Protect the psoralen solution from light.

  • Psoralen Incubation:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the psoralen-containing PBS or serum-free medium to the cells.

    • Incubate the cells for a predetermined time (e.g., 10-30 minutes) at 37°C in the dark to allow for psoralen intercalation into the DNA.[2]

  • UVA Irradiation:

    • Remove the lid of the culture plate.

    • Place the plate directly under the UVA light source.

    • Irradiate the cells with a specific dose of UVA light. The dose (in J/cm²) is a product of the intensity of the light source (in W/cm²) and the exposure time (in seconds). The irradiation is often performed on ice to minimize cellular repair processes during exposure.[2]

  • Post-Irradiation:

    • Immediately after irradiation, remove the psoralen-containing solution.

    • Wash the cells twice with PBS.

    • Add fresh, pre-warmed complete culture medium.

    • Return the cells to the incubator for further experiments (e.g., analysis of apoptosis, DNA repair, or cell cycle).

Protocol 2: Quantification of DNA Interstrand Crosslinks by Gel Electrophoresis

This method is based on the principle that crosslinked DNA will renature after denaturation, while non-crosslinked DNA will remain single-stranded.

Materials:

  • Genomic DNA isolated from treated and untreated cells

  • Restriction enzyme

  • Agarose (B213101) gel

  • Denaturing solution (e.g., 0.5 M NaOH, 1.5 M NaCl)

  • Neutralizing solution (e.g., 0.5 M Tris-HCl pH 7.5, 1.5 M NaCl)

  • DNA stain (e.g., Ethidium Bromide or SYBR Gold)

  • Gel documentation system

Procedure:

  • DNA Digestion: Digest the genomic DNA with a suitable restriction enzyme to generate fragments of a manageable size.

  • Gel Electrophoresis (First Dimension): Run the digested DNA on a standard agarose gel to separate the fragments by size.

  • Denaturation: After electrophoresis, soak the gel in a denaturing solution to separate the DNA strands.

  • Neutralization: Neutralize the gel by soaking it in a neutralizing solution.

  • Gel Electrophoresis (Second Dimension) or Southern Blotting:

    • 2D Gel Electrophoresis: Rotate the gel 90 degrees and run it again. The crosslinked, double-stranded DNA will migrate differently from the single-stranded, non-crosslinked DNA.

    • Southern Blotting: Transfer the denatured DNA to a membrane and probe for a specific gene of interest to analyze crosslinking within that region.

  • Visualization and Quantification: Stain the gel with a DNA stain. The amount of double-stranded DNA (renatured crosslinked fragments) can be quantified relative to the total DNA loaded.

Visualizations

Psoralen_Crosslinking_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture Psoralen_Prep 2. Psoralen Solution Preparation Psoralen_Incubation 3. Psoralen Incubation (Intercalation) Psoralen_Prep->Psoralen_Incubation UVA_Irradiation 4. UVA Irradiation (Photoactivation) Psoralen_Incubation->UVA_Irradiation Forms Monoadducts & Crosslinks DNA_Isolation 5. DNA Isolation UVA_Irradiation->DNA_Isolation Apoptosis_Assay 7. Apoptosis Assay UVA_Irradiation->Apoptosis_Assay Crosslink_Quantification 6. Crosslink Quantification DNA_Isolation->Crosslink_Quantification

Caption: Experimental workflow for psoralen-UVA crosslinking in cultured cells.

PUVA_Apoptosis_Pathway PUVA Psoralen + UVA DNA_Damage DNA Interstrand Crosslinks (ICLs) PUVA->DNA_Damage ATR ATR Kinase Activation DNA_Damage->ATR p53 p53 Activation (Phosphorylation) ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Bax_Bak Bax/Bak Upregulation p53->Bax_Bak Apoptosis Apoptosis Mitochondria Mitochondrial Dysfunction Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Caspases Caspase Activation Cytochrome_c->Caspases Caspases->Apoptosis

Caption: Simplified signaling pathway of PUVA-induced apoptosis.

References

strategies to improve signal-to-noise in COMRADES data

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Cross-linking of RNA and sequencing (COMRADES) methodology. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments and improving the signal-to-noise ratio in their COMRADES data.

Troubleshooting Guide

This guide addresses specific issues that may arise during a COMRADES experiment, leading to a low signal-to-noise ratio.

Issue 1: Low Yield of Chimeric Reads

A low percentage of chimeric reads after sequencing is a common problem that directly impacts the signal of interest. Chimeric reads are the primary data points in a COMRADES experiment, representing RNA-RNA interactions.

Potential CauseRecommended Solution
Inefficient Psoralen (B192213) Crosslinking Optimize psoralen concentration and UV irradiation time. Ensure the psoralen derivative is cell-permeable.[1][2] Consider using psoralen derivatives with improved crosslinking efficiency.[1] Protect RNA from UV damage during crosslinking reversal by using quenching agents like acridine (B1665455) orange.[1][3]
Suboptimal RNA Fragmentation Ensure RNA is fragmented to the desired size range (e.g., ~100 nucleotides) for efficient library preparation.[2][4] Titrate the amount of RNase III and incubation time.
Inefficient Proximity Ligation Optimize ligation conditions, including ligase concentration and incubation time. Ligation bias can be a significant issue; consider using strategies to reduce this, such as using a pool of adapters with randomized sequences at the ligation site.[5][6][7][8]
Poor Library Amplification Use a high-fidelity polymerase with low bias. Minimize the number of PCR cycles to avoid over-amplification of a subset of molecules.[8]

Issue 2: High Background Noise (Non-specific Interactions)

High background noise can obscure the true signal from specific RNA-RNA interactions. This noise can originate from several sources throughout the experimental workflow.

Potential CauseRecommended Solution
Non-specific Biotinylation and Pulldown Perform thorough washing steps after biotinylation and streptavidin pulldown to remove non-specifically bound molecules.[9][10][11][12][13] Use stringent wash buffers, potentially with higher salt concentrations or non-ionic detergents.[9] Include a "beads-only" control to identify proteins that bind non-specifically to the streptavidin beads.[9]
Random Ligation Events The COMRADES protocol includes a crucial control where the crosslink is reversed before proximity ligation. A high number of chimeric reads in this control sample indicates a high level of random ligation.[2] Optimize RNA concentration during ligation to favor intramolecular ligation over intermolecular ligation of non-crosslinked fragments.
Contamination with Uncrosslinked RNA The dual-enrichment strategy in COMRADES is designed to enrich for crosslinked RNA fragments. Ensure the efficiency of both the initial RNA capture and the subsequent biotin-based pulldown of crosslinked fragments.

Frequently Asked Questions (FAQs)

Q1: What is a good percentage of chimeric reads to aim for in a COMRADES experiment?

While there is no absolute "good" percentage as it can vary between cell types and experimental conditions, the original COMRADES publication reported a four-fold higher level of ligated chimeric reads in the experimental samples compared to the control (crosslink reversal before ligation) and non-crosslinked samples.[2] A significant enrichment of chimeric reads in your experiment over the control is a key indicator of a successful experiment.

Q2: How can I assess the quality of my COMRADES data?

  • Initial RNA Quality: Assess the integrity of your input RNA using methods like RIN (RNA Integrity Number) analysis. Degraded RNA can lead to biased results.[18]

  • Crosslinking Efficiency: This can be indirectly assessed by comparing the yield of chimeric reads between your experiment and a non-crosslinked control.

  • Library Complexity: Evaluate the complexity of your sequencing library to ensure it is not dominated by a few highly abundant transcripts.

  • Control Read Analysis: The percentage of chimeric reads in your negative control (crosslink reversal before ligation) should be significantly lower than in your experimental sample.[2]

Q3: What are the key considerations for the computational analysis of COMRADES data?

A robust computational pipeline is essential for distinguishing true RNA-RNA interactions from noise and artifacts.[19][20][21][22][23]

  • Adapter Trimming and Quality Filtering: Rigorously trim adapter sequences and filter out low-quality reads.

  • Chimeric Read Identification: Use a dedicated pipeline to identify and map chimeric reads to the reference genome or transcriptome.

  • Background Subtraction: The data from the control library (crosslink reversal before ligation) should be used to statistically filter out background interactions.

  • Interaction Clustering: True interactions are often supported by multiple, overlapping chimeric reads forming a cluster.

Experimental Protocols & Workflows

COMRADES Experimental Workflow

The following diagram illustrates the key steps in the COMRADES experimental protocol.

COMRADES_Workflow cluster_cell In Vivo cluster_invitro In Vitro cluster_sequencing Sequencing & Analysis Crosslinking 1. Psoralen Crosslinking CellLysis 2. Cell Lysis & RNA Extraction Crosslinking->CellLysis Enrichment1 3. First Enrichment (Target RNA Pulldown) CellLysis->Enrichment1 Fragmentation 4. RNA Fragmentation Enrichment1->Fragmentation ClickChemistry 5. Biotinylation via Click Chemistry Fragmentation->ClickChemistry Enrichment2 6. Second Enrichment (Streptavidin Pulldown) ClickChemistry->Enrichment2 ProximityLigation 7. Proximity Ligation Enrichment2->ProximityLigation CrosslinkReversal 8. Crosslink Reversal ProximityLigation->CrosslinkReversal LibraryPrep 9. Library Preparation CrosslinkReversal->LibraryPrep Sequencing 10. High-Throughput Sequencing LibraryPrep->Sequencing DataAnalysis 11. Data Analysis Sequencing->DataAnalysis

Caption: The COMRADES experimental workflow from in vivo crosslinking to data analysis.

Troubleshooting Logic Flow

This diagram outlines a logical approach to troubleshooting common issues in COMRADES experiments.

Troubleshooting_Flow Start Low Signal-to-Noise Ratio LowChimeras Low Yield of Chimeric Reads? Start->LowChimeras HighBackground High Background Noise? Start->HighBackground LowChimeras->HighBackground No CheckCrosslinking Optimize Psoralen Crosslinking LowChimeras->CheckCrosslinking Yes CheckPulldown Improve Pulldown Washes HighBackground->CheckPulldown Yes CheckFragmentation Optimize RNA Fragmentation CheckCrosslinking->CheckFragmentation CheckLigation Optimize Proximity Ligation CheckFragmentation->CheckLigation CheckAmplification Optimize Library Amplification CheckLigation->CheckAmplification CheckControl Analyze Control (Reversal before Ligation) CheckPulldown->CheckControl CheckLigationConc Optimize RNA Conc. during Ligation CheckControl->CheckLigationConc

Caption: A decision tree for troubleshooting low signal-to-noise in COMRADES data.

References

Psoralen Crosslinking Data Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for psoralen (B192213) crosslinking data analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during psoralen crosslinking experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue: Low Crosslinking Efficiency

Q1: My crosslinking yield is consistently low. What are the potential causes and how can I improve it?

A1: Low crosslinking efficiency can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Suboptimal Psoralen Concentration: The concentration of the psoralen derivative is critical. Insufficient psoralen will result in fewer intercalation events and, consequently, fewer crosslinks.

    • Solution: Optimize the psoralen concentration by performing a titration experiment. Start with the recommended concentration from the literature for your specific psoralen derivative and cell type, and test a range of concentrations around that starting point.

  • Inadequate UV Irradiation: Both the duration and intensity of the 365 nm UV light are crucial for activating the psoralen and forming crosslinks.[1]

    • Solution: Ensure your UV source is properly calibrated and emitting at the correct wavelength. Optimize the irradiation time; insufficient exposure will lead to incomplete crosslinking, while excessive exposure can cause RNA or DNA damage.[2][3] The optimal exposure time can vary depending on the cell type and the specific psoralen derivative used.[4]

  • Poor Cellular Uptake of Psoralen: Some psoralen derivatives may have low cell permeability.

    • Solution: If you suspect poor uptake, you can try using a cell-permeabilizing agent like a low concentration of digitonin (B1670571) (e.g., 0.01%).[2][3] Alternatively, consider using a more soluble psoralen derivative, such as amotosalen, which has shown improved efficiency in capturing RNA-RNA interactions.[5][6]

  • Choice of Psoralen Derivative: Different psoralen derivatives have varying crosslinking efficiencies. For instance, 8-methoxypsoralen (8-MOP) may not form DNA crosslinks as effectively as trimethylpsoralen (TMP) under similar conditions.[1]

    • Solution: If you are using a less efficient derivative like 8-MOP, consider switching to a more reactive one like TMP or a biotinylated psoralen for easier enrichment of crosslinked molecules.[1][3]

Issue: RNA/DNA Degradation

Q2: I'm observing significant degradation of my RNA/DNA samples after the crosslinking procedure. How can I prevent this?

A2: RNA and DNA are susceptible to damage, particularly from UV light. Here are some strategies to minimize degradation:

  • Excessive UV Exposure: Prolonged exposure to UV light, especially at shorter wavelengths, can lead to the formation of photoproducts like cyclobutane (B1203170) pyrimidine (B1678525) dimers and (6-4) photoproducts, causing RNA and DNA damage.[3][5]

    • Solution: Minimize UV exposure to the shortest duration necessary for efficient crosslinking. You can also incorporate a singlet-state quencher like acridine (B1665455) orange into your protocol, which has been shown to protect RNA from photodamage during UV irradiation.[3][5]

  • RNase/DNase Contamination: Contamination with nucleases at any stage of the experiment will lead to sample degradation.

    • Solution: Adhere to strict RNase/DNase-free techniques. Use certified nuclease-free reagents and consumables, and work in a designated clean area. The addition of RNase inhibitors to your buffers can also help protect your RNA samples.[7]

Issue: Challenges in Library Preparation for Sequencing

Q3: I'm having trouble generating a high-quality sequencing library from my crosslinked fragments. What are the common pitfalls?

A3: Library preparation for next-generation sequencing (NGS) of crosslinked fragments can be challenging. Here are some common issues and their solutions:

  • Low Input Material: The yield of crosslinked fragments is often low, which can make library preparation difficult.

    • Solution: Start with a sufficient amount of input material. If your yield of crosslinked fragments is low, you may need to scale up your initial crosslinking reaction. During library preparation, minimize sample loss at each purification step.[7]

  • Adapter-Dimer Formation: When the concentration of DNA fragments is low, adapter molecules can ligate to each other, forming adapter-dimers that can dominate the sequencing run.[7]

    • Solution: Optimize the adapter-to-insert molar ratio. If adapter-dimers are still a problem, perform an additional bead-based purification or gel-based size selection to remove them.[8]

  • Incorrect Fragment Size Distribution: The size of the DNA fragments is critical for successful sequencing.

    • Solution: Ensure that the fragmentation step (either enzymatic or physical) is optimized to generate fragments in the desired size range for your sequencing platform. Use a fragment analyzer to check the size distribution of your library before sequencing.[9]

  • PCR Over-amplification: Excessive PCR cycles can introduce bias and artifacts into your library.

    • Solution: Determine the optimal number of PCR cycles by performing a qPCR test on a small aliquot of your library. This will help you to amplify your library sufficiently without introducing significant bias.[9]

Issue: Difficulties in Data Analysis

Q4: I'm struggling to analyze my sequencing data and confidently identify true crosslinks. What should I do?

A4: Analyzing psoralen crosslinking sequencing data requires specialized bioinformatics pipelines and careful interpretation.

  • Distinguishing True Crosslinks from Background Noise: It can be challenging to differentiate genuine crosslinking events from experimental artifacts or sequencing errors.

    • Solution: Include proper controls in your experimental design, such as a "no psoralen" control and a "no UV" control. These will help you to identify background signals. True crosslinks should be reproducible across biological replicates. Additionally, psoralen crosslinks often cause reverse transcriptase to stop at a specific site, which can be used as a signature to identify the crosslinked nucleotide.[10]

  • Lack of Appropriate Analysis Tools: Standard RNA-seq or DNA-seq analysis pipelines are not suitable for psoralen crosslinking data.

    • Solution: Utilize specialized software designed for analyzing crosslinking data. Several tools are available for visualizing and analyzing crosslinking mass spectrometry data, which can be adapted for psoralen-seq data with some modifications.[11] Custom scripts are often necessary to identify the chimeric reads that represent crosslinked fragments.[12]

  • Inaccurate False Discovery Rate (FDR) Estimation: Incorrectly estimating the FDR can lead to a high number of false-positive crosslink identifications.

    • Solution: Employ a target-decoy database strategy to accurately estimate the FDR at the level of crosslinked residue pairs or protein pairs, not just at the peptide-spectrum match level.[13]

Frequently Asked Questions (FAQs)

General Questions

Q5: What is the mechanism of psoralen crosslinking?

A5: Psoralens are tricyclic compounds that intercalate into the DNA or RNA double helix.[14] Upon exposure to long-wave ultraviolet (UVA) light (around 365 nm), the psoralen molecule becomes activated and can form covalent bonds with pyrimidine bases (thymine, cytosine, or uracil) on opposite strands, resulting in an interstrand crosslink.[5] This process can occur in two steps: the formation of a monoadduct, followed by a second photoreaction to form the diadduct (crosslink).[1]

Q6: What are the main applications of psoralen crosslinking?

A6: Psoralen crosslinking is a versatile technique used to study:

  • RNA structure and interactions: Methods like PARIS (Psoralen Analysis of RNA Interactions and Structures) use psoralen to map RNA duplexes transcriptome-wide in living cells.[12]

  • Chromatin structure: Psoralen preferentially crosslinks the linker DNA between nucleosomes, allowing for the mapping of nucleosome positions.[15]

  • DNA repair mechanisms: Site-specific psoralen crosslinks can be introduced into DNA to study the cellular pathways involved in their repair.[16]

  • DNA supercoiling: The rate of psoralen photobinding is proportional to the superhelical density of DNA, making it a useful tool to study DNA topology in vivo.[17]

Experimental Design and Optimization

Q7: How do I choose the right psoralen derivative for my experiment?

A7: The choice of psoralen derivative depends on your specific application.

  • 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT): A cell-permeable and reversible crosslinker commonly used in methods like PARIS for studying RNA structure in vivo.[12]

  • 8-methoxypsoralen (8-MOP) and Trimethylpsoralen (TMP): Widely used for studying DNA crosslinking, with TMP generally showing higher crosslinking efficiency.[1]

  • Biotinylated psoralen: These derivatives allow for the enrichment of crosslinked molecules using streptavidin beads, which can significantly improve the signal-to-noise ratio in downstream analyses.[3]

Q8: What are the critical parameters to optimize for a successful psoralen crosslinking experiment?

A8: The key parameters to optimize are:

  • Psoralen concentration: As discussed in Q1, a titration is recommended to find the optimal concentration.

  • UV irradiation dose and duration: This needs to be carefully optimized to maximize crosslinking while minimizing RNA/DNA damage. The optimal dose will depend on your specific setup and cell type.[4]

  • Time between psoralen addition and UV exposure: For in vivo experiments, sufficient time must be allowed for the psoralen to enter the cells and intercalate into the nucleic acids. This is typically around 1-2 hours for oral administration in clinical settings, but will be shorter for cell culture experiments.[18]

Data Interpretation and Validation

Q9: How can I validate the crosslinks I've identified from my sequencing data?

A9: Validation of identified crosslinks is crucial. Here are some approaches:

  • Biological Replicates: True crosslinks should be consistently identified across multiple biological replicates.

  • Orthogonal Methods: Validate your findings using an independent experimental method, such as site-directed mutagenesis or probing with a different chemical crosslinker.

  • Structural Context: If a three-dimensional structure of the molecule of interest is available, you can check if the identified crosslinks are consistent with the known structure. Software like Xlink Analyzer can be used for this purpose.[11]

Q10: What are the key quality control metrics I should check for my sequencing data?

A10: For your sequencing data, you should assess the following quality control metrics:

  • Read Quality Scores: The Phred quality scores of your reads should be high, indicating a low probability of sequencing errors.

  • Read Length Distribution: Check the distribution of read lengths to ensure it matches your expectations for the sequencing run.

  • Adapter Content: The percentage of adapter sequences in your reads should be low. High adapter content can indicate issues with library preparation.

  • GC Content: The GC content of your reads should be consistent with the expected GC content of the organism you are studying.

  • Mapping Rate: A high percentage of your reads should map to the reference genome or transcriptome. A low mapping rate could indicate sample contamination or other issues.[19]

Quantitative Data

The efficiency of psoralen crosslinking can be influenced by the specific psoralen derivative and the UVA dose. The following table provides an example of the yield of different psoralen-induced lesions.

Psoralen DerivativeUVA Dose (J/cm²)Yield of Interstrand Crosslinks (ICLs) per 10³ nucleotidesYield of Monoadducts (MAs) per 10⁶ nucleotidesReference
8-methoxypsoralen (8-MOP)0.5 - 10.0~0.039 - 0.1281.9 - 51[20]
S590.5 - 10.03.9 - 12.822 - 215[20]

Experimental Protocols

Detailed Methodology for Psoralen Analysis of RNA Interactions and Structures (PARIS)

This protocol is a summary of the key steps involved in the PARIS method for transcriptome-wide analysis of RNA duplexes.[12]

  • In Vivo Psoralen Crosslinking:

    • Culture cells to the desired confluency.

    • Incubate the cells with a solution containing a psoralen derivative (e.g., AMT).

    • Expose the cells to 365 nm UV light to induce crosslinking.

  • RNA Extraction and Fragmentation:

    • Lyse the cells and extract the total RNA.

    • Partially digest the RNA using an RNase to generate fragments of a suitable size for sequencing.

  • 2D Gel Electrophoresis for Crosslink Enrichment:

    • Separate the RNA fragments in the first dimension using native polyacrylamide gel electrophoresis (PAGE).

    • In the second dimension, run a denaturing PAGE to separate the crosslinked fragments (which migrate slower) from the linear fragments.

    • Excise the gel region containing the crosslinked RNA.

  • Proximity Ligation:

    • Elute the RNA from the gel slice.

    • Perform proximity ligation to join the two ends of the crosslinked RNA fragments, creating a chimeric molecule.

  • Reverse Transcription and Library Preparation:

    • Reverse transcribe the ligated RNA into cDNA.

    • Prepare a sequencing library from the cDNA.

  • High-Throughput Sequencing and Data Analysis:

    • Sequence the library on a high-throughput sequencing platform.

    • Use a custom bioinformatics pipeline to identify the chimeric reads and map them back to the transcriptome to identify the interacting RNA regions.

Visualizations

Diagrams of Key Processes and Workflows

Psoralen_Crosslinking_Mechanism cluster_0 Step 1: Intercalation cluster_1 Step 2: Photoactivation cluster_2 Step 3: Covalent Crosslink Formation Psoralen Psoralen RNA_Duplex RNA/DNA Duplex Psoralen->RNA_Duplex Intercalates into duplex UVA_Light UVA Light (365 nm) Intercalated_Complex Intercalated Psoralen-RNA Complex UVA_Light->Intercalated_Complex Crosslinked_RNA Covalently Crosslinked RNA/DNA Intercalated_Complex->Crosslinked_RNA Forms interstrand crosslink

Caption: Mechanism of psoralen-induced nucleic acid crosslinking.

PARIS_Workflow Start In Vivo Psoralen Crosslinking RNA_Extraction RNA Extraction & Fragmentation Start->RNA_Extraction 2D_Gel 2D Gel Electrophoresis (Enrichment of Crosslinks) RNA_Extraction->2D_Gel Proximity_Ligation Proximity Ligation 2D_Gel->Proximity_Ligation Library_Prep Reverse Transcription & Library Prep Proximity_Ligation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Identification of Interactions) Sequencing->Data_Analysis End RNA Interactome Map Data_Analysis->End

Caption: Experimental workflow for the PARIS method.

Troubleshooting_Tree Problem Low Yield of Crosslinked Fragments Check_Psoralen Check Psoralen Concentration Problem->Check_Psoralen Is it optimal? Check_UV Check UV Exposure Problem->Check_UV Is it sufficient? Check_Uptake Check Cellular Uptake Problem->Check_Uptake Is it efficient? Solution_Psoralen Optimize concentration via titration Check_Psoralen->Solution_Psoralen No Solution_UV Optimize irradiation time and intensity Check_UV->Solution_UV No Solution_Uptake Use permeabilizing agent or more soluble psoralen Check_Uptake->Solution_Uptake No

Caption: Troubleshooting decision tree for low crosslinking yield.

References

Validation & Comparative

Corroborating COMRADES-based RNA Structures with SHAPE-MaP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of RNA structure determination, researchers have a powerful arsenal (B13267) of high-throughput techniques at their disposal. Among these, Cross-linking of Matched RNAs and Deep Sequencing (COMRADES) and Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) stand out for their ability to probe RNA structure within the complex environment of a living cell. While both methods provide invaluable insights, they capture different aspects of RNA architecture. This guide provides a comprehensive comparison of COMRADES and SHAPE-MaP, outlining how SHAPE-MaP can be effectively utilized to validate and enrich the long-range interaction data generated by COMRADES.

Data Presentation: A Comparative Overview

The fundamental difference between COMRADES and SHAPE-MaP lies in the type of structural information they provide. COMRADES excels at identifying long-range and intermolecular RNA-RNA interactions, offering a global map of an RNA's tertiary structure. In contrast, SHAPE-MaP provides nucleotide-resolution information on the flexibility of the RNA backbone, which is then used to infer secondary structures. The data from these two techniques are therefore complementary and can be used in conjunction to build more accurate and complete models of RNA structure.

FeatureCOMRADES (Cross-linking of Matched RNAs and Deep Sequencing)SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling)
Primary Output Chimeric sequencing reads identifying long-range intramolecular and intermolecular RNA-RNA interactions.Nucleotide-resolution reactivity scores indicating local RNA flexibility.
Structural Information Provides direct evidence of base-pairing and tertiary contacts.Infers secondary structure (single-stranded vs. double-stranded regions) based on nucleotide flexibility.[1]
Resolution Interaction sites are mapped, but the resolution of the entire structure is dependent on the density of crosslinks.Single-nucleotide resolution.[1]
Data Interpretation Analysis of chimeric reads reveals a network of RNA interactions.Higher reactivity suggests single-stranded or flexible regions, while lower reactivity indicates base-paired or constrained regions.
Validation Synergy SHAPE-MaP can validate the single-stranded nature of loop regions and the double-stranded nature of stems predicted by COMRADES-informed models.COMRADES data can confirm long-range interactions that are predicted or suggested by SHAPE-MaP-derived secondary structure models.[2]

Experimental Protocols

A robust validation of COMRADES data with SHAPE-MaP necessitates a clear understanding of the experimental workflows for both techniques. Below are detailed methodologies for each.

COMRADES Experimental Protocol

The COMRADES protocol is designed to capture RNA-RNA interactions in vivo using a psoralen (B192213) derivative that crosslinks interacting RNA strands.[3]

  • In Vivo Crosslinking: Cells are treated with a cell-permeable psoralen derivative (e.g., psoralen-triethylene glycol azide) which intercalates into RNA helices and forms covalent crosslinks upon UVA irradiation.

  • RNA Isolation and Enrichment: Total RNA is extracted from the crosslinked cells. Specific RNAs of interest can be enriched using biotinylated probes.

  • Fragmentation and Biotinylation: The enriched RNA is fragmented. A copper-free click chemistry reaction is then used to attach a biotin (B1667282) moiety to the azide (B81097) group on the psoralen, marking the crosslinked regions.

  • Second Enrichment: The biotinylated, crosslinked RNA fragments are captured using streptavidin beads.

  • Proximity Ligation: The captured RNA fragments are ligated under dilute conditions to favor the formation of chimeric molecules from the crosslinked partners.

  • Crosslink Reversal: The psoralen crosslinks are reversed by irradiation with UVC light.

  • Library Preparation and Sequencing: The ligated RNA chimeras are reverse transcribed, and a sequencing library is prepared for high-throughput sequencing.

  • Data Analysis: Chimeric reads are identified and mapped back to the reference transcriptome to identify the interacting RNA molecules and the specific interaction sites.

SHAPE-MaP Experimental Protocol

SHAPE-MaP provides a quantitative measure of RNA flexibility at each nucleotide, which is then used to model the RNA's secondary structure.[4][5]

  • In Vivo or In Vitro RNA Modification: RNA is treated with a SHAPE reagent (e.g., 1M7, NMIA). This reagent acylates the 2'-hydroxyl group of flexible, single-stranded nucleotides.[1] Control reactions are performed without the SHAPE reagent and under denaturing conditions.

  • RNA Isolation: RNA is extracted and purified.

  • Reverse Transcription with Mutational Profiling: The modified RNA is reverse transcribed using a reverse transcriptase that has a tendency to misincorporate a nucleotide when it encounters a SHAPE adduct. This "mutational profiling" permanently records the position of the modification in the resulting cDNA.[5]

  • Library Preparation and Sequencing: The cDNA is used to prepare a library for massively parallel sequencing.

  • Data Analysis: Sequencing reads are aligned to a reference sequence. The mutation rate at each nucleotide position is calculated and corrected for background mutations using the no-reagent control. These mutation rates are then normalized to produce a SHAPE reactivity profile.

  • Structure Modeling: The SHAPE reactivity profile is used as a pseudo-energy constraint to guide computational modeling of the RNA secondary structure.

Mandatory Visualization

The following diagrams illustrate the logical workflow for validating COMRADES results with SHAPE-MaP and the conceptual relationship between the data they generate.

Validation_Workflow cluster_comrades COMRADES cluster_shapemap SHAPE-MaP Comrades_exp COMRADES Experiment Comrades_data Long-Range Interaction Data Comrades_exp->Comrades_data Comrades_model Interaction-Based Structure Model Comrades_data->Comrades_model Validation Data Integration & Validation Comrades_model->Validation SHAPEMaP_exp SHAPE-MaP Experiment SHAPEMaP_data Nucleotide Flexibility Data SHAPEMaP_exp->SHAPEMaP_data SHAPEMaP_model Reactivity-Based Structure Model SHAPEMaP_data->SHAPEMaP_model SHAPEMaP_model->Validation Final_model Validated & Refined RNA Structure Model Validation->Final_model

Caption: Workflow for integrating COMRADES and SHAPE-MaP data.

Data_Relationship cluster_comrades COMRADES cluster_shapemap SHAPE-MaP RNA_structure RNA Structure Long_range Long-Range Interactions (Tertiary Structure) RNA_structure->Long_range probes Local_flexibility Nucleotide Flexibility (Secondary Structure) RNA_structure->Local_flexibility probes Long_range->Local_flexibility corroborates

Caption: Conceptual relationship of COMRADES and SHAPE-MaP data.

References

A Comparative Guide: Psoralen-TEG-azide vs. Psoralen-Biotin for Nucleic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of nucleic acids is paramount for unraveling complex biological processes. Psoralen (B192213) derivatives, with their ability to photo-crosslink to DNA and RNA, offer a powerful tool for such investigations. This guide provides an in-depth, objective comparison of two key psoralen-based labeling reagents: Psoralen-TEG-azide and Psoralen-Biotin, supported by experimental data and detailed protocols.

This comparison will delve into the fundamental differences in their labeling strategies, performance characteristics, and suitability for various applications, enabling you to make an informed decision for your research needs.

At a Glance: Key Differences

FeaturePsoralen-TEG-azidePsoralen-Biotin
Labeling Strategy Two-step: 1. UV-induced crosslinking to nucleic acid. 2. Copper(I)-catalyzed or strain-promoted click chemistry with an alkyne-modified reporter (e.g., biotin-alkyne).One-step: Direct UV-induced covalent attachment of biotin (B1667282) to nucleic acids.
Cell Permeability Cell-permeable, suitable for in vivo studies.[1]Limited cell permeability.[1]
Flexibility High: The azide (B81097) handle allows for the attachment of various reporter molecules (biotin, fluorophores, etc.) via click chemistry.Low: Directly attaches biotin.
Applications Probing RNA structure and conformation in live cells (e.g., COMRADES method).[1]Biotinylating DNA or RNA for applications like Northern blotting, probe preparation, and studying nucleic acid-protein interactions.[2]

Performance Characteristics

Detection Sensitivity

Psoralen-Biotin has demonstrated high sensitivity in detecting labeled nucleic acids. Studies have shown it to be two to four times more sensitive than enzymatic labeling methods using biotinylated nucleotides and to have a sensitivity equivalent to or greater than 32P-labeled probes in Northern blot analyses.[3] The limit of detection for a biotinylated DNA probe using the BrightStar™ Psoralen-Biotin Kit has been reported to be as low as approximately 100 femtograms.[4]

Experimental Protocols

Psoralen-TEG-azide: In Vivo RNA Crosslinking (COMRADES Method)

This protocol is adapted from the COMRADES (Crosslinking of Matched RNAs and Deep Sequencing) method for determining in vivo RNA structures.[1]

  • Cell Incubation: Incubate cells with 0.4 mg/ml Psoralen-TEG-azide in a suitable medium (e.g., OptiMEM I without phenol (B47542) red) for 20 minutes.[1]

  • UV Crosslinking: Irradiate the cells on ice with 365 nm UV light for 10 minutes using a UV crosslinker.[1] It is important to avoid prolonged UVA irradiation as it may decompose the azide group.[1]

  • RNA Purification: Lyse the cells and purify the RNA using a standard RNA extraction kit.

  • Click Chemistry Reaction: The azide-modified RNA can then be subjected to a copper-free or copper-catalyzed click reaction with an alkyne-tagged reporter molecule (e.g., biotin-alkyne) for downstream applications.

Psoralen-Biotin: DNA/RNA Biotinylation

The following is a general protocol for biotinylating nucleic acids using Psoralen-PEG3-Biotin.

  • Sample Preparation: Adjust the DNA or RNA concentration to 0.5–50 ng/µL in a low-salt buffer (salt concentration < 20 mM, pH 2.5-10).[4] For double-stranded DNA, heat denaturation (100°C for 10 minutes) followed by rapid cooling is recommended to improve labeling efficiency.[4]

  • Labeling Reaction: In a 96-well plate, mix the nucleic acid solution with Psoralen-Biotin reagent.[4]

  • UV Irradiation: Place a 365 nm UV light source directly over the sample (distance ≤ 2 cm) and irradiate for 15-60 minutes.[4]

  • Purification: Remove excess, unreacted Psoralen-Biotin by butanol extraction.[4] The labeled nucleic acid is now ready for use.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps for each labeling strategy.

Psoralen_TEG_Azide_Workflow cluster_0 In Vivo / In Vitro cluster_1 Downstream Processing start Cells or Nucleic Acid Solution incubation Incubate with Psoralen-TEG-azide start->incubation uv UV Crosslinking (365 nm) incubation->uv click Click Chemistry with Alkyne-Reporter uv->click analysis Analysis click->analysis Psoralen_Biotin_Workflow cluster_0 In Vitro cluster_1 Downstream Processing start Nucleic Acid Solution mixing Mix with Psoralen-Biotin start->mixing uv UV Crosslinking (365 nm) mixing->uv purification Purification uv->purification analysis Analysis purification->analysis Psoralen_Mechanism Psoralen Psoralen Derivative (with Azide or Biotin) Intercalation Intercalation Psoralen->Intercalation NucleicAcid DNA or RNA Helix NucleicAcid->Intercalation UV UVA Light (365 nm) Intercalation->UV Crosslink Covalent Crosslink Formation UV->Crosslink

References

A Head-to-Head Comparison: Psoralen-TEG-Azide vs. Formaldehyde for In Vivo RNA Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the complexities of RNA structure and interaction analysis, the choice of crosslinking agent is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two prominent crosslinking agents: Psoralen-triethylene glycol azide (B81097) (Ps-TEG-azide), a modern photoactivated crosslinker, and formaldehyde (B43269), a classical and widely used chemical crosslinker. We present a detailed examination of their mechanisms, performance, and effects on RNA integrity, supported by quantitative data and experimental protocols to inform your selection process.

At a Glance: Key Differences

FeaturePsoralen-TEG-AzideFormaldehyde
Mechanism Photoactivated [2+2] cycloadditionElectrophilic addition, forms methylene (B1212753) bridges
Specificity RNA duplexes (pyrimidine-rich sites)Primary amines (A, G, C) and proteins
Activation Long-wave UV light (UVA, ~365 nm)Spontaneous chemical reaction
Reversibility Short-wave UV light (UVC, ~254 nm)High heat (70-95°C)
RNA Damage Potential for damage during UVC reversalFragmentation during heat reversal
Key Advantage Specificity for RNA structure, temporal controlCaptures broad RNA-protein and protein-protein interactions
Functional Handle Azide group for click chemistryNone

Mechanism of Action

The fundamental difference between Ps-TEG-azide and formaldehyde lies in their chemical reactivity and the nature of the crosslinks they form.

Psoralen-TEG-Azide: This compound belongs to the psoralen (B192213) family of intercalators. It first inserts itself into RNA helical regions. Upon exposure to long-wave UV light (UVA, ~365 nm), it forms covalent cyclobutane (B1203170) adducts primarily with pyrimidine (B1678525) bases (Uracil and Cytosine) on opposite strands, effectively locking the duplex structure.[1] The triethylene glycol (TEG) linker enhances its cell permeability, while the azide group provides a versatile handle for downstream applications, such as biotinylation for enrichment via click chemistry. This functionalization does not negatively impact its crosslinking efficiency.[1]

Formaldehyde: As a simple aldehyde, formaldehyde is a highly reactive, zero-length crosslinker. It reacts with primary amine groups on nucleotide bases (adenine, guanine, and cytosine) and protein residues (primarily lysine).[1] The reaction proceeds through the formation of a Schiff base, which can then react with a nearby nucleophile to create a stable methylene bridge, covalently linking molecules in close proximity.[1] This reactivity allows formaldehyde to capture a wide array of interactions, including RNA-RNA, RNA-protein, and protein-protein interactions.[2]

Psoralen Crosslinking Mechanism
graph Psoralen_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.2, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
Formaldehyde Crosslinking Mechanism
graph Formaldehyde_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.2, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

Performance and Data Comparison

Direct quantitative comparisons of crosslinking efficiency are challenging to find in the literature, as efficiency is highly dependent on the specific RNA target, cellular context, and downstream application. However, we can synthesize key performance indicators from various studies.

Crosslinking Specificity and Captured Interactions

A significant distinction is the type of interactions each agent captures. Psoralen-based methods like COMRADES (which uses Ps-TEG-azide) are highly specific for RNA duplexes, providing high-resolution information on RNA secondary and tertiary structures.[1][3] In contrast, formaldehyde's broad reactivity captures a wider net of interactions, including those mediated by proteins.

In a study comparing the psoralen derivative AMT with formaldehyde, it was found that AMT provided high-resolution data on duplexed interactions, while formaldehyde captured a more extensive range of interactions, likely including those bridged by proteins.[1][4][5] Both methods achieved strong enrichment of target RNAs (>1000-fold), indicating high efficiency in capturing their respective targets.[1][5]

RNA Integrity and Damage

A major concern with any crosslinking protocol is the integrity of the RNA, particularly during the reversal step.

  • Psoralen-TEG-Azide: The reversal of psoralen crosslinks requires short-wave UVC light (~254 nm), which can cause RNA damage, including pyrimidine dimers.[1] This can lead to significant RNA degradation. One study reported that without protective measures, less than 0.5% of RNA remains intact after 30 minutes of 254 nm irradiation. However, the addition of a singlet-state quencher like acridine (B1665455) orange can dramatically improve recovery, with 30% of RNA remaining intact under the same conditions.[1][4][5]

  • Formaldehyde: Reversal of formaldehyde crosslinks is typically achieved by prolonged incubation at high temperatures (e.g., 70°C).[6][7] These harsh conditions are known to cause RNA fragmentation and hydrolysis.[1][6][7] While effective for reversal, this can compromise the RNA quality for downstream analyses. One study noted that formaldehyde-fixed RNA is more labile to heat treatment than native RNA.[6][7] Without the reversal step, the recovery of high molecular weight RNA is very low.[8]

ParameterPsoralen-TEG-Azide (with Acridine Orange)Formaldehyde
RNA Recovery (Post-Reversal) ~30% intact RNA after 30 min UVC irradiation[1][4][5]Qualitative reports of fragmentation and low recovery without heat reversal[8]
Reversal Conditions 254 nm UV light70-95°C for 30 min to several hours
Primary Artifacts Photodamage (e.g., pyrimidine dimers)[1]RNA fragmentation/hydrolysis[1][6]
Efficiency in Downstream Applications

The azide handle on Ps-TEG-azide is a significant advantage for modern sequencing workflows like COMRADES. It allows for a two-step enrichment process: first, capture of the target RNA, and second, biotinylation and capture of the crosslinked fragments. This dual enrichment substantially increases the probing depth and reduces background, leading to a higher yield of informative chimeric reads compared to controls.[9]

Formaldehyde is widely used in methods like RIP-seq and CLIP-seq. Studies have shown that formaldehyde crosslinking can significantly improve the signal in RIPiT-seq (an RNA immunoprecipitation method) and is far superior to UV-crosslinking (the basis of psoralen methods) for identifying the binding sites of RNA-associated factors (RAFs) that do not directly contact RNA.[10] This highlights formaldehyde's strength in capturing entire ribonucleoprotein (RNP) complexes.

Experimental Workflows

The experimental workflows for Ps-TEG-azide and formaldehyde reflect their different mechanisms of activation and reversal.

Comparative Experimental Workflow
graph Comparative_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4, ranksep=0.8, bgcolor="#FFFFFF", label=""]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=10];

}

Detailed Experimental Protocols

Protocol 1: In Vivo RNA Crosslinking with Psoralen-TEG-Azide (COMRADES Method)

This protocol is adapted from the COMRADES methodology for studying viral RNA genomes in human cells.[9]

  • Cell Culture and Psoralen Treatment:

    • Culture adherent cells (e.g., Huh7) to 80-90% confluency in a 15 cm dish.

    • Wash cells once with 10 mL of pre-warmed PBS.

    • Add 5 mL of pre-warmed PBS containing 50-100 µM of Psoralen-TEG-azide to the cells.

    • Incubate the plate for 10 minutes at 37°C to allow for cell permeation.

  • UVA Crosslinking:

    • Place the cell culture dish on ice.

    • Irradiate the cells with 365 nm UVA light for 20 minutes in a UV crosslinker (e.g., Stratalinker).

  • Cell Lysis and Initial RNA Processing:

    • After irradiation, immediately wash the cells twice with 10 mL of ice-cold PBS.

    • Lyse the cells directly on the plate using a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA according to the lysis reagent manufacturer's protocol.

    • Proceed with target RNA enrichment (e.g., using biotinylated antisense oligonucleotides).

  • Click Chemistry and Enrichment of Crosslinked Fragments:

    • To the enriched, fragmented RNA, perform a copper-free click chemistry reaction to attach a biotin (B1667282) moiety to the azide group on the crosslinked psoralen.

    • Use streptavidin-coated magnetic beads to specifically pull down the biotinylated (and therefore crosslinked) RNA fragments.

  • Proximity Ligation and Reversal:

    • Perform proximity ligation on the bead-bound RNA fragments to create chimeric molecules from the two ends of a crosslink.

    • Wash the beads and resuspend in a suitable buffer.

    • Reverse the psoralen crosslinks by irradiating the sample with 254 nm UVC light on ice for 30 minutes.

  • Downstream Processing:

    • Elute the RNA from the beads.

    • Proceed with reverse transcription, library preparation, and high-throughput sequencing.

Protocol 2: In Vivo RNA Crosslinking with Formaldehyde (Adapted from RIP-Seq Protocols)

This protocol is a general guideline for crosslinking RNA-protein interactions in cultured mammalian cells.

  • Cell Culture and Formaldehyde Treatment:

    • Culture cells (adherent or suspension) to the desired density (e.g., ~1x10⁷ cells per immunoprecipitation).

    • For adherent cells, remove the culture medium and add fresh medium containing 0.1% to 1% formaldehyde . A final concentration of 0.3% is often a good starting point to balance crosslinking efficiency and protein solubility.[10]

    • Incubate at room temperature for 10 minutes with gentle agitation.

  • Quenching:

    • Stop the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

    • Incubate for 5 minutes at room temperature with gentle agitation.

  • Cell Harvesting and Lysis:

    • For adherent cells, scrape them into ice-cold PBS. For suspension cells, pellet them by centrifugation.

    • Wash the cell pellet twice with ice-cold PBS.

    • Lyse the cells using a suitable RIPA buffer containing protease and RNase inhibitors.

    • Sonicate the lysate to shear chromatin and fragment nucleic acids.

  • Immunoprecipitation:

    • Clarify the lysate by centrifugation.

    • Perform immunoprecipitation by incubating the lysate with an antibody specific to the protein of interest overnight at 4°C.

    • Capture the antibody-RNP complexes using Protein A/G magnetic beads.

    • Perform stringent washes to remove non-specific binders.

  • Crosslink Reversal and RNA Extraction:

    • Elute the RNP complexes from the beads.

    • Reverse the formaldehyde crosslinks by incubating the eluate in a buffer containing Proteinase K at 65-70°C for 1-2 hours .[8]

    • Extract the RNA using a phenol-chloroform method or a suitable RNA purification kit.

  • Downstream Processing:

    • Treat the purified RNA with DNase to remove any contaminating DNA.

    • Proceed with library preparation and sequencing.

Conclusion and Recommendations

The choice between Psoralen-TEG-azide and formaldehyde is not about which is universally "better," but which is better suited for the specific biological question at hand.

Choose Psoralen-TEG-Azide for:

  • High-resolution mapping of RNA secondary and tertiary structures (RNA-RNA interactions).

  • Experiments where temporal control of crosslinking is crucial.

  • Workflows that benefit from the azide handle for efficient and specific enrichment of crosslinked molecules, such as COMRADES.

Choose Formaldehyde for:

  • Capturing a broad snapshot of RNA-protein and protein-protein interactions within RNP complexes.

  • Investigating the binding sites of proteins that associate indirectly with RNA (RNA-associated factors).

  • Established and well-documented protocols like CLIP-seq and RIP-seq where protein interactions are central to the investigation.

Researchers should carefully consider the trade-offs. Psoralen offers specificity for RNA structure at the cost of potential UV-induced damage during reversal and a bias towards pyrimidine-rich duplexes. Formaldehyde provides a broad view of RNP composition but can cause RNA fragmentation due to harsh reversal conditions and lacks the specificity for direct RNA-RNA contacts. By understanding these fundamental differences and leveraging the appropriate experimental protocols, researchers can effectively probe the dynamic world of RNA interactions within the cell.

References

Unveiling the RNA Interactome: COMRADES Sets a New Standard in In Vivo Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of high-throughput methodologies for determining RNA structures and interactions within their native cellular environment reveals the distinct advantages of Cross-linking of Matched RNAs and Deep Sequencing (COMRADES) over existing techniques like Psoralen (B192213) Analysis of RNA Interactions and Structures (PARIS) and Sequencing of Psoralen Linked and Selected Hybrids (SPLASH). This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of these powerful tools, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for their research needs.

The intricate folding of RNA molecules and their dynamic interactions are fundamental to a vast array of cellular processes, from gene regulation to viral replication. Understanding these complex structures in their native context is paramount for deciphering biological mechanisms and developing novel therapeutic strategies. Several high-throughput methods have emerged to meet this challenge, each employing psoralen-based cross-linking to capture RNA duplexes in vivo. While all three methods—COMRADES, PARIS, and SPLASH—have significantly advanced our understanding of the RNA structurome, COMRADES distinguishes itself through a unique dual-enrichment strategy that enhances sensitivity and specificity, particularly for targeted RNA molecules of interest.

Performance Comparison: COMRADES, PARIS, and SPLASH

A critical evaluation of the available data highlights the key performance differences between these methodologies.

FeatureCOMRADESPARISSPLASH
Primary Advantage High-depth analysis of specific RNA targets and their interactors through dual enrichment.[1]Global, transcriptome-wide mapping of RNA duplexes.[2]High-throughput, non-selective mapping of pairwise RNA interactions.[3]
Enrichment Strategy 1. Target RNA pulldown. 2. Biotin-based pulldown of cross-linked hybrids.[1]2D gel electrophoresis to separate cross-linked from linear RNA.[2]Biotin-based pulldown of cross-linked hybrids using biotinylated psoralen.[4]
Reported Sensitivity High; yields a 4-fold increase in chimeric reads compared to control experiments.[1]High-throughput, capable of identifying thousands of interactions.High sensitivity for global interaction mapping.
Reported Specificity/False Discovery Rate Low level of spurious interactions reported between cytoplasmic and mitochondrial rRNAs.[1]Not explicitly quantified in the provided literature.Low false discovery rate of <4%.[3]
Cross-linking Agent Azide-modified psoralen for subsequent "click" chemistry.[1]4'-aminomethyltrioxsalen (AMT).[2]Biotinylated psoralen.[4]
Throughput High, focused on deep sequencing of a target of interest.High, for global analysis.High, for global analysis.
Key Application In-depth structural analysis of a specific viral or cellular RNA and its interaction partners.[5]Transcriptome-wide survey of RNA secondary structures.[2]Genome-wide discovery of novel RNA-RNA interactions.[3]

The COMRADES Advantage: A Deeper Dive

The primary innovation of COMRADES lies in its two-step enrichment process.[1] This method first isolates the RNA of interest, for example, a viral genome or a specific long non-coding RNA, before proceeding to enrich for the cross-linked duplexes. This targeted approach significantly increases the sequencing depth for the RNA of interest and its interacting partners, allowing for the identification of less abundant and transient interactions that might be missed by global methods like PARIS and SPLASH. The use of an azide-modified psoralen allows for a highly efficient and specific biotinylation of cross-linked fragments via click chemistry, further enhancing the purity of the final library.[1]

In contrast, PARIS relies on a two-dimensional gel electrophoresis to separate cross-linked RNA from the much more abundant linear RNA fragments.[2] While effective for global analysis, this method may not provide the same level of enrichment for a specific, low-abundance RNA target as COMRADES. SPLASH utilizes a biotinylated psoralen for a single-step pulldown of all cross-linked RNAs.[4] This direct approach is powerful for transcriptome-wide discovery but may lack the sensitivity to deeply probe the structural ensemble of a single RNA species.

Experimental Protocols and Workflows

A detailed understanding of the experimental procedures is crucial for appreciating the nuances of each technique and for designing successful experiments.

COMRADES Experimental Workflow

The COMRADES protocol is initiated by treating cells with a cell-permeable, azide-modified psoralen derivative, followed by UV irradiation to cross-link interacting RNA molecules.[1] The RNA of interest is then specifically captured using antisense oligonucleotides. Following fragmentation, the azide (B81097) groups on the cross-linked psoralen are biotinylated via a click chemistry reaction. These biotinylated RNA duplexes are then captured on streptavidin beads, ensuring a second round of enrichment. The purified duplexes are then ligated, the cross-links are reversed, and the resulting chimeric RNAs are prepared for high-throughput sequencing.[1]

COMRADES_Workflow cluster_in_vivo In Vivo cluster_in_vitro In Vitro in_vivo_crosslinking 1. Psoralen-Azide Cross-linking rna_extraction 2. Total RNA Extraction in_vivo_crosslinking->rna_extraction UV target_pulldown 3. Target RNA Pulldown rna_extraction->target_pulldown fragmentation 4. RNA Fragmentation target_pulldown->fragmentation click_chemistry 5. Biotinylation via Click Chemistry fragmentation->click_chemistry streptavidin_capture 6. Streptavidin Capture click_chemistry->streptavidin_capture ligation 7. Proximity Ligation streptavidin_capture->ligation crosslink_reversal 8. Cross-link Reversal ligation->crosslink_reversal library_prep 9. Sequencing Library Prep crosslink_reversal->library_prep sequencing 10. Deep Sequencing library_prep->sequencing

COMRADES Experimental Workflow
PARIS Experimental Workflow

The PARIS method begins with in vivo cross-linking using 4'-aminomethyltrioxsalen (AMT), a cell-permeable psoralen derivative.[2] Total RNA is then extracted and partially digested. The key step in PARIS is the separation of cross-linked RNA from linear RNA fragments using two-dimensional gel electrophoresis. The first dimension is a native gel, and the second is a denaturing gel. Cross-linked molecules migrate slower in the second dimension and can be excised from the gel. These enriched duplexes are then subjected to proximity ligation, cross-link reversal, and library preparation for sequencing.[2][6]

PARIS_Workflow cluster_in_vivo In Vivo cluster_in_vitro In Vitro in_vivo_crosslinking 1. AMT Cross-linking rna_extraction 2. Total RNA Extraction in_vivo_crosslinking->rna_extraction UV fragmentation 3. Partial RNA Digestion rna_extraction->fragmentation gel_electrophoresis 4. 2D Gel Electrophoresis fragmentation->gel_electrophoresis elution 5. Elution of Cross-linked RNA gel_electrophoresis->elution ligation 6. Proximity Ligation elution->ligation crosslink_reversal 7. Cross-link Reversal ligation->crosslink_reversal library_prep 8. Sequencing Library Prep crosslink_reversal->library_prep sequencing 9. Deep Sequencing library_prep->sequencing

PARIS Experimental Workflow
SPLASH Experimental Workflow

SPLASH employs a biotinylated psoralen derivative for in vivo cross-linking.[4] Following RNA extraction and fragmentation, the biotinylated, cross-linked RNA duplexes are directly captured using streptavidin beads. The subsequent enzymatic reactions, including proximity ligation, are performed on the beads. After ligation, the cross-links are reversed, and the chimeric RNAs are eluted and prepared for sequencing.[4]

SPLASH_Workflow cluster_in_vivo In Vivo cluster_in_vitro In Vitro in_vivo_crosslinking 1. Biotin-Psoralen Cross-linking rna_extraction 2. Total RNA Extraction in_vivo_crosslinking->rna_extraction UV fragmentation 3. RNA Fragmentation rna_extraction->fragmentation streptavidin_capture 4. Streptavidin Capture fragmentation->streptavidin_capture on_bead_ligation 5. On-Bead Proximity Ligation streptavidin_capture->on_bead_ligation crosslink_reversal 6. Cross-link Reversal on_bead_ligation->crosslink_reversal elution 7. Elution crosslink_reversal->elution library_prep 8. Sequencing Library Prep elution->library_prep sequencing 9. Deep Sequencing library_prep->sequencing

SPLASH Experimental Workflow

Conclusion

While PARIS and SPLASH are powerful methods for the global analysis of RNA-RNA interactions, COMRADES offers a distinct advantage for researchers focused on obtaining a deep and comprehensive structural understanding of a specific RNA molecule and its interactome. The dual-enrichment strategy of COMRADES provides unparalleled sensitivity for targeted analyses, making it the method of choice for in-depth studies of viral RNA genomes, long non-coding RNAs, and other specific transcripts of interest. The ability to uncover a more complete picture of the structural ensembles and interaction networks of these key regulatory molecules holds immense promise for advancing our understanding of biology and for the development of novel RNA-targeted therapeutics.

References

Orthogonal Validation of RNA-RNA Interactions Identified by COMRADES: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Crosslinking of Matched RNAs and Deep Sequencing (COMRADES) has emerged as a powerful high-throughput method for the global discovery of RNA-RNA interactions in vivo. This guide provides a comparative overview of orthogonal validation techniques crucial for confirming the novel interactions uncovered by COMRADES, supported by experimental data and detailed protocols.

COMRADES provides a genome-wide snapshot of RNA duplexes within their native cellular environment. However, like other high-throughput techniques, it is susceptible to potential biases and artifacts. Therefore, independent, lower-throughput experimental validation of putative interactions is a critical step to ensure the accuracy and reliability of the findings. This guide focuses on established methods for such validation, providing the necessary details for their implementation.

Comparison of Orthogonal Validation Methods

The following table summarizes key characteristics of common orthogonal validation methods suitable for confirming RNA-RNA interactions discovered by COMRADES.

MethodPrincipleThroughputQuantitative?In vitro / In vivoKey AdvantagesLimitations
In Vitro Binding Assays Measures the direct interaction between two purified RNA molecules.LowYesIn vitroConfirms direct binding; allows for determination of binding affinity (Kd).Requires production of pure, correctly folded RNAs; interaction may be influenced by cellular factors absent in vitro.
Electrophoretic Mobility Shift Assay (EMSA) Detects the formation of an RNA-RNA complex by a shift in its migration through a non-denaturing gel.LowSemi-quantitativeIn vitroRelatively simple and widely used; can provide information on binding stoichiometry.Does not provide precise affinity measurements; requires radiolabeling or fluorescent labeling of RNA.
RNase H Cleavage Assay An antisense DNA oligonucleotide directs RNase H to cleave a target RNA only when it is accessible (i.e., not engaged in a duplex).LowYesIn vitro or in celluloProvides evidence of interaction at a specific site; can be adapted for in-cell analysis.Indirect measure of interaction; requires careful design of DNA oligonucleotides.

Experimental Workflows and Signaling Pathways

To visually represent the logic of COMRADES and the subsequent validation steps, the following diagrams are provided.

COMRADES_Workflow cluster_in_vivo In Vivo Steps cluster_biochemical Biochemical Steps cluster_sequencing Sequencing & Analysis cluster_output Output crosslinking 1. In Vivo Psoralen Crosslinking lysis 2. Cell Lysis crosslinking->lysis fragmentation 3. RNA Fragmentation lysis->fragmentation capture1 4. First Affinity Capture (Biotinylated Psoralen) fragmentation->capture1 ligation 5. Proximity Ligation capture1->ligation reversal 6. Crosslink Reversal ligation->reversal capture2 7. Second Affinity Capture reversal->capture2 rt_pcr 8. Reverse Transcription & PCR Amplification capture2->rt_pcr sequencing 9. Deep Sequencing rt_pcr->sequencing analysis 10. Bioinformatic Analysis (Chimeric Read Identification) sequencing->analysis interactions Putative RNA-RNA Interactions analysis->interactions

COMRADES Experimental Workflow.

Orthogonal_Validation_Workflow cluster_validation Orthogonal Validation Methods comrades_output COMRADES-identified Interaction (RNA A - RNA B) invitro_binding In Vitro Binding Assay comrades_output->invitro_binding Test direct interaction emsa EMSA comrades_output->emsa Test complex formation rnase_h RNase H Cleavage Assay comrades_output->rnase_h Test site accessibility validation_decision Validation? invitro_binding->validation_decision emsa->validation_decision rnase_h->validation_decision confirmed Confirmed Interaction validation_decision->confirmed Yes rejected Interaction Not Confirmed validation_decision->rejected No

Logical workflow for orthogonal validation.

Case Study: Validation of Zika Virus and human miR-21 Interaction

A key study utilizing COMRADES identified a novel interaction between the 5' cyclization sequence (CS) of the Zika virus (ZIKV) genome and the human microRNA, miR-21.[1] This interaction was subsequently validated using an in vitro binding assay, providing strong evidence for a direct association.[1]

Quantitative Data from In Vitro Binding Assay
Interacting MoleculesBinding ConditionDissociation Constant (Kd)
ZIKV 5' CS + miR-21Without AGO2 proteinNo significant binding
ZIKV 5' CS + miR-21With purified AGO2 proteinStrong, specific binding
ZIKV 5' CS (mutant) + miR-21With purified AGO2 proteinBinding significantly reduced

This data is a summary based on the findings of Ziv et al., 2018. The original study should be consulted for detailed quantitative values.

Detailed Experimental Protocols

In Vitro Binding Assay for ZIKV 5' CS and miR-21

This protocol is adapted from the supplementary methods of Ziv et al., 2018.

Objective: To quantitatively assess the direct binding of ZIKV 5' CS RNA and human miR-21, and to determine if this interaction is mediated by the Argonaute 2 (AGO2) protein.

Materials:

  • Purified, in vitro transcribed ZIKV 5' CS RNA (wild-type and mutant)

  • Synthetic human miR-21

  • Purified recombinant human AGO2 protein

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM KCl, 1.5 mM MgCl2, 1 mM DTT)

  • Nitrocellulose membrane

  • Filter binding apparatus

  • Scintillation counter and radiolabeled RNA (e.g., 32P-labeled miR-21) or fluorescence-based detection system

Procedure:

  • RNA Labeling: If using radioactivity, end-label the synthetic miR-21 with 32P using T4 polynucleotide kinase. Purify the labeled RNA to remove unincorporated nucleotides.

  • AGO2 Loading: Pre-incubate the purified AGO2 protein with a molar excess of miR-21 in binding buffer for 30 minutes at 37°C to allow for the formation of the AGO2-miR-21 complex.

  • Binding Reactions:

    • Set up a series of binding reactions in separate tubes. Each reaction should contain a constant concentration of labeled miR-21 (or the AGO2-miR-21 complex) and increasing concentrations of the ZIKV 5' CS RNA (or its mutant).

    • Incubate the reactions at room temperature for 30-60 minutes to allow binding to reach equilibrium.

  • Filter Binding:

    • Pre-wet the nitrocellulose membrane in binding buffer.

    • Assemble the filter binding apparatus and apply a vacuum.

    • Load each binding reaction onto a separate well of the apparatus. The protein and any RNA bound to it will be retained on the filter, while free RNA will pass through.

    • Wash each well with a small volume of ice-cold binding buffer to remove non-specifically bound RNA.

  • Quantification:

    • Disassemble the apparatus and allow the membrane to air dry.

    • Quantify the amount of labeled RNA retained on the filter for each reaction using a scintillation counter or a fluorescence imager.

  • Data Analysis:

    • Plot the amount of bound RNA as a function of the concentration of the ZIKV 5' CS RNA.

    • Fit the data to a binding curve (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To qualitatively or semi-quantitatively detect the formation of a complex between two RNA molecules.

Materials:

  • In vitro transcribed and purified RNA molecules of interest

  • 32P-labeled RNA probe

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Non-denaturing polyacrylamide gel

  • Electrophoresis apparatus

  • Phosphorimager or X-ray film

Procedure:

  • RNA Labeling: End-label one of the RNA molecules (the "probe") with 32P.

  • Binding Reactions:

    • In a reaction tube, combine the labeled RNA probe at a constant concentration with increasing concentrations of the unlabeled "target" RNA in binding buffer.

    • Include a negative control with only the labeled probe.

    • Incubate at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the RNA complexes.

  • Visualization:

    • Dry the gel and expose it to a phosphorimager screen or X-ray film.

    • A "shift" in the migration of the labeled probe (a band appearing at a higher molecular weight) indicates the formation of an RNA-RNA complex. The intensity of the shifted band should increase with increasing concentrations of the target RNA.

RNase H Cleavage Assay

Objective: To determine if a specific region of an RNA molecule is engaged in a duplex, making it inaccessible to RNase H cleavage directed by a complementary DNA oligonucleotide.

Materials:

  • Target RNA molecule

  • A set of short DNA oligonucleotides complementary to different regions of the target RNA

  • RNase H enzyme and reaction buffer

  • Denaturing polyacrylamide gel

  • RNA labeling reagents (e.g., 32P)

  • Electrophoresis and imaging equipment

Procedure:

  • RNA Labeling: End-label the target RNA with 32P.

  • Interaction Formation: Incubate the labeled target RNA with its putative interacting partner RNA under conditions that favor their interaction.

  • RNase H Digestion:

    • To the RNA-RNA interaction mixture, add a specific DNA oligonucleotide and RNase H enzyme.

    • As a control, set up a reaction with the labeled target RNA alone, the DNA oligonucleotide, and RNase H.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Analysis:

    • Stop the reactions and analyze the RNA fragments on a denaturing polyacrylamide gel.

    • In the control reaction, the target RNA should be cleaved at the site of DNA oligonucleotide binding.

    • If the target RNA is interacting with another RNA at the site targeted by the DNA oligonucleotide, this region will be protected from RNase H cleavage, and the cleavage product will be absent or significantly reduced.

By employing these orthogonal validation methods, researchers can confidently confirm the novel RNA-RNA interactions discovered through high-throughput techniques like COMRADES, paving the way for a deeper understanding of the regulatory roles of RNA in health and disease.

References

A Comparative Guide to In Vivo RNA Structure Probing Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this guide provides an objective comparison of leading in vivo RNA structure probing techniques. We delve into the methodologies, data outputs, and inherent strengths and limitations of each approach to inform your experimental design.

The three-dimensional structure of RNA is intrinsically linked to its function, regulating everything from gene expression to catalytic activity.[1] Understanding RNA structure within its native cellular environment is therefore paramount for deciphering biological mechanisms and developing targeted therapeutics. In vivo probing techniques offer a powerful lens to view these structures as they exist and function inside living cells.[2]

This guide focuses on prevalent chemical probing methods that are coupled with high-throughput sequencing. These techniques utilize small, cell-permeable chemicals to modify structurally accessible nucleotides. The locations of these modifications are then identified by next-generation sequencing, providing a footprint of the RNA's structural landscape at single-nucleotide resolution.[3][4]

Key In Vivo RNA Structure Probing Techniques

Several techniques have been developed to probe RNA structure in vivo, each with distinct advantages and applications. The primary methods discussed here are:

  • DMS-MaP-seq (Dimethyl Sulfate (B86663) Mutational Profiling with Sequencing): Utilizes dimethyl sulfate (DMS) to methylate the Watson-Crick face of unpaired adenine (B156593) and cytosine bases.[1][5]

  • SHAPE-MaP (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling): Employs reagents that acylate the 2'-hydroxyl group of the ribose backbone in flexible regions of the RNA.[6][7]

  • PARS (Parallel Analysis of RNA Structure): Uses enzymes—RNase V1 (cleaves double-stranded RNA) and S1 nuclease (cleaves single-stranded RNA)—to deduce RNA structure. While powerful, its in vivo application is limited as the enzymes are not cell-permeable.[10][11]

Quantitative Comparison of Techniques

The selection of an appropriate in vivo RNA structure probing technique depends on the specific research question, the RNA of interest, and the experimental system. The following table summarizes the key quantitative and qualitative features of the leading methods.

FeatureDMS-MaP-seqSHAPE-MaPicSHAPEPARS
Probe Type Chemical (DMS)Chemical (e.g., 1M7, NAI)Chemical (NAI-N3)Enzymatic (RNase V1, S1)
Target Nucleotides Unpaired A and CAll 4 nucleotides (reports on backbone flexibility)All 4 nucleotides (reports on backbone flexibility)All 4 nucleotides
Cell Permeability HighHighHighLow (not suitable for in vivo)
Resolution Single nucleotideSingle nucleotideSingle nucleotideSingle nucleotide
Readout RT mutationsRT mutationsRT stops or mutationsRT stops
Signal-to-Noise HighModerate to HighHigh (due to enrichment)Variable
Bias/Artifacts Can be influenced by protein binding.[3]Can be influenced by protein binding and RNA modifications.Can be influenced by protein binding and RNA modifications.Enzyme accessibility can be biased; potential for over-digestion.[11]
Primary Application Secondary structure of A and C bases.Secondary and tertiary structure information.Secondary and tertiary structure, RBP footprints.[12]In vitro secondary structure.

Experimental Workflow and Methodologies

The general workflow for chemical probing-based in vivo RNA structure analysis involves several key steps, from cell treatment to data analysis.

G cluster_in_vivo In Vivo Steps cluster_library_prep Library Preparation cluster_analysis Data Analysis A 1. Cell Culture and Treatment with Probing Reagent (e.g., DMS, NAI) B 2. Quenching of Reaction A->B C 3. Total RNA Extraction B->C D 4. Reverse Transcription (RT) (Introduces mutations or stops) C->D E 5. Library Construction (e.g., ligation of adapters) D->E F 6. PCR Amplification E->F G 7. High-Throughput Sequencing F->G H 8. Data Processing and Alignment G->H I 9. Calculation of Reactivity Scores H->I J 10. RNA Structure Modeling I->J

Generalized workflow for in vivo RNA structure probing.
Detailed Experimental Protocols

DMS-MaP-seq Protocol Summary:

  • Cell Treatment: Log-phase cells are treated with DMS in a fume hood.[13] DMS is highly toxic and requires appropriate safety precautions.[13][14]

  • Quenching: The DMS reaction is quenched, typically with β-mercaptoethanol.

  • RNA Extraction: Total RNA is isolated from the treated cells.

  • Reverse Transcription: A reverse transcriptase that reads through DMS-modified bases, introducing mutations (primarily G to A for modified C, and T to C for modified A), is used to generate cDNA.[5]

  • Library Preparation and Sequencing: The resulting cDNA is used to prepare a sequencing library. Both targeted (for specific RNAs) and genome-wide approaches are possible.[14][15]

  • Data Analysis: Sequencing reads are aligned to the reference transcriptome, and mutation rates at each position are calculated to determine DMS reactivity.

SHAPE-MaP and icSHAPE Protocol Summary:

  • RNA Extraction: Total RNA is extracted.

  • Reverse Transcription: A key step in SHAPE-MaP involves using a reverse transcriptase under conditions (often with Mn2+) that cause it to misincorporate nucleotides at the site of the 2'-O-adduct, creating mutations in the cDNA.[16]

  • Library Preparation and Sequencing: Libraries are prepared from the cDNA and sequenced.[16]

  • Data Analysis: Mutation rates are calculated and normalized to generate SHAPE reactivity profiles, which reflect the flexibility of each nucleotide.

Signaling Pathways and Logical Relationships

The interpretation of in vivo structure probing data often involves considering the cellular context, such as the presence of RNA-binding proteins (RBPs) that can influence RNA structure.

G cluster_rna RNA State in the Cell cluster_probing Chemical Probing unbound Unbound RNA (Intrinsic Structure) unbound_probe High Reactivity (Flexible/Unpaired) unbound->unbound_probe Modification bound RBP-Bound RNA bound_probe Low Reactivity (Structured/Protected) bound->bound_probe Protection node_a High Mutation Rate (e.g., SHAPE-MaP) unbound_probe->node_a node_b Low Mutation Rate bound_probe->node_b

Interpreting reactivity data in the context of RBP binding.

A decrease in reactivity at a specific site in an in vivo experiment compared to an in vitro experiment can indicate that the site is protected by an RBP or involved in a tertiary interaction.[17][18]

Concluding Remarks

The choice of an in vivo RNA structure probing technique is a critical decision in experimental design. DMS-MaP-seq provides precise information on the pairing status of adenines and cytosines. SHAPE-based methods, including SHAPE-MaP and icSHAPE, offer a broader view of RNA backbone flexibility for all four nucleotides. icSHAPE further enhances this by providing a cleaner signal through the enrichment of modified RNAs.[8] While enzymatic methods like PARS are highly informative for in vitro studies, their application in living cells is constrained by the cell impermeability of the enzymatic probes.[11] By carefully considering the principles and protocols outlined in this guide, researchers can select the most appropriate method to illuminate the intricate world of in vivo RNA structures.

References

Navigating the Labyrinth of RNA Structure: A Comparative Guide to Psoralen-TEG-Azide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of RNA biology, the ability to capture and analyze RNA structure and interactions within a cellular context is paramount. Psoralen-triethylene glycol azide (B81097) (Ps-TEG-azide) has emerged as a valuable tool for these investigations. However, like any technique, it possesses inherent limitations. This guide provides an objective comparison of Ps-TEG-azide with alternative methodologies, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific research questions.

Psoralen-based compounds, including Ps-TEG-azide, are photoreactive molecules that intercalate into double-stranded regions of nucleic acids.[1][2][3] Upon exposure to long-wavelength ultraviolet (UVA) light (365 nm), they form covalent crosslinks between pyrimidine (B1678525) bases (uracil and cytosine) on opposing strands.[1][2] The inclusion of a triethylene glycol azide linker in Ps-TEG-azide provides a crucial advantage: the azide group allows for a "click" reaction with biotin, facilitating the enrichment and purification of crosslinked RNA molecules.[1][4] This feature is central to techniques like COMRADES (Crosslinking Of Matched RNAs And Deep Sequencing), which has been instrumental in mapping the architecture of viral genomes like Zika and SARS-CoV-2 within host cells.[4][5]

Despite its utility, Ps-TEG-azide is not without its drawbacks. Understanding these limitations is crucial for accurate data interpretation and for considering alternative approaches that may offer advantages in specific contexts.

The Constraints of Psoralen-TEG-Azide

The primary limitations of Ps-TEG-azide in RNA research can be categorized as follows:

  • Nucleotide Bias: Psoralens preferentially intercalate and crosslink at sites of opposing pyrimidine bases (U-U, U-C, C-C).[1][2] This inherent bias means that RNA duplexes rich in guanine (B1146940) and adenine (B156593) may be underrepresented or missed entirely, providing an incomplete picture of the RNA structurome.

  • UV-Induced RNA Damage: The use of UV light for both crosslinking and reversal (at a shorter wavelength, 254 nm) can cause significant damage to RNA molecules, including strand breaks and other photolesions.[1][6][7] This damage can interfere with downstream enzymatic steps like reverse transcription and ligation, leading to loss of information. To mitigate this, quenching agents like acridine (B1665455) orange have been used to protect RNA from photodamage.[1][6][7]

  • Low Crosslinking Efficiency: The efficiency of psoralen (B192213) crosslinking can be quite low, with typical yields often below 10% and rarely exceeding 50%.[8] This inefficiency can be exacerbated by the limited solubility of some psoralen derivatives, although modifications like the addition of a primary amine in amotosalen (B1665471) have been shown to improve solubility and in vivo crosslinking efficiency.[2]

  • Formation of Monoadducts: Besides the desired inter-strand crosslinks, psoralens can also form monoadducts, where the molecule reacts with only one strand of RNA. These monoadducts can complicate data analysis and reduce the yield of true crosslinked products.[6][9]

  • Reversibility Challenges: While the reversal of psoralen crosslinks with short-wavelength UV light is a key feature of the methodology, it is often inefficient and can cause further RNA damage.[10]

A Comparative Look at Alternative Methodologies

To address the limitations of psoralen-based approaches, several alternative methods for probing RNA structure have been developed. These techniques offer different chemistries, target specific nucleotide features, and, in some cases, provide improved efficiency and reduced bias.

FeaturePsoralen-TEG-Azide (e.g., in COMRADES)Bifunctional Acylating Reagents (e.g., in SHARC)BINARI (Bis-nicotinic azide reversible interaction)
Mechanism Photoreactive intercalation and [2+2] cycloadditionAcylation of 2'-hydroxyl groupsAcylation of 2'-hydroxyl groups
Nucleotide Bias Strong preference for pyrimidines (U, C)Reacts with the 2'-OH of all four nucleotides, mitigating biasMinimal sequence bias
Activation UVA light (365 nm)Chemical activation (e.g., CDI)Chemical activation
Crosslinking Efficiency Generally low (<10-50%)High (up to 97% reported for some reagents)High (up to 84% reported)
Reversibility UV light (254 nm), often inefficient and damagingMild alkaline conditions (e.g., borate (B1201080) buffer), efficient and non-damagingPhosphine-mediated reduction, efficient
RNA Damage High potential for UV-induced damageMinimal, avoids UV lightMinimal, avoids UV light
Key Advantage Well-established, azide handle for enrichmentOvercomes nucleotide bias, high efficiency, gentle reversalHigh efficiency, reversible crosslinks
Key Disadvantage Nucleotide bias, UV damage, low efficiencyCan favor flexible RNA regions, potential for mono-acylationRequires complex synthesis of the crosslinking reagent

Table 1: Comparison of Psoralen-TEG-Azide with Alternative RNA Crosslinking Methods.

In-Depth Look at Alternatives

Bifunctional Acylating Reagents (SHARC)

The Spatial 2′-Hydroxyl Acylation Reversible Crosslinking (SHARC) method utilizes bifunctional acylating reagents that target the 2'-hydroxyl group present on every ribonucleotide.[10] This fundamental difference in mechanism overcomes the primary limitation of psoralen's pyrimidine bias. The crosslinks are formed through chemical activation and can be efficiently reversed under mild alkaline conditions, which preserves the integrity of the RNA.[2] This approach has been shown to achieve significantly higher crosslinking efficiencies compared to psoralen-based methods.[2]

BINARI (Bis-nicotinic azide reversible interaction)

The BINARI method also employs a bifunctional reagent that acylates the 2'-hydroxyl groups of RNA.[10] A key feature of BINARI is the incorporation of azide groups that act as triggers for reversible crosslinking. The crosslinks can be efficiently reversed through a phosphine-mediated reduction, offering a clean and specific release of the interacting RNA strands.[8] While this method demonstrates high crosslinking and reversal efficiencies, the synthesis of the BINARI reagent is complex.[10]

Experimental Workflows and Methodologies

To provide a practical understanding, the following sections detail the general experimental workflows for Ps-TEG-azide-based methods and a key alternative.

Psoralen-TEG-Azide Crosslinking Workflow (COMRADES)

COMRADES_Workflow cluster_in_vivo In Vivo Steps cluster_enrichment Enrichment & Ligation cluster_sequencing Analysis cell_treatment 1. Cell Treatment with Psoralen-TEG-Azide uv_crosslinking 2. UVA Irradiation (365 nm) cell_treatment->uv_crosslinking cell_lysis 3. Cell Lysis and RNA Extraction uv_crosslinking->cell_lysis fragmentation 4. RNA Fragmentation cell_lysis->fragmentation click_biotin 5. Click Chemistry (Biotinylation) fragmentation->click_biotin streptavidin_pulldown 6. Streptavidin Pulldown click_biotin->streptavidin_pulldown ligation 7. Proximity Ligation streptavidin_pulldown->ligation reversal 8. Crosslink Reversal (UV 254 nm) ligation->reversal rt_pcr 9. Reverse Transcription & PCR reversal->rt_pcr sequencing 10. High-Throughput Sequencing rt_pcr->sequencing analysis 11. Bioinformatic Analysis sequencing->analysis

Caption: Workflow for COMRADES, a Ps-TEG-azide-based method.

Detailed Protocol for Psoralen Crosslinking in Live Cells (Adapted from COMRADES): [5]

  • Cell Culture and Treatment: Culture cells to the desired confluency. Incubate the cells with Psoralen-TEG-azide (e.g., 0.4 mg/ml in OptiMEM) for 20 minutes.

  • UV Crosslinking: Place the cells on ice and irradiate with 365 nm UV light for 10 minutes using a UV crosslinker.

  • RNA Extraction: Lyse the cells and purify the total RNA using a standard RNA extraction protocol (e.g., TRIzol or a column-based kit).

  • RNA Fragmentation: Fragment the purified RNA to the desired size range (e.g., ~100 nucleotides) using RNase III.

  • Biotinylation via Click Chemistry: Perform a copper-free click reaction by incubating the fragmented RNA with a biotin-alkyne derivative (e.g., DIBO-alkyne-biotin) at 37°C for 90 minutes.

  • Enrichment of Crosslinked RNA: Capture the biotinylated RNA using streptavidin-coated magnetic beads.

  • Proximity Ligation: Ligate the ends of the captured, crosslinked RNA fragments using T4 RNA ligase 1.

  • Crosslink Reversal: Elute the RNA from the beads and reverse the psoralen crosslinks by irradiating with 254 nm UV light.

  • Library Preparation and Sequencing: Prepare a sequencing library from the ligated RNA fragments and perform high-throughput sequencing.

SHARC Workflow using Bifunctional Acylating Reagents

SHARC_Workflow cluster_in_vivo_sharc In Vivo/In Vitro Steps cluster_processing_sharc Processing & Ligation cluster_analysis_sharc Analysis cell_permeabilization 1. Cell Permeabilization (or in vitro reaction) crosslinker_addition 2. Addition of Acylating Reagent & Activator cell_permeabilization->crosslinker_addition crosslinking_reaction 3. Crosslinking Reaction crosslinker_addition->crosslinking_reaction rna_extraction_sharc 4. RNA Extraction crosslinking_reaction->rna_extraction_sharc fragmentation_sharc 5. RNA Fragmentation rna_extraction_sharc->fragmentation_sharc exonuclease_trimming 6. Exonuclease Trimming fragmentation_sharc->exonuclease_trimming ligation_sharc 7. Proximity Ligation exonuclease_trimming->ligation_sharc reversal_sharc 8. Crosslink Reversal (Mild Alkaline Buffer) ligation_sharc->reversal_sharc rt_pcr_sharc 9. Reverse Transcription & PCR reversal_sharc->rt_pcr_sharc sequencing_sharc 10. High-Throughput Sequencing rt_pcr_sharc->sequencing_sharc analysis_sharc 11. Bioinformatic Analysis sequencing_sharc->analysis_sharc

Caption: Workflow for SHARC, an alternative to psoralen-based methods.

General Protocol for 2'-Hydroxyl Acylation Crosslinking (Adapted from SHARC principles): [2][10]

  • RNA Preparation: Isolate total RNA or prepare in vitro transcribed RNA.

  • Crosslinking Reaction: In a suitable buffer, add the bifunctional acylating reagent (e.g., activated with CDI) to the RNA solution and incubate to allow for crosslinking.

  • RNA Purification: Purify the crosslinked RNA to remove excess reagents.

  • RNA Fragmentation and Trimming: Fragment the RNA and trim the ends using exonucleases to map the crosslink site with high precision.

  • Proximity Ligation: Ligate the trimmed ends of the crosslinked fragments.

  • Crosslink Reversal: Reverse the crosslinks by incubating the RNA in a mild alkaline buffer (e.g., 100 mM borate buffer, pH 10.0) at 37°C for 2 hours.

  • Library Preparation and Sequencing: Prepare a sequencing library and perform high-throughput sequencing.

Logical Comparison of Methodologies

Logical_Comparison cluster_psoralen Psoralen-TEG-Azide cluster_alternatives Alternatives psoralen Psoralen-TEG-Azide psoralen_adv Advantages: - Azide handle for enrichment - Well-established psoralen->psoralen_adv offers psoralen_lim Limitations: - Pyrimidine bias - UV-induced damage - Low efficiency psoralen->psoralen_lim has acylators Bifunctional Acylators (SHARC) psoralen_lim->acylators addressed by binari BINARI psoralen_lim->binari addressed by acylators_adv Advantages: - No nucleotide bias - High efficiency - Gentle reversal acylators->acylators_adv offer acylators_lim Limitations: - Favors flexible regions acylators->acylators_lim has binari_adv Advantages: - High efficiency - Reversible binari->binari_adv offers binari_lim Limitations: - Complex reagent synthesis binari->binari_lim has

Caption: Logical comparison of Ps-TEG-azide and its alternatives.

Conclusion

Psoralen-TEG-azide remains a powerful tool for RNA structural analysis, particularly for its ability to capture RNA-RNA interactions in vivo and the convenience of the azide handle for downstream applications. However, researchers must be cognizant of its inherent limitations, including pyrimidine bias, the potential for UV-induced RNA damage, and relatively low crosslinking efficiency.

For studies requiring a more comprehensive and unbiased view of the RNA structurome, alternative methods like SHARC, which employs bifunctional acylating reagents, offer significant advantages. The ability to target all four nucleotides, coupled with higher crosslinking efficiency and gentler reversal conditions, provides a more accurate and complete picture of RNA interactions. The choice of methodology will ultimately depend on the specific biological question, the nature of the RNA of interest, and the experimental resources available. By carefully considering the strengths and weaknesses of each approach, researchers can navigate the complexities of RNA structure and function with greater precision and confidence.

References

Unveiling RNA's Functional Architecture: A Guide to Validating COMRADES-Identified Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate three-dimensional structures of RNA is paramount to deciphering their roles in cellular processes and disease. The COMRADES (Crosslinking of Matched RNAs and Deep Sequencing) method has emerged as a powerful tool for capturing in vivo RNA structures and interactions, revealing a dynamic landscape of multiple coexisting conformations.[1][2] However, the journey from structure identification to functional understanding requires rigorous experimental validation. This guide provides a comparative overview of key experimental techniques used to functionally validate RNA structures identified by COMRADES, complete with quantitative data, detailed protocols, and visual workflows to aid in experimental design and interpretation.

Introduction to COMRADES and the Imperative of Functional Validation

COMRADES is a proximity ligation-based sequencing method that captures both intra- and inter-molecular RNA interactions within living cells.[2] By crosslinking nearby RNA segments, ligating them into a single chimeric molecule, and then sequencing these chimeras, COMRADES provides a snapshot of the RNA structurome.[3] A key advantage of this technique is its ability to identify alternative RNA conformations and long-range interactions that are often missed by other methods.[3]

However, the output of a COMRADES experiment is a set of predicted base-pairing interactions. To confirm that these predicted structures are not merely transient or non-functional conformations, and to understand their biological significance, further experimental validation is essential. Functional validation aims to answer critical questions: Does the identified RNA structure exist in a biologically relevant context? Does this structure influence gene expression, protein binding, or other cellular processes? Answering these questions is crucial for translating structural information into actionable insights for therapeutic development and a deeper understanding of RNA biology.

Comparative Analysis of Functional Validation Techniques

A variety of experimental techniques, both in vitro and in vivo, can be employed to validate and functionally characterize RNA structures identified by COMRADES. These methods can be broadly categorized into chemical probing, enzymatic probing, and functional assays.

Data Presentation: A Comparative Overview of Validation Methods
Validation MethodPrincipleResolutionThroughputIn Vivo/In VitroKey AdvantagesKey Limitations
SHAPE-MaP Acylates the 2'-hydroxyl group of flexible nucleotides, which is detected as mutations during reverse transcription.[4]Single nucleotideHighBothProbes all four nucleotides; quantitative; applicable in living cells.Reagent accessibility can be an issue; can be influenced by protein binding.[5][6]
DMS-MaPseq Methylates unpaired adenine (B156593) and cytosine bases, leading to mutations during reverse transcription.[7]Single nucleotideHighBothCell-permeable; provides information on Watson-Crick faces of A and C.[8]Limited to A and C nucleotides; DMS is toxic.
Enzymatic Probing (e.g., RNase V1, S1, T1) Nucleases cleave RNA at specific structural features (e.g., double-stranded or single-stranded regions).[9]Nucleotide to regionalLow to mediumPrimarily in vitroProvides direct evidence of double-stranded (RNase V1) or single-stranded (S1, T1) regions.Enzymes may have difficulty accessing cellular RNAs in vivo; steric hindrance can be an issue.[8]
In Vitro Transcription Termination Assay Assesses the ability of an RNA structure to cause premature transcription termination.[10]FunctionalLow to mediumIn vitroDirectly tests the function of terminator hairpins.Does not provide nucleotide-resolution structural data; requires a defined transcriptional system.
Dual-Luciferase Reporter Assay Measures the effect of an RNA element (e.g., in a UTR) on the translation of a downstream reporter gene.[4]FunctionalHighIn vivo (cell culture)Highly sensitive and quantitative measure of regulatory activity.Indirect measure of structure; requires cloning into reporter vectors.

Experimental Protocols

Chemical Probing: SHAPE-MaP (in vivo)

Selective 2'-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) provides single-nucleotide resolution information about RNA flexibility in living cells.

1. Cell Treatment:

  • Culture cells to the desired density.

  • Treat cells with a SHAPE reagent (e.g., 1M7 or NAI) at an optimized concentration and incubation time. A typical starting point is 100 µM for 15 minutes.[5]

  • Include a mock-treated (DMSO) control.

2. RNA Extraction:

  • Lyse the cells and extract total RNA using a standard protocol (e.g., TRIzol).

3. Reverse Transcription with Mutational Profiling:

  • Set up reverse transcription reactions using a thermostable group II intron reverse transcriptase (TGIRT) or a similar enzyme that reads through adducted nucleotides and introduces mutations.

  • Use gene-specific primers or random primers for transcriptome-wide analysis.

  • Perform two parallel reactions for each sample: a "+" SHAPE reagent reaction and a "-" SHAPE reagent control.

4. Library Preparation and Sequencing:

  • Prepare sequencing libraries from the resulting cDNA.

  • Perform high-throughput sequencing.

5. Data Analysis:

  • Align sequencing reads to the reference transcriptome.

  • Calculate mutation rates at each nucleotide position.

  • Normalize the mutation rates of the SHAPE-treated sample against the mock-treated control to obtain SHAPE reactivity scores.

  • Use the reactivity scores as constraints in RNA secondary structure prediction software (e.g., RNAstructure).

Enzymatic Probing: RNase V1 Footprinting (in vitro)

RNase V1 cleaves double-stranded or stacked regions of RNA, providing direct evidence for helical structures.

1. RNA Preparation:

  • Synthesize the RNA of interest via in vitro transcription.

  • 5'-end label the RNA with 32P-ATP using T4 polynucleotide kinase.

  • Purify the labeled RNA by denaturing polyacrylamide gel electrophoresis (PAGE).

2. RNA Folding:

  • Resuspend the purified RNA in a folding buffer (e.g., containing Tris-HCl, KCl, and MgCl2).

  • Heat the RNA to 90°C for 2 minutes and then cool slowly to room temperature to allow proper folding.

3. RNase V1 Digestion:

  • Aliquot the folded RNA into separate tubes.

  • Add varying concentrations of RNase V1 to each tube. Include a no-enzyme control.

  • Incubate at room temperature for a defined period (e.g., 10-15 minutes). The goal is to achieve, on average, no more than one cut per molecule.[9]

4. Reaction Quenching and RNA Recovery:

  • Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and proteinase K.

  • Recover the RNA fragments by phenol-chloroform extraction and ethanol (B145695) precipitation.

5. Gel Electrophoresis and Analysis:

  • Resuspend the RNA fragments in a formamide-containing loading buffer.

  • Separate the fragments on a denaturing polyacrylamide sequencing gel.

  • Visualize the cleavage products by autoradiography. The resulting ladder will show bands corresponding to the sites of RNase V1 cleavage.

Functional Assay: Dual-Luciferase Reporter Assay

This assay is used to determine the effect of an RNA structure, typically within an untranslated region (UTR), on gene expression.

1. Plasmid Construction:

  • Clone the 3' UTR containing the COMRADES-identified RNA structure downstream of a firefly luciferase reporter gene in a suitable vector (e.g., pmirGLO).

  • As a control, create a mutant version of the plasmid where the RNA structure is disrupted by introducing mutations that change the sequence but maintain the coding potential if applicable.

  • The vector should also contain a constitutively expressed Renilla luciferase gene to serve as an internal control for transfection efficiency and cell viability.[11]

2. Cell Transfection:

  • Co-transfect the reporter plasmid (either wild-type or mutant) into the chosen cell line.

3. Cell Lysis and Luciferase Activity Measurement:

  • After 24-48 hours of incubation, lyse the cells using a passive lysis buffer.

  • Measure the firefly luciferase activity in the cell lysate using a luminometer.

  • Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase signal and simultaneously measure the Renilla luciferase activity.[12]

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Compare the normalized luciferase activity of the wild-type construct to the mutant construct. A significant difference in luciferase activity indicates that the RNA structure plays a role in regulating gene expression.

Mandatory Visualization

COMRADES Experimental Workflow

The following diagram illustrates the general workflow of the COMRADES experiment, from in-cell crosslinking to the identification of RNA-RNA interactions.

COMRADES_Workflow cluster_cell In Vivo cluster_lab In Vitro cluster_analysis Computational Analysis cell 1. Cell Culture crosslink 2. Psoralen (B192213) Crosslinking cell->crosslink Permeable psoralen derivative lysis 3. Cell Lysis crosslink->lysis fragment 4. RNA Fragmentation lysis->fragment ligation 5. Proximity Ligation fragment->ligation Forms chimeric RNA rev_crosslink 6. Reverse Crosslinking ligation->rev_crosslink rt_pcr 7. RT-PCR rev_crosslink->rt_pcr sequencing 8. High-Throughput Sequencing rt_pcr->sequencing alignment 9. Read Alignment sequencing->alignment chimeras 10. Chimeric Read Identification alignment->chimeras structure 11. RNA Structure Modeling chimeras->structure

COMRADES experimental and computational workflow.
Zika Virus RNA Structure and Host Interaction

COMRADES has been instrumental in elucidating the in-cell structure of the Zika virus (ZIKV) RNA genome.[2] The ZIKV RNA genome contains highly structured untranslated regions (UTRs) that are critical for viral replication and translation. The 5' UTR contains a stem-loop structure (SLA) that acts as a promoter for the viral RNA-dependent RNA polymerase (RdRP), NS5.[13] The interplay between the viral RNA structure and host factors is a key aspect of the viral life cycle.

The following diagram illustrates a simplified model of how the ZIKV 5' UTR structure can influence viral replication and potentially interact with host cell machinery.

ZIKV_Signaling cluster_virus Zika Virus cluster_host Host Cell zikv_rna ZIKV Genomic RNA sla 5' UTR Stem-Loop A (SLA) zikv_rna->sla contains replication Viral RNA Replication zikv_rna->replication template for immune_response Innate Immune Response zikv_rna->immune_response triggers ns5 NS5 (Viral RdRP) sla->ns5 recruits host_factor Host Factors (e.g., RNA-binding proteins) sla->host_factor may interact with ns5->replication catalyzes replication->zikv_rna produces more host_factor->replication modulates host_factor->immune_response can influence

References

A Comparative Guide to RNA Interactome Mapping: Unveiling the Accuracy of COMRADES

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of RNA interactome mapping, selecting the most accurate and appropriate methodology is paramount. This guide provides a comprehensive comparison of Cross-linking of Matched RNAs and Deep Sequencing (COMRADES) with other leading techniques, namely Ligation of Interacting RNA followed by high-throughput sequencing (LIGR-Seq), Psoralen (B192213) Analysis of RNA Interactions and Structures (PARIS), and Sequencing of Psoralen cross-linked, Ligated, and Selected Hybrids (SPLASH). We delve into their experimental protocols, present available quantitative data on their performance, and offer visualizations to clarify their intricate workflows.

The study of RNA-RNA interactions is crucial for understanding the intricate regulatory networks that govern cellular processes. These interactions play vital roles in gene expression, splicing, and translation, and their dysregulation is implicated in numerous diseases. Consequently, a variety of techniques have been developed to map these interactions on a global scale. This guide focuses on assessing the accuracy of COMRADES in this context, providing a comparative overview to aid in experimental design and data interpretation.

Performance Comparison: A Look at the Numbers

A direct, comprehensive benchmark evaluating the accuracy of all four methods (COMRADES, LIGR-Seq, PARIS, and SPLASH) with standardized metrics across the same biological system remains a gap in the current literature. However, individual studies and reviews provide valuable insights into their performance. The available quantitative data is summarized below. It is important to note that these metrics are not directly comparable due to variations in experimental conditions, cell types, and data analysis pipelines.

MethodKey Quantitative MetricsSource
COMRADES Interactions were defined at a false discovery rate (FDR) threshold of 5%. The method demonstrated high sensitivity in reporting on the known ribosomal RNA structure, with spurious interactions occurring at a very low level.[1]
SPLASH Reports a low false discovery rate of less than 4%.[2]
PARIS Can achieve approximately a 55% true positive rate at a 20% false positive rate for human 18S rRNA.[3]
LIGR-Seq The developers incorporated parallel experiments that omit the ligation step to control for the specificity of the assay. Specific quantitative accuracy metrics were not detailed in the initial search results.[4][5]

Delving into the Methodologies: Experimental Protocols

The accuracy of RNA interactome mapping is intrinsically linked to the intricacies of the experimental procedure. Below are detailed summaries of the key steps involved in COMRADES, LIGR-Seq, PARIS, and SPLASH.

COMRADES: A Dual-Enrichment Strategy

COMRADES employs a psoralen-based crosslinking strategy coupled with a dual-enrichment process to enhance the detection of RNA-RNA interactions.

  • In Vivo Crosslinking: Cells are treated with a cell-permeable, azide-modified psoralen derivative. Psoralen intercalates into RNA duplexes and, upon UV irradiation, forms covalent crosslinks between interacting RNA strands.

  • Cell Lysis and RNA Extraction: Cells are lysed, and total RNA is extracted.

  • First Enrichment (Optional): If focusing on a specific RNA, an initial affinity purification can be performed.

  • RNA Fragmentation: The extracted RNA is fragmented into smaller pieces.

  • Biotinylation of Crosslinked Hybrids: A biotin (B1667282) moiety is attached to the azide (B81097) group on the psoralen via a click chemistry reaction.

  • Second Enrichment: Biotinylated RNA hybrids are captured using streptavidin beads.

  • Proximity Ligation: The ends of the crosslinked RNA fragments are ligated together to form a single chimeric RNA molecule.

  • Crosslink Reversal: The psoralen crosslinks are reversed by UV irradiation at a different wavelength.

  • Reverse Transcription and Library Preparation: The chimeric RNAs are reverse transcribed into cDNA, and sequencing libraries are prepared.

  • High-Throughput Sequencing and Data Analysis: The libraries are sequenced, and the resulting chimeric reads are mapped to the transcriptome to identify interacting RNA molecules.

LIGR-Seq: Ligation of Interacting RNA

LIGR-Seq is another psoralen-based method that focuses on the direct ligation of interacting RNA molecules.

  • In Vivo Crosslinking: Cells are treated with a psoralen compound and exposed to UV light to crosslink interacting RNAs.

  • RNA Isolation and Fragmentation: Total RNA is extracted and fragmented.

  • Proximity Ligation: Interacting RNA fragments are ligated together to create chimeric RNA molecules.

  • Crosslink Reversal: The psoralen crosslinks are reversed.

  • Library Preparation and Sequencing: Sequencing libraries are constructed from the chimeric RNAs and subjected to high-throughput sequencing.

  • Bioinformatic Analysis: Chimeric reads are identified and mapped to identify RNA-RNA interactions.

PARIS: Psoralen Analysis of RNA Interactions and Structures

PARIS is designed to capture RNA duplexes with high resolution and employs a 2D gel electrophoresis step for enrichment.[4]

  • In Vivo Crosslinking: Cells are treated with the psoralen derivative 4’-aminomethyltrioxsalen (AMT) and irradiated with UV light.[4]

  • RNA Extraction and Fragmentation: Total RNA is isolated and partially digested.[4]

  • 2D Gel Electrophoresis: The fragmented RNA is separated by two-dimensional gel electrophoresis to enrich for crosslinked RNA duplexes.[4]

  • Proximity Ligation: The ends of the interacting RNA fragments are ligated.[4]

  • Crosslink Reversal: The crosslinks are reversed with short-wavelength UV light.

  • Library Preparation and Sequencing: The resulting chimeric RNAs are converted to a cDNA library for high-throughput sequencing.[4]

  • Data Analysis: Sequencing reads are analyzed to identify the interacting RNA partners.

SPLASH: Sequencing of Psoralen-crosslinked, Ligated, and Selected Hybrids

SPLASH utilizes a biotinylated psoralen for the enrichment of crosslinked RNA hybrids.[3]

  • In Vivo Crosslinking: Cells are treated with a biotinylated psoralen derivative and exposed to UV light.[3]

  • RNA Extraction and Fragmentation: Total RNA is extracted and fragmented.[3]

  • Affinity Purification: The biotin-labeled crosslinked RNA hybrids are enriched using streptavidin beads.[3]

  • Proximity Ligation: The ends of the captured RNA fragments are ligated together.

  • Crosslink Reversal: The crosslinks are reversed.

  • Library Preparation and Sequencing: The ligated RNAs are used to generate a cDNA library for deep sequencing.

  • Computational Analysis: The sequencing data is processed to identify chimeric reads and map the interacting RNA regions.

Visualizing the Workflows

To further clarify the experimental procedures, the following diagrams illustrate the key steps of COMRADES and a generalized workflow for psoralen-based methods like LIGR-Seq, PARIS, and SPLASH.

COMRADES_Workflow cluster_cell In Vivo cluster_lab In Vitro In_Vivo_Crosslinking In Vivo Crosslinking (Azide-Psoralen + UV) Cell_Lysis Cell Lysis & RNA Extraction In_Vivo_Crosslinking->Cell_Lysis Fragmentation RNA Fragmentation Cell_Lysis->Fragmentation Biotinylation Biotinylation (Click Chemistry) Fragmentation->Biotinylation Enrichment Streptavidin Enrichment Biotinylation->Enrichment Ligation Proximity Ligation Enrichment->Ligation Reversal Crosslink Reversal Ligation->Reversal Library_Prep Library Preparation Reversal->Library_Prep Sequencing Sequencing Library_Prep->Sequencing

COMRADES Experimental Workflow

Psoralen_Methods_Workflow cluster_cell In Vivo cluster_lab In Vitro In_Vivo_Crosslinking In Vivo Crosslinking (Psoralen derivative + UV) RNA_Extraction RNA Extraction & Fragmentation In_Vivo_Crosslinking->RNA_Extraction Enrichment Enrichment of Crosslinked Hybrids (Method-specific) RNA_Extraction->Enrichment Ligation Proximity Ligation Enrichment->Ligation Reversal Crosslink Reversal Ligation->Reversal Library_Prep Library Preparation Reversal->Library_Prep Sequencing Sequencing Library_Prep->Sequencing

Generalized Psoralen-Based Workflow

Concluding Remarks

COMRADES presents a robust method for RNA interactome mapping, distinguished by its dual-enrichment strategy designed to increase the depth of structure probing. While direct comparative accuracy data with LIGR-Seq, PARIS, and SPLASH is limited, the available information suggests that all these psoralen-based methods are powerful tools for uncovering the complex network of RNA-RNA interactions.

The choice of method will ultimately depend on the specific research question, the biological system under investigation, and the available resources. For studies requiring high sensitivity and the ability to analyze multiple coexisting conformations, the dual-enrichment feature of COMRADES may be particularly advantageous. SPLASH's reported low false discovery rate makes it an attractive option where high confidence in identified interactions is critical. PARIS, with its 2D gel enrichment, offers a high-resolution approach to mapping RNA duplexes. LIGR-Seq provides a more direct ligation-based approach.

As the field of RNA interactomics continues to evolve, the development of standardized benchmarking datasets and analysis pipelines will be crucial for a more definitive comparison of these and emerging technologies. For now, a thorough understanding of the principles and protocols of each method, as outlined in this guide, is essential for researchers to make informed decisions and to critically evaluate the resulting data.

References

comparison of different psoralen derivatives for RNA crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different psoralen (B192213) derivatives for RNA crosslinking, supported by experimental data. Psoralens are bifunctional photoreactive compounds that intercalate into nucleic acid double helices. Upon sequential absorption of two long-wavelength UV photons (365 nm), they form covalent crosslinks between pyrimidine (B1678525) bases (uracil and cytosine) on opposite strands, providing a powerful tool to study RNA structure and interactions in vitro and in vivo.

Comparison of Psoralen Derivatives

Several psoralen derivatives are commonly used for RNA crosslinking, each with distinct properties affecting their efficiency and applicability. The most widely used derivatives include 4'-aminomethyltrioxsalen (AMT), 4'-(hydroxymethyl)-4,5',8-trimethylpsoralen (HMT), and trimethylpsoralen. More recently, advanced derivatives such as amotosalen (B1665471) and biotinylated forms of AMT have been developed to overcome limitations of traditional psoralens.

Quantitative Performance Data

The following table summarizes the available quantitative data on the performance of different psoralen derivatives for nucleic acid crosslinking. Direct comparative studies for all derivatives under identical conditions are limited; therefore, the data is compiled from various sources and should be interpreted with consideration of the different experimental contexts.

Psoralen DerivativeKey Features & AdvantagesReported Crosslinking Efficiency/PerformanceTargetReference
AMT (4'-aminomethyltrioxsalen)Water-soluble due to the aminomethyl group, allowing for in vivo applications.7.2-fold increase in crosslinked dsRNA in cells compared to UV light alone.[1]RNA[1]
HMT (4'-(hydroxymethyl)-4,5',8-trimethylpsoralen)Another common derivative for studying RNA structure.Crosslinking yields as high as 30% have been reported under specific conditions.DNA[2]
Trimethylpsoralen A parent compound for many derivatives like AMT and HMT.Data on specific RNA crosslinking efficiency is less commonly reported separately from its more soluble derivatives.DNA
Amotosalen Markedly increased water solubility (230 mg/mL) compared to AMT (~1 mg/mL).[2]A 10-fold increase in concentration (0.5 mg/mL AMT vs 5.0 mg/mL amotosalen) resulted in a 7-fold increase in cross-linked RNA in vivo.[1][2]RNA[1][2]
AP3B (AMT-PEG3-Biotin)Biotinylated AMT derivative with improved properties.4 to 5 times more effective at labeling DNA in cells than the commercially available PP3B. Produces a comparable number of crosslinks with over 100 times less compound and less UV exposure in vitro for DNA.[3]DNA[3]
Biotinylated Psoralen Enables enrichment of crosslinked RNA-RNA hybrids.Increased the sensitivity of detecting RNA-RNA interactions from ~0.45 (with psoralen) to ~0.75.RNA[1][2]

Experimental Protocols

Detailed methodologies for key experiments involving psoralen-mediated RNA crosslinking are provided below.

In Vivo RNA Crosslinking with AMT

This protocol is adapted from the Psoralen Analysis of RNA Interactions and Structures (PARIS) method.

Materials:

  • Adherent cells (e.g., HeLa)

  • Phosphate-buffered saline (PBS)

  • AMT solution (0.5 mg/mL in PBS)

  • UV crosslinker with 365 nm bulbs (e.g., Stratalinker 2400)

  • TRIzol reagent

Procedure:

  • Culture adherent cells in 10 cm plates to ~70% confluency.

  • Remove the culture medium and wash the cells once with PBS.

  • Add 0.4 mL of AMT solution (or PBS as a control) to each 10 cm plate.

  • Incubate the plates for 10 minutes at 37°C in a CO2 incubator.

  • Place the plates on ice in the UV crosslinker.

  • Irradiate with 365 nm UV light for a total of 5 minutes, pausing to gently rock the plates every minute to ensure even crosslinking.

  • Immediately after irradiation, lyse the cells by adding TRIzol reagent directly to the plates.

  • Proceed with RNA extraction according to the TRIzol manufacturer's protocol.

Analysis of Crosslinked RNA by 2D Gel Electrophoresis

This method is used to separate crosslinked RNA species from non-crosslinked and monoadducted RNA.

Materials:

  • Purified total RNA containing crosslinked species

  • Native polyacrylamide gel (e.g., 8%) for the first dimension

  • Denaturing polyacrylamide gel (e.g., 12% with 7M urea) for the second dimension

  • Gel electrophoresis apparatus for both dimensions

  • UV transilluminator (254 nm) for photoreversal

Procedure:

  • First Dimension (Native Gel):

    • Load the RNA sample onto the native polyacrylamide gel.

    • Run the gel at a constant voltage (e.g., 200V) until the loading dye reaches the bottom. This separates RNA based on size and conformation, with crosslinked species migrating slower.

  • Excision and Photoreversal:

    • Excise the entire lane from the first-dimension gel.

    • Place the gel slice on a UV transilluminator and irradiate with 254 nm UV light for 10-20 minutes to reverse the psoralen crosslinks.

  • Second Dimension (Denaturing Gel):

    • Place the photoreversed gel slice horizontally across the top of a denaturing polyacrylamide gel.

    • Run the second-dimension gel to separate the RNA fragments based on size.

    • Crosslinked RNAs will appear as off-diagonal spots, as their mobility changes after photoreversal.

Quantitative Analysis of Intermolecular RNA Interactions by RT-qPCR

This protocol allows for the quantification of specific RNA-RNA interactions captured by psoralen crosslinking.

Materials:

  • Crosslinked total RNA

  • Biotinylated DNA oligonucleotides specific to the target RNA

  • Streptavidin-coated magnetic beads

  • Reverse transcriptase and qPCR reagents

Procedure:

  • Affinity Pulldown:

    • Hybridize the crosslinked total RNA with biotinylated DNA oligonucleotides complementary to one of the interacting RNAs of interest.

    • Capture the RNA-DNA hybrids using streptavidin-coated magnetic beads.

    • Wash the beads to remove non-specifically bound RNA.

  • Photoreversal:

    • Resuspend the beads in a suitable buffer and irradiate with 254 nm UV light to reverse the crosslinks, releasing the interacting RNA.

  • Reverse Transcription and qPCR:

    • Elute the released RNA from the beads.

    • Perform reverse transcription on the eluted RNA to synthesize cDNA.

    • Use qPCR with primers specific to the interacting RNA partner to quantify its abundance.

    • An increase in the amount of the co-precipitated RNA in the AMT-treated sample compared to the control indicates a specific interaction. For example, AMT crosslinking has been shown to enhance the co-precipitation of U3 snoRNA with pre-18S rRNA by more than 30-fold.[4]

Visualizations

Psoralen Crosslinking Mechanism

G cluster_0 Psoralen Intercalation and Crosslinking Psoralen Psoralen Intercalation Intercalation Psoralen->Intercalation dsRNA Double-stranded RNA dsRNA->Intercalation UV_365 UVA Light (365 nm) Intercalation->UV_365 Monoadduct Psoralen-RNA Monoadduct UV_365->Monoadduct Crosslink Covalent Crosslink UV_365->Crosslink Monoadduct->UV_365 Second Photon

Caption: Mechanism of psoralen-mediated RNA crosslinking.

Experimental Workflow for In Vivo RNA Crosslinking and Analysis

G cluster_1 In Vivo Crosslinking and Analysis Workflow cluster_2 Analysis Options Cell_Culture 1. Cell Culture Psoralen_Incubation 2. Psoralen Incubation Cell_Culture->Psoralen_Incubation UV_Crosslinking 3. UV Crosslinking (365 nm) Psoralen_Incubation->UV_Crosslinking RNA_Extraction 4. Total RNA Extraction UV_Crosslinking->RNA_Extraction Analysis 5. Downstream Analysis RNA_Extraction->Analysis 2D_Gel 2D Gel Electrophoresis Analysis->2D_Gel RT_qPCR Affinity Pulldown & RT-qPCR Analysis->RT_qPCR Sequencing High-Throughput Sequencing (e.g., PARIS) Analysis->Sequencing

Caption: General workflow for psoralen-based in vivo RNA crosslinking and analysis.

Logical Relationship of Psoralen Derivatives

G Psoralen Psoralen Trimethylpsoralen Trimethylpsoralen Psoralen->Trimethylpsoralen AMT AMT Trimethylpsoralen->AMT HMT HMT Trimethylpsoralen->HMT Amotosalen Amotosalen (Higher Solubility) AMT->Amotosalen AP3B AP3B (Biotinylated, Higher Efficiency) AMT->AP3B

Caption: Relationship between different psoralen derivatives.

References

Cross-Validation of RNA-RNA Interaction Data with Genetic Interaction Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of functional genomics, understanding the intricate web of molecular interactions is paramount for elucidating biological pathways and developing novel therapeutics. Two powerful and distinct methodologies, COMRADES (Cross-linking of Matched RNAs and Deep Sequencing) and genetic interaction screening, provide unique insights into the functional relationships within a cell. COMRADES offers a high-resolution map of in vivo RNA-RNA interactions and structures, while genetic interaction studies, such as synthetic lethal screens, reveal functional dependencies between genes.

This guide provides a comparative overview of these two techniques, detailing their experimental protocols and the nature of the data they generate. While direct, published cross-validation studies are not yet prevalent, this guide will also explore the conceptual framework for how these orthogonal approaches can be used to validate and complement each other's findings, offering a more complete picture of cellular function.

Data Presentation: A Comparative Overview

The quantitative data generated by COMRADES and genetic interaction screens are fundamentally different in nature but can be used in a complementary fashion. COMRADES provides direct physical evidence of RNA-RNA interactions, quantified by the number of chimeric sequencing reads, while genetic interaction screens measure the phenotypic consequences of gene perturbations, often quantified as a genetic interaction score.

Table 1: Illustrative Quantitative Data from COMRADES

Interacting RNA 1Interacting RNA 2Chimeric Read CountInteraction Score (e.g., -log10(p-value))
ZIKV genomic RNAhuman miR-2115,78913.0
ZIKV genomic RNAhuman U1 snRNA8,45211.2
human rRNAhuman rRNA1,234,56725.8
ZIKV genomic RNAhuman tRNA-Ala3,1238.5

Table 2: Illustrative Quantitative Data from a CRISPR-Based Synthetic Lethal Screen

Gene A (Perturbed)Gene B (Perturbed)Genetic Interaction ScorePhenotype
PERKGENE X-2.5Synthetic Lethal
PERKGENE Y-0.2No Interaction
PERKGENE Z1.8Synthetic Rescue
PERKGENE W-2.1Synthetic Lethal

Experimental Protocols

COMRADES: In Vivo RNA-RNA Interaction Mapping

The COMRADES protocol is designed to capture and sequence RNA duplexes within living cells.[1]

1. In Vivo Cross-linking with Psoralen (B192213):

  • Cells of interest (e.g., human JEG-3 cells infected with Zika virus) are incubated with a cell-permeable psoralen derivative, Psoralen-triethylene glycol azide (B81097) (psoralen-TEG azide).[1]

  • The cells are then irradiated with 365 nm UV light, which induces covalent cross-links between pyrimidine (B1678525) bases in close proximity, effectively trapping interacting RNA strands.[1]

2. RNA Isolation and Enrichment:

  • Total RNA is extracted from the cross-linked cells.

  • The RNA of interest can be enriched using sequence-specific biotinylated probes.

3. Biotinylation and Affinity Purification:

  • A biotin (B1667282) moiety is attached to the psoralen-TEG azide via a copper-free click chemistry reaction.

  • This allows for a streptavidin-based affinity purification, specifically selecting for the cross-linked RNA regions.

4. Proximity Ligation:

  • The purified, cross-linked RNA fragments are subjected to proximity ligation to create chimeric RNA molecules, where the two interacting RNA strands are joined into a single molecule.[1]

5. Cross-link Reversal and Sequencing:

  • The psoralen cross-links are reversed.

  • The chimeric RNAs are then reverse-transcribed to cDNA and prepared for high-throughput sequencing.

6. Data Analysis:

  • Sequencing reads are analyzed to identify the chimeric sequences, which reveal the specific interacting RNA molecules and the precise interaction sites.

CRISPR-Cas9 Synthetic Lethality Screening

This protocol outlines a genome-wide screen to identify genes that are synthetically lethal with a gene of interest (e.g., PERK).[2][3][4][5]

1. Library Preparation and Transduction:

  • A pooled library of single-guide RNAs (sgRNAs) targeting all genes in the genome is synthesized.

  • The sgRNA library is cloned into a lentiviral vector.

  • The lentiviral library is packaged into viral particles and used to transduce a population of Cas9-expressing cells at a low multiplicity of infection to ensure most cells receive only one sgRNA.

2. Cell Culture and Treatment:

  • The transduced cell population is split into two groups: a control group and a treatment group.

  • The treatment group is exposed to a small molecule inhibitor of the gene of interest (e.g., a PERK inhibitor).[2]

3. Negative Selection Screening:

  • Both cell populations are cultured for a sufficient period to allow for the phenotypic effects of gene knockout to manifest.

  • In the treatment group, cells with a knockout of a gene that is synthetically lethal with the target gene will be depleted from the population.

4. Genomic DNA Extraction and Sequencing:

  • Genomic DNA is isolated from both the control and treatment populations at the end of the screen.

  • The sgRNA sequences are amplified by PCR from the genomic DNA.

  • The abundance of each sgRNA in both populations is quantified by high-throughput sequencing.

5. Data Analysis:

  • The sequencing data is analyzed to identify sgRNAs that are significantly depleted in the treatment group compared to the control group.

  • The genes targeted by these depleted sgRNAs are considered synthetic lethal partners of the gene of interest.

Visualizing Workflows and Conceptual Cross-Validation

COMRADES_Workflow cluster_invivo In Vivo cluster_invitro In Vitro start Cells in Culture crosslink Psoralen Treatment & UV Irradiation start->crosslink lysis Cell Lysis & RNA Isolation crosslink->lysis enrich RNA Enrichment (Optional) lysis->enrich biotin Biotinylation (Click Chemistry) enrich->biotin purify Streptavidin Affinity Purification biotin->purify ligate Proximity Ligation purify->ligate reverse Cross-link Reversal ligate->reverse seqprep Library Preparation reverse->seqprep seq High-Throughput Sequencing seqprep->seq analysis analysis seq->analysis Data Analysis: Identify Chimeric Reads

Caption: Experimental workflow for COMRADES.

CRISPR_Screen_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis library Pooled sgRNA Library virus Lentiviral Packaging library->virus transduction Transduction of Cas9-expressing Cells virus->transduction split Split Population transduction->split control Control (e.g., DMSO) split->control treatment Treatment (e.g., PERK inhibitor) split->treatment culture Cell Culture & Negative Selection treatment->culture gDNA Genomic DNA Extraction culture->gDNA pcr sgRNA Amplification gDNA->pcr seq High-Throughput Sequencing pcr->seq data_analysis data_analysis seq->data_analysis Data Analysis: Identify Depleted sgRNAs

Caption: Workflow for a CRISPR-based synthetic lethal screen.

Conceptual Framework for Cross-Validation

The data from COMRADES and genetic interaction screens can be integrated to build and validate models of cellular pathways. For instance, COMRADES might identify a physical interaction between a long non-coding RNA (lncRNA) and the mRNA of a specific kinase. A subsequent genetic interaction screen could then reveal that the depletion of this lncRNA is synthetically lethal with the inhibition of a downstream effector of that kinase. This would provide strong evidence that the lncRNA-mRNA interaction identified by COMRADES is functionally relevant in regulating that signaling pathway.

Caption: Conceptual integration of COMRADES and genetic interaction data.

References

Evaluating Psoralen-Triethylene Glycol Azide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating complex biological processes. Psoralen-triethylene glycol azide (B81097) has emerged as a key reagent for in vivo analysis of RNA structure and interactions. This guide provides an objective comparison of its performance against alternative technologies, supported by experimental data, to inform the design of robust experimental strategies.

Psoralen-triethylene glycol azide is a cell-permeable molecule designed for probing RNA secondary and tertiary structures within living cells. Its utility is centered on two key functional domains: the psoralen (B192213) moiety, which upon exposure to long-wave ultraviolet (UVA) light forms covalent cross-links with pyrimidine (B1678525) bases in RNA, and a terminal azide group that allows for subsequent bio-orthogonal "click" chemistry. This enables the attachment of reporter molecules, such as biotin (B1667282), for the enrichment and identification of cross-linked RNA duplexes.

The primary application of this compound is in the Crosslinking of Matched RNAs and Deep Sequencing (COMRADES) method, which has been successfully employed to map the in vivo architecture of viral genomes like Zika virus and SARS-CoV-2.[1] The triethylene glycol linker enhances the water solubility and cell permeability of the molecule.

Performance Evaluation: Psoralen-TEG-Azide vs. Alternatives

A critical evaluation of this compound necessitates a comparison against other available cross-linking technologies and linker chemistries. The inherent biases and properties of each component—the cross-linker and the linker—can significantly influence experimental outcomes.

Cross-Linker Performance: Addressing Sequence Bias

The principal bias of psoralen-based cross-linkers is their preferential reaction with uridines in RNA at sites of intercalation in duplex regions. This can lead to an incomplete picture of the RNA structurome. In response, alternative cross-linking chemistries with reduced sequence bias have been developed.

FeatureThis compoundAmotosalenBifunctional Acylating Reagents (e.g., DPI in SHARC)
Target Pyrimidine bases (primarily Uridine) in duplex RNA.Pyrimidine bases in duplex RNA.2'-hydroxyl (2'-OH) groups of all four nucleotides.
Sequence Bias High, for pyrimidines.High, for pyrimidines.Low, reacts with all nucleotides.[2][3]
Cross-linking Efficiency Effective for COMRADES.[1]Higher solubility and >7-fold increase in cross-linked RNA compared to AMT.[3][4]High, up to 97% with DPI reagent.[2][5]
Activation 365 nm UVA light.[1]365 nm UVA light.[3]Incubation (no UV light required).[2]
Reversibility Yes, by 254 nm UV light (can cause RNA damage).[6]Yes, by 254 nm UV light.[3]Yes, by mild alkaline hydrolysis (minimal RNA damage).[2][5]
Primary Application COMRADES.[1]PARIS2.[3][4]SHARC, SHARC-exo.[2][5]
Linker Performance: The Question of PEG and Immunogenicity

The triethylene glycol portion of this compound is a short polyethylene (B3416737) glycol (PEG) chain. While PEG linkers are widely used to improve solubility and pharmacokinetic properties, concerns have been raised about their potential immunogenicity, as a subset of the population has pre-existing anti-PEG antibodies. This has driven the exploration of alternative, non-PEG linkers.

FeatureTriethylene Glycol (TEG) LinkerPolysarcosine (PSar) LinkersPolypeptide Linkers
Immunogenicity Potential for immunogenicity as a PEG derivative.Considered non-immunogenic.[7]Generally low immunogenicity (composed of natural amino acids).
Biodegradability Non-biodegradable.Biodegradable.[7]Biodegradable by endogenous proteases.
In Vivo Performance Effective for cell-based assays like COMRADES.[1]Comparable or superior to PEG; less antibody induction and better tumor accumulation in some models.[7]Properties are tunable based on amino acid sequence.
Solubility High water solubility.High water solubility.[7]Can be engineered for high solubility.

Experimental Methodologies

The choice of cross-linking reagent is intrinsically linked to the experimental protocol. Below are summaries of the key steps for COMRADES (using this compound) and SHARC (using an alternative bifunctional acylating reagent).

COMRADES Protocol using this compound

This method was famously used to determine the in vivo RNA structure of the Zika virus genome.[1]

  • In Vivo Cross-linking : Human cells infected with the virus are incubated with 0.4 mg/ml this compound. The cells are then irradiated on ice with 365 nm UV light for 10 minutes.

  • RNA Purification : Cells are lysed, and total RNA is purified.

  • Target RNA Enrichment (Optional) : The RNA of interest (e.g., viral RNA) is enriched using biotinylated DNA oligonucleotide probes.

  • RNA Fragmentation and Click Chemistry : The enriched RNA is fragmented. A copper-free click reaction is used to attach biotin to the azide group on the psoralen linker.

  • Cross-link Pulldown : The biotinylated, cross-linked RNA fragments are captured on streptavidin beads.

  • Proximity Ligation : The ends of the captured, interacting RNA fragments are ligated together to form a single chimeric RNA molecule.

  • Cross-link Reversal and Sequencing : The psoralen cross-link is reversed by irradiation with 254 nm UV light. The ligated RNA is then reverse-transcribed, and the resulting cDNA is subjected to high-throughput sequencing to identify the interacting RNA regions.

SHARC-exo Protocol

This method utilizes bifunctional acylating reagents to capture RNA structure with low sequence bias.[2][5]

  • In Vivo Cross-linking : Adherent cells are incubated with a bifunctional acylating reagent (e.g., dipicolinic acid imidazolide (B1226674) - DPI). No UV irradiation is required.

  • Total Nucleic Acid Extraction : RNA and DNA are isolated from the cells.

  • DNase I Digestion : The DNA is removed by DNase I treatment to yield pure RNA.

  • RNA Fragmentation : The cross-linked RNA is fragmented using RNase III.

  • Cross-link Purification : Cross-linked RNA fragments are isolated using a denatured-denatured 2D gel electrophoresis system.

  • Exonuclease Trimming & Proximity Ligation : An exonuclease (RNase R) trims the RNA fragments up to the point of the cross-link, followed by ligation of the two ends.

  • Cross-link Reversal : The cross-link is reversed under mild alkaline conditions (e.g., 100 mM Borate buffer, pH 10.0), which minimizes RNA damage.

  • Reverse Transcription and Sequencing : The ligated RNA is reverse-transcribed and sequenced to map the spatial proximities of nucleotides.

Visualizing Workflows and Mechanisms

To better understand the processes and underlying biases, the following diagrams illustrate the COMRADES experimental workflow and the chemical mechanism of psoralen cross-linking.

COMRADES_Workflow cluster_cell In Vivo cluster_lab In Vitro Incubation Incubation with Psoralen-TEG-Azide UVA 365 nm UVA Irradiation Incubation->UVA Crosslinking RNA Cross-linking UVA->Crosslinking Lysate Cell Lysis & RNA Purification Crosslinking->Lysate Fragment RNA Fragmentation Lysate->Fragment Click Click Chemistry: Biotinylation of Azide Fragment->Click Pulldown Streptavidin Pulldown Click->Pulldown Ligation Proximity Ligation Pulldown->Ligation Reverse Cross-link Reversal (254 nm UV) Ligation->Reverse Sequencing RT & Sequencing Reverse->Sequencing

COMRADES experimental workflow.

Psoralen_Mechanism cluster_rna RNA Duplex RNA_Duplex Intercalation Intercalation at 5'-UA/AU-3' site RNA_Duplex->Intercalation Psoralen Psoralen-TEG-Azide Psoralen->Intercalation UVA 365 nm UVA (Photon 1) Intercalation->UVA Monoadduct Furan-side Monoadduct UVA->Monoadduct UVA2 365 nm UVA (Photon 2) Monoadduct->UVA2 Crosslink Interstrand Cross-link (Pyrimidine Bias) UVA2->Crosslink

Psoralen cross-linking mechanism and bias.

Conclusion

This compound is a powerful and validated tool for the in vivo analysis of RNA structure, particularly through the COMRADES method. Its key strengths lie in its cell permeability and the inclusion of an azide handle for efficient enrichment of cross-linked molecules. However, researchers must be cognizant of its inherent bias towards pyrimidine residues. For studies where this bias may be a confounding factor, or where UV-induced RNA damage is a concern, alternative methods like SHARC present a compelling, albeit methodologically different, approach. Furthermore, as bioconjugate development moves towards clinical applications, the potential immunogenicity of PEG-based linkers warrants consideration, with alternatives like polysarcosine offering promising, non-immunogenic, and biodegradable options. The optimal choice of reagent will ultimately depend on the specific biological question, the RNA target of interest, and the technical capabilities of the research environment.

References

A Researcher's Guide to RNA Crosslinking: A Quantitative Comparison of Leading Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology, genetics, and drug development, understanding the intricate dance between RNA and its binding proteins (RBPs) is paramount. This guide provides a comprehensive, data-driven comparison of the most prevalent in vivo RNA crosslinking methods. We delve into the quantitative performance, experimental protocols, and underlying principles of each technique to empower you to select the optimal approach for your research needs.

Quantitative Overview of RNA Crosslinking Methods

The choice of an RNA crosslinking method significantly impacts the efficiency of capturing RNA-protein interactions and the types of interactions identified. The following tables summarize key quantitative metrics for the most common techniques, providing a clear comparison to inform your experimental design.

MethodCrosslinking AgentTypical EfficiencyResolutionKey AdvantagesKey Disadvantages
CLIP-Seq (HITS-CLIP) UV light (254 nm)Low (~1-5%)[1][2]NucleotideCaptures native interactions without chemical additivesLow efficiency, UV damage to RNA, pyrimidine (B1678525) bias[2][3]
iCLIP UV light (254 nm)Low (~1-5%)NucleotideIdentifies crosslink sites via cDNA truncationLow efficiency, potential for PCR duplicates
eCLIP UV light (254 nm)Improved ligation efficiency (~1000-fold vs. iCLIP)[4][5]NucleotideReduced PCR duplicates, higher throughput, non-radioactive[4][5]Antibody specificity is critical[4]
PAR-CLIP 4-thiouridine (4-SU) + UV light (365 nm)Higher than standard CLIP[6]NucleotideIncreased crosslinking efficiency, diagnostic mutations (T-to-C) aid in identifying binding sites[7]Requires metabolic labeling which can alter cellular processes, potential for off-target crosslinking
Formaldehyde (B43269) FormaldehydeHigher than UV crosslinking[7]Lower than UV methodsEfficiently captures large complexes, reversible crosslinksCan mask antibody epitopes, lower resolution, potential for protein-protein crosslinking[3]
Psoralen-based (e.g., PARIS2) Psoralen derivatives (e.g., amotosalen) + UVA lightHighNear base-pairCaptures RNA duplexes and tertiary structures, reversible crosslinksCan have sequence bias (prefers pyrimidines), requires UV irradiation[8][9][10]

Crosslinking Efficiency of Specific RNA-Binding Proteins

The efficiency of UV crosslinking can vary dramatically between different RNA-binding proteins. The following table presents the protein-specific UV-crosslinking efficiency (%CL), which is the molar fraction of a protein that is crosslinked to RNA, for a selection of proteins in HeLa cells.[11][12]

RNA-Binding ProteinFunctionCrosslinking Efficiency (%CL)
HuR (ELAVL1) Post-transcriptional regulation45.9[11][12]
Pum2 Translational repression, mRNA decay24.2[11][12]
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) Glycolysis, non-canonical RNA binding0.0016[11][12]
Fructose-bisphosphate aldolase (B8822740) A (ALDOA) Glycolysis, non-canonical RNA binding0.006[11][12]
Alpha-enolase (ENO1) Glycolysis, non-canonical RNA binding0.008[11][12]

Experimental Workflows and Protocols

The following sections provide detailed diagrams of the experimental workflows for the major RNA crosslinking methods, accompanied by a summary of the key protocol steps.

CLIP-Seq (Crosslinking and Immunoprecipitation followed by Sequencing)

The foundational method for identifying RBP binding sites.

CLIP_Seq_Workflow cluster_in_vivo In Vivo cluster_lysis Cell Lysis & IP cluster_library_prep Library Preparation cluster_analysis Analysis uv_crosslinking 1. UV Crosslinking (254 nm) cell_lysis 2. Cell Lysis uv_crosslinking->cell_lysis rna_fragmentation 3. RNA Fragmentation (RNase) cell_lysis->rna_fragmentation immunoprecipitation 4. Immunoprecipitation (RBP-specific antibody) rna_fragmentation->immunoprecipitation adapter_ligation_3prime 5. 3' Adapter Ligation immunoprecipitation->adapter_ligation_3prime radiolabeling 6. 5' Radiolabeling adapter_ligation_3prime->radiolabeling sds_page 7. SDS-PAGE & Membrane Transfer radiolabeling->sds_page proteinase_k 8. Proteinase K Digestion sds_page->proteinase_k rna_extraction 9. RNA Extraction proteinase_k->rna_extraction adapter_ligation_5prime 10. 5' Adapter Ligation rna_extraction->adapter_ligation_5prime rt_pcr 11. Reverse Transcription & PCR adapter_ligation_5prime->rt_pcr sequencing 12. High-Throughput Sequencing rt_pcr->sequencing data_analysis 13. Data Analysis sequencing->data_analysis

CLIP-Seq Experimental Workflow

Detailed Protocol Summary for CLIP-Seq:

  • UV Crosslinking: Expose living cells to 254 nm UV light to induce covalent bonds between proteins and RNA that are in close contact.

  • Cell Lysis: Lyse the cells to release the ribonucleoprotein (RNP) complexes.

  • RNA Fragmentation: Partially digest the RNA with RNase to obtain smaller fragments.

  • Immunoprecipitation: Use an antibody specific to the RBP of interest to pull down the RBP-RNA complexes.

  • 3' Adapter Ligation: Ligate an RNA adapter to the 3' end of the RNA fragments.

  • 5' Radiolabeling: Radioactively label the 5' end of the RNA fragments for visualization.

  • SDS-PAGE and Membrane Transfer: Separate the RBP-RNA complexes by size on an SDS-PAGE gel and transfer them to a nitrocellulose membrane.

  • Proteinase K Digestion: Digest the protein component of the complexes with Proteinase K to release the RNA.

  • RNA Extraction: Extract the RNA fragments from the membrane.

  • 5' Adapter Ligation: Ligate a second adapter to the 5' end of the RNA fragments.

  • Reverse Transcription and PCR: Reverse transcribe the RNA into cDNA and amplify it using PCR.

  • High-Throughput Sequencing: Sequence the resulting cDNA library.

  • Data Analysis: Analyze the sequencing data to identify the RBP binding sites.

eCLIP (enhanced CLIP)

An optimized version of iCLIP that offers higher efficiency and throughput.

eCLIP_Workflow cluster_in_vivo In Vivo cluster_lysis Cell Lysis & IP cluster_library_prep Library Preparation cluster_analysis Analysis uv_crosslinking 1. UV Crosslinking (254 nm) cell_lysis 2. Cell Lysis & RNase Digestion uv_crosslinking->cell_lysis immunoprecipitation 3. Immunoprecipitation cell_lysis->immunoprecipitation adapter_ligation_3prime 4. 3' RNA Adapter Ligation immunoprecipitation->adapter_ligation_3prime proteinase_k 5. Proteinase K Digestion adapter_ligation_3prime->proteinase_k reverse_transcription 6. Reverse Transcription proteinase_k->reverse_transcription adapter_ligation_3prime_cDNA 7. 3' ssDNA Adapter Ligation (Barcoded) reverse_transcription->adapter_ligation_3prime_cDNA pcr_amplification 8. PCR Amplification adapter_ligation_3prime_cDNA->pcr_amplification sequencing 9. High-Throughput Sequencing pcr_amplification->sequencing data_analysis 10. Data Analysis (with SMI) sequencing->data_analysis

eCLIP Experimental Workflow

Detailed Protocol Summary for eCLIP:

  • UV Crosslinking: Irradiate cells with 254 nm UV light to crosslink RNA-protein complexes.[13][14]

  • Cell Lysis and RNase Digestion: Lyse the cells and partially digest the RNA with RNase I.[4][5]

  • Immunoprecipitation: Immunoprecipitate the RBP-RNA complexes using a specific antibody. A size-matched input (SMI) control is generated in parallel without the antibody.[8][13]

  • 3' RNA Adapter Ligation: Ligate an RNA adapter to the 3' end of the RNA fragments.[5][8]

  • Proteinase K Digestion: Treat with Proteinase K to digest the RBP.[4]

  • Reverse Transcription: Reverse transcribe the RNA into cDNA. The reverse transcriptase often terminates at the crosslinked nucleotide.[4]

  • 3' ssDNA Adapter Ligation: Ligate a single-stranded, barcoded DNA adapter to the 3' end of the cDNA. This barcoding significantly reduces PCR duplicates.[4][5]

  • PCR Amplification: Amplify the cDNA library.

  • High-Throughput Sequencing: Sequence the amplified library.

  • Data Analysis: Analyze the sequencing data, using the SMI to distinguish true binding sites from background noise.

Formaldehyde Crosslinking

A chemical crosslinking method with high efficiency.

Formaldehyde_Crosslinking_Workflow cluster_in_vivo In Vivo cluster_lysis Cell Lysis & IP cluster_reversal_purification Reversal & Purification cluster_downstream Downstream Analysis formaldehyde_treatment 1. Formaldehyde Treatment quenching 2. Quenching (e.g., Glycine) formaldehyde_treatment->quenching cell_lysis 3. Cell Lysis quenching->cell_lysis sonication 4. Sonication/Enzymatic Digestion cell_lysis->sonication immunoprecipitation 5. Immunoprecipitation sonication->immunoprecipitation reverse_crosslinking 6. Reverse Crosslinking (Heat) immunoprecipitation->reverse_crosslinking protein_digestion 7. Protein Digestion reverse_crosslinking->protein_digestion rna_purification 8. RNA Purification protein_digestion->rna_purification downstream_analysis 9. RT-qPCR or Sequencing rna_purification->downstream_analysis

Formaldehyde Crosslinking Workflow

Detailed Protocol Summary for Formaldehyde Crosslinking:

  • Formaldehyde Treatment: Treat cells with formaldehyde to crosslink proteins to nucleic acids and other proteins in close proximity.[15]

  • Quenching: Add a quenching agent, such as glycine, to stop the crosslinking reaction.

  • Cell Lysis: Lyse the cells to release the crosslinked complexes.

  • Sonication/Enzymatic Digestion: Shear the chromatin and other large molecules by sonication or enzymatic digestion.

  • Immunoprecipitation: Use an antibody against the protein of interest to immunoprecipitate the crosslinked complexes.

  • Reverse Crosslinking: Reverse the formaldehyde crosslinks by heating the sample.

  • Protein Digestion: Digest the proteins in the sample.

  • RNA Purification: Purify the RNA.

  • Downstream Analysis: Analyze the purified RNA using methods such as RT-qPCR or high-throughput sequencing.

Conclusion

The field of RNA-protein interaction mapping is continually evolving, with each method offering a unique set of advantages and limitations. UV-based methods like CLIP-seq and its derivatives provide high-resolution data on direct RNA-protein interactions in their native cellular context, with eCLIP offering significant improvements in efficiency and data quality. Chemical crosslinking with formaldehyde is a powerful alternative for capturing larger, more transient complexes, albeit at a lower resolution. The choice of the most appropriate method will ultimately depend on the specific biological question, the nature of the RBP of interest, and the available resources. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make more informed decisions to successfully navigate the complexities of the RNA-protein interactome.

References

A Comparative Guide to In Vivo RNA Structural Probes: Integrating Psoralen-TEG-azide, SHAPE-MaP, and DMS-MaP Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the structure of RNA within its native cellular environment is paramount for deciphering its function and for the development of RNA-targeted therapeutics. A variety of chemical probes have been developed to elucidate RNA structure in vivo, each with unique mechanisms and providing distinct yet complementary information. This guide provides a comparative overview of three powerful techniques: Psoralen-TEG-azide crosslinking, SHAPE-MaP, and DMS-MaP. We will delve into their experimental protocols, compare their data outputs, and discuss strategies for integrating their datasets for a more comprehensive understanding of RNA structure.

At a Glance: Comparison of In Vivo RNA Structural Probes

The choice of a structural probing method depends on the specific research question. Psoralen-based methods excel at identifying base-paired regions and long-range interactions, while SHAPE-MaP and DMS-MaP provide nucleotide-resolution information on backbone flexibility and the accessibility of specific bases, respectively.

FeaturePsoralen-TEG-azide (e.g., COMRADES/PARIS)SHAPE-MaPDMS-MaP
Target Pyrimidines (Uracil, Cytosine) in helical regionsRibose 2'-hydroxyl groups in flexible regionsUnpaired Adenine and Cytosine bases
Mechanism UV-induced covalent crosslinking of interacting strandsAcylation of the 2'-hydroxyl groupMethylation of Watson-Crick face of A and C
Information Yield Direct evidence of base pairing and long-range interactions (Intra- and Inter-molecular)Nucleotide flexibility, identifies single-stranded and conformationally dynamic regionsNucleotide accessibility, identifies single-stranded regions
Resolution Near base-pairSingle nucleotideSingle nucleotide
Key Advantages Captures tertiary structure and RNA-RNA interactions directly.[1][2]Probes all four nucleotides, providing a comprehensive view of backbone flexibility.[3][4]Small probe size allows for good cell permeability and probing in dense molecular environments.[5]
Limitations Bias towards U-rich regions; UV irradiation can induce cellular stress and RNA damage.[6][7][8]Indirectly infers base pairing; bulky reagents may have cell permeability issues.[9][10]Limited to A and C nucleotides; can have biases in reactivity.[11]

Signaling Pathways and Experimental Workflows

Psoralen-TEG-azide Crosslinking Workflow (COMRADES Method)

Psoralen-TEG-azide is a cell-permeable psoralen (B192213) derivative that, upon activation with long-wave UV light (365 nm), forms covalent inter-strand crosslinks between pyrimidines (primarily uracils) in base-paired regions of RNA.[12][13] The azide (B81097) group allows for the subsequent attachment of a biotin (B1667282) handle via click chemistry, enabling enrichment of crosslinked RNA duplexes. The COMRADES (Crosslinking Of Matched RNAs And Deep Sequencing) method utilizes this probe to identify both intramolecular and intermolecular RNA interactions.[13]

Psoralen_Workflow cluster_cell In Vivo cluster_extraction In Vitro Cell Cells + Psoralen-TEG-azide UV_A UVA Irradiation (365nm) Cell->UV_A Incubation Crosslinked_RNA Crosslinked RNA UV_A->Crosslinked_RNA Crosslinking Lysis Cell Lysis & RNA Extraction Crosslinked_RNA->Lysis Fragmentation RNA Fragmentation Lysis->Fragmentation Click_Chemistry Click Chemistry with Biotin-alkyne Fragmentation->Click_Chemistry Enrichment Streptavidin Pulldown Click_Chemistry->Enrichment Ligation Proximity Ligation Enrichment->Ligation Reverse_Crosslink Reverse Crosslinking (UVC) Ligation->Reverse_Crosslink Library_Prep Library Preparation & Sequencing Reverse_Crosslink->Library_Prep

Psoralen-TEG-azide experimental workflow.
SHAPE-MaP Workflow

Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) employs electrophilic reagents to acylate the 2'-hydroxyl group of the RNA backbone.[3][14] The reactivity of each nucleotide is proportional to its local conformational flexibility. During reverse transcription, the bulky adducts cause the reverse transcriptase to misincorporate a nucleotide, creating a mutation that can be identified by deep sequencing.

SHAPE_MaP_Workflow cluster_cell In Vivo cluster_extraction In Vitro Cells Cells SHAPE_reagent Add SHAPE Reagent (e.g., 1M7, NAI) Cells->SHAPE_reagent Modified_RNA Modified RNA SHAPE_reagent->Modified_RNA Modification of flexible nucleotides RNA_Extraction RNA Extraction Modified_RNA->RNA_Extraction RT Reverse Transcription with Mutational Profiling RNA_Extraction->RT cDNA cDNA with mutations RT->cDNA Library_Prep Library Preparation & Sequencing cDNA->Library_Prep Data_Analysis Data Analysis (Mutation Rate Calculation) Library_Prep->Data_Analysis DMS_MaP_Workflow cluster_cell In Vivo cluster_extraction In Vitro Cells Cells DMS_treatment DMS Treatment Cells->DMS_treatment Modified_RNA Methylated RNA DMS_treatment->Modified_RNA Modification of unpaired A and C RNA_Extraction RNA Extraction Modified_RNA->RNA_Extraction RT Reverse Transcription with Mutational Profiling RNA_Extraction->RT cDNA cDNA with mutations RT->cDNA Library_Prep Library Preparation & Sequencing cDNA->Library_Prep Data_Analysis Data Analysis (Mutation Rate Calculation) Library_Prep->Data_Analysis Data_Integration Psoralen Psoralen Crosslinking (Base-pairing) Integrated_Model Integrated RNA Structural Model Psoralen->Integrated_Model Provides long-range constraints SHAPE SHAPE (Backbone Flexibility) SHAPE->Integrated_Model Provides single-stranded constraints DMS DMS (Base Accessibility) DMS->Integrated_Model Provides single-stranded constraints

References

Safety Operating Guide

Proper Disposal of Psoralen-triethylene glycol azide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical reagents is paramount. Psoralen-triethylene glycol azide (B81097), a valuable tool for probing RNA structure, requires careful management due to its hazardous properties.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound in a laboratory setting.

I. Immediate Safety and Handling Precautions

Psoralen-triethylene glycol azide is classified as a hazardous substance. Strict adherence to safety protocols is mandatory to mitigate risks.

Hazard Summary:

Hazard StatementClassification
Harmful if swallowedH302[3]
Causes severe skin burns and eye damageH314, H318[3]
Suspected of causing cancerH351[3]
Potential Photosensitizer-[3]

Personal Protective Equipment (PPE):

Before handling this compound, all personnel must be equipped with the following PPE:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Eye/Face Protection Safety glasses with side-shields or goggles, and a face shield.[3]
Skin and Body Protection A lab coat must be worn.[3]

Handling and Storage:

  • Work in a well-ventilated area, preferably a chemical fume hood.[3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the work area.[3]

  • Store the compound in a tightly closed container in a dry, well-ventilated, and locked-up place.[3]

  • The recommended storage temperature is -20°C.[2][3]

  • This compound is light-sensitive and should be stored accordingly.[3]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, contain the spill.

  • Clean-up: For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding dust formation.[3]

  • Decontamination: Decontaminate the spill area with a suitable solvent, and dispose of all contaminated materials as hazardous waste.

  • Environmental Protection: Prevent the spilled product from entering drains.[3]

III. This compound Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.

Step 1: Waste Collection and Segregation

  • Collect waste this compound, including any contaminated materials, in a designated, compatible, and leak-proof container.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Crucially, azide-containing waste must be segregated from other waste streams, especially acids and heavy metals, to prevent the formation of highly toxic and explosive hydrazoic acid or heavy metal azides.[4][5]

Step 2: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.

  • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

Step 3: Disposal of Empty Containers

  • Dispose of the original container as unused product.[3]

IV. Deactivation of Trace Residuals (for Advanced Users)

While professional disposal is the required method for bulk quantities, trace amounts of organic azides in solution may be chemically deactivated by trained personnel with specific institutional approval. This process is hazardous and should only be performed in a controlled environment with appropriate safety measures, such as behind a blast shield in a fume hood.

A common method for quenching organic azides is the Staudinger reaction, which reduces the azide to a less hazardous amine.[6]

Experimental Protocol: Staudinger Reaction for Quenching

  • In a suitable reaction vessel, dissolve the residual organic azide in an appropriate solvent.

  • In a separate flask, dissolve 1.1 equivalents of triphenylphosphine (B44618) in a suitable solvent.

  • Slowly add the triphenylphosphine solution to the azide solution with stirring.

  • Observe for effervescence (release of nitrogen gas), indicating the reaction is proceeding.

  • Continue stirring until gas evolution ceases.

  • Allow the reaction to warm to room temperature and stir for an additional hour to ensure completion.

  • The resulting iminophosphorane can be hydrolyzed to the corresponding amine with water.

  • The final solution should be disposed of as organic waste according to institutional guidelines.

Caution: This procedure should be performed on a small scale and only after a thorough risk assessment.

Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.

G start Psoralen-TEG Azide Waste Generated assessment Assess Quantity of Waste start->assessment bulk Bulk Quantity or Unused Product assessment->bulk > Trace Amount trace Trace Residuals in Solution assessment->trace <= Trace Amount collect_bulk Collect in a Labeled, Segregated Hazardous Waste Container bulk->collect_bulk quench_decision Institutional Approval for Quenching? trace->quench_decision contact_ehs Contact EHS for Professional Disposal collect_bulk->contact_ehs incineration Incineration via Licensed Service contact_ehs->incineration quench_decision->collect_bulk No perform_quench Perform Quenching Protocol (e.g., Staudinger Reaction) Under Strict Safety Measures quench_decision->perform_quench Yes collect_quenched Collect Quenched Solution as Organic Waste perform_quench->collect_quenched final_disposal Dispose of as per Institutional Guidelines collect_quenched->final_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Psoralen-triethylene glycol azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive compounds like Psoralen-triethylene glycol azide (B81097). This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure research environment.

Chemical Identifier:

  • Substance Name: 4,5',8-Trimethylpsoralen-4'-methylamino-TEG azide

  • Synonyms: Psoralen-TEG azide

  • CAS No.: 1352815-11-2

Hazard Summary

Psoralen-triethylene glycol azide presents multiple health risks. It is categorized as a substance that causes severe skin burns and serious eye damage.[1] Furthermore, it is harmful if swallowed and is suspected of causing cancer.[1] Due to its azide group, it should be handled with an awareness of the potential explosive nature of azide compounds, which can be sensitive to shock, friction, and heat.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is crucial when handling this compound. The following table summarizes the required PPE.

PPE CategorySpecification
Eye Protection Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[2]
Hand Protection Double gloving is recommended. A chemical-resistant outer glove (e.g., nitrile) should be worn over a more robust inner glove. For azides of high toxicity, Silver Shield™ gloves under nitrile gloves are advised.[2][3] Gloves must be inspected before each use and disposed of properly after handling.
Body Protection A fully buttoned lab coat must be worn. For situations with a higher risk of exposure to liquid suspensions or dry particles, Tyvek sleeves and/or gowns are recommended.[4]
Respiratory Protection A NIOSH-approved respirator is required when engineering controls are insufficient or during spill clean-up.[1] All work with solid this compound or solutions with a concentration greater than 5% should be conducted in a certified chemical fume hood.[5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to minimize exposure and mitigate risks.

  • Preparation and Hazard Assessment:

    • Before beginning any work, thoroughly review the Safety Data Sheet (SDS).[5]

    • Ensure all personnel are trained on the specific hazards of this compound and the emergency procedures.

    • Verify that a certified chemical fume hood and a blast shield are available and functioning correctly.[2][6]

    • Keep the work area clear of unnecessary chemicals and equipment.

  • Handling the Compound:

    • Conduct all manipulations of the compound within a chemical fume hood with the sash positioned as low as possible.[6]

    • Place a blast shield between the user and the experimental setup.[2]

    • Use non-sparking tools, such as plastic or ceramic spatulas, for weighing and transferring the solid material to avoid friction that could lead to decomposition.[6]

    • Work with the smallest feasible quantities of the material.

    • Keep the container tightly closed when not in use and store it in a dry, well-ventilated place at the recommended storage temperature of -20°C, protected from light.[1]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly dispose of all contaminated PPE as hazardous waste.

Emergency Procedures

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[1]

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]

  • In Case of a Spill: Evacuate the area. For small spills, if trained, use non-sparking tools and an inert absorbent material for cleanup. Do not use a HEPA vacuum.[4] Place the waste in a sealed, non-metal container for disposal. For large spills, or if you are not trained, contact your institution's environmental health and safety department immediately.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental explosions.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company. This material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Materials: Dispose of contaminated packaging and PPE as unused product in a suitable, closed container.[1]

  • Aqueous Waste: Under no circumstances should azide solutions be poured down the drain. They can react with lead or copper plumbing to form highly explosive metal azides.[3] Dilute aqueous solutions (5% or less) can be deactivated by reacting with nitrous acid in a chemical fume hood. The resulting solution must be neutralized to a pH of 6-9 before being disposed of as hazardous waste.[3]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review SDS & SOPs B Verify Fume Hood & Blast Shield A->B C Don Appropriate PPE B->C D Work in Fume Hood with Blast Shield C->D E Use Non-Sparking Tools D->E F Handle Small Quantities E->F G Decontaminate Work Area F->G H Dispose of Waste Properly G->H I Wash Hands Thoroughly H->I J Follow Emergency Procedures (Spill, Exposure)

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.